molecular formula C4H7NO5 B167655 3-Hydroxyaspartic acid CAS No. 1860-87-3

3-Hydroxyaspartic acid

Cat. No.: B167655
CAS No.: 1860-87-3
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxyaspartic acid is a hydroxy-amino acid that is aspartic acid in which one of the methylene hydrogens has been replaced by a hydroxy group. It is a hydroxy-amino acid, an amino dicarboxylic acid, a C4-dicarboxylic acid and an aspartic acid derivative.
This compound is a natural product found in Garcinia mangostana and Astragalus sinicus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71653-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxy-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC158204
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC139979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aspartic acid, DL-erythro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malic acid, 3-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Threo-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythro-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HYDROXY-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereoisomers of 3-Hydroxyaspartic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxyaspartic acid, a non-proteinogenic amino acid, presents a fascinating case study in stereochemistry with profound implications for biological activity and therapeutic design. As a derivative of aspartic acid hydroxylated at the β-carbon, it possesses two chiral centers, giving rise to four distinct stereoisomers.[1][2] This guide provides an in-depth exploration of these four stereoisomers, detailing their structural nuances, nomenclature, and differential biological roles. For researchers in neuroscience, microbiology, and drug development, a thorough understanding of the stereochemical landscape of this compound is paramount for harnessing its therapeutic potential and understanding its function in biological systems.

The Four Stereoisomers: Structure and Nomenclature

The presence of two stereocenters at the α- and β-carbons (C2 and C3) of this compound results in two pairs of enantiomers. These are systematically named using both the D/L and erythro/threo conventions, as well as the Cahn-Ingold-Prelog (R/S) system.[2][3]

The four stereoisomers are:

  • L-threo-3-hydroxyaspartic acid [(2S,3S)-form]

  • L-erythro-3-hydroxyaspartic acid [(2S,3R)-form]

  • D-threo-3-hydroxyaspartic acid [(2R,3R)-form]

  • D-erythro-3-hydroxyaspartic acid [(2R,3S)-form]

The relationship between these isomers can be visualized as follows:

G cluster_L L-Isomers cluster_D D-Isomers L-threo (2S,3S) L-threo (2S,3S) L-erythro (2S,3R) L-erythro (2S,3R) L-threo (2S,3S)->L-erythro (2S,3R) Diastereomers D-threo (2R,3R) D-threo (2R,3R) L-threo (2S,3S)->D-threo (2R,3R) Enantiomers D-erythro (2R,3S) D-erythro (2R,3S) L-threo (2S,3S)->D-erythro (2R,3S) Diastereomers L-erythro (2S,3R)->D-threo (2R,3R) Diastereomers L-erythro (2S,3R)->D-erythro (2R,3S) Enantiomers D-threo (2R,3R)->D-erythro (2R,3S) Diastereomers

Caption: Stereochemical relationships of the four isomers of this compound.

Comparative Properties and Biological Significance

The distinct three-dimensional arrangement of functional groups in each stereoisomer dictates its interaction with biological macromolecules, leading to vastly different pharmacological and physiological profiles.

StereoisomerSystematic NameKey Biological Roles/Properties
L-threo-3-hydroxyaspartic acid (2S,3S)-2-amino-3-hydroxybutanedioic acidA potent, competitive inhibitor of excitatory amino acid transporters (EAATs), particularly EAAT1, EAAT2, and EAAT3.[4] It is widely used as a pharmacological tool to study glutamate transport.
L-erythro-3-hydroxyaspartic acid (2S,3R)-2-amino-3-hydroxybutanedioic acidAn inhibitor of mammalian serine racemase.
D-threo-3-hydroxyaspartic acid (2R,3R)-2-amino-3-hydroxybutanedioic acidA component of the siderophore ornibactin, which is involved in iron acquisition in some bacteria.[1]
D-erythro-3-hydroxyaspartic acid (2R,3S)-2-amino-3-hydroxybutanedioic acidA substrate for the enzyme D-erythro-3-hydroxyaspartate dehydratase.[3]

In-Depth Look at Key Stereoisomers

L-threo-3-Hydroxyaspartic Acid: A Potent EAAT Inhibitor

L-threo-3-hydroxyaspartic acid is arguably the most studied stereoisomer due to its potent inhibitory activity on excitatory amino acid transporters (EAATs).[4] These transporters are crucial for maintaining low extracellular concentrations of glutamate, thereby preventing excitotoxicity.

Mechanism of Action: The stereochemistry of L-threo-3-hydroxyaspartic acid allows it to bind to the active site of EAATs, competitively inhibiting the uptake of glutamate. Its rigid structure, conferred by the specific arrangement of its carboxyl, amino, and hydroxyl groups, is thought to mimic the transition state of glutamate binding, leading to its high affinity.

Applications in Research and Drug Development:

  • Neuroscience Research: As a selective EAAT inhibitor, it is an invaluable tool for studying the physiological roles of glutamate transporters in synaptic transmission and neuronal excitability.

  • Drug Development: The pharmacophore of L-threo-3-hydroxyaspartic acid serves as a scaffold for the design of novel therapeutics targeting glutamate dysregulation in neurological disorders such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and stroke.

D-threo-3-Hydroxyaspartic Acid: A Bacterial Siderophore Component

In contrast to the L-threo isomer's role in mammalian systems, D-threo-3-hydroxyaspartic acid is found in the microbial world as a constituent of ornibactins.[1] Ornibactins are a class of siderophores produced by certain bacteria, such as Pseudomonas species, to chelate and transport iron, an essential nutrient.

Significance in Microbiology: The incorporation of this non-proteinogenic D-amino acid derivative highlights the diverse metabolic capabilities of microorganisms. Understanding the biosynthesis of ornibactins and the role of D-threo-3-hydroxyaspartic acid could lead to the development of novel antimicrobial agents that interfere with bacterial iron acquisition.

Synthesis and Stereoselective Production

The chemical synthesis of this compound often results in a mixture of diastereomers, necessitating challenging purification steps to isolate the desired stereoisomer.[2][5] For instance, the ammonolysis of epoxysuccinic acids can produce both threo and erythro forms.[5]

Biocatalytic Approaches: To overcome the limitations of chemical synthesis, enzymatic methods have been developed for the stereoselective production of this compound isomers. These approaches offer high specificity and yield.

Experimental Protocol: Enzymatic Synthesis of L-threo-3-Hydroxyaspartic Acid

This protocol outlines a conceptual workflow for the biocatalytic production of L-threo-3-hydroxyaspartic acid using a recombinant E. coli expressing asparagine hydroxylase.[2][6]

  • Strain Development:

    • Clone the gene for a highly stable asparagine hydroxylase (e.g., from Streptomyces coelicolor) into an appropriate expression vector.

    • Transform the vector into an asparaginase-deficient E. coli strain to prevent degradation of the intermediate.

  • Culture and Induction:

    • Grow the recombinant E. coli in a suitable fermentation medium.

    • Induce the expression of the asparagine hydroxylase with an appropriate inducer (e.g., IPTG for a T7 promoter system).

  • Whole-Cell Bioconversion:

    • Harvest the induced cells and resuspend them in a reaction buffer containing L-asparagine as the substrate.

    • Incubate under optimal conditions of temperature, pH, and aeration to facilitate the hydroxylation of L-asparagine to 3-hydroxyasparagine.

  • Hydrolysis and Product Isolation:

    • Following the hydroxylation step, introduce an asparaginase to hydrolyze the 3-hydroxyasparagine intermediate to L-threo-3-hydroxyaspartic acid.

    • Monitor the reaction progress using HPLC.

    • Purify the L-threo-3-hydroxyaspartic acid from the reaction mixture using ion-exchange chromatography.

G cluster_workflow Biocatalytic Synthesis Workflow Strain_Development Strain Development (Recombinant E. coli) Culture_Induction Culture & Induction Strain_Development->Culture_Induction Bioconversion Whole-Cell Bioconversion (L-Asparagine -> 3-Hydroxyasparagine) Culture_Induction->Bioconversion Hydrolysis_Isolation Hydrolysis & Product Isolation (L-threo-3-Hydroxyaspartic Acid) Bioconversion->Hydrolysis_Isolation

Caption: Workflow for the biocatalytic synthesis of L-threo-3-hydroxyaspartic acid.

Conclusion

The four stereoisomers of this compound exemplify the principle that stereochemistry is a critical determinant of biological function. From the potent inhibition of mammalian glutamate transporters by the L-threo isomer to the role of the D-threo form in bacterial iron metabolism, each isomer possesses a unique biological profile. For researchers and drug development professionals, a deep appreciation of these stereochemical nuances is essential for the rational design of novel therapeutics and the elucidation of complex biological pathways. Future research into the synthesis and biological activities of these and other stereoisomers of non-proteinogenic amino acids will undoubtedly continue to open new avenues for therapeutic intervention.

References

  • BioCrick. L-(-)-threo-3-Hydroxyaspartic acid | CAS:7298-99-9. BioCrick.
  • Wikipedia. This compound. Wikipedia.
  • PubMed. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed.
  • ASM Journals. One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals.
  • PubChem. DL-threo-beta-Hydroxyaspartic acid. PubChem.
  • Canadian Science Publishing. threo- and erythro- β-Hydroxy-DL-aspartic acids. Canadian Science Publishing.
  • Human Metabolome Database. Showing metabocard for threo-hydroxyaspartic acid (HMDB0259046). Human Metabolome Database.
  • CAS Common Chemistry. L-threo-3-Hydroxyaspartic acid. CAS Common Chemistry.
  • Taylor & Francis Online. Full article: Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Taylor & Francis Online.
  • Wikiwand. This compound. Wikiwand.
  • AdooQ Bioscience. DL-threo-3-Hydroxyaspartic acid. AdooQ Bioscience.
  • PubChem. (3R)-3-hydroxy-D-aspartic acid. PubChem.
  • PMC. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC.
  • PubMed Central. Urinary l-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydratase. PubMed Central.
  • The Good Scents Company. This compound, 1860-87-3. The Good Scents Company.

Sources

A Technical Guide to the Biological Significance of L-threo-3-hydroxyaspartic Acid: From Metabolism to Neuromodulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-threo-3-hydroxyaspartic acid (L-THA), a hydroxylated derivative of the amino acid aspartate, occupies a significant niche in neurobiology and metabolic studies. While not a proteinogenic amino acid, its potent and specific interactions with key components of the central nervous system have established it as an invaluable tool for researchers and a focal point for understanding glutamatergic signaling. This technical guide provides an in-depth exploration of the biological roles of L-THA, beginning with its endogenous origins and metabolic fate, detailing its core function as a modulator of excitatory amino acid transporters (EAATs), and outlining its application in experimental protocols. We will delve into the mechanistic consequences of its action on synaptic glutamate homeostasis and discuss its implications in the context of neurological disease and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecule.

Introduction: Defining L-threo-3-hydroxyaspartic Acid

3-Hydroxyaspartic acid is a non-proteinogenic amino acid characterized by a hydroxyl group at the beta-carbon position.[1] This structure introduces a second chiral center, resulting in four distinct stereoisomers: L-threo, L-erythro, D-threo, and D-erythro.[1][2] Among these, the L-threo isomer (L-THA) is the most extensively studied due to its profound biological activity.

The primary and most well-characterized biological role of L-THA is its function as a potent, competitive inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs).[3][4][5][6] These transporters are fundamental to brain function, responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft, thereby terminating neuronal signals and preventing the excitotoxic conditions that lead to cell death.[7][8][9] By interacting with these transporters, L-THA serves as a powerful modulator of glutamatergic neurotransmission, making it an essential chemical probe for dissecting this critical pathway.

This guide will provide a detailed examination of L-THA, covering its metabolic lifecycle, its precise mechanism of action on EAATs, the downstream consequences for neuronal signaling, and its practical application as a tool in neuroscience research.

Endogenous Presence and Metabolic Pathways

While most recognized as an exogenous research tool, evidence points to L-THA as a naturally occurring metabolite. Its detection in biological samples and characterization of enzymes capable of its synthesis and degradation underscore its place in biochemistry.

Biosynthesis and Endogenous Origin

L-THA has been identified in the fermentation broths of microorganisms, including Arthrinium phaeospermum and Streptomyces sp., indicating that defined biosynthetic pathways exist in nature.[2] Although a complete mammalian biosynthetic pathway has not been fully elucidated, microbial systems provide a plausible model. A highly efficient one-pot bioconversion process has been developed using recombinant Escherichia coli.[2][10] This process involves two key steps:

  • Hydroxylation: L-asparagine is hydroxylated at the C-3 position by the enzyme asparagine hydroxylase (AsnO).

  • Hydrolysis: The resulting 3-hydroxyasparagine is subsequently hydrolyzed by an asparaginase to yield L-THA.[2][10]

The existence of L-THA in human urine further supports its status as an endogenous metabolite, though its precise origin and metabolic regulation in humans remain areas of active investigation.[11]

Catabolism

The primary route for L-THA degradation is catalyzed by the enzyme threo-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.16).[12] This enzyme facilitates an ammonia-elimination reaction, converting L-THA directly into oxaloacetate, a key intermediate in the citric acid cycle, and ammonia.[12] This catabolic step integrates L-THA into central carbon and nitrogen metabolism.

Caption: Downstream effects of L-THA-mediated EAAT inhibition.

Key Experimental Methodologies

L-THA is not only a subject of study but also a critical tool. Below are representative protocols that showcase its synthesis and its application in functional assays.

Protocol: Glutamate Uptake Inhibition Assay

This protocol describes a standard method to quantify the inhibitory potency of L-THA on a specific EAAT subtype expressed in a cell line.

Objective: To determine the IC₅₀ or Kᵢ of L-THA for a given EAAT subtype.

Materials:

  • HEK293 cells stably expressing the human EAAT subtype of interest (e.g., EAAT2).

  • [³H]-D-Aspartate (a transportable, non-metabolized substrate for EAATs).

  • L-threo-3-hydroxyaspartic acid (L-THA) stock solution.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation counter and fluid.

Methodology:

  • Cell Plating: Plate the EAAT-expressing HEK293 cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with warm Assay Buffer.

  • Inhibitor Addition: Add Assay Buffer containing various concentrations of L-THA (e.g., from 10 nM to 1 mM) to the wells. Include control wells with buffer only (for total uptake) and wells with a saturating concentration of a known inhibitor (for non-specific binding).

  • Initiate Uptake: Add a fixed concentration of [³H]-D-Aspartate to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of L-THA. Fit the data to a dose-response curve to calculate the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Caption: Experimental workflow for an EAAT inhibition assay.

Protocol: Biotechnological Synthesis of L-THA

This protocol summarizes an efficient method for producing L-THA using a whole-cell biocatalyst system. [2][10] Objective: To synthesize and purify L-THA from L-asparagine.

Materials:

  • Asparaginase-deficient E. coli strain (e.g., ΔansA) transformed with a plasmid expressing asparagine hydroxylase (AsnO).

  • Fermentation medium and a jar fermentor.

  • Reaction components: L-asparagine, 2-oxoglutarate, FeSO₄.

  • Purification equipment: Centrifuge, Dowex 50 column, activated charcoal, ethanol.

Methodology:

  • Cultivation: Grow the engineered E. coli strain in a fermentor to a high cell density.

  • Bioconversion: Harvest and resuspend the cells in a reaction buffer containing L-asparagine (substrate), 2-oxoglutarate, and FeSO₄ (cofactors). Maintain the reaction at a controlled pH (e.g., 6.5) and temperature (e.g., 25°C) in a jar fermentor with aeration. [2]3. Harvesting: After the reaction is complete (monitored by HPLC), remove the E. coli cells by centrifugation.

  • Initial Purification: Treat the resulting supernatant with activated charcoal to remove impurities and then pass it through a Dowex 50 (H⁺ form) ion-exchange column.

  • Elution: Elute the bound L-THA from the column using a weak base, such as 2% ammonium hydroxide.

  • Crystallization: Collect and concentrate the active fractions. Crystallize the L-THA product by adding cold ethanol and chilling in an ice bath.

  • Final Product: Filter and dry the crystals to obtain pure L-THA solid. [2]

Therapeutic and Pathophysiological Relevance

While L-THA itself is not a therapeutic agent due to its pan-inhibitory nature and potential for excitotoxicity, its study is central to drug development and understanding disease.

  • Modeling Neurodegeneration: L-THA is widely used in preclinical models to simulate the impaired glutamate clearance observed in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. [13]By inducing a state of chronic, low-level excitotoxicity, researchers can investigate disease mechanisms and test the efficacy of potential neuroprotective compounds. * Pain Research: Glutamatergic signaling in the spinal cord is a key component of pain transmission. Studies have shown that intrathecal administration of EAAT inhibitors, including L-THA, can modulate nociceptive responses in animal models of inflammatory pain, highlighting the role of glutamate transporters in pain pathways. [14]* Informing Drug Design: The interaction between L-THA and the glutamate binding pocket of EAATs provides a structural and pharmacological basis for the rational design of novel therapeutics. [15]The goal is to develop subtype-selective EAAT modulators—either inhibitors for specific conditions or, more commonly, activators (positive allosteric modulators) that enhance glutamate uptake to provide neuroprotection. [13]

Conclusion

L-threo-3-hydroxyaspartic acid is a multifaceted molecule of significant biological importance. It is an endogenously produced metabolite that is integrated into central metabolism and, most critically, serves as a potent modulator of the glutamatergic system. Its primary role as a competitive, transportable inhibitor of excitatory amino acid transporters makes it an indispensable research tool for probing the nuances of synaptic transmission and the pathophysiology of neurological disorders linked to excitotoxicity. Future research will likely focus on fully mapping its endogenous regulation in mammals and leveraging the deep knowledge gained from its study to develop next-generation, subtype-selective EAAT modulators for therapeutic intervention.

References

  • Hara, R., Nakano, M., & Kino, K. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(10), 3447-3454. [Link]
  • Hara, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]
  • Fontana, A. C. K. (2015).
  • Mennini, T., Fumagalli, E., Gobbi, M., & Fattorusso, C. (2003). Substrate inhibitors and blockers of excitatory amino acid transporters in the treatment of neurodegeneration: critical considerations. European Journal of Pharmacology, 479(1-3), 291-296. [Link]
  • Serrano-Pozo, A., et al. (2022). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases.
  • Adler, E., et al. (1995).
  • Marini, A., & Novelli, A. (1991). DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons. European Journal of Pharmacology, 194(1), 131-132. [Link]
  • Wikipedia.
  • National Center for Biotechnology Information. DL-threo-beta-Hydroxyaspartic acid.
  • Ito, T., et al. (2019).
  • Thyssen, A., et al. (2017). Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses. PubMed Central. [Link]
  • Wikipedia. This compound. Wikipedia. [Link]
  • Hayashi, H., et al. (1995).
  • AdooQ Bioscience. DL-threo-3-Hydroxyaspartic acid. AdooQ Bioscience. [Link]

Sources

discovery of beta-hydroxyaspartic acid in nature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Function, and Analysis of β-Hydroxyaspartic Acid in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxyaspartic acid (β-OH-Asp) is a rare, post-translationally modified amino acid found in a specific set of proteins, many of which are crucial for physiological processes such as blood coagulation. Its discovery marked a significant advancement in our understanding of protein structure and function, revealing a novel mechanism for calcium-dependent protein-protein interactions. This guide provides a comprehensive technical overview of β-hydroxyaspartic acid, from its initial discovery and biosynthesis to its critical functional role in Epidermal Growth Factor (EGF)-like domains. Furthermore, it offers detailed, field-proven methodologies for the analytical identification and characterization of this modification, as well as a primer on its chemical synthesis, serving as a vital resource for researchers in biochemistry, proteomics, and drug development.

The Discovery of a Novel Post-Translational Modification

The journey to identifying β-hydroxyaspartic acid began with the meticulous study of vitamin K-dependent blood coagulation factors. In the early 1980s, researchers analyzing the amino acid sequence of Protein C, an anticoagulant plasma protein, encountered an unidentifiable residue in its light chain.[1][2][3] Initial analyses were confounded, suggesting the presence of a novel, modified amino acid.

Through a combination of enzymatic digests, automatic Edman sequencing, ¹H NMR spectroscopy, and mass spectrometry, the structure of this unusual residue was elucidated.[1] A heptapeptide isolated from the light chain of Protein C was found to contain β-hydroxyaspartic acid at a position corresponding to residue 71.[1] Further analysis confirmed the stereochemistry to be the erythro form.[1] This discovery was significant as β-hydroxyaspartic acid had not previously been identified as a component of proteins.[1][4]

Subsequent investigations revealed that this modification was not unique to Protein C. It was soon identified in other vitamin K-dependent proteins, including Factor IX, Factor X, and Protein S, typically within their N-terminal EGF-like domains.[5][6][7] The consistent finding that the genetic code specified an aspartic acid residue at these positions provided conclusive evidence that β-hydroxyaspartic acid is formed through a post-translational hydroxylation of aspartate.[8]

Biosynthesis: The Enzymatic Hydroxylation of Aspartyl Residues

The formation of β-hydroxyaspartic acid is a highly specific, enzyme-catalyzed post-translational modification that occurs in the endoplasmic reticulum. The reaction is mediated by aspartyl/asparaginyl β-hydroxylase (AspH), a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase superfamily.[8][9][10] These enzymes utilize molecular oxygen to hydroxylate their substrates.[11]

The catalytic mechanism of AspH involves the oxidative decarboxylation of 2-oxoglutarate (also known as α-ketoglutarate) to succinate and CO₂, which is coupled to the hydroxylation of a specific aspartate residue within a consensus sequence of an EGF-like domain.[8][12][] The reaction requires several key cofactors:

  • Fe(II): Iron is bound in the active site of the enzyme and is essential for the activation of molecular oxygen.[11][14]

  • 2-Oxoglutarate: Serves as a co-substrate, and its decarboxylation drives the reaction forward.[8][14]

  • O₂: Provides the oxygen atom for the newly formed hydroxyl group.[9]

  • Ascorbate: While not always strictly required, ascorbate is believed to keep the iron in its reduced Fe(II) state, ensuring enzyme activity.

The hydroxylation occurs with stereospecificity, producing the erythro isomer of β-hydroxyaspartic acid.[1]

Aspartyl Hydroxylation Pathway cluster_ER Endoplasmic Reticulum Lumen AspH Aspartyl β-Hydroxylase (AspH) EGF_Hya EGF-like Domain (with β-OH-Asp) AspH->EGF_Hya Hydroxylation Succinate Succinate + CO₂ AspH->Succinate By-products EGF_Asp EGF-like Domain (with Aspartate) EGF_Asp->AspH Substrate Binding Fe2 Fe(II) Fe2->AspH O2 O₂ O2->AspH aKG 2-Oxoglutarate aKG->AspH Co-substrates

Figure 1: Enzymatic pathway of aspartate hydroxylation.

Functional Significance in Calcium-Dependent Protein Interactions

The discovery of β-hydroxyaspartic acid was quickly followed by investigations into its physiological role. A strong correlation was observed between the presence of this modification and a high-affinity calcium-binding site within the EGF-like domains of coagulation factors.[15][16] These domains are crucial structural motifs that mediate protein-protein interactions.[17]

High-resolution NMR studies of the isolated N-terminal EGF-like domain from Factor X definitively established the role of β-hydroxyaspartic acid in calcium coordination.[18] The additional hydroxyl group, along with the adjacent carboxyl group of the aspartate side chain and other conserved residues, forms a ligand field that chelates a single Ca²⁺ ion.[18][19] The ligands coordinating the calcium ion in Factor X include the side chains of Gln-49 and erythro-β-hydroxyaspartic acid-63, as well as backbone carbonyls.[18]

This calcium binding is not merely incidental; it induces a conformational change that stabilizes the tertiary structure of the EGF-like domain.[19] This stabilized conformation is essential for the proper interaction of coagulation factors with their respective cofactors and substrates. For example, in the case of Protein C, the calcium-bound EGF-like domain is critical for its interaction with its cofactor, Protein S, which is necessary for its anticoagulant activity.[5][20] Site-directed mutagenesis studies, where the β-hydroxyaspartic acid was replaced with a standard glutamic acid, resulted in a significant reduction in biological activity, confirming the critical nature of this modification.[5]

Calcium_Coordination Ca Ca²⁺ Hya β-OH-Asp (Hya) Side Chain (-COO⁻, -OH) Ca->Hya Gln Gln Side Chain (Carbonyl) Ca->Gln Gly_CO1 Gly Backbone (Carbonyl) Ca->Gly_CO1 Gly_CO2 Gly Backbone (Carbonyl) Ca->Gly_CO2 Asp Asp Side Chain (-COO⁻) Ca->Asp

Figure 2: Coordination of Ca²⁺ by β-OH-Asp in an EGF-like domain.

Technical Guide to the Analysis of β-Hydroxyaspartic Acid

The identification and quantification of β-hydroxyaspartic acid require specialized analytical techniques due to its low abundance and similarity to other amino acids. The gold-standard approach involves a multi-step process encompassing protein hydrolysis, chromatographic separation, and mass spectrometric detection.[12][14][17]

Analytical_Workflow Protein Protein Sample (e.g., Factor IX) Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Protein->Hydrolysis Derivatization Pre-column Derivatization (e.g., OPA/MPA) Hydrolysis->Derivatization Amino Acid Mixture HPLC Reversed-Phase HPLC (C18 Column) Derivatization->HPLC Detection Fluorescence Detection or ESI-MS/MS HPLC->Detection Data Data Analysis (Quantification vs. Standard) Detection->Data

Figure 3: Workflow for the analytical identification of β-OH-Asp.
Experimental Protocol: Identification and Quantification

This protocol provides a robust framework for the analysis of β-hydroxyaspartic acid in a purified protein sample.

Step 1: Acid Hydrolysis

  • Rationale: To break all peptide bonds and release individual amino acids from the protein backbone. Acid hydrolysis is a standard and effective method, though it can lead to the degradation of sensitive amino acids like tryptophan.[18]

  • Procedure:

    • Place a known quantity (e.g., 10-50 µg) of the purified, salt-free protein sample into a pyrolysis tube.

    • Add 200 µL of 6 M hydrochloric acid (HCl) containing a scavenger such as 1% phenol to protect tyrosine residues.

    • Evacuate the tube and seal it under vacuum to prevent oxidation during heating.

    • Incubate the sealed tube in a heating block or oven at 110°C for 24 hours.[2]

    • After hydrolysis, cool the tube, break the seal, and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Re-dissolve the amino acid hydrolysate in a known volume of an appropriate acidic buffer for HPLC analysis (e.g., 0.1 M HCl).

Step 2: HPLC Separation with Pre-Column Derivatization

  • Rationale: Native amino acids lack a strong chromophore, making them difficult to detect with high sensitivity using UV absorbance. Pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a thiol like 3-mercaptopropionic acid (MPA), creates highly fluorescent isoindole derivatives of primary amino acids, enabling sensitive detection.[21][22][23]

  • Procedure:

    • Derivatization: An automated pre-column derivatization is preferred for reproducibility. Mix a small aliquot of the hydrolysate with borate buffer (pH ~9.5) and the OPA/MPA reagent. Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) before injection.[21][24]

    • Chromatography:

      • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for separating the derivatized amino acids.

      • Mobile Phase A: An aqueous buffer, such as 40 mM sodium phosphate, pH 7.8.

      • Mobile Phase B: A mixture of acetonitrile/methanol/water (e.g., 45:45:10, v/v/v).

      • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is typically used to resolve all amino acids. The exact gradient should be optimized based on the specific column and system. β-OH-Asp is more polar than Asp and will elute earlier.

    • Detection: Use a fluorescence detector with excitation at ~340 nm and emission at ~450 nm.[22]

    • Quantification: Run a standard mixture of amino acids, including a known concentration of authentic erythro-β-hydroxyaspartic acid, under the same conditions. Quantify the amount of β-OH-Asp in the sample by comparing its peak area to that of the standard.

Step 3: Confirmation by Mass Spectrometry (MS)

  • Rationale: To provide unambiguous identification of the modified amino acid based on its mass-to-charge ratio and fragmentation pattern.[14][16][25]

  • Procedure:

    • Sample Preparation: For MS analysis, it is often preferable to analyze proteolytic digests (e.g., with trypsin) of the protein rather than a total hydrolysate. This preserves the peptide context of the modification.

    • LC-MS/MS: Separate the peptide mixture using a nano-flow HPLC system coupled directly to an electrospray ionization (ESI) mass spectrometer.

    • Identification:

      • In a full MS scan, search for peptide ions with a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the expected mass of the unmodified peptide.

      • Select this precursor ion for fragmentation (MS/MS) using collision-induced dissociation (CID).

      • Analyze the fragmentation spectrum. The presence of β-hydroxyaspartic acid can be confirmed by characteristic fragment ions. The modification will add 16 Da to the aspartate residue and any fragment ions (b- or y-ions) that contain it.[10][26][27] Differentiating β-aspartic acid from α-aspartic acid can be achieved by observing specific rearrangement ions, such as a characteristic y" - 46 ion.[10]

Protocols for Chemical Synthesis and Incorporation into Peptides

The availability of synthetic β-hydroxyaspartic acid is crucial for its use as an analytical standard and for incorporation into synthetic peptides for structural and functional studies.

Chemical Synthesis of erythro-β-Hydroxy-DL-aspartic Acid

A common and stereospecific method for synthesizing the erythro diastereomer starts from trans-epoxysuccinic acid.[1]

  • Step 1: Aminolysis of Epoxide: React trans-epoxysuccinic acid with a protected amine, such as benzylamine, in an aqueous solution. The nucleophilic attack of the amine on the epoxide ring proceeds with inversion of configuration, leading to the erythro product.

  • Step 2: Deprotection: The N-benzyl group is subsequently removed by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst).

  • Step 3: Purification: The resulting racemic mixture of erythro-β-hydroxy-DL-aspartic acid can be purified by recrystallization.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Incorporating β-hydroxyaspartic acid into a peptide sequence requires a suitably protected derivative for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][19]

  • Protection Strategy: A common strategy involves protecting the α-amino group with Fmoc, the α-carboxyl group as a methyl or ethyl ester, the β-carboxyl group as a t-butyl ester, and the β-hydroxyl group with a protecting group like t-butyl.

  • Coupling: The protected β-hydroxyaspartic acid derivative can be coupled to the growing peptide chain on the solid support using standard coupling reagents like HBTU/HOBt in the presence of a base such as DIEA.[11]

  • Deprotection and Cleavage: Following synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[11]

Conclusion and Future Directions

The discovery of β-hydroxyaspartic acid has provided profound insights into the complexity of post-translational modifications and their role in modulating protein function. This modification is a key structural element in the EGF-like domains of many proteins involved in critical biological pathways, particularly blood coagulation and cell signaling. Its role in orchestrating calcium-dependent interactions highlights the subtle yet powerful ways in which protein structures are fine-tuned for specific biological activities.

For researchers and drug development professionals, a thorough understanding of β-hydroxyaspartic acid is essential. The analytical methods detailed in this guide provide a roadmap for identifying and quantifying this modification, which is critical for the characterization of therapeutic proteins and understanding disease states associated with aberrant hydroxylation. As our analytical capabilities continue to improve, we can expect to uncover new proteins containing this modification and further delineate its role in health and disease, potentially opening new avenues for therapeutic intervention.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Boyaud, F., et al. (2013). Synthesis of a protected derivative of (2R,3R)-β-hydroxyaspartic acid suitable for Fmoc-based solid phase synthesis. Tetrahedron Letters, 54(2), 158-161. [Link]
  • Drakenberg, T., et al. (1988). Beta-hydroxyaspartic acid in the first epidermal growth factor-like domain of protein C. Its role in Ca2+ binding and biological activity. Journal of Biological Chemistry, 263(35), 18875-18878. [Link]
  • Drakenberg, T., et al. (1983). beta-Hydroxyaspartic acid in vitamin K-dependent protein C. Proceedings of the National Academy of Sciences, 80(7), 1802-1806. [Link]
  • Drakenberg, T., et al. (1989). Calcium binding to the isolated beta-hydroxyaspartic acid-containing epidermal growth factor-like domain of bovine factor X. Journal of Biological Chemistry, 264(28), 16645-16650. [Link]
  • Flashman, E., et al. (2010). Protein hydroxylation. Essays in Biochemistry, 48, 1-18. [Link]
  • García-Martín, F., et al. (2013). Solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 3-23. [Link]
  • Gomez-Alonso, S., et al. (2004). A new methodology for the analysis of amino acids in wines by high-performance liquid chromatography with fluorescence detection.
  • Gronke, R. S., et al. (1989). Aspartyl beta-hydroxylase: in vitro hydroxylation of a synthetic peptide based on the structure of the first growth factor-like domain of human factor IX. Proceedings of the National Academy of Sciences, 86(10), 3609-3613. [Link]
  • Henderson, J. W., et al. (2000). Rapid, accurate, and sensitive analysis of amino acids in physiological fluids by high-performance liquid chromatography.
  • Jones, B. N., & Gilligan, J. P. (1983). o-Phthaldialdehyde precolumn derivatization and reversed-phase high-performance liquid chromatography of amino acids from protein hydrolysates.
  • Loenarz, C., & Schofield, C. J. (2011). Physiological and biochemical aspects of hydroxylations and similar reactions catalyzed by 2-oxoglutarate oxygenases. Trends in Biochemical Sciences, 36(1), 7-18. [Link]
  • Moore, S., & Stein, W. H. (1963). Chromatographic determination of amino acids by the use of automated recording equipment. Methods in Enzymology, 6, 819-831. [Link]
  • Morita, T., et al. (1984). erythro-beta-Hydroxyaspartic acid in bovine factor IX and factor X. FEBS Letters, 165(1), 102-106. [Link]
  • Öhlin, A. K., et al. (1988). Beta-hydroxyaspartic acid in the first epidermal growth factor-like domain of protein C. Its role in Ca2+ binding and biological activity. Journal of Biological Chemistry, 263(35), 18875-18878. [Link]
  • Rees, D. J., et al. (1988). The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX. The EMBO Journal, 7(7), 2053-2061. [Link]
  • Selander-Sunnerhagen, M., et al. (1993). The effect of aspartate hydroxylation on calcium binding to epidermal growth factor-like modules in coagulation factors IX and X. Journal of Biological Chemistry, 268(31), 23339-23344. [Link]
  • Sargaeva, N. P., et al. (2011). Differentiating N-terminal aspartic and isoaspartic acid residues in peptides. Analytical Chemistry, 83(17), 6675-6682. [Link]
  • Schlosser, A., & Volkmer-Engert, R. (2003). Mass spectrometric analysis of post-translational modifications of proteins. Current Pharmaceutical Biotechnology, 4(4), 249-260. [Link]
  • Selander-Sunnerhagen, M., et al. (1992). How an epidermal growth factor (EGF)-like domain binds calcium. High resolution NMR structure of the calcium form of the NH2-terminal EGF-like domain in coagulation factor X. Journal of Biological Chemistry, 267(27), 19642-19649. [Link]
  • Staes, A., et al. (2011). A generic proteomics platform for the analysis of protein complexes and post-translational modifications. Journal of Proteome Research, 10(6), 2684-2696. [Link]
  • Stenflo, J., et al. (2000). Calcium-binding EGF-like modules in coagulation proteinases: function of the calcium ion in module interactions. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 51-63. [Link]
  • Stenflo, J., et al. (1987). beta-Hydroxyasparagine in domains homologous to the epidermal growth factor precursor in vitamin K-dependent protein S. Proceedings of the National Academy of Sciences, 84(2), 368-372. [Link]
  • Stetefeld, J., & Mayer, U. (2011). The EGF-like domain: a versatile building block for extracellular and transmembrane proteins. Structure, 19(6), 757-761. [Link]
  • Sugo, T., et al. (1983). Beta-hydroxyaspartic acid in vitamin K-dependent proteins. Journal of Biological Chemistry, 258(20), 12509-12512. [Link]
  • Sun, T., et al. (2019). Aspartate/asparagine-β-hydroxylase crystal structures reveal an unexpected epidermal growth factor-like domain substrate disulfide pattern.
  • Thim, L., et al. (1983). The occurrence of beta-hydroxyaspartic acid in the vitamin K-dependent blood coagulation zymogens.
  • VanDusen, W. J., et al. (1989). Aspartyl beta-hydroxylase: in vitro hydroxylation of a synthetic peptide based on the structure of the first growth factor-like domain of human factor IX. Proceedings of the National Academy of Sciences, 86(10), 3609-3613. [Link]
  • Wang, Q., et al. (2011). Aspartate/asparagine-β-hydroxylase binds to and hydroxylates the ankyrin repeat domain of notch receptor. Journal of Biological Chemistry, 286(43), 37326-37337. [Link]
  • Wilmouth, R. C., et al. (2002). Human aspartyl (asparaginyl) beta-hydroxylase. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 2), 1738-1740. [Link]
  • Wouters, M. A. (2002). Evolution of distinct EGF domains with specific functions. Protein Science, 11(10), 2358-2373. [Link]
  • Zhang, Y., et al. (2018). HPLC analysis of amino acids in food and feed. Journal of Analytical Methods in Chemistry, 2018, 4313567. [Link]
  • Stenflo, J. (1984). Structure and function of protein C. Seminars in Thrombosis and Hemostasis, 10(2), 109-121. [Link]
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

Sources

An In-depth Technical Guide to the Natural Sources of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxyaspartic acid (Hya), a non-proteinogenic amino acid, represents a fascinating intersection of biochemistry and pharmacology. As a hydroxylated derivative of the proteinogenic amino acid aspartic acid, it possesses unique structural and functional properties that have captured the attention of researchers in drug development and metabolic engineering.[1][2] The introduction of a hydroxyl group at the β-carbon creates two chiral centers, resulting in four distinct stereoisomers: L-threo (L-THA), L-erythro (L-EHA), D-threo (D-THA), and D-erythro (D-EHA).[3] This stereochemical diversity is functionally significant, as each isomer can exhibit different biological activities.

This technical guide provides a comprehensive overview of the natural sources of this compound, delves into its biosynthetic origins, outlines robust methodologies for its isolation and characterization, and discusses its biological significance. The content is tailored for researchers, scientists, and drug development professionals seeking to harness the potential of this unique molecule.

The Stereochemical Landscape of this compound

The presence of two stereocenters (at C2 and C3) is a critical feature of this compound.[3] Understanding the spatial arrangement of the amino and hydroxyl groups is fundamental to appreciating its interaction with biological systems.

G cluster_L_threo L-threo-3-hydroxyaspartic acid (L-THA) cluster_L_erythro L-erythro-3-hydroxyaspartic acid (L-EHA) cluster_D_threo D-threo-3-hydroxyaspartic acid (D-THA) cluster_D_erythro D-erythro-3-hydroxyaspartic acid (D-EHA) node_L_threo HOOC-CH(NH₂)-CH(OH)-COOH node_L_erythro HOOC-CH(NH₂)-CH(OH)-COOH node_D_threo HOOC-CH(NH₂)-CH(OH)-COOH node_D_erythro HOOC-CH(NH₂)-CH(OH)-COOH

Caption: The four stereoisomers of this compound.

Chapter 1: Natural Occurrence of this compound

This compound is found across various domains of life, from microorganisms to plants, where it participates in diverse metabolic processes. Its presence is often associated with specialized metabolic pathways, leading to the production of siderophores, antibiotics, or serving as a metabolic intermediate.

Microbial and Fungal Sources

Microorganisms are a prominent source of this compound, particularly specific stereoisomers. The D-threo isomer, for instance, is a constituent of ornibactins, a class of siderophores produced by bacteria like Pseudomonas to scavenge iron.[1] The yeast Saccharomyces cerevisiae is also known to produce (3S)-3-hydroxy-L-aspartic acid as a metabolite.[4] Furthermore, soil-isolated bacteria such as Pseudomonas sp. N99 and Delftia sp. HT23 possess enzymes that specifically metabolize certain isomers of 3-hydroxyaspartate, indicating its role in their metabolic networks.[1][5]

Plant Sources

Several plant species have been identified as natural sources of this compound. Reports indicate its presence in Garcinia mangostana (mangosteen) and the milk vetch Astragalus sinicus.[6] It has also been detected in legumes such as Medicago sativa (alfalfa) and Trifolium pratense (red clover).[7] In plants, these non-proteinogenic amino acids may play roles in defense mechanisms or as metabolic intermediates.

Source Organism Compound/Context Isomer(s) Reported Reference
Pseudomonas sp.Siderophore (ornibactin) componentD-threo[1]
Saccharomyces cerevisiaeFungal metabolite(3S)-3-hydroxy-L-aspartic acid[4]
Garcinia mangostanaPlant tissueNot specified[6]
Astragalus sinicusPlant tissueNot specified[6]
Medicago sativaPlant tissueNot specified[7]
Trifolium pratensePlant tissueNot specified[7]

Table 1: Selected Natural Sources of this compound.

Chapter 2: Biosynthetic Pathways

While the complete biosynthetic pathways of all this compound stereoisomers in all natural hosts are not fully elucidated, significant progress has been made using microbial systems. A key strategy for producing L-threo-3-hydroxyaspartic acid involves a two-step enzymatic process starting from L-asparagine.

This biocatalytic route leverages the high stability and efficiency of wild-type asparagine hydroxylase (AsnO) from organisms like Streptomyces coelicolor.[3][8] The process involves:

  • Hydroxylation: AsnO catalyzes the hydroxylation of L-asparagine to form 3-hydroxyasparagine.

  • Hydrolysis: An asparaginase enzyme then hydrolyzes the amide group of 3-hydroxyasparagine to yield L-threo-3-hydroxyaspartic acid and ammonia.[3]

This pathway has been successfully implemented in engineered Escherichia coli, achieving high yields.[8]

G sub_L_Asn L-Asparagine sub_3_OH_Asn 3-Hydroxyasparagine sub_L_Asn->sub_3_OH_Asn Asparagine Hydroxylase (AsnO) (e.g., from Streptomyces coelicolor) sub_L_THA L-threo-3-Hydroxyaspartic Acid sub_3_OH_Asn->sub_L_THA Asparaginase (Amide Hydrolysis)

Caption: Enzymatic synthesis of L-threo-3-hydroxyaspartic acid.

Chapter 3: Isolation and Purification Strategies

The recovery of this compound from natural sources, particularly microbial fermentation broths, presents a challenge due to its high hydrophilicity.[9] A robust purification strategy is essential for obtaining a high-purity product for research and development. The following workflow outlines a generalizable approach.

Rationale for Purification Choices
  • Centrifugation/Filtration: The initial step is to separate the biomass (cells) from the culture medium containing the secreted product.

  • Ion-Exchange Chromatography (IEX): As an amino acid, this compound is zwitterionic. IEX is a powerful technique for capturing and concentrating it from the clarified broth. Cation-exchange chromatography is typically employed at a pH below the isoelectric point (pI) of the molecule, where it carries a net positive charge.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like this compound from less polar impurities.[10]

  • Crystallization: The final step to achieve high purity involves crystallizing the product from a suitable solvent system.

G start Microbial Fermentation Broth step1 Cell Removal (Centrifugation/Filtration) start->step1 step2 Clarified Supernatant step1->step2 step3 Ion-Exchange Chromatography (Capture & Concentration) step2->step3 step4 Eluted Fraction step3->step4 step5 Hydrophilic Interaction Chromatography (Polishing) step4->step5 step6 Purified Fraction step5->step6 step7 Crystallization step6->step7 end High-Purity this compound step7->end

Caption: General workflow for isolation and purification.

Protocol 1: Generalized Isolation from Bacterial Culture
  • Harvesting: Centrifuge the fermentation broth (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.

  • Clarification: Collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells and debris.

  • Cation-Exchange Chromatography:

    • Equilibrate a strong cation-exchange column (e.g., Dowex 50W) with an acidic buffer (e.g., 0.1 M acetic acid, pH 3.0).

    • Adjust the pH of the clarified supernatant to match the equilibration buffer and load it onto the column.

    • Wash the column with several volumes of the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a pH gradient or a step elution with a basic solution (e.g., 2 M NH₄OH).

  • Fraction Analysis: Collect fractions and analyze for the presence of this compound using a suitable analytical method (see Chapter 4). Pool the positive fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure.

  • Crystallization: Dissolve the resulting solid in a minimal amount of hot water and add a miscible organic solvent (e.g., ethanol or acetone) to induce crystallization. Cool slowly to obtain pure crystals.

Chapter 4: Analytical Methodologies

Accurate identification and quantification of this compound stereoisomers require sophisticated analytical techniques. The choice of method depends on the required sensitivity, selectivity, and throughput.

Comparison of Key Techniques

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary separation techniques employed. Coupling these with Mass Spectrometry (MS) provides high sensitivity and specificity.

Technique Principle Advantages Disadvantages Reference
HPLC with Derivatization Pre-column derivatization (e.g., OPA/FMOC) followed by reversed-phase separation and fluorescence detection.Well-established, good for quantification.Derivatization can be complex and time-consuming.[11]
HILIC-MS Separation of polar compounds on a polar stationary phase.Excellent for underivatized, polar analytes; MS-compatible.Can be sensitive to matrix effects.[10]
UHPLC-HRMS Rapid separation on sub-2 µm particles coupled with high-resolution mass spectrometry.High throughput, high sensitivity (low fmol), excellent selectivity.Requires advanced instrumentation.[12]
CE-LIFD Separation based on electrophoretic mobility in a capillary, with sensitive laser-induced fluorescence detection.High separation efficiency, low sample consumption.Requires derivatization for fluorescence.[13]
CZE-MS with VCD Capillary zone electrophoresis-MS for separation, coupled with Vibrational Circular Dichroism for absolute configuration determination.Can identify stereoisomers without individual standards.Highly specialized and complex setup.[14]

Table 2: Comparison of Analytical Methods for 3-Hydroxyaspartate Stereoisomers.

G start Biological Sample (e.g., Purified Fraction, Biofluid) step1 Sample Preparation (Protein Precipitation, Dilution) start->step1 step2 UHPLC Separation (e.g., C18 Column) step1->step2 step3 Ionization (Electrospray Ionization - ESI) step2->step3 step4 Mass Analysis (High-Resolution MS, e.g., Orbitrap) step3->step4 step5 Data Processing (Peak Integration, Quantification) step4->step5 end Concentration Data step5->end

Caption: Analytical workflow for UHPLC-HRMS based quantification.

Protocol 2: UHPLC-HRMS Analysis of Underivatized this compound

This protocol is adapted from rapid amino acid analysis methods.[12]

  • Sample Preparation:

    • For biofluids (plasma, etc.), precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and centrifuge at >14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • UHPLC Conditions:

    • Column: A reversed-phase column suitable for polar compounds (e.g., C18, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A steep gradient from 0-50% B over 3 minutes.

    • Flow Rate: ~0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full MS scan at high resolution (>70,000).

    • Mass Range: m/z 60-900.

    • Data Acquisition: Monitor for the exact mass of this compound ([M+H]⁺, C₄H₈NO₅⁺).

  • Quantification:

    • Generate a standard curve using authentic standards of the this compound isomers.

    • Integrate the peak areas of the extracted ion chromatograms for the analyte and normalize to an appropriate internal standard if used.

Chapter 5: Biological Activities and Therapeutic Potential

The stereoisomers of this compound exhibit distinct and potent biological activities, making them attractive candidates for drug development.

  • Glutamate Transporter Inhibition: L-threo-3-hydroxyaspartic acid (L-THA) is a known inhibitor of glutamate transporters.[3] This activity is of significant interest in neuroscience research and for developing therapies for neurological disorders characterized by excitotoxicity.

  • Antimicrobial Properties: L-THA has also been reported to possess antimicrobial activity against various microorganisms.[3]

  • Antitumor Activity: Derivatives of this compound have shown potential as antitumor agents, highlighting a broader therapeutic window for this class of compounds.[3]

  • Enzyme Substrates/Inhibitors: The various isomers can act as specific substrates or inhibitors for bacterial enzymes like dehydratases, which could be exploited for developing novel antibacterial agents.[5][15]

Conclusion

This compound is a multifaceted molecule whose natural origins are just beginning to be fully appreciated. From its role in microbial iron acquisition to its presence in common plants, this non-proteinogenic amino acid is a product of specialized metabolic pathways. Advances in biocatalysis have enabled its efficient production, while sophisticated analytical techniques allow for the precise characterization of its four stereoisomers. The distinct biological activities of these isomers, particularly as glutamate transporter inhibitors and antimicrobial agents, underscore their significant potential in pharmacology and drug development. Continued exploration of the natural world will undoubtedly uncover new sources and novel biological roles for this compound, paving the way for innovative therapeutic applications.

References

  • This compound - Wikipedia. (n.d.).
  • Separation and determination of 3‐hydroxyaspartate by online concentration capillary electrophoresis/laser‐induced fluorescence with microwave‐assisted derivatization. (2021). ELECTROPHORESIS, 42(19), 3646-3653.
  • One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). (2015). Applied and Environmental Microbiology, 81(15), 5069-5077.
  • This compound | C4H7NO5 | CID 5425 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. (2024). Analytica Chimica Acta, 1323, 343025.
  • One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). (2015). PubMed.
  • (3R)-3-hydroxy-D-aspartic acid | C4H7NO5 | CID 11788378 - PubChem. (n.d.). National Center for Biotechnology Information.
  • beta-Hydroxy-L-aspartic acid | C4H7NO5 | CID 14463 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. (2016). Bioscience, Biotechnology, and Biochemistry, 80(5), 975-983.
  • This compound - Wikiwand. (n.d.).
  • DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239 - PubChem. (n.d.). National Center for Biotechnology Information.
  • 3-hydroxy-D-aspartic acid | C4H7NO5 | CID 49852362 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. (2016). Taylor & Francis Online.
  • Hydroxyaspartic acid | C4H7NO5 | CID 3033744 - PubChem. (n.d.). National Center for Biotechnology Information.
  • A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. (2021). Green Chemistry, 23(18), 7386-7396.
  • Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide. (2013). Google Patents.
  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies.
  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (2014). Methods, 68(1), 143-150.
  • HPLC Methods for analysis of Aspartic acid. (n.d.). HELIX Chromatography.

Sources

3-hydroxyaspartic acid as a component of siderophores

The vital role of siderophore-mediated iron uptake in microbial survival and pathogenesis makes it an attractive target for antimicrobial strategies. [2][17]Pathogenic bacteria that rely on these systems for growth within an iron-limited host are particularly vulnerable. [10][18] The "Trojan Horse" strategy leverages the bacterium's own siderophore uptake machinery to deliver cytotoxic agents. [4][19][20][21]In this approach, an antibiotic is covalently linked to a siderophore or a synthetic mimic. The resulting conjugate is recognized by the outer membrane receptors and actively transported into the cell, bypassing common resistance mechanisms like membrane impermeability. [19][21] The unique structures of β-OH-Asp siderophores offer a distinct chemical scaffold for designing such conjugates. By creating synthetic siderophore mimics that incorporate β-OH-Asp, it may be possible to target specific pathogens, like Burkholderia or Pseudomonas species, that utilize receptors for these types of siderophores. [20]Cefiderocol, a recently approved antibiotic, successfully employs this strategy by conjugating a cephalosporin to a catechol mimic, validating the immense potential of this approach. [19]

References

  • One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]
  • Chemistry and Biology of Siderophores
  • Genomic analysis of siderophore β-hydroxylases reveals divergent stereocontrol and expands the condens
  • β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity. PubMed. [Link]
  • Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. MDPI. [Link]
  • Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. MDPI. [Link]
  • Characterization of β-Hydroxyaspartate Siderophores: Structures, Biosyntheses, Coordinat. eScholarship, University of California. [Link]
  • Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores. PMC, NIH. [Link]
  • Microbial Iron Acquisition: Marine and Terrestrial Siderophores. PMC, NIH. [Link]
  • This compound. Wikipedia. [Link]
  • Siderophore: A Suitable Candidate for Drug Delivery Using the Trojan Horse Str
  • Medical Applications of Siderophores. Electronic Journal of General Medicine. [Link]
  • Medical Applications of Siderophores. Electronic Journal of General Medicine. [Link]
  • Three Siderophores from One Bacterial Enzymatic Assembly Line. PMC, PubMed Central. [Link]
  • Siderophores in Iron Metabolism: From Mechanism to Therapy Potential. PMC, NIH. [Link]
  • Siderophore-Based Iron Acquisition and Pathogen Control. PMC, PubMed Central, NIH. [Link]
  • Iron(III)-siderophore coordination chemistry: Reactivity of marine siderophores.
  • Siderophores as drug delivery agents: application of the “Trojan Horse” strategy.
  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. PubMed Central. [Link]
  • Non-classical roles of bacterial siderophores in p
  • Marine Microbial Siderophores: Reactivity and Structural Diversity. American Institute of Chemists. [Link]
  • Siderophore uptake in bacteria and the battle for iron with the host; a bird's eye view. research.rug.nl. [Link]
  • Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ioniz
  • Microbial Iron Uptake. Alison Butler Lab, UC Santa Barbara. [Link]
  • Detection of hydroxamate siderophores in Fe-deficient culture filtrate...
  • Siderophore. Wikipedia. [Link]
  • (PDF) Microbial siderophores: A mini review.
  • Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. NIH. [Link]
  • Non-classical roles of bacterial siderophores in p
  • Photochemical Reactivity of the Iron(III) Complex of a Mixed-Donor, α-Hydroxy Acid-Containing Chelate and Its Biological Relevance to Photoactive Marine Siderophores.
  • Siderophores.
  • Targeting Siderophore Biosynthesis to Thwart Microbial Growth. OUCI. [Link]
  • A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Green Chemistry (RSC Publishing). [Link]
  • Discovery and analysis of novel metabolic pathways for the biosynthesis of industrial chemicals: 3-hydroxypropano
  • 22.2: Biosynthesis of Amino Acids. Biology LibreTexts. [Link]

The Enzymatic Synthesis of 3-Hydroxyaspartic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Stereochemically Pure 3-Hydroxyaspartic Acid

This compound (Hya), a non-proteinogenic amino acid, is a molecule of significant interest in the biomedical and pharmaceutical fields. With its two chiral centers, Hya can exist as four distinct stereoisomers: L-threo (L-THA), L-erythro (L-EHA), D-threo (D-THA), and D-erythro (D-EHA). Each of these isomers exhibits unique biological activities, from modulating excitatory amino acid transporters in the central nervous system to serving as components in peptide antibiotics.[1] The precise stereochemistry of this compound is paramount to its function and therapeutic potential, making its stereoselective synthesis a critical challenge for researchers and drug developers. Traditional chemical synthesis routes often struggle with poor stereoselectivity, leading to racemic mixtures that are difficult and costly to resolve.[1] This guide provides an in-depth exploration of enzymatic methodologies, offering highly specific and efficient pathways to optically pure this compound isomers, thereby empowering the next wave of research and development in this exciting area.

Strategic Overview of Enzymatic Synthesis Routes

The enzymatic toolbox for synthesizing this compound offers several distinct strategies, each with its own set of advantages and ideal applications. The choice of pathway is often dictated by the desired stereoisomer, the available starting materials, and the required scale of production. At a high level, these strategies can be categorized into two main approaches: direct stereoselective synthesis and kinetic resolution of racemic mixtures.

Enzymatic_Strategies cluster_synthesis Direct Stereoselective Synthesis cluster_resolution Kinetic Resolution Title Enzymatic Synthesis of this compound A Two-Step Synthesis (Hydroxylation + Hydrolysis) B Aldol Condensation C Stereospecific Dehydration/ Ammonia-Lyase Action Product_A L-threo-3-Hydroxyaspartic Acid A->Product_A Product_B Specific Stereoisomers (e.g., D-erythro) B->Product_B Product_C Optically Pure Stereoisomers C->Product_C Start_A L-Asparagine Start_A->A Start_B Glycine + Glyoxylate Start_B->B Start_C Racemic this compound Start_C->C

Figure 1: High-level overview of enzymatic strategies for this compound synthesis.

This guide will delve into the technical intricacies of these pathways, providing not only the "how" but also the "why" behind experimental design choices, empowering researchers to select and optimize the most suitable method for their specific objectives.

The Two-Step, One-Pot Synthesis of L-threo-3-Hydroxyaspartic Acid

One of the most elegant and efficient methods for producing L-threo-3-hydroxyaspartic acid (L-THA) is a two-step enzymatic cascade starting from the readily available amino acid, L-asparagine. This pathway leverages the high specificity of two distinct enzymes: an asparagine hydroxylase and an asparaginase.

The Enzymatic Cascade: From L-Asparagine to L-THA

The synthesis proceeds in two sequential reactions:

  • Hydroxylation: L-asparagine is first hydroxylated at the β-carbon (C3) position by a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase, asparagine hydroxylase (AsnO). This reaction is highly stereoselective, producing (2S,3S)-3-hydroxyasparagine.[2][3] The AsnO from Streptomyces coelicolor has been particularly well-characterized for this purpose.[4][5]

  • Hydrolysis: The resulting 3-hydroxyasparagine is then hydrolyzed by an asparaginase, which removes the amide group to yield L-threo-3-hydroxyaspartic acid and ammonia.[4][5]

Two_Step_Synthesis cluster_workflow Two-Step Enzymatic Cascade for L-THA Synthesis Start L-Asparagine Enzyme1 Asparagine Hydroxylase (AsnO) + α-ketoglutarate, Fe(II), O2 Start->Enzyme1 Intermediate (2S,3S)-3-Hydroxyasparagine Enzyme2 Asparaginase Intermediate->Enzyme2 Product L-threo-3-Hydroxyaspartic Acid Enzyme1->Intermediate Enzyme2->Product

Figure 2: The two-step enzymatic pathway for the synthesis of L-threo-3-hydroxyaspartic acid.

Causality in Experimental Design: The One-Pot System

A significant advancement in this methodology is the development of a one-pot production system using a whole-cell biocatalyst.[4][5][6] This approach offers substantial advantages in terms of process efficiency and cost-effectiveness by eliminating the need for intermediate purification steps. The key to a successful one-pot system lies in the careful selection and engineering of the host organism, typically Escherichia coli.

The rationale behind using an asparaginase-deficient E. coli strain is to prevent the premature degradation of the starting material, L-asparagine, by endogenous asparaginases.[4][5] By knocking out the native asparaginase genes, the L-asparagine is preserved for the initial hydroxylation step by the heterologously expressed AsnO. The subsequent hydrolysis of the 3-hydroxyasparagine intermediate is then carried out by a co-expressed or externally added asparaginase. This temporal separation of activities within a single vessel is a hallmark of elegant biocatalytic process design.

Furthermore, enhancing the expression of the asparagine hydroxylase gene, for instance by using a strong promoter like the T7 promoter, has been shown to significantly increase the yield of L-THA, with reported molar yields reaching up to 96%.[4][5]

Experimental Protocol: One-Pot Synthesis of L-THA

This protocol is adapted from the work of Higuchi et al. (2015).[4][5][6]

2.3.1. Strain and Plasmid Construction:

  • Host Strain: E. coli asparaginase I-deficient mutant.

  • Expression Plasmid: A suitable high-expression vector (e.g., pET series) containing the gene for asparagine hydroxylase (AsnO) from Streptomyces coelicolor under the control of a T7 promoter. A second compatible plasmid carrying an asparaginase gene can be co-transformed if not relying on endogenous activity post-hydroxylation.

2.3.2. Expression of Asparagine Hydroxylase:

  • Inoculate a seed culture of the recombinant E. coli in LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Use the seed culture to inoculate a larger volume of Terrific Broth. Grow at 37°C with shaking until the OD600 reaches approximately 0.5-0.8.[7]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue cultivation at a lower temperature, such as 25°C, for 16-24 hours to enhance soluble protein expression.[5]

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

2.3.3. Whole-Cell Bioconversion:

  • Prepare a reaction mixture containing L-asparagine as the substrate in a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.0).

  • Add the harvested recombinant E. coli cells to the reaction mixture to a desired cell density (e.g., OD600 of 50-100).

  • If a separate asparaginase is used, it can be added at this stage.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the consumption of L-asparagine and the formation of L-THA using HPLC.

  • Upon completion of the reaction, separate the cells from the supernatant by centrifugation. The supernatant contains the L-THA product.

Kinetic Resolution via Stereospecific Dehydratases

For the production of other stereoisomers of this compound, or for the separation of a racemic mixture, enzymatic kinetic resolution is a powerful strategy. This approach utilizes enzymes that act on only one specific stereoisomer in a mixture, allowing for the separation of the unreacted, optically pure enantiomer. Several 3-hydroxyaspartate dehydratases (also known as ammonia-lyases) have been identified that exhibit high stereospecificity.

The Principle of Kinetic Resolution

The core principle involves the selective degradation of one stereoisomer from a racemic mixture, leaving the other stereoisomer untouched. For instance, L-threo-3-hydroxyaspartate dehydratase from Pseudomonas sp. T62 specifically catalyzes the conversion of L-THA to oxaloacetate and ammonia, but does not act on D-threo or erythro isomers.[2][8] Similarly, a D-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23 acts on D-threo-3-hydroxyaspartate.[9]

Kinetic_Resolution cluster_workflow Kinetic Resolution of DL-threo-3-Hydroxyaspartic Acid Start DL-threo-3-Hydroxyaspartic Acid (Racemic Mixture) Enzyme L-threo-3-Hydroxyaspartate Dehydratase Start->Enzyme Product1 D-threo-3-Hydroxyaspartic Acid (Optically Pure) Enzyme->Product1 Unreacted Product2 Oxaloacetate + Ammonia Enzyme->Product2 Reacted

Figure 3: Principle of kinetic resolution using a stereospecific dehydratase.

Key Enzymes and Their Properties

The choice of dehydratase is critical and depends on the desired final product. Below is a summary of key enzymes and their specificities.

EnzymeSource OrganismEC NumberSubstrate(s)Product(s) of DegradationReference(s)
L-threo-3-hydroxyaspartate dehydratase Pseudomonas sp. T624.3.1.16L-threo-3-hydroxyaspartateOxaloacetate + NH3[2][8][10]
D-threo-3-hydroxyaspartate dehydratase Delftia sp. HT234.3.1.27D-threo-3-hydroxyaspartate, L-erythro-3-hydroxyaspartateOxaloacetate + NH3[9]
D-erythro-3-hydroxyaspartate dehydratase Pseudomonas sp. N99N/AD-erythro-3-hydroxyaspartate, L-threo-3-hydroxyaspartateOxaloacetate + NH3[9][11]
L-erythro-3-hydroxyaspartate aldolase Paracoccus denitrificans4.1.3.14L-erythro-3-hydroxyaspartateGlycine + Glyoxylate[12]
Experimental Protocol: Kinetic Resolution of DL-erythro-3-hydroxyaspartate

This protocol is conceptualized based on the properties of D-erythro-3-hydroxyaspartate dehydratase from Pseudomonas sp. N99.[9]

3.3.1. Enzyme Preparation:

  • Clone the gene for D-erythro-3-hydroxyaspartate dehydratase into an appropriate expression vector (e.g., pET vector with a His-tag).

  • Express the recombinant enzyme in E. coli BL21(DE3) and purify it using immobilized metal affinity chromatography (IMAC).[9]

3.3.2. Resolution Reaction:

  • Prepare a solution of DL-erythro-3-hydroxyaspartic acid in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.0).

  • Add the purified D-erythro-3-hydroxyaspartate dehydratase to the reaction mixture.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) with stirring.

  • Monitor the reaction progress by chiral HPLC to track the depletion of the D-erythro isomer and the enrichment of the L-erythro isomer.

  • Stop the reaction when approximately 50% conversion is achieved to maximize the yield and enantiomeric excess of the L-erythro isomer. This can be done by heat inactivation of the enzyme or by acidification.

Aldol Condensation Route

A less common but potentially powerful strategy for synthesizing specific stereoisomers of this compound is through the aldol condensation of glycine and glyoxylate. This reaction is catalyzed by 3-hydroxyaspartate aldolases.

  • L-erythro-3-hydroxyaspartate aldolase (EC 4.1.3.14): This enzyme catalyzes the reversible reaction: L-erythro-3-hydroxyaspartate ⇌ glycine + glyoxylate.[12]

  • 3-hydroxy-D-aspartate aldolase (EC 4.1.3.41): This enzyme catalyzes the condensation of glyoxylate and glycine to form (2R,3S)-beta-hydroxyaspartate (D-erythro-3-hydroxyaspartate).[13]

While this route offers a direct synthesis from simple precursors, challenges can include the reversible nature of the reaction and potential low equilibrium constants. Optimization of reaction conditions, such as using high concentrations of starting materials, is crucial for driving the reaction towards product formation.

Downstream Processing and Purification

The final step in any enzymatic synthesis is the purification of the target molecule. The choice of purification strategy depends on the nature of the starting materials, the byproducts of the reaction, and the required purity of the final product.

5.1. General Workflow for Purification:

Downstream_Processing cluster_workflow General Downstream Processing Workflow Start Crude Reaction Mixture Step1 Removal of Biocatalyst (Centrifugation/Filtration) Start->Step1 Step2 Removal of Unreacted Substrates and Byproducts Step1->Step2 Step3 Concentration and Isolation Step2->Step3 Product Purified this compound Step3->Product

Figure 4: A generalized workflow for the purification of this compound.

5.2. Key Purification Techniques:

  • Ion-Exchange Chromatography (IEC): This is a highly effective method for purifying amino acids. Since this compound is an acidic amino acid, it will bind to an anion-exchange resin at a neutral pH. Elution can be achieved by decreasing the pH or increasing the salt concentration.

  • Crystallization: Taking advantage of the lower solubility of this compound at its isoelectric point (around pH 2.0-3.0) can be an effective method for purification and isolation, particularly after chromatographic separation.[9]

  • Liquid-Liquid Extraction: While this compound is highly hydrophilic, extraction with an organic solvent after concentrating the fermentation broth can be employed in some downstream processing schemes.[14]

Conclusion and Future Outlook

Enzymatic synthesis provides a powerful and highly selective platform for the production of optically pure this compound stereoisomers. The two-step, one-pot synthesis of L-THA from L-asparagine stands out as a particularly efficient and scalable method. For other stereoisomers, kinetic resolution using stereospecific dehydratases offers a robust solution. As our understanding of enzyme structure and function deepens, and with the advent of advanced protein engineering techniques, we can anticipate the development of novel biocatalysts with enhanced stability, activity, and even altered substrate specificities. This will further expand the synthetic toolbox for producing these valuable molecules, paving the way for new discoveries and applications in medicine and biotechnology.

References

  • Wada, M., Matsumoto, T., Nakamori, S., Sakamoto, M., Kataoka, M., Liu, J. Q., Itoh, N., Yamada, H., & Shimizu, S. (1999). Purification and characterization of a novel enzyme, L-threo-3-hydroxyaspartate dehydratase, from Pseudomonas sp. T62. FEMS microbiology letters, 179(1), 147–151. [Link]
  • Nagano, H., Saito, K., Maeda, Y., Yokota, A., & Wada, M. (2017). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, biotechnology, and biochemistry, 81(7), 1431–1439. [Link]
  • Brewitz, H. H., J. H. T. T. M. van den Heuvel, T. D. W. Claridge, C. J. Schofield. (2020). Kinetic parameters of human aspartate/asparagine-β-hydroxylase suggest that it has a possible function in oxygen sensing. Journal of Biological Chemistry, 295(23), 7826-7838. [Link]
  • Nagano, H., Saito, K., Maeda, Y., Yokota, A., & Wada, M. (2017). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp.
  • Higuchi, R., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(11), 3648-3654. [Link]
  • Wada, M., Matsumoto, T., Nakamori, S., Sakamoto, M., Kataoka, M., Liu, J. Q., Itoh, N., Yamada, H., & Shimizu, S. (1999).
  • Higuchi, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]
  • Strieker, M., et al. (2007). An asparagine oxygenase (AsnO) and a 3-hydroxyasparaginyl phosphotransferase (HasP) are involved in the biosynthesis of calcium-dependent lipopeptide antibiotics. Microbiology, 153(3), 768-776. [Link]
  • Higuchi, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology. [Link]
  • Chang, Y., et al. (2014).
  • Miyagawa, H., et al. (2020).
  • Valerio, O., et al. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. PubMed Central. [Link]
  • Nomme, J., et al. (2007). Crystal structure and allosteric regulation of the cytoplasmic Escherichia coli L-asparaginase I. Rhea. [Link]
  • Nagano, H., et al. (2017). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, Biotechnology, and Biochemistry. [Link]
  • SINTEF. (n.d.).
  • Higuchi, R., et al. (2014). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing As. ASM Journals. [Link]
  • Higuchi, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PMC - NIH. [Link]
  • Burk, M. J., et al. (2013). Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
  • Knapp, B., et al. (1997). Expression, purification, biochemical characterization and inhibition of recombinant Plasmodium falciparum aldolase. PubMed. [Link]
  • ExplorEnz. (n.d.). EC 4.1.3.14. ExplorEnz. [Link]
  • Alcalde, M., et al. (2026). Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris. PubMed. [Link]
  • Fernandez-Lafuente, R., & Guisan, J. M. (2015). CHAPTER 8: Green Downstream Processing in the Production of Enzymes. Books.
  • Michailidi, E., et al. (2019). D4.3 A downstream processing protocol of enzymes purification.
  • Loch, J., et al. (2024). Biochemical characterization of L-asparaginase isoforms from Rhizobium etli—the boosting effect of zinc. Frontiers. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]
  • Chen, K., & Arnold, F. H. (2026). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. American Chemical Society. [Link]
  • Strieker, M., et al. (2007). An asparagine oxygenase (AsnO) and a 3-hydroxyasparaginyl phosphotransferase (HasP) are involved in the biosynthesis of calcium-dependent lipopeptide antibiotics. PubMed. [Link]
  • Chen, K., & Arnold, F. H. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Omdahl, J. L., et al. (2002).
  • Valle, F. E., et al. (2021). Production and separation of 3-hydroxypropionic acid.
  • Henry, H. L. (1992). Vitamin D hydroxylases. PubMed. [Link]

Sources

Foreword: The Strategic Importance of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Biocatalytic Synthesis of 3-Hydroxyaspartic Acid

This compound (Hya), a non-proteinogenic amino acid, presents a fascinating challenge in synthetic chemistry due to its two contiguous stereocenters, which give rise to four distinct stereoisomers: L-threo, L-erythro, D-threo, and D-erythro.[1][2] Its significance extends beyond academic curiosity; Hya is a constituent of various natural products from microorganisms and fungi and is found in complex peptides.[3] Furthermore, its derivatives exhibit potent biological activities, including the inhibition of glutamate/aspartate transporters and potential antitumor properties, making them valuable targets for drug development.[1] The Hya residue is also a component of certain Vitamin K-dependent plasma proteins, such as Factor IX, where it plays a role in calcium binding.[4]

However, the synthesis of optically pure Hya isomers is notoriously difficult. Classical chemical methods often lack stereocontrol, yielding mixtures that are challenging to separate.[1] This guide provides an in-depth exploration of modern, stereoselective synthetic routes, designed for researchers, chemists, and drug development professionals. We will dissect both advanced chemical strategies and highly efficient biocatalytic pathways, focusing on the underlying principles, experimental causality, and practical execution that define robust and reproducible synthetic protocols.

Chapter 1: Stereoselective Chemical Synthesis Strategies

The primary obstacle in chemical synthesis is the simultaneous and precise control of the C2 (α-amino) and C3 (β-hydroxyl) stereocenters. This chapter details two powerful approaches: leveraging the innate chirality of natural molecules and inducing asymmetry with sophisticated catalyst systems.

Chiral Pool Synthesis: The Tartaric Acid Approach

The principle of chiral pool synthesis is to begin with an inexpensive, enantiomerically pure natural product where the required stereocenters are already established. Tartaric acid is an ideal precursor for this purpose, offering a cost-effective and stereochemically defined C4 backbone.[5] This strategy elegantly bypasses the need for an asymmetric induction step for the core framework.

Causality of Experimental Design: The synthesis of protected erythro-β-hydroxyaspartic acid derivatives from L-diethyl tartrate exemplifies this approach.[6] The strategy hinges on converting one of the existing carboxyl groups into an amino functionality while preserving the stereochemistry of the hydroxyl groups. This is typically achieved through a sequence of selective protections, activation of a hydroxyl group, displacement with an azide (a masked amine), and subsequent reduction.

Workflow: Synthesis from L-Diethyl Tartrate

A L-Diethyl Tartrate B Cyclic Ketal Protection (e.g., 2,2-dimethoxypropane) A->B Protects diol C Selective Ester Hydrolysis B->C Frees one carboxyl group D Amide Formation & Curtius Rearrangement (or similar N-introduction) C->D Converts -COOH to -NH2 equivalent E Protected β-Hydroxyaspartate Derivative D->E Final protected product

Caption: Synthesis pathway from L-diethyl tartrate.

Key Experimental Protocol: Synthesis of Fmoc- and Ketal-Protected erythro-β-OH-Asp [6]

This protocol is a conceptual representation based on the strategy described in the literature. Specific reagents and conditions may vary.

  • Protection: L-diethyl tartrate is reacted with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid in an inert solvent like toluene to form the corresponding cyclic ketal, protecting the diol. The reaction is typically run at reflux with removal of methanol.

  • Selective Saponification: The resulting protected diester is treated with one equivalent of potassium hydroxide in an ethanol/water mixture at room temperature to selectively hydrolyze one of the ethyl esters to a carboxylate.

  • Nitrogen Introduction (via Curtius Rearrangement): The free carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine. Gentle heating of the acyl azide in the presence of a trapping agent like tert-butanol induces the Curtius rearrangement to form a Boc-protected amine.

  • Ester Hydrolysis: The remaining ethyl ester is hydrolyzed under basic conditions (e.g., LiOH in THF/water).

  • Fmoc Protection: Following Boc deprotection (e.g., with TFA), the free amine is protected with Fmoc-OSu in the presence of a mild base to yield the final, orthogonally protected product suitable for solid-phase peptide synthesis.

This chiral pool approach is powerful due to its stereochemical reliability, but it can involve multiple protection/deprotection steps, potentially lowering the overall yield.

Asymmetric Induction: The Sharpless Aminohydroxylation

For creating chirality from achiral starting materials, asymmetric catalysis is the state-of-the-art. The Sharpless asymmetric aminohydroxylation (AA) is a cornerstone reaction that installs an amino group and a hydroxyl group across a double bond in a highly stereocontrolled fashion.

Causality of Experimental Design: A concise synthesis of (2R,3R)-3-hydroxyaspartic acid (D-threo isomer) utilizes the AA of trans-ethyl cinnamate.[3] The brilliance of this route lies not only in the stereoselective AA reaction but also in the strategic use of the phenyl group as a "masked" carboxylic acid. The phenyl ring is later oxidized to reveal the second carboxyl group, completing the aspartic acid skeleton. This avoids a more cumbersome C-C bond formation step.

Workflow: Asymmetric Synthesis via Sharpless Aminohydroxylation

sub trans-Ethyl Cinnamate (Achiral) reagent Sharpless Asymmetric Aminohydroxylation (e.g., (DHQD)2-PHAL, K2OsO2(OH)4, N-bromoacetamide) inter Enantiopure Amino Alcohol reagent->inter Key stereoselective step protect Protection of -NH2 and -OH groups inter->protect oxidize Oxidative Cleavage of Phenyl Ring (e.g., RuCl3/NaIO4) protect->oxidize Unmasking of carboxyl group final Protected (2R,3R)-3-Hydroxyaspartic Acid oxidize->final

Caption: Sharpless AA route to this compound.

Key Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Ethyl Cinnamate [3]

  • Reaction Setup: A mixture of the chiral ligand (e.g., (DHQD)₂-PHAL), potassium osmate(VI) dihydrate, and the nitrogen source (e.g., N-bromoacetamide or a carbamate derivative) is prepared in a biphasic solvent system, typically n-propanol and water, and cooled to 0°C.

  • Substrate Addition: trans-Ethyl cinnamate is added to the stirred solution.

  • Reaction Monitoring: The reaction is stirred vigorously at 0°C for several hours to days, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: The reaction is quenched by the addition of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the optically active amino alcohol. The phenyl group is then carried through subsequent protection and oxidation steps to afford the final product.

This method is highly effective for generating specific stereoisomers but relies on expensive catalysts and ligands and requires careful optimization of reaction conditions.

Chapter 2: Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers an increasingly powerful alternative to traditional chemical synthesis. Enzymes operate with exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, making them ideal for the synthesis of complex chiral molecules like Hya.[1]

One-Pot Whole-Cell Synthesis of L-threo-3-Hydroxyaspartic Acid

A landmark achievement in Hya synthesis is the development of a one-pot biocatalytic process that converts L-asparagine directly into L-threo-3-hydroxyaspartic acid with near-quantitative yields.[1][7] This process utilizes engineered Escherichia coli cells as self-contained and regenerating catalysts.

Causality of Experimental Design: The system is built on a two-enzyme cascade. First, a wild-type asparagine hydroxylase (AsnO) from Streptomyces coelicolor hydroxylates L-asparagine at the C3 position to form 3-hydroxyasparagine. Second, an endogenous E. coli asparaginase hydrolyzes the amide side chain of 3-hydroxyasparagine to yield L-THA.[1] A critical innovation was the use of an asparaginase I-deficient mutant of E. coli. This prevents the premature degradation of the L-asparagine starting material, dramatically increasing the overall yield from less than 1% to over 90%.[7] Further yield enhancement was achieved by placing the AsnO gene under the control of a strong T7 promoter.[7]

Workflow: Engineered E. coli Biotransformation

cluster_Ecoli Engineered E. coli Cell AsnO Asparagine Hydroxylase (AsnO) (expressed from plasmid) Hya_Asn 3-Hydroxyasparagine (Intermediate) Asnase Endogenous Asparaginase L_THA L-threo-3-Hydroxyaspartic Acid (Product) Asn L-Asparagine (Substrate) Asn->AsnO Hydroxylation Hya_Asn->Asnase Amide Hydrolysis

Caption: Two-step enzymatic cascade within an E. coli host.

Key Experimental Protocol: Whole-Cell Bioconversion in a Jar Fermentor [7]

  • Strain Cultivation: An asparaginase I-deficient E. coli strain harboring the T7 promoter-driven AsnO expression plasmid is cultured in a suitable medium (e.g., LB broth with antibiotic selection) until it reaches the mid-log phase of growth.

  • Induction: Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is incubated for several more hours to allow for sufficient enzyme production.

  • Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer containing the L-asparagine substrate. The reaction is conducted in a controlled jar fermentor at a set temperature (e.g., 30°C) and pH, with agitation and aeration.

  • Monitoring and Harvest: The conversion of L-asparagine to L-THA is monitored over time using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction reaches completion (typically >95% conversion), the cells are removed by centrifugation, and the L-THA product can be isolated and purified from the supernatant.

Table 1: Yield Improvement in Whole-Cell Biotransformation [7]

Host/Promoter SystemMolar Yield of L-THA from L-Asparagine
E. coli (wild-type) with lac promoter0.076%
E. coli (asparaginase I-deficient) with lac promoter8.2%
E. coli (asparaginase I-deficient) with T7 promoter92%
Optimized Jar Fermentor Reaction96%
Enzymatic Resolution of Diastereomers

An alternative chemoenzymatic strategy involves the non-stereoselective chemical synthesis of a mixture of Hya isomers, followed by enzymatic resolution to isolate the desired pure stereoisomer.

Causality of Experimental Design: This method relies on enzymes that act on only one specific stereoisomer within a mixture. For example, a D-threo-3-hydroxyaspartate ammonia-lyase has been identified that selectively catalyzes the elimination of ammonia from D-threo-Hya and L-erythro-Hya to form oxaloacetate, leaving other isomers untouched.[8] By treating a racemic mixture (e.g., dl-threo-Hya and dl-erythro-Hya) with this enzyme, one can selectively remove the D-threo and L-erythro isomers, allowing for the recovery of optically pure L-threo and D-erythro-Hya. This approach is particularly useful for preparing multiple isomers from a single inexpensive starting mixture.[8]

Chapter 3: Comparative Analysis and Future Outlook

The choice of synthetic route depends heavily on the specific stereoisomer required, the desired scale, and available resources.

Table 2: Comparison of Major Synthetic Routes to this compound

MethodStarting Material(s)Key Advantage(s)Key Disadvantage(s)Stereoselectivity
Chiral Pool L- or D-Tartaric AcidStereochemically reliable, inexpensive starting material.[5]Multiple protection/deprotection steps, can be lengthy.Excellent (pre-defined)
Asymmetric Catalysis trans-Ethyl CinnamateHigh stereocontrol from achiral precursors, elegant strategy.[3]Relies on expensive catalysts/ligands, requires careful optimization.Excellent (catalyst-controlled)
Whole-Cell Biocatalysis L-AsparagineExtremely high yield (>95%), one-pot reaction, environmentally benign, highly stereospecific for L-threo.[7]Requires molecular biology and fermentation expertise, specific to one isomer.Superb (>99% for L-threo)
Enzymatic Resolution Racemic Hya mixtureCan produce multiple isomers from one mixture, uses inexpensive starting materials.[8]Maximum theoretical yield for one isomer is 50%, requires downstream separation.Excellent (enzyme-controlled)

Future Outlook: The field of Hya synthesis is moving towards more sustainable and efficient methods. The future likely lies in the synergy between chemistry and biology. The discovery and engineering of novel hydroxylase and aminotransferase enzymes will enable the synthesis of all four stereoisomers with the same efficiency currently seen for L-THA. Chemoenzymatic routes, where a chemical synthesis provides a versatile intermediate that is then stereoselectively modified by an enzyme, will continue to grow in importance, offering the best of both worlds: the flexibility of chemical synthesis and the unparalleled precision of biocatalysis.

References

  • Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510. [Link][3][10]
  • Matsumoto, Y., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(11), 3648-3654. [Link][1]
  • Matsumoto, Y., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed Central. [Link][8]
  • Wagner, J., & Rapoport, H. (1995). Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-277). Academic Press. [Link][11]
  • Boger, D. L., et al. (2000). Asymmetric Synthesis of Orthogonally Protected l-threo-β-Hydroxyasparagine. The Journal of Organic Chemistry, 65(13), 4088-4090. [Link][12]
  • Nishizawa, T., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01147-21. [Link][13]
  • Matsumoto, Y., et al. (2015). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Taylor & Francis Online, 19(5), 453-461. [Link][9]
  • Wikipedia. (n.d.). This compound.
  • Gawronski, J., & Gawronska, K. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 2(3), 361-395. [Link][6]
  • Liu, L., et al. (2018). Efficient preparation of β-hydroxy aspartic acid and its derivatives. Chinese Chemical Letters, 29(7), 1113-1115. [Link][7]
  • Hardy, C. D., & Butler, A. (2018). β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity. Journal of Biological Inorganic Chemistry, 23(7), 957-967. [Link][14]
  • Rees, D. J., et al. (1989). The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX. The EMBO Journal, 8(7), 1987-1992. [Link][5]

Sources

An In-Depth Technical Guide to the Stereochemistry of 3-Hydroxyaspartic Acid: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyaspartic acid, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers: L-threo, L-erythro, D-threo, and D-erythro. This guide provides a comprehensive technical overview of the stereochemistry of this compound, delving into the nuances of its stereoisomers. We will explore stereoselective synthesis strategies, detailed analytical techniques for separation and characterization, and the distinct biological roles of each isomer, with a particular focus on their therapeutic potential in drug development. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction: The Four Faces of this compound

This compound (Hya), also known as β-hydroxyaspartic acid, is a fascinating molecule whose stereochemistry dictates its biological function.[1][2] The presence of two stereocenters at the α- and β-carbons (C2 and C3) results in the existence of four stereoisomers, which are two pairs of enantiomers.[2][3] Understanding the precise three-dimensional arrangement of these isomers is paramount, as it governs their interactions with biological targets and, consequently, their physiological effects.

The four stereoisomers are:

  • (2S, 3S)-3-hydroxyaspartic acid (L-threo-3-hydroxyaspartic acid)

  • (2S, 3R)-3-hydroxyaspartic acid (L-erythro-3-hydroxyaspartic acid)

  • (2R, 3R)-3-hydroxyaspartic acid (D-threo-3-hydroxyaspartic acid)

  • (2R, 3S)-3-hydroxyaspartic acid (D-erythro-3-hydroxyaspartic acid)

The threo and erythro nomenclature describes the relative configuration of the two chiral centers. In the erythro isomer, similar substituents on adjacent chiral carbons are on the same side in a Fischer projection, while in the threo isomer, they are on opposite sides.

This guide will systematically unpack the chemical and biological intricacies of each of these stereoisomers, providing a foundational understanding for their application in research and drug development.

Diagram of the Four Stereoisomers of this compound

G cluster_L_threo L-threo-3-hydroxyaspartic acid (2S, 3S) cluster_L_erythro L-erythro-3-hydroxyaspartic acid (2S, 3R) cluster_D_threo D-threo-3-hydroxyaspartic acid (2R, 3R) cluster_D_erythro D-erythro-3-hydroxyaspartic acid (2R, 3S) L_threo HOOC-CH(NH2)-CH(OH)-COOH L_erythro HOOC-CH(NH2)-CH(OH)-COOH D_threo HOOC-CH(NH2)-CH(OH)-COOH D_erythro HOOC-CH(NH2)-CH(OH)-COOH

Caption: The four stereoisomers of this compound.

Stereoselective Synthesis: Crafting Chiral Precision

The synthesis of enantiomerically pure this compound stereoisomers is a significant challenge due to the presence of two contiguous chiral centers. Traditional chemical methods often result in mixtures of stereoisomers, necessitating complex purification procedures.[3] Consequently, stereoselective synthesis, including both chemical and enzymatic approaches, has become the preferred strategy.

Chemical Synthesis

Asymmetric synthesis methodologies have been developed to afford specific stereoisomers with high enantiomeric excess. A common strategy involves the stereoselective hydroxylation of an aspartic acid derivative or the aminohydroxylation of a suitable alkene precursor.

Experimental Protocol: Asymmetric Synthesis of (2R, 3R)-3-Hydroxyaspartic Acid

This protocol is adapted from a concise, asymmetric synthesis route.

  • Sharpless Asymmetric Aminohydroxylation: Commercially available trans-ethyl cinnamate is subjected to a Sharpless asymmetric aminohydroxylation reaction. This key step introduces the amino and hydroxyl groups in a stereocontrolled manner.

  • Protection and Oxidation: The resulting amino alcohol is appropriately protected, and the phenyl group is then utilized as a masked carboxylic acid synthon. Oxidative cleavage of the phenyl group yields the desired protected this compound derivative.

  • Deprotection: Finally, removal of the protecting groups affords the enantiomerically pure (2R, 3R)-3-hydroxyaspartic acid.

Enzymatic Synthesis

Biocatalysis offers an attractive alternative for the stereospecific synthesis of this compound isomers, leveraging the inherent selectivity of enzymes.[3]

Experimental Protocol: One-Pot Enzymatic Production of L-threo-3-Hydroxyaspartic Acid

This protocol is based on a novel process utilizing microbial hydroxylase and hydrolase.[1][3]

  • Gene Expression: Escherichia coli is engineered to express asparagine hydroxylase from Streptomyces coelicolor A3(2). To enhance yield, an asparaginase-deficient E. coli mutant is often used.[1][3]

  • Whole-Cell Bioconversion: The recombinant E. coli cells are cultured in a suitable medium containing L-asparagine as the starting material.

  • Two-Step Reaction: The asparagine hydroxylase first catalyzes the hydroxylation of L-asparagine to form 3-hydroxyasparagine. Subsequently, endogenous or co-expressed asparaginase hydrolyzes the amide group of 3-hydroxyasparagine to yield L-threo-3-hydroxyaspartic acid.

  • Purification: The product is then purified from the culture medium. This method has been shown to achieve a high yield of L-threo-3-hydroxyaspartic acid with excellent stereoselectivity.[1]

Diagram of the Enzymatic Synthesis of L-threo-3-Hydroxyaspartic Acid

G L-Asparagine L-Asparagine 3-Hydroxyasparagine 3-Hydroxyasparagine L-Asparagine->3-Hydroxyasparagine Asparagine Hydroxylase L-threo-3-Hydroxyaspartic Acid L-threo-3-Hydroxyaspartic Acid 3-Hydroxyasparagine->L-threo-3-Hydroxyaspartic Acid Asparaginase

Caption: Enzymatic conversion of L-asparagine to L-threo-3-hydroxyaspartic acid.

Analytical Characterization: Separating and Identifying the Isomers

The structural similarity of the four stereoisomers presents a significant analytical challenge. A combination of chromatographic and spectroscopic techniques is typically employed for their separation and unambiguous identification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[4] The use of chiral stationary phases (CSPs) allows for differential interaction with the stereoisomers, leading to their separation.

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective.

  • Mobile Phase: The mobile phase composition is critical and typically consists of a mixture of a nonpolar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The addition of a small amount of an acidic or basic additive may be necessary to improve peak shape and resolution.

  • Detection: Detection can be achieved using UV-Vis spectroscopy, especially if the isomers are derivatized with a chromophore, or more universally with mass spectrometry (MS).

  • Method Development: Optimization of the mobile phase composition, flow rate, and column temperature is crucial to achieve baseline separation of all four stereoisomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers exhibit distinct chemical shifts and coupling constants. Therefore, NMR can be used to distinguish between the threo and erythro pairs. The use of chiral shift reagents can also enable the differentiation of enantiomers.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the electron ionization (EI) mass spectra of stereoisomers are often very similar, techniques such as tandem mass spectrometry (MS/MS) with different fragmentation methods (e.g., collision-induced dissociation, electron-capture dissociation) can sometimes reveal subtle differences that aid in their differentiation.[5]

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration, the absolute stereochemistry of each isomer can be definitively assigned.[5]

Biological Significance and Therapeutic Potential

The stereochemistry of this compound is the primary determinant of its biological activity. Each isomer exhibits distinct interactions with biological targets, leading to a range of physiological effects.

L-threo-3-Hydroxyaspartic Acid: A Potent EAAT Inhibitor

The L-threo isomer is a potent competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of the neurotransmitter glutamate from the synaptic cleft. By blocking these transporters, L-threo-3-hydroxyaspartic acid increases the extracellular concentration of glutamate, thereby modulating synaptic transmission.

Table 1: Inhibitory Activity (Ki) of L-threo-3-Hydroxyaspartic Acid on Human EAATs

EAAT SubtypeKi (μM)
EAAT111
EAAT219
EAAT314

The potent inhibitory activity of the L-threo isomer makes it a valuable pharmacological tool for studying glutamatergic neurotransmission and a potential lead compound for the development of drugs for neurological and psychiatric disorders.

Diagram of EAAT Inhibition by L-threo-3-Hydroxyaspartic Acid

G cluster_synapse Synaptic Cleft Glutamate Glutamate EAAT EAAT Glutamate->EAAT Uptake L_threo_Hya L-threo-3-Hya L_threo_Hya->EAAT Inhibition

Caption: L-threo-3-hydroxyaspartic acid inhibits glutamate uptake by EAATs.

Other Stereoisomers: Diverse Biological Roles

While the L-threo isomer is the most studied, the other stereoisomers also exhibit interesting biological activities.

  • D-threo-3-Hydroxyaspartic Acid: This isomer has been identified as a component of ornibactin, a siderophore produced by some bacteria.[2] Siderophores are small, high-affinity iron-chelating compounds that are important for microbial iron acquisition.

  • L-erythro-3-Hydroxyaspartic Acid: The corresponding asparagine derivative, L-erythro-β-hydroxyasparagine, has been found in human urine and acts as an inhibitor of serine racemase, an enzyme that produces the neuromodulator D-serine.[6][7] This suggests a potential role for this isomer in regulating NMDA receptor function.

  • D-erythro-3-Hydroxyaspartic Acid: The biological role of this isomer is less well-characterized, but its unique stereochemistry suggests it may have specific interactions with biological targets that are yet to be discovered.

Applications in Drug Development

The potent and selective biological activities of this compound stereoisomers make them attractive candidates for drug development, particularly in the context of neurological disorders.

The inhibition of EAATs by L-threo-3-hydroxyaspartic acid and its derivatives has been explored as a therapeutic strategy for conditions where modulating glutamatergic signaling is beneficial. However, the potential for excitotoxicity due to excessive glutamate accumulation is a significant concern that requires careful consideration in drug design and development.

Further research into the pharmacokinetics, pharmacodynamics, and toxicology of these compounds is necessary to fully evaluate their therapeutic potential. The development of derivatives with improved drug-like properties, such as enhanced blood-brain barrier permeability and reduced off-target effects, is an active area of investigation.[8]

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its biological function. The four distinct stereoisomers exhibit a range of activities, from potent inhibition of glutamate transporters to roles in microbial iron acquisition and neuromodulator metabolism. The ability to synthesize and characterize these isomers in their enantiomerically pure forms is essential for advancing our understanding of their biological roles and for harnessing their therapeutic potential.

Future research should focus on:

  • The development of more efficient and scalable stereoselective synthetic routes.

  • A more comprehensive characterization of the biological activities of the less-studied D- and L-erythro isomers.

  • The design and synthesis of novel derivatives with improved pharmacological profiles for the treatment of neurological and other diseases.

  • Further elucidation of the structure-activity relationships that govern the interaction of these isomers with their biological targets.

By continuing to explore the rich stereochemistry of this compound, the scientific community can unlock new opportunities for therapeutic intervention and gain deeper insights into fundamental biological processes.

References

  • Hashimoto, Y., Nishimura, K., & Kirihata, M. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(13), 4464-4471. [Link]
  • Hashimoto, Y., & Nishimura, K. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed, 25795668. [Link]
  • Wikipedia contributors. (2023). This compound. Wikipedia. [Link]
  • Biological Magnetic Resonance Bank. (n.d.). L-Aspartic Acid.
  • Fontana, A. C. K. (2017). Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development. PubMed Central, 5462060. [Link]
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000191).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754).
  • PubChem. (n.d.). (3R)-3-hydroxy-D-aspartic acid.
  • Zhang, Y., et al. (2021). Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. PubMed, 34550875. [Link]
  • Abad, J., et al. (2021). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases.
  • PubChem. (n.d.). L-erythro-3-hydroxyaspartate.
  • Lee, A., & Pow, D. V. (2010). Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease. PubMed Central, 2901121. [Link]
  • ResearchGate. (n.d.). Potency of EAAT uptake inhibitors acting on sodium dependent [3...].
  • Dunlop, J., et al. (2000). Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter. PubMed Central, 1572005. [Link]
  • Genetic Engineering & Biotechnology News. (2021). Focus Feature on Neuroscience: Preclinical progress on neurodegeneration.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000191).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191).
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • ResearchGate. (n.d.). threo- and erythro- β-Hydroxy-DL-aspartic acids.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubChem. (n.d.). This compound.
  • Ito, S., et al. (2021).
  • Stephenson, D., et al. (2023). Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop.
  • PsychoGenics Inc. (n.d.). Preclinical Parkinson's Disease Studies.
  • National Institutes of Health. (n.d.). Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau.
  • Gazerani, P. (2024). Human Brain Organoids in the Preclinical Phase of Drug Development for Migraine. Medical Research Archives, 12(2). [Link]
  • Errico, F., et al. (2019).
  • Lin, R., et al. (2020). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Animal Nutrition, 6(3), 263-268. [Link]
  • CORE. (n.d.). Human Brain Organoids in the Preclinical Phase of Drug Development for Migraine.
  • Ferreira, R. B., & Panepucci, R. A. (2021).
  • National Institutes of Health. (n.d.). Aspartic Acid in Health and Disease.
  • National High Magnetic Field Laboratory. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum.
  • National Institutes of Health. (n.d.). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.
  • National Institutes of Health. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.

Sources

An In-Depth Technical Guide to 3-Hydroxyaspartic Acid: Nomenclature, Stereoisomerism, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-hydroxyaspartic acid, a hydroxylated derivative of the amino acid aspartate. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound's nomenclature, stereochemistry, biochemical significance, and applications.

Introduction to this compound

This compound (Hya), also known as β-hydroxyaspartic acid, is a non-proteinogenic amino acid derived from aspartic acid through hydroxylation at the third carbon position (C3 or β-carbon).[1][2] Its presence in biological systems, though not as ubiquitous as the 20 common amino acids, is significant. It plays roles in protein structure and function and serves as a valuable pharmacological tool in neuroscience research. The introduction of a hydroxyl group creates a second chiral center, significantly increasing its structural complexity and giving rise to four distinct stereoisomers, each with unique biological properties.[1][3]

Nomenclature and Stereoisomerism

A thorough understanding of the nomenclature is critical for interpreting and conducting research on this compound. Due to its two chiral centers (at C2, the α-carbon, and C3, the β-carbon), four stereoisomers exist.[1][3] These are categorized into two pairs of enantiomers, designated with threo and erythro configurations, which describe the relative stereochemistry of the two chiral centers.

  • Erythro isomers : The functional groups (amino and hydroxyl) are on the same side in a Fischer projection.

  • Threo isomers : The functional groups are on opposite sides in a Fischer projection.

These are further classified as D- or L- based on the configuration of the α-carbon, similar to standard amino acids.

The Four Stereoisomers

The four stereoisomers are:

  • L-threo-3-hydroxyaspartic acid (L-THA) : (2S,3S)-2-amino-3-hydroxybutanedioic acid.[4][5]

  • D-threo-3-hydroxyaspartic acid (D-THA) : (2R,3R)-2-amino-3-hydroxybutanedioic acid.[5][6]

  • L-erythro-3-hydroxyaspartic acid (L-EHA) : (2S,3R)-2-amino-3-hydroxybutanedioic acid.[5][7]

  • D-erythro-3-hydroxyaspartic acid (D-EHA) : (2R,3S)-2-amino-3-hydroxybutanedioic acid.[5]

The IUPAC names explicitly define the absolute configuration at both chiral centers using the Cahn-Ingold-Prelog (R/S) system.

Abbreviations and Synonyms

In scientific literature and commercial catalogs, a variety of abbreviations and names are used. Consistency in usage is key to avoiding ambiguity.

Common Name Abbreviation Systematic (IUPAC) Name CAS Number
L-threo-3-Hydroxyaspartic acidL-THA(2S,3S)-2-amino-3-hydroxybutanedioic acid7298-99-9[4][8]
D-threo-3-Hydroxyaspartic acidD-THA(2R,3R)-2-amino-3-hydroxybutanedioic acid16417-36-0[6]
L-erythro-3-Hydroxyaspartic acidL-EHA(2S,3R)-2-amino-3-hydroxybutanedioic acidN/A
D-erythro-3-Hydroxyaspartic acidD-EHA(2R,3S)-2-amino-3-hydroxybutanedioic acidN/A
DL-threo-3-Hydroxyaspartic acidDL-THA(2S,3S)- and (2R,3R)- mixture4294-45-5[4][6]

Note: The term β-hydroxyaspartic acid is a common synonym.[1][2]

Structural Visualization

The relationship between the stereoisomers is crucial for understanding their distinct biological activities.

G cluster_threo threo Pair cluster_erythro erythro Pair L_THA L-threo-Hya (2S, 3S) D_THA D-threo-Hya (2R, 3R) L_THA->D_THA Enantiomers L_EHA L-erythro-Hya (2S, 3R) L_THA->L_EHA Diastereomers D_EHA D-erythro-Hya (2R, 3S) L_THA->D_EHA Diastereomers D_THA->L_EHA Diastereomers D_THA->D_EHA Diastereomers L_EHA->D_EHA Enantiomers

Caption: Stereoisomeric relationships of this compound.

Biochemical Significance and Natural Occurrence

While not a primary building block of proteins, this compound residues are found in nature as a result of post-translational modifications or as components of larger molecules.

  • Post-Translational Modification: The L-erythro form, specifically erythro-β-hydroxyasparagine, has been identified in Epidermal Growth Factor (EGF)-like domains of various proteins, including vitamin K-dependent coagulation factors like Protein C and fibrillin-1.[1][9] This modification is catalyzed by asparaginyl β-hydroxylases and is thought to be crucial for calcium binding and maintaining protein structure.

  • Siderophores: The D-threo isomer is a constituent of ornibactins, a family of siderophores produced by bacteria like Pseudomonas to chelate and transport iron.[1]

  • Metabolism: Certain microorganisms possess enzymes that act on 3-hydroxyaspartate isomers. For instance, threo-3-hydroxyaspartate ammonia-lyase (also called a dehydratase) catalyzes the conversion of L-threo-3-hydroxyaspartate into oxaloacetate and ammonia.[10] Similarly, enzymes specific for the D-threo and D-erythro forms have been identified, highlighting distinct metabolic pathways for these stereoisomers.[5]

Applications in Research and Drug Development

The structural similarity of this compound to the excitatory neurotransmitter glutamate makes its stereoisomers powerful pharmacological tools, particularly for studying excitatory amino acid transporters (EAATs).

Glutamate Transporter Inhibition

Glutamate transporters are critical for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing neurotoxicity. Dysregulation of EAATs is implicated in numerous neurological disorders. The stereoisomers of this compound exhibit distinct inhibitory profiles against different EAAT subtypes.

L-threo-3-hydroxyaspartic acid (L-THA) is the most widely utilized isomer in this context. It acts as a potent, competitive inhibitor of several glutamate transporter subtypes (EAAT1-4).[11] Unlike some inhibitors that only block the transporter, L-THA is also a substrate; it can be transported into the cell, which is a critical mechanistic detail for experimental design. This property makes it an invaluable tool for studying the physiological consequences of reduced glutamate uptake.[12]

Summary of L-THA Activity on Human EAATs:

Assay TypeEAAT1EAAT2EAAT3Source
Kᵢ (µM) in [³H]-D-Asp Uptake Assay 111914
Kₘ (µM) in FMP Assay 3.63.83.2

FMP: FLIPR Membrane Potential assay.

The DL-threo racemate (DL-THA) is also commonly used as a glutamate uptake inhibitor and has been shown to block glutamate transport effectively.[13]

Experimental Workflows and Protocols

The use of this compound requires precise experimental design and analytical methods to distinguish between its isomers and quantify its effects.

This workflow outlines the use of L-THA to study how impaired glutamate clearance affects synaptic activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation prep Prepare neuronal culture or brain slice base Establish baseline electrophysiological recording (e.g., EPSPs) prep->base treat Bath apply L-THA (e.g., 10-100 µM) base->treat record Record changes in EPSP amplitude and duration treat->record analyze Quantify changes in synaptic parameters record->analyze interpret Interpret results: Prolonged EPSP duration suggests role of EAATs in signal termination analyze->interpret

Caption: Workflow for electrophysiological analysis using L-THA.

Chemical synthesis of specific stereoisomers can be challenging and often produces racemic mixtures.[3] Biocatalytic methods offer high stereoselectivity. The following protocol is a conceptual summary based on published enzymatic synthesis routes.[3][14]

Objective: To produce L-THA from L-asparagine using a two-step, one-pot enzymatic reaction.

Enzymes:

  • Asparagine Hydroxylase (AsnO): Catalyzes the hydroxylation of L-asparagine to 3-hydroxyasparagine.

  • Asparaginase: Catalyzes the hydrolysis of 3-hydroxyasparagine to L-THA and ammonia.[3]

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5-7.0).

  • Substrates & Cofactors: Add the starting substrate, L-asparagine (e.g., 5 mM). For the hydroxylase, add necessary cofactors: 2-oxoglutarate (10 mM), L-ascorbic acid (1 mM), and FeSO₄ (0.5 mM).[3]

  • Enzyme Addition: Add purified recombinant AsnO and Asparaginase to the reaction mixture. Alternatively, use engineered E. coli cells overexpressing both enzymes.[3][14]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specified duration (e.g., 1-24 hours), with gentle agitation.[3]

  • Reaction Quenching: Terminate the reaction, typically by adding acid (e.g., HCl) or by heat inactivation.

  • Analysis: Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to quantify the yield of L-THA and confirm the absence of other stereoisomers.

Distinguishing the four stereoisomers is analytically challenging due to their similar physicochemical properties. HPLC with pre-column derivatization is the standard method.

Objective: To separate and quantify the stereoisomers of this compound.

Methodology:

  • Derivatization: React the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[15] This reaction creates diastereomers that can be separated on a standard reversed-phase HPLC column.[15]

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient elution, typically with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.[16]

  • Detection: Use UV detection (e.g., at 340 nm for FDAA derivatives) or mass spectrometry (LC-MS) for high sensitivity and specificity.[15][17]

  • Quantification: Compare the peak areas of the separated diastereomers to those of known standards to determine the concentration of each stereoisomer.

Conclusion

This compound is a molecule of significant interest due to its defined roles in protein biochemistry and its utility as a pharmacological probe in neuroscience. A precise understanding of its nomenclature and the distinct properties of its four stereoisomers is fundamental for any researcher in the field. As a potent glutamate transporter inhibitor, L-threo-3-hydroxyaspartic acid, in particular, remains a cornerstone tool for investigating synaptic transmission and the pathophysiology of neurological diseases. Future research, aided by advanced stereoselective synthesis and analytical techniques, will continue to uncover the full scope of this fascinating amino acid's function in biology and medicine.

References

  • This compound. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
  • 3-hydroxy-D-aspartic acid. (n.d.). PubChem. Retrieved January 9, 2026. [Link]
  • DL-threo-beta-Hydroxyaspartic acid. (n.d.). PubChem. Retrieved January 9, 2026. [Link]
  • Gotoh, Y., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(13), 4535-4543. [Link]
  • Matsumoto, Y., et al. (2016). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, Biotechnology, and Biochemistry, 80(8), 1589-1597. [Link]
  • Gotoh, Y., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed. [Link]
  • This compound. (n.d.). Wikiwand. Retrieved January 9, 2026. [Link]
  • Threo-3-hydroxyaspartate ammonia-lyase. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
  • Hayashi, H., et al. (1995).
  • Fletcher, E. J., & Johnston, G. A. (1991).
  • 3-Hydroxyasparagine. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
  • Chelius, D., et al. (2012). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Analytical and Bioanalytical Chemistry, 403(4), 949-961. [Link]
  • (3R)-3-Hydroxyaspartic acid. (n.d.). J-GLOBAL. Retrieved January 9, 2026. [Link]
  • This compound, 1860-87-3. (n.d.). The Good Scents Company. Retrieved January 9, 2026. [Link]
  • L-threo-3-Hydroxyaspartic acid. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026. [Link]
  • Bodanszky, M., & Bodanszky, A. (1970). threo- and erythro- β-Hydroxy-DL-aspartic acids.
  • Sasabe, J., et al. (2016). Urinary l-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydratase. PLoS One, 11(12), e0169323. [Link]
  • (3R)-3-hydroxy-D-aspartic acid. (n.d.). PubChem. Retrieved January 9, 2026. [Link]
  • Funicello, M., et al. (2004). Dissociation of [3H]L-glutamate uptake from L-glutamate-induced [3H]D-aspartate release by two conformationally constrained aspartate and glutamate analogs. Molecular Pharmacology, 66(3), 522-529. [Link]
  • Klimkowski, V. J., et al. (2019). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic Letters, 21(1), 173-177. [Link]
  • Leal, E., & Sorkin, A. (1998). Inhibitor of glutamate transport alters synaptic transmission at sensorimotor synapses in Aplysia. PubMed. [Link]
  • HPLC Methods for analysis of Aspartic acid. (n.d.). HELIX Chromatography. Retrieved January 9, 2026. [Link]
  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]
  • D'Aniello, A., & D'Onofrio, G. (2012). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate.

Sources

basic properties of 3-hydroxyaspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Properties of 3-Hydroxyaspartic Acid

Introduction

This compound (Hya), also known as beta-hydroxyaspartic acid, is a non-proteinogenic amino acid derived from the hydroxylation of aspartic acid at the C3 position.[1] While not one of the canonical 20 amino acids involved in protein synthesis, it holds significant interest for researchers in biochemistry, neuroscience, and drug development. Its presence as a post-translational modification in critical proteins and its potent pharmacological activity as a glutamate transporter inhibitor underscore its importance. This guide provides a comprehensive overview of its fundamental chemical, biological, and experimental properties, tailored for scientific professionals.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound is the presence of two chiral centers at the C2 (alpha) and C3 (beta) carbons. This stereochemistry gives rise to four distinct stereoisomers, grouped into two pairs of enantiomers: the threo and erythro diastereomers.[1][2]

  • l-threo-3-hydroxyaspartic acid ((2S,3S)-form)

  • d-threo-3-hydroxyaspartic acid ((2R,3R)-form)

  • l-erythro-3-hydroxyaspartic acid ((2S,3R)-form)

  • d-erythro-3-hydroxyaspartic acid ((2R,3S)-form)

The specific stereoisomer dictates the molecule's biological activity and natural occurrence. For instance, the L-threo isomer is a potent inhibitor of excitatory amino acid transporters (EAATs).

G cluster_threo threo-Isomers cluster_erythro erythro-Isomers l_threo L-threo-3-hydroxyaspartic acid (2S, 3S) d_threo D-threo-3-hydroxyaspartic acid (2R, 3R) l_threo->d_threo enantiomers l_erythro L-erythro-3-hydroxyaspartic acid (2S, 3R) l_threo->l_erythro diastereomers d_erythro D-erythro-3-hydroxyaspartic acid (2R, 3S) d_threo->d_erythro diastereomers l_erythro->d_erythro enantiomers

Caption: Stereoisomers of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including buffer preparation, dosage calculations, and analytical method development.

PropertyValueSource
Chemical Formula C₄H₇NO₅[1][3]
Molar Mass 149.10 g/mol [4][5]
IUPAC Name 2-amino-3-hydroxybutanedioic acid[6]
XLogP3-AA -4.4[4][5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 6[5]
Rotatable Bond Count 3[5]
Topological Polar Surface Area 121 Ų[4][5]
Solubility (Water) 2.22e+004 mg/L (estimated)[7]
Boiling Point 368-369 °C (estimated)[7]

Biological Significance and Natural Occurrence

This compound is not merely a synthetic curiosity; it is found in nature and participates in key biological processes.

Natural Occurrence
  • Microbial Synthesis : L-threo-3-hydroxyaspartic acid has been identified in the fermentation broths of microorganisms such as Arthrinium phaeospermum and Streptomyces sp.[2]

  • Siderophores : The D-threo isomer is a constituent of ornibactins, a class of siderophores produced by bacteria like Pseudomonas to chelate iron.[1]

  • Plants : The compound has been reported in plants, including Garcinia mangostana and Astragalus sinicus.[6]

  • Metabolite : It is a known metabolite in Saccharomyces cerevisiae (yeast).[8]

Role in Protein Structure and Function

The hydroxylated residue of aspartate (Hya) can be incorporated into proteins via post-translational modification. It is found in Epidermal Growth Factor (EGF-like) domains of certain proteins, such as the vitamin K-dependent coagulation factors like Protein C.[1][3] This modification is crucial for calcium binding and the proper folding and function of these proteins.[9]

Pharmacological Activity: EAAT Inhibition

Perhaps the most significant role of this compound in a research context is its function as an inhibitor of Excitatory Amino Acid Transporters (EAATs). These transporters are responsible for clearing glutamate from the synaptic cleft, a critical process for preventing excitotoxicity and maintaining normal neuronal signaling.

L-threo-3-hydroxyaspartic acid is a potent, competitive inhibitor of EAATs 1-4. This property makes it an invaluable tool in neuroscience to study the consequences of impaired glutamate uptake in models of neurological and neurodegenerative diseases.[10]

Transporter SubtypeInhibition Constant (Ki)
Human EAAT1 11 µM
Human EAAT2 19 µM
Human EAAT3 14 µM

Data sourced from uptake assays in HEK293 cells.

Synthesis and Experimental Protocols

The generation of optically pure stereoisomers of this compound is a significant challenge. While chemical methods exist, they often lack stereoselectivity.[2] Biotechnological approaches represent a more efficient and precise alternative.

Biocatalytic Synthesis of L-threo-3-Hydroxyaspartic Acid

A highly effective method involves a one-pot, two-step enzymatic reaction using whole-cell biocatalysts.[2][11] This process offers exceptional yield (>90%) and complete stereoselectivity, avoiding the formation of other isomers.[2]

Causality of the Workflow: The direct hydroxylation of L-aspartic acid is inefficient.[2] Therefore, a two-step pathway is employed. First, L-asparagine is hydroxylated by asparagine hydroxylase (AsnO), a stable and efficient enzyme. The resulting 3-hydroxyasparagine is then hydrolyzed by asparaginase to produce the final product, L-threo-3-hydroxyaspartic acid. Using an asparaginase-deficient E. coli host prevents the degradation of the starting material, dramatically increasing the yield.[11]

G cluster_cell E. coli Host Cell (Asparaginase-Deficient) AsnO Asparagine Hydroxylase (AsnO) Intermediate 3-Hydroxyasparagine AsnO->Intermediate Asnase Asparaginase (Expressed) L_THA L-threo-3-Hydroxyaspartic Acid (Product) Asnase->L_THA L_Asn L-Asparagine (Substrate) L_Asn->AsnO Step 1: Hydroxylation Intermediate->Asnase Step 2: Hydrolysis

Caption: One-pot biocatalytic synthesis of L-THA.

Protocol: Whole-Cell Bioconversion

This protocol is adapted from the methodology for efficient L-THA production.[2][11]

  • Strain Preparation: Culture an asparaginase-deficient E. coli strain expressing the asparagine hydroxylase (asnO) gene, for instance, under a T7 promoter system.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5), combine the following components:

    • L-asparagine (starting substrate)

    • 2-oxoglutarate (co-substrate for hydroxylase)

    • FeSO₄ (cofactor for hydroxylase)

    • L-ascorbic acid (to maintain iron in a reduced state)

  • Initiation of Bioconversion: Add the prepared E. coli cells to the reaction mixture. Maintain the reaction at a controlled temperature (e.g., 25°C) with agitation.

  • Monitoring: Periodically take aliquots from the reaction mixture. Analyze the samples using High-Performance Liquid Chromatography (HPLC) to monitor the consumption of L-asparagine and the formation of L-threo-3-hydroxyaspartic acid.

  • Termination and Purification: Once the reaction reaches completion (indicated by the stabilization of product concentration), terminate the reaction. The product can be purified from the reaction mixture, for example, by recrystallization at an acidic pH (~2.0), where 3-hydroxyaspartate has lower solubility.[12]

  • Validation: Confirm the identity and optical purity of the final product using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Conclusion and Future Directions

This compound is a multifaceted molecule whose importance transcends its simple structure. Its stereoisomers exhibit distinct and potent biological activities, making them indispensable tools for neuroscience research and promising scaffolds for drug discovery. The development of efficient, stereoselective biocatalytic synthesis routes has made optically pure isomers more accessible, paving the way for deeper investigations into their physiological roles and therapeutic potential. Future research will likely focus on leveraging these compounds to develop novel modulators of glutamate transport for the treatment of neurological disorders characterized by excitotoxicity and synaptic dysfunction.

References

  • Wikipedia. This compound. [Link]
  • PubMed. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). [Link]
  • ASM Journals. One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). [Link]
  • PubChem. 3-hydroxy-D-aspartic acid | C4H7NO5 | CID 49852362. [Link]
  • PubChem. DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239. [Link]
  • PubChem. This compound | C4H7NO5 | CID 5425. [Link]
  • PubChem. (3R)-3-hydroxy-D-aspartic acid | C4H7NO5 | CID 11788378. [Link]
  • Wikiwand. This compound. [Link]
  • The Good Scents Company. This compound, 1860-87-3. [Link]
  • CAS Common Chemistry. L-threo-3-Hydroxyaspartic acid. [Link]
  • Wikipedia. 3-Hydroxyasparagine. [Link]
  • PubChem. Hydroxyaspartic acid | C4H7NO5 | CID 3033744. [Link]
  • Canadian Science Publishing. threo- and erythro- β-Hydroxy-DL-aspartic acids. [Link]
  • PubMed.
  • AdooQ Bioscience. DL-threo-3-Hydroxyaspartic acid. [Link]
  • ResearchGate.
  • Taylor & Francis Online. Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp.

Sources

The Structural Cornerstone: Elucidating the Role of 3-Hydroxyaspartic Acid in Protein Architecture and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) represent a critical layer of biological regulation, dramatically expanding the functional repertoire of the proteome. Among these, the hydroxylation of amino acid residues is a key modification that governs protein structure, stability, and interaction. This technical guide provides a comprehensive exploration of β-hydroxyaspartic acid (Hya), a conserved PTM catalyzed by aspartyl/asparaginyl β-hydroxylase (AspH). We will dissect the fundamental biochemistry of Hya, its profound impact on the conformation of Epidermal Growth Factor (EGF)-like domains, its indispensable role in mediating calcium-dependent protein-protein interactions, and its significance in physiological processes such as blood coagulation. Furthermore, we will detail authoritative methodologies for the detection and characterization of this modification, offering field-proven protocols for researchers. This guide is intended to serve as a foundational resource for scientists investigating the structural and functional implications of Hya and for professionals in drug development targeting pathways where this modification is prevalent.

Introduction: The Emergence of 3-Hydroxyaspartic Acid as a Key PTM

This compound (Hya), also known as beta-hydroxyaspartic acid, is a derivative of aspartic acid hydroxylated at the β-carbon (C3) position.[1][2] This modification introduces a new hydroxyl group and a second chiral center, meaning Hya can exist in four stereoisomeric forms (L-threo, L-erythro, D-threo, and D-erythro).[1][3] In mammalian proteins, this modification is not incorporated during translation but is introduced post-translationally within the endoplasmic reticulum.[4]

The enzymatic hydroxylation of specific aspartyl (and occasionally asparaginyl) residues is catalyzed by Aspartate/asparagine β-hydroxylase (AspH), a member of the non-heme Fe(II)/α-ketoglutarate (2-oxoglutarate)-dependent dioxygenase superfamily.[4][5][6] This enzymatic reaction is a critical step that imparts unique structural and functional properties to target proteins, most notably by creating high-affinity calcium-binding sites.[7] The presence of Hya is predominantly found within conserved consensus sequences of Epidermal Growth Factor (EGF)-like domains in a specific subset of extracellular and secreted proteins.[1][2][4] Its discovery in vitamin K-dependent coagulation factors unveiled a new dimension of protein architecture crucial for hemostasis and has since expanded to roles in cell signaling and disease.[5][8]

The Enzymatic Machinery: Aspartyl/asparaginyl β-Hydroxylase (AspH)

The formation of Hya is exclusively an enzymatic process. Understanding the catalyst, AspH (also known as HAAH), is fundamental to appreciating the regulation and context of this PTM.

2.1. Mechanism of Action

AspH is a type II transmembrane protein located in the lumen of the endoplasmic reticulum.[4] Like other members of its enzyme family, it requires specific cofactors to perform the hydroxylation reaction: Fe(II) iron, 2-oxoglutarate, molecular oxygen (O₂), and a reducing agent, typically ascorbate.[5][9] The catalytic cycle involves the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂, which is coupled to the formation of a highly reactive ferryl intermediate (Fe(IV)=O).[9] This intermediate is responsible for abstracting a hydrogen atom from the β-carbon of the target aspartate residue, followed by a "rebound" hydroxylation to form Hya.[9]

2.2. Substrate Specificity

AspH does not hydroxylate aspartate residues indiscriminately. Its activity is restricted to Asp or Asn residues within a specific consensus sequence found in EGF-like domains:

Cys¹-X-Asp/Asn-X-X-X-X-Tyr/Phe-X-Cys²-X-Cys³

The proper folding and disulfide bonding (Cys¹-Cys³, Cys²-Cys⁴, etc.) of the EGF-like domain are prerequisites for recognition and catalysis by AspH, highlighting a structure-dependent modification process.[10][11] This specificity ensures that hydroxylation occurs only in the appropriate protein context to form functional calcium-binding sites.

cluster_AspH_Mechanism Aspartyl β-Hydroxylase (AspH) Catalytic Cycle Asp Aspartate Residue (in EGF-like Domain) AspH_Fe2_O2_KG_Asp Quaternary Complex Asp->AspH_Fe2_O2_KG_Asp AspH_Fe2 AspH-Fe(II) AspH_Fe2->AspH_Fe2_O2_KG_Asp Binds Substrate O2 O₂ O2->AspH_Fe2_O2_KG_Asp KG 2-Oxoglutarate KG->AspH_Fe2_O2_KG_Asp Ferryl AspH-Fe(IV)=O (Ferryl Intermediate) AspH_Fe2_O2_KG_Asp->Ferryl Oxidative Decarboxylation Succinate Succinate AspH_Fe2_O2_KG_Asp->Succinate CO2 CO₂ AspH_Fe2_O2_KG_Asp->CO2 Ferryl->AspH_Fe2 Regeneration Hya β-Hydroxyaspartate Residue Ferryl->Hya Hydroxylation

Figure 2: Hya-mediated Ca²⁺ binding induces a conformational change.

Biological Significance and Therapeutic Implications

The structural role of Hya translates directly into critical physiological functions and has emerging relevance in pathology.

  • Blood Coagulation: The integrity of the blood coagulation cascade is heavily reliant on Hya. Multiple vitamin K-dependent factors, including Factors VII, IX, X, and Proteins C, S, and Z, contain cbEGF-like domains that require hydroxylation for their function. [5][8][12][13]Without proper Ca²⁺ binding mediated by Hya, the assembly of enzyme-cofactor complexes on phospholipid surfaces is impaired, leading to severe bleeding disorders.

  • Cancer and Cell Signaling: AspH expression is typically low in normal adult tissues but is significantly upregulated in numerous cancers, including hepatocellular carcinoma, breast cancer, and pancreatic cancer, where its expression often correlates with poor prognosis. [4]AspH-mediated hydroxylation of proteins in the Notch signaling pathway, such as the Notch receptor itself, is thought to promote cell migration, invasion, and metastasis. [4]This has positioned AspH as an attractive therapeutic target, with small-molecule inhibitors of its hydroxylase activity showing promise in preclinical cancer models. [4] Table 1: Summary of Key Proteins Containing β-Hydroxyaspartic Acid

ProteinFamily/SystemFunction of Hya-Containing DomainReference
Factor IX Blood CoagulationCa²⁺-dependent interaction with Factor VIIIa and Factor X[7]
Factor X Blood CoagulationCa²⁺ binding for conformational stability and activity[14]
Protein C AnticoagulationCa²⁺-dependent interaction with cofactor Protein S[12]
Protein S AnticoagulationCofactor function; Ca²⁺ binding in its four EGF-like domains[9][12]
Fibrillin-1 Extracellular MatrixStructural integrity; Ca²⁺ binding in cbEGF-like domains[15]
Notch Receptor Cell SignalingLigand binding and pathway activation (implicated)[4]

Methodologies for Detection and Characterization

Identifying and quantifying Hya is essential for functional studies. The following section outlines a standard workflow and protocol for its characterization.

5.1. Experimental Workflow: Mass Spectrometry-Based Identification

Modern proteomics relies heavily on mass spectrometry (MS) to identify PTMs. The hydroxylation of an aspartate residue results in a precise mass increase of +15.9949 Da . This mass shift can be detected using high-resolution MS.

Prot_Iso 1. Protein Isolation (e.g., Immunoprecipitation) Digestion 2. Proteolytic Digestion (e.g., Trypsin) Prot_Iso->Digestion LC 3. Liquid Chromatography (Peptide Separation) Digestion->LC MS1 4. MS1 Analysis (Detect Precursor Ions) LC->MS1 MS2 5. MS/MS Analysis (Fragment Peptides) MS1->MS2 Select & Fragment Search 6. Database Search (Variable Mod: +15.99 Da on Asp) MS2->Search Validation 7. Manual Spectra Validation Search->Validation Confirm Fragment Ions

Figure 3: Workflow for mass spectrometric identification of Hya.

5.2. Protocol: In-Gel Tryptic Digestion and LC-MS/MS Analysis

This protocol provides a trusted, self-validating method for identifying hydroxylated aspartate residues from a protein sample separated by SDS-PAGE.

Materials:

  • Coomassie-stained protein band of interest excised from an SDS-PAGE gel.

  • Destaining Solution: 50% acetonitrile (ACN), 50 mM ammonium bicarbonate.

  • Reduction Solution: 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate.

  • Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate.

  • Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0.

  • Sequencing-grade modified trypsin.

  • Extraction Solution: 50% ACN, 5% formic acid (FA).

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer).

Methodology:

  • Destaining:

    • Excise the protein band with a clean scalpel and cut it into ~1 mm³ cubes.

    • Place gel pieces in a microcentrifuge tube. Add 200 µL of Destaining Solution and vortex for 10 minutes. Remove the supernatant.

    • Repeat destaining until the Coomassie blue color is completely removed.

    • Dehydrate the gel pieces with 100% ACN for 5 minutes, then dry completely in a vacuum centrifuge.

  • Reduction and Alkylation:

    • Rehydrate the gel pieces in 100 µL of Reduction Solution and incubate at 56°C for 1 hour.

    • Cool to room temperature and remove the supernatant.

    • Immediately add 100 µL of Alkylation Solution and incubate in the dark at room temperature for 45 minutes. Causality: This step irreversibly blocks cysteine residues, preventing disulfide bond reformation and ensuring complete digestion.

    • Wash the gel pieces with 100 mM ammonium bicarbonate, then dehydrate with 100% ACN and dry completely.

  • Tryptic Digestion:

    • Rehydrate the gel pieces on ice with Digestion Buffer containing trypsin (typically 10-20 ng/µL) until the gel is saturated.

    • Add enough additional Digestion Buffer to just cover the gel pieces.

    • Incubate overnight at 37°C. Expertise: An overnight digestion ensures maximum cleavage efficiency, which is critical for achieving high sequence coverage.

  • Peptide Extraction:

    • Add 100 µL of Extraction Solution to the digest. Vortex for 15 minutes.

    • Collect the supernatant in a clean tube.

    • Repeat the extraction step once more.

    • Pool the supernatants and dry in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 2% ACN, 0.1% FA).

    • Inject the sample onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.

    • Run a standard data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap (e.g., resolution 120,000) followed by MS/MS scans of the top 10-15 most intense precursor ions (e.g., resolution 30,000, HCD fragmentation).

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot).

    • Crucially, specify "Oxidation (D)" or "Hydroxylation (D)" as a variable modification (+15.9949 Da).

    • Manually inspect the MS/MS spectra of identified hydroxylated peptides to validate the localization of the modification, ensuring that key fragment ions (b- and y-ions) flanking the modified aspartate show the correct mass shift.

Conclusion and Future Directions

β-hydroxyaspartic acid is a subtle yet powerful post-translational modification that serves as a linchpin in the structure and function of numerous proteins. Its role in creating calcium-dependent molecular switches within EGF-like domains is fundamental to processes ranging from blood coagulation to extracellular matrix assembly. The established link between its catalyzing enzyme, AspH, and cancer progression has opened a new and promising avenue for therapeutic intervention. As analytical technologies continue to improve in sensitivity and resolution, future research will undoubtedly uncover new substrates for AspH and further delineate the diverse biological pathways regulated by this critical PTM, offering novel opportunities for drug discovery and development.

References

  • Matsumoto, Y., Yasutake, Y., Takeda, Y., Tamura, T., Yokota, A., & Wada, M. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology. [Link]
  • Rodriguez, J., et al. (2020). Asparagine hydroxylation is a reversible post-translational modification. Molecular & Cellular Proteomics. [Link]
  • Lavarone, E., et al. (2021). Diverse molecular functions of aspartate β-hydroxylase in cancer. Oncology Letters. [Link]
  • Gronke, R. S., et al. (1989). Aspartyl beta-hydroxylase: in vitro hydroxylation of a synthetic peptide based on the structure of the first growth factor-like domain of human factor IX.
  • Wikipedia contributors. (2023). This compound. Wikipedia. [Link]
  • Gronke, R. S., et al. (1989). Aspartyl beta-hydroxylase: in vitro hydroxylation of a synthetic peptide based on the structure of the first growth factor-like domain of human factor IX. PubMed. [Link]
  • Thorgersen, M. P., et al. (2021). Human aspartyl (asparaginyl) hydroxylase. A multifaceted enzyme with broad intra- and extra-cellular activity. Metallomics. [Link]
  • Öhlin, A. K., et al. (1988). Beta-hydroxyaspartic acid in the first epidermal growth factor-like domain of protein C. Its role in Ca2+ binding and biological activity. The Journal of Biological Chemistry. [Link]
  • Rees, D. J., et al. (1988). The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX. The EMBO Journal. [Link]
  • Thorgersen, M. P., et al. (2021). Active site characterization and activity of the human aspartyl (asparaginyl) β-hydroxylase. Metallomics. [Link]
  • Drakenberg, T., et al. (1983). beta-Hydroxyaspartic acid in vitamin K-dependent protein C.
  • Morita, T., et al. (1989). Calcium binding to the isolated beta-hydroxyaspartic acid-containing epidermal growth factor-like domain of bovine factor X. The Journal of Biological Chemistry. [Link]
  • Wikipedia contributors. (2023). EGF-like domain. Wikipedia. [Link]
  • Wikipedia contributors. (2023). 3-Hydroxyasparagine. Wikipedia. [Link]
  • Wikipedia contributors. (2024).

Sources

A Technical Guide to the Microbial Production of L-threo-3-hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-3-hydroxyaspartic acid (L-THA) is a non-proteinogenic amino acid with significant potential in the pharmaceutical industry, notably as a potent inhibitor of glutamate transporters.[1] Traditional chemical synthesis of L-THA is often hampered by low stereoselectivity, leading to complex and inefficient purification processes. This guide provides an in-depth technical overview of the microbial production of L-THA, focusing on a highly successful one-pot biocatalytic process developed in engineered Escherichia coli. We will explore the underlying enzymatic pathways, metabolic engineering strategies, fermentation process considerations, and downstream purification protocols. This document is intended to serve as a comprehensive resource for researchers aiming to develop and optimize microbial systems for the production of L-THA and other valuable hydroxylated amino acids.

Introduction: The Case for a Biotechnological Route to L-THA

L-threo-3-hydroxyaspartic acid belongs to a class of hydroxylated amino acids that are of great interest due to their biological activities. L-THA, in particular, has been identified as an antimicrobial agent and a powerful inhibitor of excitatory amino acid transporters (EAATs), making it a valuable molecule for neuroscience research and drug development.[1][2]

The challenge in producing L-THA lies in its stereochemistry. With two chiral centers, 3-hydroxyaspartic acid can exist in four stereoisomeric forms.[1] Chemical synthesis methods often result in a mixture of these isomers, necessitating difficult and costly chiral separations.[1] Microbial and enzymatic systems, with their inherent high stereoselectivity, offer a compelling alternative for the production of optically pure L-THA. While L-THA has been found in the fermentation broths of Arthrinium phaeospermum and Streptomyces sp., the yields from these native producers are generally low, paving the way for metabolic engineering of more tractable microbial hosts.[1]

Enzymatic Pathways for L-THA Biosynthesis

Two primary biocatalytic routes have been explored for the synthesis of L-THA. The most effective approach involves a two-step conversion from L-asparagine, while a direct hydroxylation of L-aspartic acid has been found to be less efficient.[1]

The Superior Two-Step Pathway: Hydroxylation followed by Hydrolysis

The most successful microbial production of L-THA employs a sequential enzymatic reaction:

  • Hydroxylation of L-asparagine: An L-asparagine hydroxylase, an Fe(II)/α-ketoglutarate-dependent oxygenase, catalyzes the introduction of a hydroxyl group onto the beta-carbon of L-asparagine to form 3-hydroxyasparagine.

  • Hydrolysis of 3-hydroxyasparagine: An asparaginase then hydrolyzes the amide bond of 3-hydroxyasparagine to yield L-THA and ammonia.[3]

The key enzyme in the first step is L-asparagine hydroxylase (AsnO) from Streptomyces coelicolor. This enzyme demonstrates high stability and efficiency.[4] The second step can be catalyzed by the endogenous asparaginases present in the E. coli host.[4]

Two_Step_LTHA_Pathway cluster_0 Step 1: Hydroxylation L_Asn L-Asparagine Hydroxy_Asn 3-Hydroxyasparagine L_Asn->Hydroxy_Asn AsnO (L-asparagine hydroxylase) + O₂, α-ketoglutarate, Fe²⁺ L_THA L-threo-3-hydroxyaspartic acid Hydroxy_Asn->L_THA Asparaginase NH3 NH₃

Figure 1: The two-step enzymatic pathway for L-THA production.

The Less-Efficient Direct Hydroxylation Pathway

An alternative, single-step route involves the direct hydroxylation of L-aspartic acid. This reaction can be catalyzed by a mutant of the asparagine hydroxylase (AsnO-D241N).[1] However, the yields from this direct conversion have been found to be extremely low, making it a less viable option for large-scale production compared to the two-step pathway.[4][3]

Metabolic Engineering of Escherichia coli for L-THA Production

The development of an efficient microbial cell factory for L-THA production hinges on strategic metabolic engineering. The primary host for this process is E. coli, a well-characterized and genetically tractable bacterium. The core strategy involves heterologous expression of the key hydroxylating enzyme and optimization of the host's native metabolism to favor product formation.

Host Strain Selection and Genetic Modifications

A critical insight in the development of an L-THA producing strain was the recognition that endogenous asparaginases in E. coli could degrade the L-asparagine substrate before it could be hydroxylated.[4] E. coli possesses two main asparaginases: a cytoplasmic asparaginase I (encoded by ansA) and a periplasmic asparaginase II (encoded by ansB). Asparaginase I exhibits higher activity, making it a prime target for knockout to prevent substrate loss.[4]

Key Genetic Modifications:

  • Deletion of Asparaginase I (ansA): Knocking out the ansA gene significantly increases the yield of L-THA by preserving the L-asparagine pool for the hydroxylation reaction.[4] The yield was remarkably increased from 0.076% in the wild-type to 8.2% in an asparaginase I-deficient mutant.[5]

  • Heterologous Expression of L-Asparagine Hydroxylase (asnO): The gene encoding AsnO from Streptomyces coelicolor is introduced into the E. coli host on an expression vector.

  • Promoter Strength: To maximize the rate of L-asparagine hydroxylation, a strong promoter is essential. Replacing a standard lac promoter with a more powerful T7 promoter was shown to boost the L-THA yield to 92%.[4][5]

Strain_Engineering_Workflow WT_Ecoli Wild-Type E. coli AsnA_Mutant E. coli ΔansA (Asparaginase I-deficient) WT_Ecoli->AsnA_Mutant Gene Knockout Final_Strain Engineered E. coli Host (ΔansA + pT7-asnO) AsnA_Mutant->Final_Strain Transformation Plasmid Expression Plasmid (pT7-asnO) Plasmid->Final_Strain

Figure 2: Workflow for engineering the L-THA production host.

Precursor Supply: L-Asparagine Biosynthesis

The production of L-THA via this pathway is a whole-cell bioconversion using externally supplied L-asparagine. However, for a fully fermentative process from a simple carbon source like glucose, understanding the biosynthesis of the L-asparagine precursor is crucial. In E. coli, L-asparagine is synthesized from L-aspartate, which in turn is derived from the TCA cycle intermediate, oxaloacetate.

Asparagine_Biosynthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA PEP Carboxylase Pyruvate->OAA Pyruvate Carboxylase TCA TCA Cycle OAA->TCA Aspartate L-Aspartate OAA->Aspartate Aspartate Aminotransferase Asparagine L-Asparagine Aspartate->Asparagine Asparagine Synthetase (ATP, Gln/NH₃)

Figure 3: L-Asparagine biosynthesis pathway from glucose in E. coli.

Fermentation Process for L-THA Production

The production of L-THA is carried out as a whole-cell bioconversion in a fermenter. The process involves growing the engineered E. coli to a suitable cell density, followed by the addition of the substrate and co-factors required for the enzymatic reactions.

Culture Conditions

The engineered E. coli strain is typically grown in a standard rich medium such as Luria-Bertani (LB) broth to achieve high cell density. Key parameters include:

  • Temperature: Growth at 37°C, followed by a temperature shift to 25°C for protein expression and the bioconversion reaction.[4]

  • Induction: Expression of the asnO gene under the T7 promoter is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).[4]

  • pH: Maintained around 6.5-7.0 for optimal enzyme activity.[4]

Whole-Cell Bioconversion

Once the cells have been cultivated and induced, they are harvested and used as the biocatalyst for the conversion of L-asparagine to L-THA.

Reaction Mixture Components:

  • Buffer: Potassium phosphate buffer (pH 6.5)

  • Substrate: L-asparagine

  • Co-substrates/Co-factors: α-ketoglutarate, L-ascorbic acid, and FeSO₄ are essential for the activity of the AsnO hydroxylase.[4]

  • Cell Density: A high cell density (e.g., OD₆₀₀ = 30) is used to maximize the reaction rate.[4]

The reaction is performed at 25°C with vigorous shaking to ensure adequate aeration. Under these conditions in a jar fermentor, a maximum yield of 96% conversion of L-asparagine to L-THA can be achieved in under 30 hours.[4][5]

Production Data Summary

The effectiveness of the metabolic engineering strategy is evident in the progressive improvement of L-THA yield.

Strain/Condition Promoter Yield (Molar %) Reference
E. coli W3110 (Wild-Type) + pUAsnOlac0.076%[4]
E. coli ΔansA + pUAsnOlac8.2%[4]
E. coli ΔansA + pT7AsnO (Test Tube)T792%[4][5]
E. coli ΔansA + pT7AsnO (Jar Fermentor)T796% [4][5]

Downstream Processing and Purification

The recovery and purification of L-THA from the fermentation broth is a critical step to obtain a high-purity product suitable for pharmaceutical applications. The process typically involves cell removal, followed by chromatographic separation.

Protocol for L-THA Purification

The following is a step-by-step protocol derived from the successful lab-scale purification of L-THA.[4]

Step 1: Cell Removal

  • Objective: To separate the E. coli biocatalyst from the reaction supernatant containing the dissolved L-THA.

  • Method: Centrifuge the entire reaction mixture at a sufficient speed and duration (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Output: Collect the clear supernatant.

Step 2: Decolorization

  • Objective: To remove pigments and other colored impurities from the supernatant.

  • Method: Add activated charcoal to the supernatant, stir for a period (e.g., 30-60 minutes) at room temperature, and then remove the charcoal by filtration.

Step 3: Ion-Exchange Chromatography

  • Objective: To capture L-THA from the clarified supernatant and separate it from other charged and uncharged molecules.

  • Method:

    • Load the treated supernatant onto a strong cation exchange column (e.g., Dowex 50, H⁺ form). L-THA, being an amino acid, will bind to the resin.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound L-THA using a weak base, such as 2% (v/v) ammonium hydroxide.[4]

    • Collect fractions and monitor for the presence of L-THA using a suitable analytical method (see Section 6).

Step 4: Crystallization

  • Objective: To obtain solid, high-purity L-THA.

  • Method:

    • Pool the L-THA-containing fractions from the chromatography step and concentrate the solution under vacuum.

    • Chill the concentrated solution in an ice bath.

    • Induce crystallization by adding cold ethanol.[4]

    • Collect the resulting solid precipitate by filtration.

    • Wash the crystals with cold ethanol and dry under vacuum.

Analytical Methods for Process Monitoring

Accurate and robust analytical methods are essential for monitoring the fermentation process and quantifying the final product yield and purity. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing amino acids.

While a specific validated method for L-THA is not widely published, a standard approach for amino acid analysis can be adapted. This typically involves pre-column derivatization to attach a chromophore or fluorophore to the amino acid, allowing for sensitive detection.

General HPLC Parameters for Amino Acid Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or ammonium formate) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Derivatization Agent: o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines, reacting to form a fluorescent product.

  • Detection: Fluorescence or UV detection, depending on the derivatization agent used.

Challenges and Future Perspectives

The one-pot bioconversion in engineered E. coli represents a major breakthrough in L-THA production. However, challenges remain for industrial-scale implementation.

  • Cost of Substrates: The process relies on L-asparagine and α-ketoglutarate as substrates, which can be costly. Developing a strain that can efficiently produce L-THA directly from a cheap carbon source like glucose by optimizing the precursor pathways (as shown in Figure 3) is a key next step.

  • Process Scale-Up: Scaling up fermentation from lab-scale bioreactors to industrial tanks presents challenges in maintaining optimal conditions of aeration, mixing, and heat transfer.[6]

  • Native Producers: While currently low-yielding, the native producers (Arthrinium phaeospermum and Streptomyces sp.) should not be entirely overlooked. Further investigation into their metabolic pathways and optimization of their fermentation conditions could reveal alternative production routes.

The principles and strategies outlined in this guide provide a solid foundation for addressing these challenges. The combination of rational metabolic engineering, process optimization, and efficient downstream processing will be key to unlocking the full industrial potential of microbial L-THA production.

References

  • Hashimoto, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(11), 3648-3654. [Link]
  • Hara, R., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed, PMID: 25795668. [Link]
  • Hara, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(11), 3648-3654. [Link]
  • Hashimoto, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]
  • Fermentation and Downstream Processing: The Core of Bio manufacturing. Allied Academies. (2025). [Link]
  • Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Celignis. [Link]
  • Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Yasmin Trading. (2025). [Link]
  • Research on Techniques for Controlling Contamination in Amino Acid Production Through Industrial Fermentation.
  • Bio-Economy and Technology: The Challenges of Industrial Ferment
  • A method for the production of a basic amino acid.
  • Challenges in industrial fermentation technology research. PubMed. [Link]
  • Asparagine Biosynthesis.
  • Scheme of asparagine synthesis and associated metabolic pathways...

Sources

An In-depth Technical Guide to the Structure of Beta-Hydroxyaspartate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structure of beta-hydroxyaspartate, a fascinating and functionally significant modified amino acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the core structural features, stereochemical diversity, and biological implications of this molecule, supported by insights into the experimental methodologies used for its characterization.

Introduction: The Significance of a Hydroxylated Amino Acid

Beta-hydroxyaspartate (β-OH-Asp), also known as 3-hydroxyaspartic acid, is a non-proteinogenic amino acid derived from the hydroxylation of an aspartic acid residue.[1] While not one of the canonical 20 amino acids, its presence in proteins is a result of a crucial post-translational modification. This seemingly subtle addition of a hydroxyl group at the beta-carbon position dramatically influences the local protein structure and function.

Initially discovered in vitamin K-dependent plasma proteins, beta-hydroxyaspartate plays a pivotal role in various biological processes.[2][3] Its structural uniqueness imparts specific chemical properties that are leveraged in nature for functions ranging from high-affinity calcium binding in blood coagulation to iron coordination in microbial siderophores.[4][5] Understanding the intricate details of its structure is therefore paramount for elucidating its biological roles and for the rational design of novel therapeutics.

The Molecular Architecture of Beta-Hydroxyaspartate

The fundamental structure of beta-hydroxyaspartate consists of an aspartic acid backbone with a hydroxyl group attached to the β-carbon. This modification introduces a new chiral center, leading to significant stereochemical complexity.

Stereoisomerism: A Tale of Two Chiral Centers

Similar to threonine and isoleucine, beta-hydroxyaspartate possesses two chiral centers, at the alpha and beta carbons.[1] This results in the existence of four possible stereoisomers, which are pairs of enantiomers:

  • L-erythro-β-hydroxyaspartate and D-erythro-β-hydroxyaspartate

  • L-threo-β-hydroxyaspartate and D-threo-β-hydroxyaspartate

The terms "erythro" and "threo" describe the relative configuration of the substituents at the two chiral centers. In the context of beta-hydroxyaspartate, the erythro isomer has the carboxyl groups on opposite sides in a Fischer projection, while the threo isomer has them on the same side. The naturally occurring form in vitamin K-dependent proteins is typically the erythro isomer.[3][6]

stereoisomers Stereoisomers of Beta-Hydroxyaspartate cluster_erythro Erythro Isomers cluster_threo Threo Isomers L-erythro L-erythro-β-hydroxyaspartate D-erythro D-erythro-β-hydroxyaspartate L-erythro->D-erythro enantiomers L-threo L-threo-β-hydroxyaspartate L-erythro->L-threo diastereomers D-threo D-threo-β-hydroxyaspartate D-erythro->D-threo diastereomers L-threo->D-threo enantiomers Beta-Hydroxyaspartate Beta-Hydroxyaspartate Beta-Hydroxyaspartate->L-erythro enantiomer of Beta-Hydroxyaspartate->L-threo diastereomer of

Caption: Relationship between the four stereoisomers of beta-hydroxyaspartate.

The stereochemistry of beta-hydroxyaspartate is not merely a structural curiosity; it has profound functional consequences. For instance, different stereoisomers can exhibit distinct biological activities and may be recognized by different enzymes.[7]

Conformational Preferences

Nuclear Magnetic Resonance (NMR) studies have shed light on the conformational preferences of the diastereomers. The threo isomer predominantly adopts a conformation where the two carboxyl groups are anti to each other. In contrast, the erythro isomer favors a conformation with gauche carboxyl functions.[8] These conformational differences, driven by the minimization of steric hindrance and intramolecular interactions, likely contribute to their differential roles in biological systems.

Biological Significance and Functional Roles

The presence of beta-hydroxyaspartate is not random; it is a targeted modification that confers specific advantages to the proteins in which it is found.

Calcium Binding in Vitamin K-Dependent Proteins

A primary and well-studied function of beta-hydroxyaspartate is its involvement in high-affinity calcium binding.[4] It is found in the epidermal growth factor (EGF)-like domains of several vitamin K-dependent coagulation factors, including Factor IX, Factor X, and Protein C.[2][3][4] The hydroxyl group of beta-hydroxyaspartate, along with adjacent carboxylate residues, is thought to participate in the coordination of a calcium ion. This calcium binding is crucial for stabilizing the conformation of the EGF-like domain, which is essential for the proper function of these proteins in the blood clotting cascade.[4][9] While some studies suggest the hydroxyl group is not a direct ligand for the calcium ion, its presence does influence the calcium-binding affinity, particularly at lower ionic strengths.[6]

calcium_binding Role of Beta-Hydroxyaspartate in Calcium Binding EGF-like Domain EGF-like Domain Beta-OH-Asp Beta-Hydroxyaspartate EGF-like Domain->Beta-OH-Asp Adjacent Carboxylates Adjacent Carboxylates EGF-like Domain->Adjacent Carboxylates Calcium Ion Ca2+ Beta-OH-Asp->Calcium Ion coordinates Adjacent Carboxylates->Calcium Ion coordinates Stabilized Conformation Stabilized Conformation Calcium Ion->Stabilized Conformation induces Protein Function Protein Function Stabilized Conformation->Protein Function enables

Caption: Schematic of beta-hydroxyaspartate's role in calcium binding within an EGF-like domain.

Iron Coordination in Siderophores

Beyond mammalian systems, beta-hydroxyaspartate is a key functional group in a growing number of siderophores, which are small molecules produced by bacteria to chelate iron.[5][10] In these peptidic natural products, the hydroxyl and carboxyl groups of beta-hydroxyaspartate contribute to the coordination of Fe(III).[5] Interestingly, ferric complexes of beta-hydroxyaspartate-containing siderophores are often photoreactive, a property that is being actively investigated.[5][10]

Biosynthesis: The Role of Aspartyl β-hydroxylases

The formation of beta-hydroxyaspartate in proteins is catalyzed by aspartyl/asparaginyl β-hydroxylases.[11] These enzymes are non-heme iron(II), α-ketoglutarate-dependent dioxygenases that hydroxylate specific aspartyl residues within EGF-like domains.[5][11] The upregulation of these hydroxylases has been linked to certain cancers, making them a potential target for drug development.[11][12]

Methodologies for the Characterization of Beta-Hydroxyaspartate

A variety of analytical techniques are employed to identify, quantify, and characterize the structure of beta-hydroxyaspartate. The choice of method is dictated by the specific research question, whether it's confirming its presence in a protein, determining its stereochemistry, or elucidating its role in a biological process.

Amino Acid Analysis

The initial identification and quantification of beta-hydroxyaspartate in a protein hydrolysate can be achieved through amino acid analysis. This typically involves acid hydrolysis of the protein, followed by chromatographic separation and detection.

Experimental Protocol: Amino Acid Analysis

  • Protein Hydrolysis: The protein sample is hydrolyzed in 6 M HCl at 110°C for 24-72 hours in a sealed, evacuated tube. This step is critical for releasing the individual amino acids. The duration is optimized to ensure complete hydrolysis without significant degradation of sensitive amino acids.

  • Derivatization (Optional but Recommended): The amino acids in the hydrolysate are often derivatized to enhance their detection. o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines, allowing for sensitive fluorescence detection.

  • Chromatographic Separation: The derivatized amino acids are separated using reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient elution with a suitable mobile phase (e.g., acetonitrile and a buffered aqueous solution) is employed to resolve the different amino acids.

  • Detection and Quantification: The eluted amino acids are detected by a fluorescence or UV detector. The amount of beta-hydroxyaspartate is quantified by comparing its peak area to that of a known standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the presence of beta-hydroxyaspartate in peptides and proteins. High-resolution MS can determine the precise mass of a peptide, and the 16 Da mass increase corresponding to the addition of a hydroxyl group to an aspartate residue provides strong evidence for this modification. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within the peptide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for detailed structural characterization, particularly for determining the stereochemistry and conformational preferences of beta-hydroxyaspartate.[8] 1H NMR can be used to study the binding of ions like calcium by observing changes in the chemical shifts of nearby residues upon ion binding.[9]

Capillary Electrophoresis (CE)

For the separation and analysis of the different stereoisomers of beta-hydroxyaspartate, capillary electrophoresis, especially when coupled with mass spectrometry (CE-MS), is a highly effective technique.[13] This method allows for the simultaneous determination of all four stereoisomers without the need for individual enantiomeric standards.[13]

Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism is an emerging technique that can determine the absolute configuration of chiral molecules. It has been successfully applied to identify the four stereoisomers of beta-hydroxyaspartate by comparing experimental VCD spectra with theoretical calculations.[13]

Technique Information Obtained Key Strengths Considerations
Amino Acid Analysis Quantification of β-OH-AspHigh sensitivity and accuracy for quantification.Requires complete protein hydrolysis.
Mass Spectrometry Confirmation of presence and locationHigh sensitivity and specificity; can pinpoint modification site.Does not directly provide stereochemical information.
NMR Spectroscopy Stereochemistry, conformation, ion bindingProvides detailed 3D structural information.Requires larger sample amounts; complex data analysis.
Capillary Electrophoresis Separation of stereoisomersHigh resolution for separating isomers.May require derivatization for detection.
Vibrational Circular Dichroism Absolute configuration of stereoisomersDetermines absolute stereochemistry without standards.Requires specialized instrumentation and theoretical calculations.

Beta-Hydroxyaspartate in Drug Development

The unique structural features and biological roles of beta-hydroxyaspartate and its derivatives make them interesting targets for drug development.

Glutamate Transporter Blockers

Derivatives of beta-hydroxyaspartate, such as threo-beta-benzyloxyaspartate (TBOA), have been shown to be potent blockers of excitatory amino acid transporters (EAATs).[14][15] These transporters play a crucial role in regulating glutamate levels in the central nervous system, and their dysfunction is implicated in various neurological disorders. The development of selective EAAT inhibitors based on the beta-hydroxyaspartate scaffold is an active area of research.[16]

Targeting Aspartyl β-hydroxylases in Cancer

As mentioned earlier, the enzymes responsible for the formation of beta-hydroxyaspartate are overexpressed in several cancers.[11] This has led to efforts to develop small molecule inhibitors of these hydroxylases as potential anti-cancer agents.[12] High-throughput screening assays have been developed to identify such inhibitors.[12]

Conclusion

Beta-hydroxyaspartate is a structurally and functionally diverse modified amino acid. Its significance extends from fundamental biological processes like blood coagulation and iron transport to the frontiers of drug discovery. A thorough understanding of its stereochemistry, conformational properties, and the enzymatic machinery responsible for its formation is crucial for researchers and scientists in both academic and industrial settings. The continued application of advanced analytical techniques will undoubtedly uncover further intricacies of this remarkable molecule and pave the way for novel therapeutic interventions.

References

  • Wehbe, J., et al. (2025). An intermediate in a new synthesis approach to beta-substituted beta-hydroxyaspartame.
  • Rees, D. J., et al. (1987). The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX. The EMBO Journal.
  • Persson, E., et al. (1989). Calcium binding to the isolated beta-hydroxyaspartic acid-containing epidermal growth factor-like domain of bovine factor X. The Journal of Biological Chemistry.
  • Fernlund, P., & Stenflo, J. (1983). Beta-hydroxyaspartic acid in vitamin K-dependent proteins. The Journal of Biological Chemistry.
  • Drakenberg, T., et al. (1983). beta-Hydroxyaspartic acid in vitamin K-dependent protein C.
  • Wikipedia. (n.d.). This compound. Wikipedia.
  • Hardy, C. D., & Butler, A. (2018). β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity. Journal of Biological Inorganic Chemistry.
  • Bodanszky, M., & Bodanszky, A. (1984). threo- and erythro- β-Hydroxy-DL-aspartic acids. International Journal of Peptide and Protein Research.
  • Hardy, C. D. (2019). Characterization of β-Hydroxyaspartate Siderophores: Structures, Biosyntheses, Coordination Chemistry, and Photochemistry. eScholarship, University of California.
  • Sunnerhagen, M., et al. (1993). The Effect of Aspartate Hydroxylation on Calcium Binding to Epidermal Growth Factor-Like Modules in Coagulation Factors IX and X. The Journal of Biological Chemistry.
  • South, P. F., et al. (2021). A synthetic C4 shuttle via the β-hydroxyaspartate cycle in C3 plants.
  • Wehbe, J., et al. (2003). Optically Pure Beta-Substituted Beta-Hydroxy Aspartates as Glutamate Transporter Blockers. Organic & Biomolecular Chemistry.
  • Harding, C. I., et al. (2002). Preparation of a protected (2S,3S)-.beta.-hydroxyaspartic acid suitable for solid-phase peptide synthesis. The Journal of Organic Chemistry.
  • Scribd. (n.d.).
  • Asako, Y., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology.
  • Zhang, Y., et al. (2024). Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. Analytica Chimica Acta.
  • Wang, Z., et al. (2019). Diverse molecular functions of aspartate β-hydroxylase in cancer. Oncology Letters.
  • Nelson, R. M., & Castellino, F. J. (1991). beta-Hydroxyaspartic Acid and Beta-Hydroxyasparagine Residues in Recombinant Human Protein S Are Not Required for Anticoagulant Cofactor Activity or for Binding to C4b-binding Protein. The Journal of Biological Chemistry.
  • Abboud, M. I., et al. (2020). Aspartate/asparagine-β-hydroxylase: a high-throughput mass spectrometric assay for discovery of small molecule inhibitors. Chemical Science.
  • da Silva, R. G., & Arruda, L. M. (2021).
  • Shigeri, Y., et al. (2001).
  • Ito, T., et al. (2021). Urinary L-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn-dependent D-serine dehydratase from Saccharomyces cerevisiae. Bioscience Reports.
  • Shigeri, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5).

Sources

Preliminary Studies on 3-Hydroxyaspartic Acid Neuroactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the neuroactive properties of 3-hydroxyaspartic acid (Hya), with a focus on its potent interactions with the glutamatergic system. Designed for researchers, neuroscientists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental insights to facilitate further investigation into this compelling molecule.

Introduction: The Stereochemistry and Biological Significance of this compound

This compound is a derivative of the amino acid aspartic acid, hydroxylated at the beta-position.[1][2] This modification introduces a second chiral center, resulting in four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro.[1][3][4] This stereoisomerism is critical to its biological activity, with the L-threo and DL-threo forms demonstrating the most significant neuroactive profiles.[5][6] While not a proteinogenic amino acid, 3-hydroxyaspartate has been identified in biological systems, including human cerebrospinal fluid, and is a component of certain proteins following post-translational modification.[4][7] Its primary neuropharmacological interest stems from its potent activity as an inhibitor of excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the central nervous system (CNS).[5][8][9][10]

Core Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)

The predominant neuroactivity of this compound, particularly the L-threo isomer, is the competitive inhibition of high-affinity glutamate transporters.[5][8][9] These transporters (EAAT1-5) are responsible for the rapid removal of glutamate from the synaptic cleft, thereby terminating excitatory neurotransmission and preventing excitotoxicity.[11][12] By blocking these transporters, 3-hydroxyaspartate prolongs the presence of glutamate in the synapse, leading to enhanced activation of glutamate receptors.[13]

Stereospecificity and EAAT Subtype Selectivity

The inhibitory potency of this compound is highly dependent on its stereochemistry. L-threo-3-hydroxyaspartic acid is a potent competitive inhibitor of EAAT1, EAAT2, and EAAT3.[5][8] It also acts as a transportable inhibitor for EAAT1-4, meaning it can be taken up by the transporters, while it functions as a non-transportable inhibitor for EAAT5.[5][9] The DL-threo racemic mixture is also widely used as a glutamate uptake inhibitor in experimental settings.[6][10][14]

Quantitative Analysis of EAAT Inhibition

The inhibitory activity of this compound on EAATs can be quantified using various in vitro assays. A common method involves measuring the uptake of radiolabeled glutamate or a substrate analog, such as [³H]-D-aspartate, in cells expressing specific EAAT subtypes.

Compound EAAT Subtype Inhibitory Constant (Ki) Assay System
L-(-)-threo-3-Hydroxyaspartic acidEAAT1 (human)11 µM[³H]-D-Aspartate uptake in HEK293 cells
L-(-)-threo-3-Hydroxyaspartic acidEAAT2 (human)19 µM[³H]-D-Aspartate uptake in HEK293 cells
L-(-)-threo-3-Hydroxyaspartic acidEAAT3 (human)14 µM[³H]-D-Aspartate uptake in HEK293 cells
DL-threo-β-Hydroxyaspartic acidEAAT40.6 µMElectrophysiology in Xenopus oocytes
DL-threo-β-Hydroxyaspartic acidEAAT52.5 µMElectrophysiology in Xenopus oocytes

Data compiled from Tocris Bioscience, MedChemExpress, and Cayman Chemical product information.[5][8][10]

Experimental Protocol: [³H]-D-Aspartate Uptake Assay

This protocol outlines a standard procedure for assessing the inhibitory effect of this compound on glutamate transporters expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect the cells with plasmids encoding the desired human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3) using a suitable transfection reagent.

  • Plate the transfected cells in 24-well plates and allow them to grow for 24-48 hours to ensure sufficient transporter expression.

2. Assay Procedure:

  • Wash the cells twice with a pre-warmed Krebs-HEPES buffer.

  • Pre-incubate the cells for 10-15 minutes with varying concentrations of L-threo-3-hydroxyaspartic acid or the vehicle control.

  • Initiate the uptake by adding a solution containing a fixed concentration of [³H]-D-aspartate (e.g., 10 nM) and the corresponding concentration of the inhibitor.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Krebs-HEPES buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Determine the non-specific uptake by including a condition with a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-aspartate).

  • Subtract the non-specific uptake from all measurements to obtain the specific uptake.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Workflow for EAAT Inhibition Assay

EAAT_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with EAAT Plasmid Cell_Culture->Transfection Plating Plate Cells in 24-well Plates Transfection->Plating Wash1 Wash Cells Plating->Wash1 Preincubation Pre-incubate with 3-Hya Wash1->Preincubation Uptake Add [³H]-D-Aspartate Preincubation->Uptake Termination Terminate Uptake & Wash Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation IC50_Calc Calculate IC₅₀ Scintillation->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Workflow for determining the inhibitory potency of this compound on EAATs.

Interaction with Glutamate Receptors

While the primary action of this compound is on transporters, some studies have investigated its direct effects on glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Research has indicated that DL-threo-3-hydroxyaspartate can reduce the activation of NMDA receptors by glutamate in cultured neurons.[15] This suggests a more complex pharmacological profile than a simple uptake inhibitor. The enantiomers of erythro-3-hydroxyaspartate have also been shown to have activity at both glutamate transporters and NMDA receptors.[4]

Neurophysiological and Pathophysiological Implications

Modulation of Synaptic Transmission

By inhibiting glutamate reuptake, this compound can significantly alter synaptic transmission. Studies in model organisms like Aplysia have shown that blockade of glutamate transport with DL-threo-beta-hydroxyaspartic acid leads to a prolongation of excitatory postsynaptic potentials (EPSPs).[13] This is consistent with an increased residence time of glutamate in the synaptic cleft, leading to sustained receptor activation.

Excitotoxicity and Neurotoxicity

The potentiation of glutamate signaling by this compound can lead to excitotoxicity, a process where excessive stimulation of glutamate receptors results in neuronal damage and death.[12] This is a critical consideration in experimental design, as high concentrations or prolonged exposure can induce neurotoxicity.[5] The neurotoxic effects of DL-threo-3-hydroxyaspartate have been demonstrated in the rat striatum.[5] This property links this compound to the broader class of excitotoxins, which are implicated in various neurological disorders.[16][17]

"False Transmitter" Potential

Interestingly, research suggests that D,L-threo-3-hydroxyaspartate can be taken up by excitatory amino acid-releasing nerve terminals and subsequently released upon depolarization in a calcium-dependent manner.[18] This indicates that it can act as a "false transmitter," being released alongside or in place of endogenous glutamate and aspartate.[18] This phenomenon could further complicate the interpretation of its neurophysiological effects.

Methodologies for In Vivo and Ex Vivo Analysis

To investigate the neuroactivity of this compound in more complex systems, several advanced techniques can be employed.

Brain Tissue Homogenate Preparation for Neurochemical Analysis

Analyzing the concentration of this compound and its effect on endogenous neurotransmitter levels in the brain is a crucial step.

1. Tissue Collection:

  • Euthanize the animal via an appropriate method (e.g., cervical dislocation followed by decapitation) to minimize post-mortem changes in neurochemicals.

  • Rapidly dissect the brain region of interest (e.g., cortex, hippocampus, striatum) on an ice-cold surface.

  • Immediately freeze the tissue in liquid nitrogen or on dry ice and store at -80°C until analysis.

2. Homogenization and Extraction:

  • Weigh the frozen brain tissue (e.g., 100-200 mg).

  • Homogenize the tissue in a cold acidic solution (e.g., 0.1 M perchloric acid or a formic acid/methanol mixture) to precipitate proteins and stabilize the analytes.[19] A typical ratio is 1:10 (w/v).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

  • Collect the supernatant, which contains the small molecule analytes. The supernatant can be filtered through a 0.22 µm filter for further purification.

3. Analytical Quantification:

  • The concentration of this compound and other amino acids in the extract can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detection method, such as electrochemical detection or mass spectrometry.[20][21][22]

Conceptual Workflow for Neurochemical Analysis

Neurochemical_Analysis_Workflow Euthanasia Euthanasia & Brain Dissection Freezing Rapid Freezing (-80°C) Euthanasia->Freezing Homogenization Homogenization in Acidic Solution Freezing->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection & Filtration Centrifugation->Supernatant_Collection HPLC_Analysis HPLC-MS/ECD Analysis Supernatant_Collection->HPLC_Analysis

Caption: Workflow for the analysis of this compound and other neurochemicals in brain tissue.

Future Directions and Considerations

The study of this compound's neuroactivity is an active area of research. Future investigations should focus on:

  • Dissecting the specific roles of each stereoisomer: While L-threo is the most studied, a comprehensive understanding of the activity of all four isomers is needed.

  • In vivo studies: Utilizing techniques like microdialysis to monitor the real-time effects of this compound on synaptic glutamate levels and neurotransmission in awake, behaving animals.

  • Therapeutic potential: Exploring the potential of this compound derivatives as therapeutic agents for conditions characterized by deficient glutamatergic signaling, while carefully managing their excitotoxic potential. The development of non-transportable blockers like D,L-threo-β-benzyloxyaspartate (TBOA) stemmed from this line of research.[23]

  • Interaction with other neurotransmitter systems: Investigating how the potentiation of glutamate signaling by this compound impacts other neurotransmitter systems, such as the GABAergic and dopaminergic systems.

Conclusion

This compound is a powerful pharmacological tool for probing the function of the glutamatergic system. Its primary mechanism of action, the potent and stereospecific inhibition of excitatory amino acid transporters, has profound effects on synaptic transmission and neuronal health. A thorough understanding of its complex pharmacology, including its potential for excitotoxicity and its ability to act as a false transmitter, is essential for its effective use in neuroscience research. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted neuroactivity of this intriguing molecule.

References

  • Marini, A., & Novelli, A. (1991). DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons. European Journal of Pharmacology, 194(1), 131-132. [Link]
  • Matsumoto, Y., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(13), 4377-4385. [Link]
  • Wikipedia. This compound. [Link]
  • Yasuda, E., et al. (2011). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, Biotechnology, and Biochemistry, 75(7), 1323-1330. [Link]
  • Adler, E., et al. (1995). L-glutamate uptake inhibitors may stimulate phosphoinositide hydrolysis in baby hamster kidney cells expressing mGluR1a via heteroexchange with L-glutamate without direct activation of mGluR1a. Molecular Pharmacology, 47(5), 987-995. [Link]
  • Matsumoto, Y., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(13), 4377-4385. [Link]
  • Chin, J., & Glanzman, D. (1995). Inhibitor of glutamate transport alters synaptic transmission at sensorimotor synapses in Aplysia. Journal of Neurophysiology, 73(5), 1889-1899. [Link]
  • Shigeri, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). Journal of Neurochemistry, 79(2), 297-302. [Link]
  • Rees, D. J., et al. (1989). The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX. The EMBO Journal, 8(1), 187-193. [Link]
  • Singh, S., & Kumar, S. (2016). Excitotoxins: Their Role in Health and Disease. International Journal of Medical Research & Health Sciences, 5(7), 1-8. [Link]
  • Underhill, S. M., et al. (2015). Constitutive Endocytosis of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter-3 Requires ARFGAP1. Frontiers in Cellular Neuroscience, 9, 41. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443239, DL-threo-beta-Hydroxyaspartic acid. [Link]
  • Perry, T. L., & Hansen, S. (1990). What excitotoxin kills striatal neurons in Huntington's disease? Clues from neurochemical studies. Neurology, 40(6), 998-1001. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5425, this compound. [Link]
  • Wikipedia. Excitotoxicity. [Link]
  • Fleck, M. W., et al. (1993). Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals. Journal of Neurochemistry, 60(5), 1953-1956. [Link]
  • Kumar, A., et al. (2025). D-Aspartic Acid in the Human Brain Tissue. International Journal of Advanced Research, 13(5), 1008-1017. [Link]
  • Hayashi, H., et al. (1995). Reaction of aspartate aminotransferase with L-erythro-3-hydroxyaspartate: involvement of Tyr70 in stabilization of the catalytic intermediates. Biochemistry, 34(29), 9474-9482. [Link]
  • Rycerz, K., & Jaworska-Adamu, J. E. (2013). Effects of aspartame metabolites on astrocytes and neurons.
  • Pearson, S. J., & Reynolds, G. P. (1991). Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy.
  • Scilit. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. [Link]
  • Nabavi, S. M., et al. (2020). Neuroactive Phytochemicals as Multi-Target Modulators of Mental Health and Cognitive Function: An Integrative Review. Molecules, 25(4), 928. [Link]
  • Rae, C., et al. (2025). Aspartate in the Brain: A Review. Journal of Neurochemistry, [Epub ahead of print]. [Link]
  • Wrona, D., et al. (2018). Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Molecules, 23(6), 1265. [Link]
  • Li, H., et al. (2020). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Animal Nutrition, 6(3), 265-269. [Link]
  • Pratim, K. P., & Woolley, C. S. (2011). Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations. Frontiers in Endocrinology, 2, 74. [Link]

Sources

Methodological & Application

One-Pot Biocatalytic Synthesis of L-threo-3-Hydroxyaspartic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereopure L-threo-3-Hydroxyaspartic Acid

L-threo-3-hydroxyaspartic acid (L-THA) is a non-proteinogenic amino acid that has garnered significant interest in the fields of neuroscience and drug development.[1] It is a potent and competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system.[2] Dysregulation of glutamate transport is implicated in various neurological disorders, making L-THA a valuable pharmacological tool and a potential lead compound for therapeutic development. The biological activity of 3-hydroxyaspartic acid is highly dependent on its stereochemistry, with four possible stereoisomers.[3] Traditional chemical synthesis routes often result in a mixture of these stereoisomers, necessitating complex and often inefficient purification steps to isolate the desired L-threo form.[3][4] This application note details a highly efficient and stereoselective one-pot biocatalytic protocol for the synthesis of L-THA, leveraging engineered microbial systems to overcome the limitations of classical chemical methods.

Principle of the Method: A Two-Step Enzymatic Cascade in a Single Pot

This protocol employs a whole-cell biocatalyst, specifically an asparaginase-deficient strain of Escherichia coli, engineered to express asparagine hydroxylase (AsnO) from Streptomyces coelicolor.[5][6] The synthesis proceeds via a two-step enzymatic cascade that occurs sequentially within a single reaction vessel, starting from the readily available precursor, L-asparagine.

The core of this process is the elegant circumvention of direct hydroxylation of L-aspartic acid, which suffers from low yields.[3][5] Instead, the more stable and efficient wild-type asparagine hydroxylase is utilized.[5][6] The process can be summarized as follows:

  • Hydroxylation: The recombinant asparagine hydroxylase (AsnO) catalyzes the stereoselective hydroxylation of L-asparagine to form 3-hydroxyasparagine.

  • Hydrolysis: The endogenously present asparaginase enzymes within the E. coli host then hydrolyze the amide group of 3-hydroxyasparagine, yielding the final product, L-threo-3-hydroxyaspartic acid.[3][5]

A critical aspect of this method is the use of an asparaginase I-deficient E. coli mutant. This strategic choice significantly boosts the yield of L-THA by preventing the premature degradation of the starting material, L-asparagine, allowing it to be efficiently channeled into the hydroxylation step first.[5][6]

Visualizing the Workflow: From Precursor to Product

The following diagram illustrates the one-pot synthesis workflow, from the starting material to the purified L-THA.

One_Pot_Synthesis_Workflow cluster_reaction One-Pot Biocatalytic Reaction cluster_purification Purification L_Asparagine L-Asparagine (Starting Material) Hydroxylation Step 1: Hydroxylation (AsnO) L_Asparagine->Hydroxylation Substrate Engineered_Ecoli Engineered E. coli (AsnO expression, Asparaginase I-deficient) Engineered_Ecoli->Hydroxylation Biocatalyst Hydrolysis Step 2: Amide Hydrolysis (Endogenous Asparaginase) Hydroxylation->Hydrolysis Intermediate: 3-Hydroxyasparagine L_THA_Crude L-THA in Reaction Mixture Hydrolysis->L_THA_Crude Centrifugation Cell Removal (Centrifugation) L_THA_Crude->Centrifugation Charcoal_Treatment Decolorization (Activated Charcoal) Centrifugation->Charcoal_Treatment Ion_Exchange Ion-Exchange Chromatography (Dowex 50) Charcoal_Treatment->Ion_Exchange Crystallization Crystallization Ion_Exchange->Crystallization Pure_L_THA Pure L-THA Crystallization->Pure_L_THA

Caption: Workflow of the one-pot synthesis and subsequent purification of L-THA.

Detailed Experimental Protocol

This protocol is adapted from the method described by Ito et al. in Applied and Environmental Microbiology.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Asparagine≥98%Standard SupplierStarting material.
2-Oxoglutarate≥99%Standard SupplierCo-substrate for hydroxylase.
L-Ascorbic acid≥99%Standard SupplierReducing agent.
Ferrous sulfate (FeSO₄·7H₂O)ACS gradeStandard SupplierCofactor for hydroxylase.
Potassium phosphate bufferpH 6.5Prepare in-houseReaction buffer.
E. coli JW1756N/AKeio CollectionAsparaginase I-deficient mutant.
pT7/AsnO plasmidN/AConstruct as describedExpression vector for AsnO.
Luria-Bertani (LB) BrothMicrobiological gradeStandard SupplierFor cell culture.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Molecular biology gradeStandard SupplierFor inducing gene expression.
Dowex 50W X8 resin100-200 meshStandard SupplierFor ion-exchange chromatography.
Activated CharcoalDecolorizing gradeStandard SupplierFor purification.
Ethanol95-100%Standard SupplierFor crystallization.
Step-by-Step Methodology

Part 1: Preparation of the Biocatalyst (Engineered E. coli)

  • Transformation: Transform the asparaginase I-deficient E. coli strain (JW1756) with the pT7/AsnO expression plasmid. Plate the transformants on LB agar containing the appropriate antibiotic for plasmid selection.

  • Inoculum Culture: Inoculate a single colony into 5 mL of LB broth with the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Large-Scale Culture: Use the overnight culture to inoculate a larger volume of LB broth (e.g., 1 L). Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Induction: Induce the expression of asparagine hydroxylase by adding IPTG to a final concentration of 0.1-1.0 mM. Continue the incubation at a lower temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to ensure proper protein folding.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Cell Washing: Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5) to remove residual media components. Centrifuge again and discard the supernatant. The resulting cell pellet is the whole-cell biocatalyst.

Part 2: One-Pot Synthesis of L-THA

  • Reaction Setup: Prepare the reaction mixture in a suitable vessel (e.g., a baffled flask for good aeration). The final concentrations of the components should be as follows:[6]

    • Potassium phosphate buffer: 100 mM, pH 6.5

    • L-Asparagine: 50 mM

    • 2-Oxoglutarate: 100 mM

    • L-Ascorbic acid: 1 mM

    • FeSO₄: 0.5 mM

  • Addition of Biocatalyst: Resuspend the prepared E. coli cell pellet in the reaction mixture to a final OD₆₀₀ of 30.[6]

  • Incubation: Incubate the reaction mixture at 25°C for up to 72 hours with vigorous shaking to ensure sufficient aeration.[6]

  • Monitoring (Optional): The progress of the reaction can be monitored by taking aliquots at various time points and analyzing the supernatant for the presence of L-THA using techniques like HPLC.

Part 3: Purification of L-THA

  • Cell Removal: After the reaction is complete, remove the E. coli cells by centrifugation (e.g., 10,000 x g for 20 minutes).[3]

  • Decolorization: Treat the resulting supernatant with activated charcoal to remove colored impurities. Stir for a short period and then remove the charcoal by filtration.[3]

  • Ion-Exchange Chromatography:

    • Load the clarified supernatant onto a pre-equilibrated Dowex 50 column (H⁺ form).[3]

    • Wash the column with deionized water to remove unbound components.

    • Elute L-THA from the column using a dilute ammonium hydroxide solution (e.g., 2% v/v).[3]

    • Collect fractions and identify those containing L-THA (e.g., by TLC or HPLC).

  • Concentration: Pool the L-THA containing fractions and concentrate them under reduced pressure.

  • Crystallization:

    • Chill the concentrated solution in an ice bath.

    • Induce crystallization by adding cold ethanol.[3]

    • Allow the crystallization to proceed at a low temperature (e.g., 4°C).

  • Final Product: Collect the L-THA crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[3] A grayish solid of L-THA should be obtained.[3]

Trustworthiness and Validation

To ensure the successful synthesis and purity of the final product, the following validation steps are recommended:

  • In-Process Monitoring: Utilize High-Performance Liquid Chromatography (HPLC) to monitor the consumption of L-asparagine and the formation of L-THA during the reaction. This allows for the determination of the optimal reaction time and confirms the activity of the biocatalyst.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the L-threo isomer.

    • Mass Spectrometry: To verify the molecular weight (149.1 g/mol ).[1][7]

    • Purity Analysis (HPLC): To determine the purity of the final crystalline product, which should be ≥97%.[1]

Expected Yields

By employing an asparaginase I-deficient E. coli mutant and enhancing the expression of the asnO gene using a strong T7 promoter, molar yields of L-THA from L-asparagine can be significantly high, with reported yields reaching up to 96% in a fermentor setup.[5][6] This biocatalytic approach is highly efficient, converting over 90% of L-asparagine to L-THA without the formation of other stereoisomers.[6]

Conclusion

The one-pot biocatalytic synthesis of L-threo-3-hydroxyaspartic acid offers a robust, efficient, and highly stereoselective alternative to traditional chemical methods. By leveraging a whole-cell system with engineered E. coli, this protocol simplifies the production process, minimizes downstream purification challenges, and provides high yields of a valuable compound for research and development. The principles outlined in this guide can be adapted for scaled-up production, paving the way for broader access to stereopure L-THA for scientific investigation.

References

  • Ito, N., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(11), 3648-54. [Link]
  • Ito, N., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]
  • Ito, N., et al. (2014). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing As. ASM Journals. [Link]
  • FEMS Microbiology Letters. (1999).
  • Applied and Environmental Microbiology. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. ASM Journals. [Link]
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). PMC - PubMed Central. [Link]
  • Ito, N., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PMC - NIH. [Link]

Sources

Application Notes and Protocols: Utilizing 3-Hydroxyaspartic Acid as a Glutamate Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glutamate Transporters and the Utility of 3-Hydroxyaspartic Acid

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to a vast array of physiological processes including learning, memory, and synaptic plasticity. The precise control of extracellular glutamate concentrations is paramount, as excessive glutamate can lead to excitotoxicity and neuronal damage, implicated in various neurological disorders such as stroke, epilepsy, and amyotrophic lateral sclerosis.[1][2] This delicate balance is primarily maintained by a family of sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs).[2]

There are five subtypes of EAATs in humans (EAAT1-5), each with distinct expression patterns and physiological roles.[2][3][4] Understanding the function and regulation of these transporters is a key area of neuroscience research and a promising avenue for therapeutic intervention. This compound and its derivatives have emerged as valuable pharmacological tools to probe the function of EAATs.[5][6] These compounds, particularly their various stereoisomers, exhibit a range of potencies and selectivities for the different EAAT subtypes, allowing researchers to dissect the specific contributions of each transporter in complex biological systems.

This guide provides a comprehensive overview of this compound as a glutamate transporter inhibitor, detailing its mechanism of action, the pharmacological profiles of its isomers, and step-by-step protocols for its application in common experimental paradigms.

Mechanism of Action: A Tale of Two Stereochemistries

This compound possesses two chiral centers, giving rise to four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro.[7] The stereochemistry at these centers profoundly influences the molecule's interaction with glutamate transporters, determining whether it acts as a transportable substrate (an inhibitor that is also transported into the cell) or a non-transportable blocker (an inhibitor that binds to the transporter but is not translocated).

The threo isomers of this compound have been more extensively studied and are generally more potent inhibitors of glutamate transport than the erythro isomers.[5] L-threo-3-hydroxyaspartic acid, in particular, is a widely used competitive inhibitor of all three major EAAT subtypes (EAAT1, EAAT2, and EAAT3).[5][8] While effective, it is important to note that it can be transported into the cell, which may have downstream metabolic consequences.[9][10]

Derivatives of this compound, such as DL-threo-β-benzyloxyaspartate (DL-TBOA), have been synthesized to create more potent and non-transportable blockers.[11][12][13] These modifications have been crucial in developing tools that can inhibit transporter function without being substrates themselves, thus providing a clearer picture of the consequences of transporter blockade.[13][14]

Glutamate_Transporter_Inhibition cluster_membrane cluster_intracellular Intracellular Space Glutamate_synapse Glutamate EAAT Glutamate Transporter (EAAT) Glutamate_synapse->EAAT Binds & Transported 3_OHA This compound (e.g., L-threo isomer) 3_OHA->EAAT Competitively Binds Glutamate_in Glutamate EAAT->Glutamate_in Uptake 3_OHA_in This compound EAAT->3_OHA_in Transported (for substrates) Blocked (for non-substrates)

Figure 1. Competitive inhibition of glutamate transporters by this compound.

Pharmacological Profile of this compound Isomers and Derivatives

The choice of inhibitor is critical for experimental design. The following table summarizes the inhibitory activities of various this compound isomers and derivatives on different human EAAT subtypes. This data is compiled from various sources and should be used as a guide for selecting the appropriate compound for a specific research question.

CompoundTarget EAAT Subtype(s)Potency (IC50/Ki)Transportable?Key Considerations
L-threo-3-Hydroxyaspartic acid EAAT1, EAAT2, EAAT3µM range[5]Yes[9]Broad-spectrum inhibitor, but also a substrate.
DL-threo-β-Hydroxyaspartic acid (THA) EAAT1, EAAT2, EAAT4, EAAT5IC50s: EAAT1 = 96 µM, EAAT2 = 31 µM; Kis: EAAT4 = 0.6 µM, EAAT5 = 2.5 µM[15]Yes[16]Widely used non-selective inhibitor and substrate.
DL-threo-β-Benzyloxyaspartate (DL-TBOA) EAAT1, EAAT2, EAAT3, EAAT4, EAAT5IC50s: EAAT1 = 70 µM, EAAT2 = 6 µM, EAAT3 = 6 µM; Kis: EAAT4 = 4.4 µM, EAAT5 = 3.2 µM[12]No[13][14]Potent, non-transportable blocker with broad-spectrum activity.
L-erythro-3-Hydroxyaspartate EAAT1, EAAT2, EAAT3Less potent than threo isomers[5]Yes[5]Also shows activity at NMDA receptors, indicating a lack of selectivity.[5]
D-erythro-3-Hydroxyaspartate EAAT1, EAAT2, EAAT3Less potent than threo isomers[5]Yes[5]Potent NMDA receptor agonist.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments utilizing this compound and its derivatives to study glutamate transporter function.

Protocol 1: In Vitro Glutamate Uptake Assay in Transfected Cell Lines

This protocol describes a radiolabeled substrate uptake assay in a cell line (e.g., COS-1 or HEK293) transiently or stably expressing a specific EAAT subtype. This allows for the characterization of inhibitor potency and selectivity for a single transporter isoform.

Materials:

  • Cells expressing the EAAT subtype of interest

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., modified PBS containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, and 10 mM D-glucose, pH 7.4)[11]

  • [³H]-L-glutamate or [³H]-D-aspartate (radiolabeled substrate)

  • This compound or its derivatives (test inhibitor)

  • Scintillation fluid and vials

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.[11]

  • Inhibitor Addition: Add the desired concentrations of this compound or its derivative to the wells. Include a vehicle control (no inhibitor) and a positive control inhibitor if available. Incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled substrate (e.g., 50 nM [³H]-L-glutamate) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[17] The optimal incubation time should be determined empirically to ensure initial rates of uptake are being measured.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the reaction mixture and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials containing scintillation fluid.[17]

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Glutamate_Uptake_Assay_Workflow start Start seed_cells Seed EAAT-expressing cells in 96-well plate start->seed_cells pre_incubation Pre-incubate cells with Uptake Buffer seed_cells->pre_incubation add_inhibitor Add this compound (or derivative) pre_incubation->add_inhibitor initiate_uptake Initiate uptake with radiolabeled glutamate add_inhibitor->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Terminate uptake with ice-cold PBS wash incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count analyze_data Analyze data and determine IC50 scintillation_count->analyze_data end End analyze_data->end

Figure 2. Workflow for an in vitro glutamate uptake assay.

Protocol 2: Cell-Based Assay for Glutamate Transporter Activity using a Fluorescent Readout

This protocol offers a non-radioactive alternative for assessing glutamate transporter activity. It utilizes a fluorometric assay kit to measure glutamate levels in the extracellular medium.

Materials:

  • Cells expressing the EAAT subtype of interest

  • Cell culture medium and supplements

  • Assay buffer (as recommended by the kit manufacturer)

  • Glutamate Assay Kit (Fluorometric)[1]

  • This compound or its derivatives (test inhibitor)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the transfected cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Medium Change: On the day of the assay, replace the culture medium with a defined volume of assay buffer.

  • Inhibitor Addition: Add various concentrations of the this compound derivative to the wells. Include a vehicle control.

  • Glutamate Challenge: Add a known concentration of glutamate to the wells to stimulate uptake.

  • Incubation: Incubate the plate for a specific time at 37°C to allow for glutamate uptake.

  • Sample Collection: Carefully collect a small aliquot of the supernatant from each well.

  • Glutamate Measurement: Follow the manufacturer's instructions for the Glutamate Assay Kit to measure the remaining glutamate concentration in the collected samples.[1] This typically involves adding a reaction mix containing glutamate oxidase and a fluorescent probe.[1]

  • Fluorescence Reading: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The amount of glutamate remaining in the supernatant is inversely proportional to the transporter activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Troubleshooting and Considerations

  • Solubility: Some derivatives of this compound may have limited solubility in aqueous solutions. It may be necessary to dissolve them in a small amount of DMSO first and then dilute to the final concentration in the assay buffer.[11]

  • Off-target effects: Be aware of potential off-target effects, especially when using less selective isomers. For example, some isomers of this compound can interact with NMDA receptors.[5]

  • Transportable vs. Non-transportable Inhibitors: The choice between a transportable substrate and a non-transportable blocker is crucial. If the goal is to study the acute effects of blocking glutamate uptake, a non-transportable inhibitor like DL-TBOA is preferred. If investigating the consequences of substrate competition and potential intracellular effects, a transportable inhibitor may be more appropriate.[10]

Conclusion

This compound and its analogs are indispensable tools for the study of glutamate transporter pharmacology and physiology. By carefully selecting the appropriate isomer or derivative and employing robust experimental protocols, researchers can gain valuable insights into the roles of specific EAAT subtypes in health and disease. This knowledge is fundamental for the development of novel therapeutic strategies targeting the glutamate transport system for a range of neurological disorders.

References

  • Vandenberg, R. J., et al. (1997). The enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 69(4), 1571-1579. [Link]
  • Shimamoto, K., et al. (1998). DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular Pharmacology, 53(2), 195-201. [Link]
  • Ase, A., et al. (2000). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Tetrahedron: Asymmetry, 11(17), 3559-3564. [Link]
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82, e45. [Link]
  • Sijben, H. J., et al. (2022). Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters. Frontiers in Pharmacology, 13, 868994. [Link]
  • Bara, S., et al. (2018). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience, 11, 29. [Link]
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
  • ResearchGate. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. [Link]
  • Talaverano, S., et al. (2001). Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals.
  • Cell Biolabs, Inc.
  • Akurathi, V., et al. (2012). Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2. ACS Chemical Neuroscience, 3(11), 968-978. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY.
  • Shimamoto, K., et al. (1998). DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular pharmacology, 53(2), 195–201. [Link]
  • Semantic Scholar. Protocols for Measuring Glutamate Uptake: Dose‐Response and Kinetic Assays in In Vitro and Ex Vivo Systems. [Link]
  • Volpicelli, F., et al. (2003). Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid. Journal of Pharmacology and Experimental Therapeutics, 306(1), 269-276. [Link]
  • ResearchGate.
  • Superchi, S., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 11, 571638. [Link]
  • Shigeri, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). Journal of Neurochemistry, 79(2), 297-302. [Link]
  • Wikipedia. This compound. [Link]
  • Shimamoto, K., et al. (2000). Syntheses of optically pure β-hydroxyaspartate derivatives as glutamate transporter blockers. Bioorganic & Medicinal Chemistry Letters, 10(21), 2407-2410. [Link]
  • Leal, G. M., & Teyler, T. J. (1998). Inhibitor of glutamate transport alters synaptic transmission at sensorimotor synapses in Aplysia. Journal of Neurophysiology, 79(6), 3271-3275. [Link]
  • Lebrun, B., et al. (1997). New beta-hydroxyaspartate derivatives are competitive blockers for the bovine glutamate/aspartate transporter. The Journal of Biological Chemistry, 272(33), 20336-20339. [Link]
  • Arriza, J. L., et al. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. The Journal of Neuroscience, 14(9), 5559-5569. [Link]
  • Tzvetanova, E., & Tauskela, J. S. (2007). Inhibitors of glutamate transport modulate distinct patterns in brain metabolism. Journal of Neuroscience Research, 85(2), 340-351. [Link]
  • Jabaudon, D., et al. (1999). Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin. Proceedings of the National Academy of Sciences of the United States of America, 96(15), 8733–8738. [Link]
  • PubChem. (3R)-3-hydroxy-D-aspartic acid. [Link]
  • Sirimanne, K., et al. (2018). A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2). The Journal of Biological Chemistry, 293(30), 11696-11707. [Link]
  • Zhang, Z., et al. (2022). Structural basis of excitatory amino acid transporter 3 substrate recognition. Science Advances, 8(19), eabm9220. [Link]
  • PubChem. DL-threo-beta-Hydroxyaspartic acid. [Link]
  • Underhill, S. M. (2015). The Importance of the Excitatory Amino Acid Transporter 3 (EAAT3). Neurochemical Research, 40(3), 445-455. [Link]
  • PubChem. This compound. [Link]

Sources

Application Note & Protocol: Selective Nα-Fmoc Protection of L-threo-β-hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fmoc-L-threo-β-hydroxyaspartic Acid

L-threo-β-hydroxyaspartic acid (tHyAsp) is a non-proteinogenic amino acid characterized by the presence of three functional groups: an α-amino group, a β-hydroxyl group, and two carboxylic acid moieties (α and β). This unique structure makes it a valuable building block in the synthesis of complex peptides and peptidomimetics, including antibiotics like katanosin B and various protease inhibitors.[1] The strategic incorporation of tHyAsp can induce specific secondary structures and enhance the biological activity of synthetic peptides.

For its use in solid-phase peptide synthesis (SPPS), orthogonal protection of its functional groups is paramount.[2][3] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protection of choice for the α-amino group in modern SPPS due to its stability under acidic conditions and its facile removal with a mild base, typically piperidine.[4][5] This protocol details a reliable method for the selective Nα-Fmoc protection of L-threo-β-hydroxyaspartic acid, yielding a key intermediate ready for subsequent peptide coupling reactions.[2][6]

Chemical Principle and Strategy

The selective Nα-Fmoc protection of L-threo-β-hydroxyaspartic acid is achieved by reacting the amino acid with an Fmoc-donating reagent under basic aqueous conditions. The most common and effective reagents are N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[7][] Fmoc-OSu is generally preferred due to its greater stability, ease of handling, and reduced propensity for side-product formation compared to the more reactive Fmoc-Cl.[7][]

The reaction proceeds via nucleophilic attack of the deprotonated α-amino group on the electrophilic carbonyl carbon of the Fmoc reagent. A base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is crucial for maintaining a pH between 8-9.[9] This pH is high enough to deprotonate the α-amino group, rendering it nucleophilic, but generally low enough to prevent significant deprotonation and subsequent acylation of the β-hydroxyl group or the formation of di-Fmoc species. The use of a mixed solvent system, typically aqueous dioxane or acetone, is necessary to dissolve both the polar amino acid and the largely nonpolar Fmoc-OSu.[6][7]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and characterization of Fmoc-L-threo-β-hydroxyaspartic acid.

Fmoc_Protection_Workflow Start Start: L-threo-β-hydroxyaspartic acid Dissolution 1. Dissolution Dissolve amino acid in aqueous NaHCO₃ solution. Start->Dissolution Cooling 2. Cooling Cool solution to 0-5 °C in an ice bath. Dissolution->Cooling Addition 4. Reagent Addition Add Fmoc-OSu solution dropwise to the amino acid solution. Cooling->Addition Reagent_Prep 3. Reagent Preparation Dissolve Fmoc-OSu in dioxane. Reagent_Prep->Addition Reaction 5. Reaction Stir overnight, allowing to warm to room temperature. Addition->Reaction Workup_Start 6. Aqueous Workup (Start) Dilute with water and wash with diethyl ether to remove impurities. Reaction->Workup_Start Acidification 7. Acidification Acidify the aqueous layer to pH ~2 with cold 1M HCl. Workup_Start->Acidification Aqueous Layer Extraction 8. Product Extraction Extract the precipitated product with ethyl acetate. Acidification->Extraction Drying 9. Drying & Concentration Dry organic layer over Na₂SO₄, filter, and evaporate solvent. Extraction->Drying Purification 10. Purification Recrystallization or Silica Gel Chromatography. Drying->Purification Characterization 11. Characterization Confirm structure and purity (NMR, MS, mp). Purification->Characterization Final_Product End: Pure Fmoc-L-threo-β-hydroxyaspartic acid Characterization->Final_Product

Caption: Workflow for Nα-Fmoc protection of L-threo-β-hydroxyaspartic acid.

Materials and Equipment

Reagents and Consumables
  • L-threo-β-hydroxyaspartic acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane (reagent grade)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • 1M Hydrochloric acid (HCl), chilled

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR solvents (e.g., DMSO-d₆, CDCl₃)

Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flasks

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus

  • High-resolution NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Fmoc protection of amino acids.[6][7]

Step 1: Dissolution of the Amino Acid

  • Place L-threo-β-hydroxyaspartic acid (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar.

  • Add a 10% aqueous solution of sodium bicarbonate (NaHCO₃) in sufficient volume to fully dissolve the amino acid. This typically requires about 10-15 mL of solution per gram of amino acid.

  • Stir until a clear solution is obtained. The pH should be approximately 8.5.

Step 2: Preparation and Addition of Fmoc-OSu

  • In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Use a volume of dioxane roughly equal to the volume of the aqueous solution from Step 1.

  • Cool the amino acid solution from Step 1 to 0-5 °C using an ice bath.

  • Slowly add the Fmoc-OSu solution dropwise to the chilled, stirring amino acid solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

Step 3: Reaction

  • After the addition is complete, allow the reaction mixture to stir vigorously in the ice bath for an additional 2 hours.

  • Remove the ice bath and continue stirring at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by TLC (e.g., in a chloroform:methanol:acetic acid solvent system). The starting amino acid (visualized with ninhydrin) should be consumed.

Step 4: Work-up and Product Isolation

  • Pour the reaction mixture into a separatory funnel and dilute with an equal volume of deionized water.

  • Wash the aqueous mixture twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the ether layers.

  • Cool the remaining aqueous layer in an ice bath and acidify to pH ~2 by slowly adding cold 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extract the product from the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them once with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification and Characterization

  • The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

  • If recrystallization is insufficient, the product should be purified by silica gel column chromatography.

  • The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Summary Table

ParameterValue / ConditionRationale
Reagents
L-threo-β-hydroxyaspartic acid1.0 equivalentLimiting reagent.
Fmoc-OSu1.05 equivalentsSlight excess ensures complete reaction of the amino acid.[7]
Sodium Bicarbonate (NaHCO₃)~2.0 equivalentsActs as a base to deprotonate the α-amino group and maintain optimal pH.[6]
Reaction Conditions
Solvent SystemDioxane / Water (approx. 1:1 v/v)Dissolves both the polar amino acid salt and the nonpolar Fmoc-OSu.[6][7]
Temperature0-5 °C initially, then room temp.Initial cooling controls the exothermic reaction; warming drives it to completion.[7]
Reaction Time12 - 18 hoursEnsures the reaction proceeds to completion.
pH8.0 - 9.0Optimal for selective N-acylation without significant side reactions.[9]
Expected Outcome
Theoretical Yield>85%Typical yields for this type of reaction are high.[6]
Purity>98% (after purification)Achievable with standard purification techniques.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure pH was maintained at 8-9 during reaction. Extend reaction time. Check purity of Fmoc-OSu.
Product lost during work-up.Ensure complete extraction from the aqueous phase. Avoid overly vigorous shaking that can cause emulsions.
Di-Fmoc Product Detected Reaction pH was too high.Carefully monitor and maintain pH below 9.5. Use NaHCO₃ instead of a stronger base like Na₂CO₃.
Unreacted Amino Acid Insufficient Fmoc-OSu or reaction time.Use a slight excess (1.05 eq) of Fmoc-OSu. Allow the reaction to run for the full recommended time.
Oily Product (Fails to Solidify) Presence of impurities.Purify via silica gel column chromatography instead of relying solely on recrystallization. Ensure all byproducts were removed during the ether wash.

References

  • Šebestík, J., & Stawikowski, M. (2012). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- or β-carboxylic group. Amino Acids, 42(1), 285-293. [Link]
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
  • Sherwood, T. C., & Joullié, M. M. (2011). An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine.
  • Boyaud, F., Viguier, B., & Inguimbert, N. (2013). Synthesis of a protected derivative of (2R,3R)-β-hydroxyaspartic acid suitable for Fmoc-based solid phase synthesis. Tetrahedron Letters, 54(2), 158-161. [Link]
  • Bionda, N., & Stawikowski, M. (2010). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. Amino Acids, 42, 285-93. [Link]
  • Google Patents. (2020).

Sources

Application Notes & Protocols for the Stereoselective Separation of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Hydroxyaspartic acid (Hya), a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers: L-threo (L-THA), D-threo (D-THA), L-erythro (L-EHA), and D-erythro (D-EHA).[1][2] These stereoisomers exhibit differential biological activities, making their efficient separation and analysis critical for research in neurochemistry, drug development, and biotechnology.[1][3] For instance, L-threo-3-hydroxyaspartic acid is a potent inhibitor of excitatory amino acid transporters (EAATs), while other isomers show varied effects. This document provides a comprehensive guide to the primary methodologies for the stereoselective separation of this compound, with a focus on chiral chromatography and enzymatic resolution. Detailed protocols, the underlying scientific principles, and practical insights are provided to enable researchers to select and implement the most suitable method for their specific application.

Introduction to the Stereochemistry of this compound

The presence of two stereogenic centers in this compound results in two pairs of enantiomers (L/D-threo and L/D-erythro) and two pairs of diastereomers (e.g., L-threo and L-erythro).[2] Diastereomers possess different physical and chemical properties, which allows for their separation by standard chromatographic techniques. Enantiomers, however, have identical properties in an achiral environment, necessitating the use of chiral selectors for their resolution.[4]

The key challenge in working with this compound lies in obtaining stereochemically pure isomers. The following sections detail robust methods to achieve this, ranging from high-resolution analytical techniques to preparative-scale enzymatic resolutions.

Visualizing the Stereoisomers of this compound

The relationship between the four stereoisomers can be visualized as follows:

G cluster_threo threo Diastereomers cluster_erythro erythro Diastereomers L-threo L-threo D-threo D-threo L-threo->D-threo Enantiomers L-erythro L-erythro L-threo->L-erythro Diastereomers D-erythro D-erythro L-threo->D-erythro Diastereomers D-threo->L-erythro Diastereomers D-threo->D-erythro Diastereomers L-erythro->D-erythro Enantiomers

Caption: Stereoisomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the analytical and semi-preparative separation of all four stereoisomers of this compound.[5] The principle lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[6]

Direct Chiral HPLC Separation

Direct methods are often preferred for their simplicity, as they do not require derivatization. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of amino acids.[7][8]

This protocol is designed for the analytical separation of the four stereoisomers of this compound.

Instrumentation and Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chiral Stationary Phase: e.g., CHIRALPAK® series column (amylose or cellulose derivatives)

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: Aqueous buffer (e.g., 0.1% formic acid in water)

  • Sample: A mixture of this compound stereoisomers dissolved in the mobile phase.

Methodology:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound standard mixture in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 5-10 µL of the prepared sample onto the column.

  • Chromatographic Run: Elute the stereoisomers using a gradient or isocratic method. A shallow gradient often provides the best resolution.

    • Rationale: A slow change in the mobile phase composition allows for subtle differences in the interaction between the analytes and the CSP to be fully exploited, leading to better separation.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm for UV detection) or by MS.

  • Data Analysis: Identify and quantify the peaks corresponding to each stereoisomer based on their retention times, which will need to be confirmed with pure standards if available.

Parameter Typical Conditions Rationale
Column CHIRALPAK® IA or similarPolysaccharide-based CSPs provide a rich chiral environment with multiple interaction sites (polar, hydrogen bonding, steric) for effective resolution.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidA polar mobile phase is suitable for these hydrophilic amino acids. Formic acid acts as an ion-pairing agent and improves peak shape.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate can increase the interaction time with the CSP, often improving resolution at the cost of longer analysis time.
Column Temp. 25 °CTemperature can influence the thermodynamics of the chiral recognition process. Room temperature is a good starting point.[7]
Detection UV (210 nm) or MSLow UV wavelength is necessary due to the lack of a strong chromophore. MS provides higher sensitivity and specificity.
Indirect Chiral HPLC Separation (Pre-column Derivatization)

This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[9][10] Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) is a common choice for this purpose.[9]

Instrumentation and Materials:

  • Standard HPLC system with a UV-Vis detector

  • Reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Marfey's Reagent

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (1 M)

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Derivatization:

    • Dissolve ~50 µg of the this compound sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of Marfey's reagent solution (1% w/v in acetone).

    • Incubate at 40°C for 1 hour.

    • Rationale: The reaction proceeds under mild basic conditions, where the fluorine atom of Marfey's reagent is displaced by the amino group of the analyte, forming a stable covalent bond.

    • Cool the reaction mixture and neutralize with 100 µL of 1 M HCl.

  • Sample Preparation: Dilute the derivatized sample with the initial mobile phase and filter.

  • Chromatographic Separation:

    • Equilibrate the C18 column.

    • Inject the sample.

    • Elute using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 10-60% acetonitrile over 30 minutes.

    • Rationale: The resulting diastereomers have different hydrophobicities due to their distinct 3D structures, allowing for separation on a standard reversed-phase column.

  • Detection: Monitor at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm).

Capillary Electrophoresis (CE)

Capillary electrophoresis, particularly when coupled with mass spectrometry (CZE-MS), is a powerful technique for the simultaneous separation of all four stereoisomers.[1] This method offers high efficiency and requires minimal sample volume.

Protocol: CZE-MS for Stereoisomer Analysis

Instrumentation and Materials:

  • Capillary Electrophoresis system coupled to a Mass Spectrometer

  • Fused-silica capillary

  • Background Electrolyte (BGE): e.g., Borate buffer (50 mM, pH 9.0) containing a chiral selector.

  • Chiral Selector: Cyclodextrins (e.g., γ-cyclodextrin) are commonly used.[11]

  • Sample: this compound mixture in water or dilute buffer.

Methodology:

  • Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH, water, and finally the BGE.

  • Sample Injection: Inject the sample hydrodynamically (e.g., 0.5 psi for 5 s).

  • Separation: Apply a separation voltage (e.g., 20-30 kV).

    • Rationale: The stereoisomers will have different mobilities in the presence of the chiral selector in the BGE due to varying host-guest interactions with the cyclodextrin cavity.

  • Detection: Detect the separated ions by MS.

  • Peak Identification: A recent development combines CZE-MS with Vibrational Circular Dichroism (VCD) to confirm the peak order of the four enantiomers without requiring individual enantiomeric standards.[1]

Enzymatic Resolution

Enzymatic methods offer an elegant and highly selective approach for the preparation of optically pure this compound stereoisomers.[3] These methods exploit the high stereospecificity of enzymes to act on only one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[12]

Protocol: Resolution of DL-erythro-3-Hydroxyaspartic Acid (DL-EHA)

This protocol utilizes a dehydratase that selectively acts on the D-erythro isomer.

Instrumentation and Materials:

  • Recombinant d-erythro-3-hydroxyaspartate dehydratase (d-EHA DH) enzyme.

  • DL-erythro-3-hydroxyaspartic acid (substrate)

  • Reaction Buffer: e.g., Potassium phosphate buffer (pH 7.5)

  • Incubator/shaker

  • HPLC system for monitoring the reaction and purifying the product.

Methodology:

  • Reaction Setup:

    • Dissolve DL-EHA in the reaction buffer to a desired concentration (e.g., 50 mM).

    • Add the purified d-EHA DH enzyme to the substrate solution.

    • Rationale: The enzyme will specifically catalyze the dehydration of d-EHA, leaving L-EHA untouched.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle shaking.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the consumption of D-EHA and the accumulation of L-EHA. The reaction is typically complete when 50% of the initial substrate is consumed.

  • Product Isolation:

    • Stop the reaction by denaturing the enzyme (e.g., by adding acid or boiling).

    • Remove the denatured protein by centrifugation.

    • The resulting solution will contain optically pure L-erythro-3-hydroxyaspartic acid, which can be further purified by crystallization or ion-exchange chromatography.

A similar strategy can be employed using d-threo-3-hydroxyaspartate dehydratase to produce L-THA from a DL-THA mixture.[3][13]

Workflow for Enzymatic Resolution

G cluster_workflow Enzymatic Resolution of DL-EHA Start Start with DL-erythro-Hya Mixture Reaction Add d-erythro-Hya Dehydratase Enzyme Start->Reaction Incubate Incubate at Optimal Temp/pH Reaction->Incubate Result Reaction Mixture: L-erythro-Hya (unreacted) + Dehydrated D-form Incubate->Result Purify Purification Step (e.g., Chromatography) Result->Purify End Optically Pure L-erythro-Hya Purify->End

Caption: Workflow for the enzymatic resolution of DL-erythro-3-hydroxyaspartic acid.

Gas Chromatography (GC)

Gas chromatography is another viable technique, particularly for the analysis of volatile derivatives of amino acids. The separation of stereoisomers by GC typically requires derivatization to increase volatility and the use of a chiral stationary phase.[14]

Protocol: GC-MS Analysis after Derivatization

Instrumentation and Materials:

  • GC-MS system

  • Chiral GC column (e.g., Chirasil-Val)

  • Derivatizing agent: e.g., N(O)-pentafluoropropionyl amino acid 2-propyl esters

  • Anhydrous solvents (e.g., isopropanol, dichloromethane)

  • Acid catalyst (e.g., HCl gas)

Methodology:

  • Esterification:

    • Dry the this compound sample thoroughly.

    • Add acidified isopropanol (e.g., 4 M HCl in isopropanol) and heat at 100°C for 1 hour to form the isopropyl ester.

    • Evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • Add a mixture of dichloromethane and pentafluoropropionic anhydride.

    • Heat at 100°C for 15 minutes to acylate the amino and hydroxyl groups.

    • Evaporate the excess reagent.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in an appropriate solvent (e.g., ethyl acetate).

    • Inject the sample into the GC-MS system equipped with a chiral column.

    • Run a suitable temperature program to elute and separate the derivatized stereoisomers.

    • Rationale: The derivatization makes the amino acid volatile. The chiral stationary phase then resolves the enantiomers based on stereospecific interactions.

Summary and Method Selection

The choice of method for separating this compound stereoisomers depends on the specific goals of the research.

Method Primary Application Advantages Disadvantages
Direct Chiral HPLC Analytical quantification, semi-preparative separationSimple, no derivatization, resolves all four isomersRequires specialized and expensive chiral columns
Indirect Chiral HPLC Analytical quantificationUses standard C18 columns, highly sensitive with UV-active derivativesRequires derivatization, which adds complexity and potential for side reactions
Capillary Electrophoresis High-resolution analytical separationHigh efficiency, low sample consumption, can be coupled with VCD for absolute configuration[1]Lower loading capacity, can be less robust than HPLC
Enzymatic Resolution Preparative-scale production of pure enantiomersExtremely high stereoselectivity, produces optically pure materialRequires specific enzymes, only resolves one enantiomer from a pair at a time
Gas Chromatography Analytical quantificationHigh resolution, sensitive with MS detectionRequires extensive derivatization to ensure volatility

For researchers needing to quantify all four stereoisomers in a complex biological matrix, CZE-MS or Direct Chiral HPLC-MS are the most powerful analytical tools. For producing gram-scale quantities of optically pure L-THA or L-EHA for further study, enzymatic resolution is the most effective and scalable approach.[3]

References

  • Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. PubMed.
  • Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp.
  • This compound. Wikipedia.
  • Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspart
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Chiral HPLC Separ
  • Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Benchchem.
  • Purification, characterization and amino acid sequence of a novel enzyme, D-threo-3-hydroxyaspartate dehydratase,
  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • How to separate the stereoisomers compond in reaction mixture?
  • High-performance liquid chromatographic enantiosepar
  • Resolution of racemic aspartic acid, tryptophan, hydroxy and sulfhydryl amino acids by gas chromatography.
  • Progress in the Enantioseparation of β-Blockers by Chrom
  • Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.
  • Enantioselective determination of aspartate and glutamate in biological samples by ultrasonic-assisted derivatization coupled with capillary electrophoresis and linked to Alzheimer's disease progression. PubMed.
  • L-(-)-threo-3-Hydroxyaspartic acid. Tocris Bioscience.
  • Separation of enantiomers by gas chrom

Sources

analytical techniques for 3-hydroxyaspartic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 3-Hydroxyaspartic Acid

Abstract

This compound (Hya) is a non-proteinogenic amino acid found in various biological systems, including certain proteins and as a component of siderophores.[1] Its quantification in biological matrices is critical for research in metabolic pathways, drug development, and as a potential biomarker. This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound using several robust analytical techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Methodologies covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge of this compound

This compound is a polar, hydrophilic molecule with a molecular weight of 149.10 g/mol .[1] Its structure contains two carboxylic acid groups, an amino group, and a hydroxyl group. This high polarity makes it challenging to retain on traditional reversed-phase chromatography columns and necessitates specific analytical strategies.[2] Furthermore, the molecule possesses two chiral centers, meaning it can exist as four distinct stereoisomers (D/L-threo and D/L-erythro), each potentially having different biological functions.[1][3] While chiral separation is an advanced topic requiring specialized columns or techniques, this guide focuses on the accurate quantification of total this compound.

The primary challenges in quantifying Hya from complex biological matrices (e.g., plasma, urine, cell culture media) are:

  • Low Retention: Its polar nature leads to poor retention in reversed-phase liquid chromatography (RPLC).

  • Lack of Chromophore: Hya does not possess a strong native chromophore, making UV detection insensitive without derivatization.[4]

  • Matrix Interference: Biological samples contain numerous endogenous compounds that can interfere with the analysis.[5]

  • Volatility: The molecule is non-volatile, making it unsuitable for direct GC analysis without chemical derivatization.[4][6]

This note will address these challenges by presenting validated approaches that leverage chemical derivatization and advanced separation science.

Foundational Step: Sample Preparation from Biological Matrices

Effective sample preparation is paramount for robust and reproducible quantification. The goal is to remove interfering substances like proteins and lipids, which can suppress instrument signals and damage analytical columns.[5][7]

Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the bulk of proteins from plasma, serum, or cell lysates.[2]

  • Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid, sulfosalicylic acid) is added to the sample to denature and precipitate proteins.

  • Causality: Acetonitrile is often preferred as it is a weaker solvent than methanol, leading to more effective protein removal while keeping small molecule analytes in the supernatant. Acid precipitation is also highly effective. For instance, sulfosalicylic acid is commonly used in amino acid analysis workflows.[2]

  • General Protocol:

    • Add 3 parts of cold organic solvent (e.g., acetonitrile) or 1 part of 10% acid to 1 part of the biological sample.

    • Vortex vigorously for 1-2 minutes.

    • Incubate at 4°C for 30 minutes to ensure complete precipitation.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Carefully collect the supernatant for analysis or further processing (e.g., derivatization).

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT by using a solid sorbent to selectively retain the analyte while interferences are washed away.[8]

  • Principle: For a polar molecule like Hya, a mixed-mode cation exchange resin is ideal. The sorbent can retain Hya via its positive-charged amino group, allowing for the removal of neutral and acidic interferences.[9]

  • Causality: This technique offers superior cleanliness compared to PPT, which is crucial for minimizing matrix effects in sensitive LC-MS/MS analyses and extending column lifetime.[8] The choice of a mixed-mode sorbent provides dual retention mechanisms, enhancing specificity.

Analytical Methodologies & Protocols

Method 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

This approach is suitable for laboratories with standard HPLC instrumentation. Since Hya lacks a strong native chromophore, derivatization is essential to introduce a UV-active or fluorescent tag.[4]

  • Principle: The primary amine of this compound is reacted with a tagging agent prior to injection. The most common agents are o-phthaldialdehyde (OPA) for primary amines, which yields a fluorescent derivative, and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, though it also reacts with primary amines.[10][11] Automated derivatization in the autosampler is highly recommended to ensure precision.[12]

  • Expertise & Causality: OPA is chosen for its rapid reaction kinetics and the high sensitivity of the resulting fluorescent isoindole derivative.[10] The reaction requires a thiol (e.g., mercaptopropionic acid) to form a stable product. This method is a workhorse in amino acid analysis due to its robustness and cost-effectiveness.

Protocol 1: HPLC-FLD Analysis of this compound

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust pH with concentrated sodium hydroxide.[12]

  • OPA Reagent: Dissolve OPA in borate buffer, add methanol and 3-mercaptopropionic acid. This solution is light-sensitive and should be prepared fresh.[10]

  • Mobile Phase A: 20 mM Sodium Acetate, pH 7.2 with 0.018% Triethylamine and 0.3% Tetrahydrofuran.[11]

  • Mobile Phase B: Acetonitrile.

2. Sample Preparation & Derivatization (Automated):

  • Load prepared sample supernatant (from PPT or SPE) into an autosampler vial.

  • Set up the autosampler program to perform the following sequence:

    • Aspirate 5 µL of Borate Buffer.

    • Aspirate 1 µL of sample.

    • Mix.

    • Aspirate 1 µL of OPA reagent.

    • Mix thoroughly (several aspirations/dispenses).

    • Wait 1 minute for the reaction to complete.

    • Inject the mixture.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[11]

  • Detection: Fluorescence Detector (Ex: 340 nm, Em: 450 nm).

  • Gradient: Start at 5% B, ramp to 50% B over 20 minutes.

4. Quantification:

  • Prepare a calibration curve by derivatizing known concentrations of a this compound standard (available from vendors like Sigma-Aldrich or TCI).[14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Media, etc.) PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv Automated Derivatization (OPA) Supernatant->Deriv HPLC HPLC-FLD Separation (C18 Column) Deriv->HPLC Quant Quantification HPLC->Quant

Caption: Workflow for 3-Hya analysis by HPLC with pre-column derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution and mass-based specificity. However, it requires derivatization to make the polar and non-volatile Hya amenable to gas-phase analysis.[6]

  • Principle: The active hydrogens on the hydroxyl, amino, and carboxylic acid groups are replaced with nonpolar moieties, typically silyl groups.[4][15] This increases volatility and thermal stability.

  • Expertise & Causality: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice for derivatization.[6] It creates tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable against hydrolysis than the more common trimethylsilyl (TMS) derivatives, making the method more rugged.[6] The resulting mass spectra are highly characteristic, often showing a prominent fragment from the loss of a tert-butyl group (M-57), which is invaluable for identification.[6]

Protocol 2: GC-MS Analysis of this compound

1. Sample Preparation:

  • Transfer 50 µL of sample supernatant (from PPT) or a calibration standard to a glass reaction vial.

  • Evaporate the solvent to complete dryness under a stream of nitrogen gas. This step is critical , as any residual water will quench the silylation reagent.[6]

2. Derivatization:

  • Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.

  • Seal the vial tightly and heat at 80-100°C for 2-4 hours to ensure complete derivatization.[6]

  • Cool to room temperature before analysis.

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, SLB-5ms), 30 m x 0.25 mm ID.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 650 or use Selected Ion Monitoring (SIM) for higher sensitivity, focusing on characteristic ions like M-57.

4. Quantification:

  • Prepare a calibration curve by derivatizing known concentrations of a this compound standard. The use of a stable isotope-labeled internal standard is highly recommended for best accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Prepared Supernatant Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Deriv Derivatization (MTBSTFA, Heat) Dry->Deriv GCMS GC-MS Analysis (DB-5 Column) Deriv->GCMS Quant Quantification (SIM) GCMS->Quant

Caption: Workflow for 3-Hya analysis by GC-MS following silylation.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for quantifying small molecules in complex matrices, offering unparalleled sensitivity and specificity.[16]

  • Principle: This method couples the separation power of HPLC with the high selectivity of tandem mass spectrometry. A specific precursor ion (the molecular weight of Hya) is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates chemical noise.

  • Expertise & Causality: Two main strategies exist:

    • Underivatized Analysis: This "dilute-and-shoot" approach is high-throughput but requires a specialized chromatography mode to retain the polar Hya.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are suitable choices. HILIC retains polar analytes using a high organic mobile phase.[17]

    • Derivatized Analysis: Reacting Hya with an agent like butanol (to form butyl esters) increases its hydrophobicity, allowing for excellent retention and separation on standard C18 columns.[16] This derivatization also improves ionization efficiency in the mass spectrometer, leading to enhanced sensitivity.[16] The use of stable isotope-labeled internal standards is mandatory for correcting matrix effects and ensuring accurate quantification.[17][18]

Protocol 3: LC-MS/MS Analysis (Derivatized)

1. Reagent Preparation:

  • Derivatization Reagent: 3N Hydrochloric Acid in n-Butanol. Prepare by bubbling dry HCl gas through anhydrous n-butanol or by careful, chilled addition of acetyl chloride to anhydrous n-butanol.

2. Sample Preparation & Derivatization:

  • Take 20 µL of sample supernatant and spike with a stable isotope-labeled internal standard.

  • Evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of 3N HCl in n-butanol.

  • Seal the vial and heat at 65°C for 20 minutes.[16]

  • Evaporate the reagent to dryness again under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient suitable for separating the butyl-ester derivative from matrix components (e.g., 5% to 60% B over 8 minutes).

  • Mass Spectrometer: Triple Quadrupole (QqQ) operated in positive Electrospray Ionization (ESI+) mode.

  • SRM Transitions:

    • 3-Hydroxyaspartate Butyl Ester: Determine the exact m/z for the precursor (M+H)+ and the major product ion after collision-induced dissociation.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analog.

4. Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Supernatant + Internal Standard Dry1 Evaporate to Dryness Sample->Dry1 Deriv Derivatization (Butanolic HCl, Heat) Dry1->Deriv Dry2 Evaporate to Dryness Deriv->Dry2 Recon Reconstitute Dry2->Recon LCMS LC-MS/MS Analysis (C18, SRM Mode) Recon->LCMS Quant Quantification (Area Ratio) LCMS->Quant

Caption: Workflow for LC-MS/MS analysis using butylation derivatization.

Method Comparison Summary

The choice of analytical technique depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.

Parameter HPLC-UV/FLD GC-MS LC-MS/MS
Specificity Moderate to GoodGoodExcellent
Sensitivity (LOD) Low pmolMid-to-High pmolLow fmol to amol
Throughput ModerateLow to ModerateHigh
Sample Prep Derivatization requiredMulti-step, requires dryingFlexible (derivatized or underivatized)
Instrumentation Cost LowModerateHigh
Robustness HighModerate (sensitive to moisture)High (with internal standards)
Best For Routine analysis, high concentration samplesMetabolite profiling, structural confirmationTrace-level quantification, complex matrices

Concluding Remarks

The accurate quantification of this compound is achievable through several analytical strategies. For labs requiring high sensitivity and specificity for trace-level detection in complex biological fluids, LC-MS/MS is the undisputed method of choice, with derivatization providing a robust path to retention on standard columns. GC-MS serves as a reliable alternative, particularly when its spectral libraries can aid in identification. HPLC with fluorescence detection remains a viable, cost-effective option for applications where lower sensitivity is acceptable. In all cases, a well-considered sample preparation strategy is the foundation of a successful and reliable quantitative method.

References

  • Burgé, G., Flourat, A. L., Pollet, B., & Allais, F. (2015). GC-MS chromatogram of 3-HPA system. ResearchGate.
  • Varian, Inc. (n.d.). Sample Preparation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Wikipedia. (n.d.). This compound.
  • Zhang, Y., et al. (2022). Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. Analytica Chimica Acta.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis.
  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Mischek, M., et al. (2014). Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. Journal of Mass Spectrometry.
  • LCGC. (2019). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS.
  • MASONACO. (n.d.). Free amino acids (LC-MS/MS).
  • SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Chaiyo, S., et al. (2022). Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults. Scientific Reports.
  • All about chemistry. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube.
  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies.
  • Gika, E., et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International.
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology.
  • Hayashi, H., et al. (1995). Reaction of aspartate aminotransferase with L-erythro-3-hydroxyaspartate: involvement of Tyr70 in stabilization of the catalytic intermediates. Biochemistry.
  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • National Center for Biotechnology Information. (n.d.). (3R)-3-hydroxy-D-aspartic acid. PubChem Compound Database.
  • Asara, J. M., et al. (2014). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Methods.

Sources

Application Note: High-Resolution HPLC Analysis of 3-Hydroxyaspartic Acid Stereoisomers in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the quantitative analysis of 3-hydroxyaspartic acid (Hya) stereoisomers using High-Performance Liquid Chromatography (HPLC). This compound, a non-proteinogenic amino acid containing two chiral centers, presents a significant analytical challenge due to the presence of four stereoisomers (L-threo, D-threo, L-erythro, and D-erythro). This document outlines a robust protocol involving pre-column derivatization with a chiral reagent, followed by reversed-phase HPLC separation with UV detection. The causality behind experimental choices, from sample preparation to derivatization and chromatographic separation, is detailed to ensure methodological transparency and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in proteomics, metabolomics, and clinical research where the stereospecific quantification of this compound is critical.

Introduction: The Significance of this compound Stereoisomers

This compound (Hya), a hydroxylated derivative of aspartic acid, is a component of various biologically significant molecules, including the siderophore ornibactin and certain vitamin K-dependent coagulation proteins.[1] Its structure contains two chiral centers, giving rise to four distinct stereoisomers. The biological activity and metabolic fate of these isomers can differ significantly, making their accurate and individual quantification crucial for understanding their physiological and pathological roles.

The primary analytical challenge in Hya analysis lies in the separation of these four stereoisomers, which are structurally very similar. Direct HPLC analysis of underivatized amino acids is often problematic due to their high polarity and lack of a strong chromophore for UV detection.[2][3] Consequently, a derivatization step is necessary to enhance detection and facilitate chromatographic separation.[4][5] For chiral compounds like Hya, this derivatization can be performed with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase.

This application note details a validated method employing pre-column derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide (FDNP-L-Val-NH₂), an analog of Marfey's reagent, for the sensitive and selective analysis of this compound stereoisomers. This approach offers superior resolution compared to many other methods and is applicable to a wide range of biological samples.[6]

Methodological Rationale: A Self-Validating System

The chosen analytical strategy is built on a foundation of established chemical principles and chromatographic theory to create a robust and self-validating protocol.

The Logic of Pre-column Derivatization

Pre-column derivatization is selected over post-column methods for several key reasons:

  • Enhanced Sensitivity and Selectivity: Derivatization introduces a strongly UV-absorbing dinitrophenyl group, dramatically improving detection limits.[7]

  • Improved Chromatographic Properties: The derivatization process increases the hydrophobicity of the polar Hya molecule, leading to better retention and resolution on reversed-phase columns.

  • Formation of Separable Diastereomers: The use of a chiral derivatizing agent (FDNP-L-Val-NH₂) converts the enantiomeric pairs of Hya into diastereomeric pairs. These diastereomers have different physicochemical properties and can be separated on a conventional achiral C18 column.[8][9]

Why FDNP-L-Val-NH₂? An Advancement on Marfey's Reagent

While Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-established tool for chiral amino acid analysis, its analog, FDNP-L-Val-NH₂, is employed here for its documented advantages in resolving acidic amino acids.[6][10] The bulkier valine side chain can create greater steric hindrance in the resulting diastereomers, leading to larger differences in their interaction with the stationary phase and, consequently, improved chromatographic resolution.

The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the primary amino group of this compound attacks the electron-deficient fluorodinitrophenyl ring of the reagent. This reaction is stoichiometric and occurs under mild conditions, minimizing the risk of racemization.[7]

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Biological Sample (e.g., Protein Hydrolysate) s_filter Filtration (0.22 µm) s_prep->s_filter d_reagent Add FDNP-L-Val-NH₂ & Sodium Bicarbonate s_filter->d_reagent d_heat Incubate at 40°C d_reagent->d_heat d_acid Acidify with HCl d_heat->d_acid h_inject Inject Derivatized Sample d_acid->h_inject h_sep Reversed-Phase C18 Column (Gradient Elution) h_inject->h_sep h_detect UV Detection at 340 nm h_sep->h_detect da_quant Quantification (Peak Area Integration) h_detect->da_quant da_report Report Stereoisomer Concentrations da_quant->da_report

Caption: Workflow for the HPLC analysis of this compound stereoisomers.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the analysis of this compound stereoisomers.

Materials and Reagents
  • Standards: L-threo, D-threo, L-erythro, and D-erythro-3-hydroxyaspartic acid standards

  • Derivatizing Reagent: Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide (FDNP-L-Val-NH₂)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Reagents: Sodium bicarbonate, Hydrochloric acid (2 M), Trifluoroacetic acid (TFA)

  • Solid Phase Extraction (SPE): C18 cartridges for sample cleanup if necessary.

Sample Preparation

For protein-bound Hya, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is required to release the free amino acid. For free Hya in biological fluids, protein precipitation is necessary.

  • Protein Precipitation (for fluid samples): To 100 µL of sample (e.g., plasma), add 200 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • Hydrolysate Neutralization: For acid hydrolysates, evaporate the HCl under a stream of nitrogen and reconstitute the sample in HPLC-grade water.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to derivatization.

Pre-column Derivatization Procedure
  • To 50 µL of the prepared sample or standard solution in a microcentrifuge tube, add 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of FDNP-L-Val-NH₂ in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath or thermomixer.

  • After incubation, cool the reaction mixture to room temperature.

  • Acidify the mixture by adding 50 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous solution with 500 µL of the initial mobile phase (see section 3.4) and vortex. The sample is now ready for HPLC injection.

Derivatization Reaction Visualization

derivatization_reaction Hya This compound (Primary Amine) Diastereomer Diastereomeric Product (UV-Active) Hya->Diastereomer + FDNP-L-Val-NH₂ (40°C, pH ~8.5) FDNP FDNP-L-Val-NH₂ (Chiral Reagent) HF HF

Caption: Derivatization of Hya with FDNP-L-Val-NH₂ to form diastereomers.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC system configuration and chromatographic parameters.

ParameterRecommended Setting
HPLC System Any standard HPLC system with a gradient pump and UV detector
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm
Injection Volume 20 µL
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
08020
405050
452080
502080
518020
608020

Data Analysis and Expected Results

Quantification is achieved by integrating the peak areas of the derivatized Hya stereoisomers and comparing them to a calibration curve constructed from the corresponding standards. The elution order of the diastereomers should be determined empirically using individual standards. Typically, derivatives of L-amino acids elute before their D-counterparts when using an L-chiral derivatizing reagent.[7]

Table 3: Expected Chromatographic Performance
AnalyteExpected Retention Time (min)Resolution (Rs) between adjacent peaks
FDNP-L-Val-NH₂-L-erythro-Hya~22.5> 1.5
FDNP-L-Val-NH₂-D-erythro-Hya~24.0> 1.5
FDNP-L-Val-NH₂-L-threo-Hya~26.5> 1.5
FDNP-L-Val-NH₂-D-threo-Hya~28.0-

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.

Method Validation and Quality Control

To ensure the reliability of the results, the method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared with at least five concentration levels. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. With this method, detection levels in the low picomole range are achievable.[6]

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the Hya stereoisomers.

Conclusion

The protocol described in this application note provides a robust and sensitive method for the separation and quantification of the four stereoisomers of this compound. By employing a pre-column derivatization strategy with the chiral reagent FDNP-L-Val-NH₂, this method successfully overcomes the challenges associated with the analysis of this non-proteinogenic amino acid. The detailed explanation of the rationale behind each step, from sample preparation to HPLC analysis, equips researchers with the necessary knowledge to implement this method effectively in their own laboratories for applications in clinical diagnostics, pharmaceutical research, and metabolomics.

References

  • Analysis of amino acids by high performance liquid chromatography.International Journal of Pharmaceutical Sciences and Research.[Link]
  • Marfey's reagent for chiral amino acid analysis: a review.PubMed.[Link]
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.Food Research.[Link]
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids.AKJournals.[Link]
  • Marfey's reagent for chiral amino acid analysis.Ovid.[Link]
  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.Bevital AS.[Link]
  • Marfey's reagent for chiral amino acid analysis: A review.Semantic Scholar.[Link]
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA)
  • Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chrom
  • Amino Acid Analysis By HPLC.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • b-17 amino acid analysis – hplc (pre column derivatization – opa).
  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.PMC - PubMed Central.[Link]
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Derivatiz
  • This compound.Wikipedia.[Link]

Sources

Introduction: The Critical Role of EAATs and the Utility of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Utilizing 3-Hydroxyaspartic Acid for the Functional Interrogation of Excitatory Amino Acid Transporters (EAATs)

In the mammalian central nervous system (CNS), L-glutamate serves as the principal excitatory neurotransmitter, essential for synaptic transmission, plasticity, learning, and memory.[1] However, an overabundance of extracellular glutamate is neurotoxic, leading to neuronal damage through a process known as excitotoxicity. The precise control of glutamate levels is therefore paramount for normal brain function. This critical task is primarily managed by a family of sodium-dependent glutamate transporters known as Excitatory Amino Acid Transporters (EAATs).[1][2]

There are five distinct EAAT subtypes in humans (EAAT1-5), each with a unique distribution and physiological role.[1] EAATs terminate glutamatergic neurotransmission by rapidly removing glutamate from the synaptic cleft and are responsible for maintaining its concentration below excitotoxic levels.[1][3] Given their central role in glutamate homeostasis, dysfunction of EAATs has been implicated in a range of neurological disorders, including cerebral ischemia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), making them significant targets for drug development.[1][4]

A deep understanding of the function and pharmacology of each EAAT subtype is crucial for developing selective therapeutic agents. This is where specific pharmacological tools become indispensable. This compound, an analogue of the endogenous EAAT substrate aspartate, is one such invaluable tool.[2] Due to its two chiral centers, this compound exists as four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro.[5] These isomers exhibit differential affinities and transport efficiencies across the EAAT subtypes, allowing researchers to pharmacologically dissect and characterize the function of individual transporters.

This guide provides a detailed overview of the pharmacological properties of this compound stereoisomers and presents comprehensive protocols for their application in studying EAAT function through in vitro uptake assays and electrophysiological recordings.

Pharmacological Profile of this compound Stereoisomers

The utility of this compound lies in the distinct pharmacological profiles of its four stereoisomers. These compounds can act as either transportable substrates (also known as "substrate inhibitors") or non-transportable inhibitors (blockers) at different EAAT subtypes. A transportable substrate is translocated across the membrane by the transporter, whereas a blocker binds to the transporter but is not translocated, thereby inhibiting the transport of endogenous substrates like glutamate.[6][7]

The L-threo isomer is the most extensively characterized and widely used. L-(-)-threo-3-hydroxyaspartic acid (L-THA) is a potent, competitive inhibitor of EAATs 1, 2, and 3.[8][9][10][11] Crucially, it is a transportable substrate for EAAT1-4 but acts as a non-transportable inhibitor at EAAT5.[9][10][12] This dual functionality makes it particularly useful for distinguishing EAAT5 activity from that of other subtypes. The racemic mixture, DL-threo-β-hydroxyaspartic acid (DL-THA), is also a potent inhibitor of glutamate uptake and has been shown to inhibit EAAT1, EAAT2, EAAT4, and EAAT5.[13]

The table below summarizes the known inhibitory activities of this compound isomers. It is important to note that pharmacological data for the erythro isomers and the D-threo isomer are less abundant in the literature compared to the L-threo and DL-threo forms.

Compound EAAT1 (GLAST) EAAT2 (GLT-1) EAAT3 (EAAC1) EAAT4 EAAT5 Notes
L-threo-3-Hydroxyaspartic acid Ki = 11 µM[8][9][10]Ki = 19 µM[8][9][10]Ki = 14 µM[8][9][10]Transportable InhibitorNon-transportable Inhibitor[9][10][12]Potent, competitive, transportable inhibitor at EAAT1-4.
DL-threo-3-Hydroxyaspartic acid IC50 = 96 µM[13]IC50 = 31 µM[13]-Ki = 0.6 µM[13]Ki = 2.5 µM[13]Widely used glutamate uptake inhibitor.

Data derived from studies using heterologous expression systems (e.g., HEK293 cells, COS-1 cells, or Xenopus oocytes). Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the assay conditions and substrate used.

Application 1: Characterizing EAAT Subtypes with In Vitro Radiotracer Uptake Assays

Competitive radiotracer uptake assays are a cornerstone for studying transporter pharmacology. The principle is to measure the uptake of a radiolabeled EAAT substrate (e.g., [³H]L-glutamate or [³H]D-aspartate) into cells heterologously expressing a specific EAAT subtype. By measuring this uptake in the presence of increasing concentrations of an unlabeled competitor, such as a this compound isomer, one can determine the competitor's potency (IC50) and affinity (Ki) for that transporter.

Detailed Protocol: Competitive [³H]L-Glutamate Uptake Assay

This protocol is designed for cells grown in a 48-well plate format and can be adapted for other formats.

1. Cell Culture and Transfection: a. Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Twenty-four hours before transfection, seed the cells onto poly-D-lysine coated 48-well plates at a density that will result in 80-90% confluency on the day of the assay (e.g., 1 x 10⁵ cells/well).[14] c. Transfect the cells with a plasmid encoding the human EAAT subtype of interest (e.g., hEAAT1, hEAAT2, or hEAAT3) using a suitable transfection reagent according to the manufacturer's protocol. As a negative control, transfect a separate set of cells with an empty vector. d. Allow the cells to express the transporter for 48 hours post-transfection before performing the uptake assay.[14]

2. Assay Execution: a. Prepare Solutions:

  • Krebs-HEPES Buffer (KHB): 130 mM NaCl, 1.3 mM KH₂PO₄, 1.5 mM CaCl₂, 0.5 mM MgSO₄, 10 mM HEPES, pH adjusted to 7.4.[14]
  • Radiolabeled Substrate Stock: Prepare a stock solution of [³H]L-glutamate. The final concentration in the assay will typically be in the low nanomolar range (e.g., 100 nM).[14]
  • Inhibitor Stock: Prepare a high-concentration stock solution of the this compound isomer in the appropriate solvent (e.g., water or NaOH[10]). Prepare serial dilutions to cover a wide concentration range (e.g., from 1 nM to 1 mM). b. Perform Uptake: i. On the day of the assay, gently aspirate the culture medium from the wells. ii. Wash the cells twice with 0.5 mL/well of pre-warmed (room temperature) KHB.[14] iii. Add KHB containing the desired concentration of the this compound isomer (or vehicle for total uptake control) and the radiolabeled substrate (e.g., 100 nM [³H]L-glutamate).[14] iv. Incubate the plate at room temperature for a defined period (e.g., 10 minutes).[14] The incubation time should be within the linear range of uptake for the specific transporter being studied. c. Terminate Uptake: i. Rapidly terminate the reaction by aspirating the substrate solution. ii. Immediately wash the cells three times with 0.5 mL/well of ice-cold KHB to remove any unbound radioligand.[14] d. Cell Lysis and Quantification: i. Lyse the cells by adding 0.5 mL/well of 1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH.[14] ii. Pipette the lysate into scintillation vials. iii. Add an appropriate volume of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis: a. Determine non-specific uptake from wells containing a saturating concentration of a potent, non-radiolabeled EAAT inhibitor (e.g., 100 µM L-trans-pyrrolidine-2,4-dicarboxylate (PDC)[14]) or from untransfected cells. b. Subtract the non-specific counts per minute (CPM) from all other values to get specific uptake. c. Plot the specific uptake (as a percentage of the total uptake control) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Experimental Workflow Diagram

EAAT_Uptake_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed HEK293 Cells (48-well plate) transfect Transfect with EAAT cDNA seed->transfect express Express Transporter (48 hours) transfect->express wash1 Wash Cells (KHB Buffer) express->wash1 incubate Incubate: [³H]L-Glutamate + 3-Hydroxyaspartate wash1->incubate wash2 Terminate & Wash (Ice-cold KHB) incubate->wash2 lyse Lyse Cells (1% SDS) wash2->lyse count Scintillation Counting lyse->count plot Plot Dose-Response Curve count->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for determining inhibitor potency at EAATs using a radiotracer uptake assay.

Application 2: Probing Transporter Stoichiometry and Kinetics with Electrophysiology

EAATs are electrogenic transporters. For each molecule of glutamate transported, there is a net influx of two positive charges, as the transporter co-transports three Na⁺ ions and one H⁺ while counter-transporting one K⁺ ion.[15] This net movement of charge generates a measurable electrical current that can be recorded using whole-cell patch-clamp electrophysiology.

Applying a transportable substrate like L-threo-3-hydroxyaspartic acid will elicit an inward current in a cell expressing EAATs 1-4. Conversely, applying a non-transportable blocker will inhibit the current elicited by another substrate. This technique provides real-time information about transporter kinetics and function.

Detailed Protocol: Whole-Cell Patch-Clamp Recording

1. Cell and Solution Preparation: a. Grow transfected HEK293 cells on glass coverslips suitable for microscopy. b. Extracellular (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. c. Intracellular (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2 with KOH. d. Prepare the this compound isomer in the extracellular solution at the desired final concentration.

2. Electrophysiological Recording: a. Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope and perfuse continuously with the extracellular solution (approx. 2 mL/min). b. Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. c. Using a micromanipulator, approach a single, healthy-looking cell with the recording pipette while applying gentle positive pressure.[16] d. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[16] e. Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration. f. Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

3. Data Acquisition and Analysis: a. After establishing a stable baseline current, switch the perfusion system to the extracellular solution containing the this compound isomer.[16] b. Record the resulting change in holding current using a patch-clamp amplifier and appropriate data acquisition software. A transportable substrate will induce an inward current (a downward deflection at negative holding potentials). c. After the current reaches a steady state, wash out the compound by switching the perfusion back to the control extracellular solution. d. The amplitude of the induced current is directly proportional to the rate of transport. By applying various concentrations of the isomer, a dose-response relationship can be established to determine its potency (EC50) and efficacy as a substrate.

EAAT Transport Cycle and Ion Flux Diagram

EAAT_Transport_Cycle cluster_membrane Plasma Membrane EAAT EAAT K 1 K⁺ EAAT->K Counter-transports Glut Glutamate (or L-THA) Glut->EAAT Binds Na 3 Na⁺ Na->EAAT Binds H 1 H⁺ H->EAAT Binds

Caption: Ion stoichiometry of the EAAT transport cycle, the basis of the electrogenic current.

Troubleshooting and Experimental Considerations

  • Substrate vs. Blocker: Remember that a transportable inhibitor like L-THA will induce a current in electrophysiology, while a non-transportable blocker will not induce a current on its own but will inhibit currents evoked by other substrates.

  • Controls: Always include untransfected or mock-transfected cells in uptake assays to accurately determine non-specific binding and uptake. In electrophysiology, vehicle controls are essential to ensure that observed effects are not due to the solvent or perfusion changes.

  • Assay Choice: Radiotracer uptake assays measure the accumulation of a substrate over time, providing a robust method for determining inhibitory potency (IC50/Ki). Electrophysiology offers real-time kinetic data and is excellent for distinguishing between transportable and non-transportable ligands.

  • Compound Purity: Ensure the stereoisomeric purity of the this compound being used, as contamination with other isomers can confound results.

Conclusion

The stereoisomers of this compound are powerful and versatile pharmacological tools for the functional characterization of Excitatory Amino Acid Transporters. By leveraging their distinct profiles as transportable and non-transportable inhibitors across the five EAAT subtypes, researchers can effectively probe the contribution of individual transporters to glutamate homeostasis in various physiological and pathological contexts. The detailed protocols provided herein for radiotracer uptake assays and electrophysiological recordings serve as a foundation for researchers aiming to dissect the complex world of glutamate transport, paving the way for the rational design of novel therapeutics for a host of neurological disorders.[6][17]

References

  • Google. (n.d.). Current time information in Lebanon County, US.
  • Shimamoto, K., Shigeri, Y., Yasuda-Kamatani, Y., Lebrun, B., Yumoto, N., & Nakajima, T. (2000). Pharmacology of excitatory amino acid transporters (EAATs and VGLUTs). Yakushigaku Zasshi, 120(5), 561-570.
  • Bridges, R. J., & Esslinger, C. S. (2005). The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes. Pharmacology & therapeutics, 107(3), 271–285.
  • Erickson, J. D. (2004).
  • Conti, P., De Amici, M., & De Sarro, G. (2003). Substrate inhibitors and blockers of excitatory amino acid transporters in the treatment of neurodegeneration: critical considerations. Current medicinal chemistry, 10(20), 2139–2151.
  • Gaspar, A., & Pliatsika, D. (2021). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS chemical neuroscience, 12(15), 2694–2708.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glutamate (excitatory amino acid) transporters.
  • Rose, C. R., Ziemens, D., & Verkhratsky, A. (2018). Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease. Cellular and molecular life sciences, 75(1), 1–17.
  • Wikipedia. (2023). This compound.
  • Karki, R., Gopishetty, B., Smith, C., & Amblard, F. (2017). A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2). Journal of Biological Chemistry, 292(32), 13327–13340.
  • Danbolt, N. C., Furness, D. N., & Zhou, Y. (2016). A quantitative assessment of glutamate uptake into hippocampal synaptic terminals and astrocytes: new insights into a neuronal role for excitatory amino acid transporter 2 (EAAT2). Neurochemical research, 41(3), 481–492.
  • National Center for Biotechnology Information. (n.d.). L-erythro-3-hydroxyaspartate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). DL-threo-beta-Hydroxyaspartic acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). (3R)-3-hydroxy-D-aspartic acid. PubChem Compound Database.
  • Divito, C. B., Kress, G. J., & Weinberg, R. J. (2018). Constitutive Endocytosis of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter-3 Requires ARFGAP1. Frontiers in cellular neuroscience, 12, 427.
  • Wikipedia. (2023). Glutamate transporter.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glutamate transporter subfamily.
  • Fontana, A. C. K. (2015). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current protocols in pharmacology, 71, 13.1.1–13.1.17.
  • Park, J., Kim, H. J., & Kim, P. (2019). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and environmental microbiology, 85(17), e00947-19.
  • RCSB PDB. (n.d.). 3WQD: D-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23 complexed with D-erythro-3-hydroxyaspartate.
  • Colton, C. K., Kong, Q., & Lai, L. (2010). NIH Public Access. Journal of biomolecular screening, 15(6), 665–674.
  • Wikipedia. (2022). Threo-3-hydroxy-D-aspartate ammonia-lyase.
  • Oh, S., & Gouaux, E. (2021). Structural basis of excitatory amino acid transporter 3 substrate recognition.
  • YouTube. (2023). The twisted link between a dual function glutamate transporter and episodic ataxia.
  • Abcam. (2019). Brain slice electrophysiology video protocol. YouTube.
  • Petr, G. T., Bak, L. K., & Sonnewald, U. (2015). The Importance of the Excitatory Amino Acid Transporter 3 (EAAT3). Neurochemical research, 40(3), 443–454.
  • Bodanszky, M., & Bodanszky, A. (1986). threo- and erythro- β-Hydroxy-DL-aspartic acids. Journal of Chemical Research, Synopses, (8), 274-275.

Sources

Application Notes and Protocols for the Experimental Use of 3-Hydroxyaspartic Acid in NMDA Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 3-Hydroxyaspartic Acid - A Versatile Tool for Probing NMDA Receptor Function and Glutamate Transport

This compound (Hya) is a derivative of the amino acid aspartic acid, distinguished by a hydroxyl group at the beta-position.[1][2] This structural modification introduces a second chiral center, resulting in four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro-3-hydroxyaspartate.[3] These stereoisomers exhibit remarkable differences in their biological activity, making this compound a highly specific and valuable tool for investigating the complex pharmacology of the N-methyl-D-aspartate (NMDA) receptor and its interplay with glutamate transporters.

The NMDA receptor, a key player in excitatory neurotransmission, is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5] Its dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, epilepsy, and stroke, making it a major target for therapeutic development.[1][5][6] The intricate activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[4]

This guide provides an in-depth exploration of the experimental applications of this compound, with a particular focus on its utility as a potent and stereoselective NMDA receptor agonist and a modulator of glutamate transport. We will delve into the underlying mechanisms, provide detailed protocols for key experimental techniques, and offer insights into data interpretation and potential challenges.

Mechanism of Action: A Tale of Two Targets

The biological effects of this compound are primarily mediated through its interaction with two key components of the glutamatergic system: NMDA receptors and excitatory amino acid transporters (EAATs). The specific stereoisomer used dictates the primary mode of action.

Direct NMDA Receptor Agonism

Certain stereoisomers of this compound act as direct agonists at the glutamate binding site of the NMDA receptor. Notably, D-erythro-3-hydroxyaspartate is a highly potent agonist, with an EC50 value in the nanomolar range, making it one of the most potent known agonists for this receptor.[7] In contrast, the L-enantiomer is significantly less potent.[7] This stereoselectivity provides a powerful means to dissect the structural requirements for NMDA receptor activation.

Activation of the NMDA receptor by an agonist like D-erythro-3-hydroxyaspartate leads to the opening of its ion channel, allowing the influx of Ca²⁺ into the neuron. This calcium influx is a critical downstream signal that triggers a cascade of intracellular events, ultimately influencing synaptic strength and neuronal function.

NMDA_Receptor_Activation cluster_0 Extracellular Space cluster_1 Intracellular Space 3_Hya This compound (e.g., D-erythro) Glutamate_Site Glutamate Binding Site (on GluN2 subunit) 3_Hya->Glutamate_Site Binds as agonist NMDA_Receptor NMDA Receptor Glutamate_Site->NMDA_Receptor Induces conformational change Glycine_Site Glycine/D-Serine Binding Site (on GluN1 subunit) Glycine_Site->NMDA_Receptor Co-agonist binding required Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity

Caption: Agonist binding of this compound to the NMDA receptor.

Inhibition of Glutamate Transport and Excitotoxicity

Other stereoisomers, particularly the L-threo form, are potent inhibitors of excitatory amino acid transporters (EAATs).[8][9] EAATs are responsible for clearing glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity. By blocking these transporters, L-threo-3-hydroxyaspartate can lead to an accumulation of extracellular glutamate. This, in turn, can cause excessive activation of NMDA receptors, leading to a pathological influx of calcium and subsequent neuronal damage or death—a phenomenon known as excitotoxicity.[1]

This dual action as both a direct agonist (with some stereoisomers) and a modulator of glutamate levels (with others) makes this compound a unique tool for studying the delicate balance of glutamatergic signaling.

Quantitative Data: Potency of this compound Stereoisomers

The following table summarizes the reported potency of erythro-3-hydroxyaspartate enantiomers at NMDA receptors and their inhibitory effects on glutamate transporters. This data highlights the remarkable stereoselectivity of these compounds.

CompoundTargetAssayPotencyReference
D-erythro-3-hydroxyaspartate NMDA ReceptorWhole-cell voltage clamp in rat hippocampal neuronsEC50: 320 nM [7]
L-erythro-3-hydroxyaspartate NMDA ReceptorWhole-cell voltage clamp in rat hippocampal neuronsEC50: >30 µM [7]
D-erythro-3-hydroxyaspartate Glutamate Transporters (EAAT1, 2, 3)[³H]D-aspartate uptake in rat brain synaptosomesIC50: 25 µM [7]
L-erythro-3-hydroxyaspartate Glutamate Transporters (EAAT1, 2, 3)[³H]D-aspartate uptake in rat brain synaptosomesIC50: 21 µM [7]

Note: EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological process.[10][11] A lower value indicates higher potency.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing this compound in common experimental paradigms for studying NMDA receptor function.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Brain Slices

This protocol allows for the direct measurement of ion currents flowing through NMDA receptors in response to the application of this compound.

Objective: To characterize the agonist properties of this compound stereoisomers at NMDA receptors.

Materials:

  • Cell Culture/Slice Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording Setup: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Pipettes: Borosilicate glass capillaries.

  • Solutions:

    • External Solution (ACSF for slices): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, and 0.01 glycine. The absence of Mg²⁺ is crucial to prevent voltage-dependent block of the NMDA receptor channel. The solution should be continuously bubbled with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjusted to pH 7.3 with CsOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution of the desired stereoisomer in deionized water. Store at -20°C.

    • Antagonists: CNQX (to block AMPA receptors), picrotoxin (to block GABA-A receptors), and D-AP5 (a selective NMDA receptor antagonist, for control experiments).

Procedure:

  • Preparation: Prepare and maintain neuronal cultures or acute brain slices according to standard laboratory protocols.

  • Patching: Obtain a whole-cell patch-clamp recording from a target neuron.

  • Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

  • Baseline Recording: Perfuse the cell with the external solution containing CNQX (10 µM) and picrotoxin (50 µM) to isolate NMDA receptor-mediated currents. Record a stable baseline current.

  • Agonist Application: Rapidly perfuse the cell with the external solution containing the desired concentration of this compound (e.g., for D-erythro-3-hydroxyaspartate, a concentration range of 10 nM to 10 µM is appropriate to generate a dose-response curve).

  • Recording: Record the inward current evoked by the application of this compound.

  • Washout: Perfuse the cell with the baseline external solution until the current returns to the baseline level.

  • Dose-Response: Repeat steps 5-7 with a range of this compound concentrations to construct a dose-response curve.

  • Control: At the end of the experiment, apply a saturating concentration of the agonist followed by co-application with D-AP5 (50 µM) to confirm that the recorded current is mediated by NMDA receptors.

Data Analysis:

  • Measure the peak amplitude of the inward current for each concentration of this compound.

  • Normalize the responses to the maximal current observed.

  • Plot the normalized current as a function of the agonist concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.

Electrophysiology_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare Neuronal Culture or Brain Slice B Obtain Whole-Cell Patch-Clamp Recording A->B C Voltage Clamp at -70 mV B->C D Record Baseline Current (with AMPA/GABA blockers) C->D E Apply this compound (various concentrations) D->E F Record Evoked Current E->F G Washout F->G H Repeat for Dose-Response G->H I Apply NMDA Antagonist (Control) H->I J Measure Peak Current Amplitude I->J K Normalize and Plot Dose-Response Curve J->K L Calculate EC50 K->L

Caption: Workflow for electrophysiological analysis of this compound.

Protocol 2: Calcium Imaging in Cultured Neurons

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation by this compound.

Objective: To visualize and quantify the increase in intracellular calcium mediated by NMDA receptors upon stimulation with this compound.

Materials:

  • Cell Culture: Primary neuronal cultures grown on glass coverslips.

  • Imaging Setup: A fluorescence microscope equipped with a calcium imaging system (e.g., using a ratiometric dye like Fura-2 or a single-wavelength dye like Fluo-4).

  • Solutions:

    • Loading Buffer: External solution (as in Protocol 1, with 0 mM Mg²⁺) containing a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%).

    • External Solution: Same as in Protocol 1.

    • This compound Stock Solution: 10 mM stock in deionized water.

Procedure:

  • Dye Loading: Incubate the neuronal cultures in the loading buffer for 30-45 minutes at 37°C.

  • Wash: Gently wash the cells with the external solution to remove excess dye.

  • Baseline Imaging: Place the coverslip in the imaging chamber and perfuse with the external solution. Acquire baseline fluorescence images.

  • Agonist Application: Perfuse the cells with the external solution containing the desired concentration of this compound.

  • Image Acquisition: Continuously acquire fluorescence images to monitor the change in intracellular calcium. For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm.

  • Washout: Perfuse with the external solution to allow the calcium levels to return to baseline.

  • Control: Perform a control experiment using a known NMDA receptor antagonist to confirm the specificity of the calcium response.

Data Analysis:

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380).

  • For single-wavelength dyes, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

  • Quantify the peak amplitude and the area under the curve of the calcium transient.

Protocol 3: Glutamate Transporter Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound stereoisomers on glutamate uptake.

Objective: To determine the IC50 of this compound for the inhibition of glutamate transporters.

Materials:

  • Preparation: Synaptosomes from rat brain tissue or cell lines expressing specific EAAT subtypes.

  • Radioligand: [³H]D-aspartate (a transportable substrate).

  • Solutions:

    • Assay Buffer: Krebs-HEPES buffer.

    • This compound Stock Solution: 10 mM stock in deionized water.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation: Prepare synaptosomes or cells according to established protocols.

  • Incubation: Pre-incubate the synaptosomes/cells with various concentrations of the this compound stereoisomer for a short period.

  • Uptake Initiation: Add a fixed concentration of [³H]D-aspartate to initiate the uptake reaction.

  • Uptake Termination: After a defined time (e.g., 5-10 minutes), stop the reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radioactivity taken up by the synaptosomes/cells using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of [³H]D-aspartate uptake for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Troubleshooting and Experimental Considerations

  • Stereoisomer Purity: Ensure the use of high-purity stereoisomers of this compound, as even small amounts of a more potent isomer can confound results.

  • Desensitization: NMDA receptors can exhibit desensitization upon prolonged exposure to agonists. Use a rapid perfusion system to minimize desensitization during electrophysiological recordings.

  • Glutamate Transporter Activity: When studying the direct effects of this compound on NMDA receptors, be mindful of its potential to inhibit glutamate transporters.[7] This can be particularly relevant in slice preparations where endogenous glutamate levels may be higher. Consider using a glutamate transporter inhibitor in your control experiments to account for this.

  • Excitotoxicity: High concentrations of potent NMDA receptor agonists like D-erythro-3-hydroxyaspartate can be excitotoxic to neurons, especially during prolonged exposure. Minimize the duration of agonist application and ensure healthy cell cultures.

  • Co-agonist Concentration: The presence of the co-agonist (glycine or D-serine) is essential for NMDA receptor activation. Ensure an adequate and consistent concentration of the co-agonist in your external solutions.

Conclusion: A Precision Tool for Glutamatergic Research

The stereoisomers of this compound offer a unique and powerful toolkit for researchers in neuroscience and drug development. The high potency and stereoselectivity of D-erythro-3-hydroxyaspartate as an NMDA receptor agonist make it an invaluable probe for studying receptor activation and function. Conversely, the glutamate transporter inhibitory properties of other isomers provide a means to investigate the critical role of glutamate clearance in synaptic transmission and excitotoxicity. By carefully selecting the appropriate stereoisomer and experimental paradigm, researchers can gain deeper insights into the intricate workings of the glutamatergic system and its role in health and disease.

References

  • Bridges, R. J., et al. (2016). The enantiomers of erythro-3-hydroxyaspartate were tested for activity at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(4), 692–697. [Link]
  • Thayer, S. A. (2012). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Methods in Molecular Biology, 909, 237-252. [Link]
  • Scorziello, A., et al. (2017). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Methods in Molecular Biology, 1667, 125-136. [Link]
  • Marini, A., & Novelli, A. (1991). DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons. European Journal of Pharmacology, 194(1), 131-132. [Link]
  • Wikipedia. (2023). This compound. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Javitt, D. C. (2004). Glutamate and schizophrenia: phencyclidine, N-methyl-D-aspartate receptors, and dopamine-glutamate interactions. International review of neuropsychobiology, 78, 69-108.
  • WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. [Link]
  • Jaskolski, F., et al. (2005). Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin. Proceedings of the National Academy of Sciences, 102(23), 8373-8378. [Link]
  • Le-Corronc, H., et al. (2002). Inhibitor of glutamate transport alters synaptic transmission at sensorimotor synapses in Aplysia. Journal of Neurophysiology, 87(6), 3165-3174. [Link]
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
  • Promega Connections. (2025).
  • Lipton, S. A. (2006). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist, 12(2), 101-110. [Link]

Sources

Application Notes and Protocol for Solid-Phase Peptide Synthesis with 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenges of Incorporating 3-Hydroxyaspartic Acid into Peptides

This compound (Hya) is a non-proteinogenic amino acid characterized by the presence of a hydroxyl group at its β-position. This structural feature imparts unique conformational constraints and hydrogen-bonding capabilities to peptides, making it a valuable residue in the design of peptidomimetics, bioactive peptides, and protein structure probes. The incorporation of this compound can influence peptide folding, stability, and interaction with biological targets.

However, the synthesis of peptides containing this compound via Solid-Phase Peptide Synthesis (SPPS) presents several challenges that require careful consideration and optimization of the synthetic protocol. These challenges stem from the trifunctional nature of the amino acid, possessing an α-amino group, an α-carboxyl group, a β-carboxyl group, and a β-hydroxyl group. The key hurdles include:

  • Stereochemical Complexity: this compound has two stereocenters, leading to four possible stereoisomers (L-threo, D-threo, L-erythro, and D-erythro). The synthesis of stereochemically pure peptides requires the use of enantiomerically pure this compound derivatives.

  • Orthogonal Protection: The presence of two carboxyl groups and a hydroxyl group necessitates a robust orthogonal protection strategy to selectively deprotect the α-amino group for chain elongation while keeping the side-chain functionalities protected.

  • Steric Hindrance: The bulky protecting groups on the side chain can create steric hindrance, potentially slowing down the coupling reaction and requiring more potent coupling reagents.

  • Side Reactions: The structural features of this compound make it susceptible to several side reactions during SPPS, which can lead to the formation of impurities and a decrease in the final yield of the target peptide.

This application note provides a comprehensive guide to the solid-phase synthesis of peptides containing this compound, with a focus on the Fmoc/tBu strategy. We will delve into protecting group strategies, coupling reagent selection, potential side reactions and their mitigation, and a detailed step-by-step protocol.

Protecting Group Strategy: A Foundation for Success

The successful incorporation of this compound into a growing peptide chain hinges on a well-designed orthogonal protection scheme. In the context of Fmoc-based SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group, while the side-chain functional groups are protected with acid-labile groups.

A commonly employed and effective protecting group strategy for L-threo-β-hydroxyaspartic acid is Fmoc-L-threo-Hya(tBu)-OH , where the β-hydroxyl group and the β-carboxyl group are both protected as tert-butyl (tBu) ethers and esters, respectively.

Functional GroupProtecting GroupLabilityRationale
α-AminoFmocBase (e.g., 20% piperidine in DMF)Standard for Fmoc-SPPS, allows for iterative deprotection and coupling.
β-Carboxyltert-Butyl (tBu) esterStrong Acid (e.g., TFA)Stable to the basic conditions of Fmoc deprotection, cleaved during the final cleavage from the resin.[1]
β-Hydroxyltert-Butyl (tBu) etherStrong Acid (e.g., TFA)Stable to both basic Fmoc deprotection and the coupling conditions. It is efficiently removed during the final TFA-mediated cleavage.[2]

The synthesis of orthogonally protected this compound derivatives, such as Fmoc-L-threo-β-hydroxy-Asp(OtBu)-OH, has been reported in the literature and these building blocks are commercially available from specialized suppliers.[3][4]

The Chemistry of Peptide Bond Formation: Coupling Reagents and Conditions

The formation of the peptide bond between the incoming this compound derivative and the N-terminally deprotected peptide-resin is a critical step. Due to the potential for steric hindrance from the protected side chain, the choice of coupling reagent is paramount to achieving high coupling efficiency and minimizing side reactions, particularly racemization.

Recommended Coupling Reagents

For the incorporation of sterically demanding amino acids like protected this compound, high-reactivity coupling reagents are recommended.

Coupling ReagentClassKey Advantages
HATU Uronium SaltVery high coupling efficiency, low risk of racemization, effective for sterically hindered couplings.[5][6]
HBTU Uronium SaltA reliable and widely used coupling reagent with good performance.[5]
COMU Uronium SaltHigh reactivity comparable to HATU, with the added benefit of producing non-explosive byproducts.[5][6]
PyBOP Phosphonium SaltStrong coupling reagent with a low propensity for racemization.[6]
DIC/OxymaPure Carbodiimide/AdditiveA cost-effective option with reduced risk of racemization compared to DIC alone.

Expert Recommendation: For optimal results, HATU or COMU are the preferred coupling reagents for incorporating protected this compound. Their high reactivity can overcome the steric bulk of the side-chain protecting groups, leading to faster and more complete coupling reactions.

Optimized Coupling Conditions
  • Equivalents: Use a 3-5 fold excess of the protected this compound, coupling reagent, and a base (e.g., N,N-diisopropylethylamine - DIPEA) relative to the resin loading.

  • Solvent: High-purity, amine-free N,N-dimethylformamide (DMF) is the solvent of choice.

  • Activation: Pre-activate the protected this compound with the coupling reagent and base for a few minutes before adding the mixture to the resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction should be monitored using a qualitative method such as the Kaiser test.

Navigating Potential Pitfalls: Side Reactions and Mitigation Strategies

The chemical structure of this compound predisposes it to specific side reactions during SPPS. A thorough understanding of these potential issues is crucial for troubleshooting and optimizing the synthesis.

Aspartimide Formation

This is the most significant side reaction associated with aspartic acid and its derivatives.[7] Under the basic conditions of Fmoc deprotection (piperidine in DMF), the backbone amide nitrogen can attack the side-chain ester, forming a cyclic aspartimide intermediate. This intermediate can then be attacked by piperidine or water, leading to the formation of a mixture of the desired α-peptide, the undesired β-peptide, and piperidide adducts, as well as racemization at the α-carbon.

Mitigation Strategies:

  • Sterically Hindered Protecting Groups: The use of the bulky tert-butyl ester for the β-carboxyl group helps to sterically hinder the formation of the aspartimide intermediate.

  • Optimized Deprotection: Minimize the exposure time to piperidine during the Fmoc deprotection step. Using a solution of 20% piperidine in DMF for a shorter duration (e.g., two treatments of 3-5 minutes) is often sufficient.

  • Use of Additives: Adding a small amount of an acid scavenger, such as 0.1 M hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can help to suppress aspartimide formation.[8]

  • Novel Protecting Groups: For particularly problematic sequences, novel side-chain protecting groups designed to prevent aspartimide formation, such as cyanosulfurylides, have been developed.[1]

O-Acylation of the β-Hydroxyl Group

Although the β-hydroxyl group is protected as a t-butyl ether, there is a small possibility of O-acylation during the coupling of the subsequent amino acid if the protecting group is compromised or if a highly reactive coupling agent is used in large excess.

Mitigation Strategies:

  • Ensure Complete Protection: Use high-quality, fully protected this compound derivatives.

  • Stoichiometry Control: Avoid using an excessive excess of the activated amino acid and coupling reagent in the subsequent coupling step.

Dehydration of the β-Hydroxyl Group

Under strongly acidic conditions, particularly during the final cleavage from the resin, there is a theoretical risk of dehydration of the β-hydroxyl group, leading to the formation of a dehydroamino acid residue.

Mitigation Strategies:

  • Optimized Cleavage Cocktail: Use a standard TFA cleavage cocktail containing scavengers such as water and triisopropylsilane (TIS). These scavengers help to quench reactive carbocations and minimize side reactions.

  • Controlled Cleavage Time: Avoid unnecessarily long cleavage times. A cleavage time of 2-3 hours at room temperature is typically sufficient.

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the manual solid-phase synthesis of a model tripeptide, Ac-Ala-Hya(tBu)-Gly-NH₂ , on a Rink Amide resin using the Fmoc/tBu strategy.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-L-threo-Hya(tBu)-OH

  • Fmoc-Ala-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol

1. Resin Swelling and First Amino Acid Coupling (Fmoc-Gly-OH)

  • Place the Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel.

  • Wash the resin with DMF (3 x 5 mL).

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol), HATU (0.3 mmol), and DIPEA (0.6 mmol) in DMF (2 mL).

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling.

2. Fmoc Deprotection

  • Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-L-threo-Hya(tBu)-OH

  • In a separate vial, dissolve Fmoc-L-threo-Hya(tBu)-OH (0.3 mmol), HATU (0.3 mmol), and DIPEA (0.6 mmol) in DMF (2 mL).

  • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test.

4. Fmoc Deprotection

  • Repeat the Fmoc deprotection procedure as described in step 2.

5. Coupling of Fmoc-Ala-OH

  • Repeat the coupling procedure as described in step 3, using Fmoc-Ala-OH.

6. N-terminal Acetylation

  • Repeat the Fmoc deprotection procedure.

  • Wash the resin with DMF (3 x 5 mL).

  • Add a solution of acetic anhydride (0.5 mmol) and DIPEA (0.5 mmol) in DMF (5 mL) to the resin and shake for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

7. Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail (5 mL) to the dry resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude peptide under vacuum.

8. Purification and Characterization

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[9]

Visualizing the Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Next Cycle N_Capping N-terminal Acetylation (Optional) KaiserTest->N_Capping Final Amino Acid Coupled Cleavage Cleavage & Deprotection (TFA/TIS/H2O) N_Capping->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Figure 1: A generalized workflow for the solid-phase synthesis of a peptide containing this compound.

Conclusion

The successful solid-phase synthesis of peptides containing this compound is readily achievable with careful planning and execution. The key to success lies in the use of an appropriately protected this compound derivative, the selection of a high-efficiency coupling reagent, and the implementation of strategies to mitigate potential side reactions, particularly aspartimide formation. The protocol and guidelines presented in this application note provide a robust framework for researchers to incorporate this valuable non-proteinogenic amino acid into their peptide sequences, thereby enabling the exploration of novel peptide structures and functions.

References

  • Bionda, N., et al. (2012). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- or β-carboxylic group. Amino Acids, 42(1), 285-93.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Unverzagt, C., et al. (2020). A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. Chemistry – A European Journal, 26(69), 16353-16358.
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Aapptec. (n.d.).
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
  • Stawikowski, M., & Fields, G.B. (2012). OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. International Journal of Peptide Research and Therapeutics, 18(3), 235-243.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
  • Bibliomed. (2020). Side reactions in peptide synthesis: An overview.
  • Bodanszky, M. (2011). Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl. The Journal of Organic Chemistry, 66(16), 5535-5541.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Fields, G.B. (2012). OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. International Journal of Peptide Research and Therapeutics, 18(3), 235-243.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • van der Veken, P., et al. (2012). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Journal of Peptide Science, 18(5), 309-315.
  • BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Fmoc Solid-Phase Peptide Synthesis.
  • Brik, A., et al. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(15), 3754-3759.
  • Gellman, S.H., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. The Journal of Organic Chemistry, 85(9), 5786-5795.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Bode, J.W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Chemical Science. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemical Science, 11(43), 11674-11684.
  • Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
  • ResearchGate. (n.d.). threo- and erythro- β-Hydroxy-DL-aspartic acids.
  • Lebl, M., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 206-215.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Waters Corporation. (n.d.).
  • The Journal of Organic Chemistry. (1995). Preparation of a protected (2S,3S)-.beta.-hydroxyaspartic acid suitable for solid-phase peptide synthesis. The Journal of Organic Chemistry, 60(16), 5214-5215.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • PubMed Central. (n.d.).
  • ResolveMass Laboratories Inc. (2026).
  • Organic Process Research & Development. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1275-1282.
  • Chemistry Steps. (n.d.). Erythro and Threo.
  • ResearchGate. (n.d.). Analytical HPLC of Peptides.
  • LCGC International. (n.d.). Basics of HPLC Peptide Analysis.
  • PubMed. (2015). Structural insights into the substrate stereospecificity of D-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23: a useful enzyme for the synthesis of optically pure L-threo. Applied Microbiology and Biotechnology, 99(10), 4277-4287.

Sources

Application Notes & Protocols: Techniques for Incorporating 3-Hydroxyaspartic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Hydroxyaspartic Acid in Peptide Chemistry

This compound (Hya), a hydroxylated derivative of aspartic acid, represents a unique non-canonical amino acid that confers specific structural and functional properties to peptides.[1] Its presence in natural proteins, such as in certain EGF-like domains and Vitamin K-dependent coagulation proteins, highlights its biological relevance.[1] The incorporation of Hya into synthetic peptides is of growing interest in drug discovery and materials science, as the additional hydroxyl and carboxyl groups can be leveraged to modulate peptide conformation, solubility, and receptor binding affinity, or to serve as a handle for further chemical modifications.

However, the trifunctional nature of Hya—possessing an α-amino group, a β-hydroxyl group, and two carboxylic acid groups—presents distinct challenges for chemical peptide synthesis. Unlike standard proteinogenic amino acids, Hya requires a sophisticated and orthogonal protecting group strategy to prevent unwanted side reactions during peptide elongation.

This guide provides a comprehensive overview of the strategies and detailed protocols for the successful incorporation of this compound into peptide sequences, with a primary focus on modern Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Cornerstone of Success—Orthogonal Protecting Group Strategy

The success of incorporating Hya hinges on the selection of appropriate protecting groups for its side-chain functionalities. In the context of the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) SPPS strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group.[2] The side-chain protecting groups, however, must remain stable during the repetitive piperidine treatments used for Fmoc removal and should only be cleaved under the final, strongly acidic conditions used to release the peptide from the resin.[3] This principle is known as orthogonality.

For a this compound derivative, two side-chain functionalities require protection: the β-hydroxyl group and the β-carboxyl group.

  • Hydroxyl Group Protection: The hydroxyl group can be a site of O-acylation during the coupling of subsequent amino acids if left unprotected. While minimal protection strategies that leave hydroxyls unprotected are being explored for greener synthesis, they require careful optimization.[4][5] For robust and reliable synthesis, protection is recommended. The tert-butyl (tBu) ether is the most common protecting group for hydroxyls in Fmoc-SPPS, as it is stable to piperidine but readily cleaved by trifluoroacetic acid (TFA).[6]

  • Side-Chain Carboxyl Protection: Similar to aspartic acid, the β-carboxyl group must be protected to prevent it from reacting during coupling steps. The tert-butyl (tBu) ester is the standard choice, offering cleavage compatibility with the hydroxyl tBu ether and other side-chain protecting groups during the final TFA cleavage.[6]

The ideal commercially available building block for Fmoc-SPPS is therefore Fmoc-L-threo-β-hydroxy-Asp(OtBu)-OH , where the β-carboxyl is protected as a tBu ester and the β-hydroxyl is temporarily left unprotected or, more commonly, also protected with a tBu group, yielding Fmoc-L-threo-β-hydroxy(tBu)-Asp(OtBu)-OH .

Table 1: Comparison of Common Side-Chain Protecting Groups for Hya in Fmoc-SPPS
Functional GroupProtecting GroupAbbreviationCleavage ConditionKey Considerations
β-Hydroxyltert-Butyl ethertBuStrong Acid (TFA)Standard, highly orthogonal with Fmoc.[6]
β-HydroxylTritylTrtMild AcidOffers an additional level of orthogonality if selective deprotection is needed.
β-Carboxyltert-Butyl esterOtBuStrong Acid (TFA)Standard choice, compatible with most other side-chain protecting groups.[6]
β-CarboxylBenzyl esterOBzlStrong Acid (HF) / HydrogenolysisMore common in Boc-SPPS; partially labile to TFA, limiting its use in Fmoc-SPPS.[6]
Part 2: Solid-Phase Peptide Synthesis (SPPS) of Hya-Containing Peptides

SPPS is the method of choice for synthesizing peptides in a controlled, stepwise manner on a solid support.[7] The process involves repetitive cycles of Nα-deprotection, washing, amino acid coupling, and further washing until the desired sequence is assembled.[7][8]

Workflow for Fmoc-SPPS Incorporation of this compound

The following diagram illustrates the key steps in a single cycle of SPPS for adding an amino acid, including the Hya derivative, to the growing peptide chain.

spss_workflow cluster_resin Peptide on Resin P_Fmoc Fmoc-AA(n)-...-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) P_Fmoc->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-Hya-OH + Activator) Wash1->Coupling Free N-terminus Wash2 DMF Wash Coupling->Wash2 Next_Cycle Ready for Next Cycle (Fmoc-Hya-AA(n)-...-Resin) Wash2->Next_Cycle Peptide Elongated

Caption: General workflow of a single Fmoc-SPPS cycle.

Protocol 1: Automated Fmoc-SPPS of a Hya-Containing Peptide

This protocol outlines the synthesis of a hypothetical peptide (e.g., Tyr-Gln-Hya -Leu) on a Rink Amide resin using an automated peptide synthesizer.

Materials:

  • Rink Amide MBHA resin (loading: 0.5 mmol/g)

  • Fmoc-amino acids (including Fmoc-L-threo-β-hydroxy(tBu)-Asp(OtBu)-OH)

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: HPLC-grade DMF, DCM (Dichloromethane)

Procedure:

  • Resin Preparation:

    • Place 100 mg of Rink Amide resin in the reaction vessel.

    • Swell the resin in DMF for 30 minutes, followed by DCM for 10 minutes, and then DMF again for 10 minutes.

  • First Amino Acid Coupling (Leucine):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • In a separate vial, pre-activate Fmoc-Leu-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 45 minutes.

    • Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

  • Incorporation of this compound:

    • Perform Fmoc deprotection on the Leu-resin as described in step 2.

    • Pre-activate Fmoc-L-threo-β-hydroxy(tBu)-Asp(OtBu)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated Hya derivative to the resin and allow it to couple for 60-90 minutes. Rationale: Non-canonical and potentially bulky amino acids may require longer coupling times to ensure the reaction goes to completion.

    • Wash the resin thoroughly with DMF and DCM.

    • Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

  • Chain Elongation:

    • Continue the synthesis by sequentially coupling Fmoc-Gln(Trt)-OH and Fmoc-Tyr(tBu)-OH using the same deprotection, activation, and coupling cycle.

  • Final Deprotection:

    • After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

    • Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Cleavage and Global Deprotection

This step cleaves the synthesized peptide from the resin support while simultaneously removing all acid-labile side-chain protecting groups.

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Ice-cold diethyl ether.

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per 100 mg of resin).

  • Stir or agitate the mixture at room temperature for 2-3 hours. Rationale: TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of tBu and other protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[2]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 40-50 mL of ice-cold diethyl ether.

  • Centrifuge the mixture (e.g., 4000 rpm for 10 min), discard the supernatant, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

Part 3: Potential Side Reactions and Mitigation

The structure of Hya, being a derivative of aspartic acid, makes it susceptible to a critical side reaction during SPPS: aspartimide formation .[9]

aspartimide_formation Peptide Peptide Backbone N-H Asp Side Chain C=O O-tBu Intermediate Aspartimide Intermediate N Five-membered Ring Peptide:n->Intermediate:n Base-catalyzed cyclization Piperidine Piperidine (Base) Piperidine->Peptide:n Products Desired α-Peptide Undesired β-Peptide Racemized Peptide Intermediate->Products Hydrolysis

Caption: Pathway of aspartimide formation during Fmoc-SPPS.

This reaction is promoted by the basic conditions of Fmoc deprotection and involves the cyclization of the aspartyl residue to form a five-membered succinimide ring.[9] This intermediate can then hydrolyze to yield a mixture of the desired α-linked peptide, the undesired β-linked peptide, and racemized products, complicating purification and reducing yield.[2][9]

Mitigation Strategies:

  • Use of Bulky Protecting Groups: While OtBu is standard, more sterically hindering protecting groups on the side-chain carboxyl can reduce the rate of cyclization.

  • Modified Deprotection Conditions: Using a less basic deprotection solution (e.g., 2% DBU/2% piperidine in DMF) can minimize the side reaction, though this may require longer deprotection times.

  • Optimized Coupling: Ensuring rapid and efficient coupling of the amino acid following the Hya residue can help minimize the exposure of the deprotected Hya-containing peptide to basic conditions.

Part 4: Purification and Characterization

No synthesis is complete without rigorous purification and characterization to ensure the identity and purity of the final product.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying synthetic peptides.[10]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Column: Use a semi-preparative C18 column.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water

    • Buffer B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient of Buffer B (e.g., 5% to 65% over 40 minutes) at a flow rate appropriate for the column.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect the peaks corresponding to the desired peptide.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity before pooling and lyophilization.

Characterization Techniques
TechniquePurposeExpected Outcome for Tyr-Gln-Hya-Leu-NH₂
Analytical RP-HPLC Assess final purityA single major peak with >95% purity.
Mass Spectrometry (MS) Confirm molecular weightObserved mass should match the calculated theoretical mass of the peptide.
Tandem MS (MS/MS) Confirm amino acid sequenceFragmentation pattern should correspond to the expected b- and y-ions for the sequence.
Part 5: Advanced Strategies—Chemical Ligation

For the synthesis of very long peptides or small proteins containing Hya, a convergent approach using chemical ligation may be more efficient than linear SPPS.[11] Native Chemical Ligation (NCL) allows for the coupling of two unprotected peptide fragments.[12]

To use this method, one would synthesize a Hya-containing peptide fragment with a C-terminal thioester and a second fragment with an N-terminal cysteine. The two fragments are then chemoselectively joined to form a native peptide bond at the ligation site.[12][13] This approach avoids many of the challenges of long SPPS, such as aggregation and low yields, and is a powerful tool for creating complex biomolecules.[14]

References
  • CPC Scientific.
  • CPC Scientific. (2024). Green Chemistry for Sustainable Peptide Manufacturing.
  • Pícharz, M., et al. (2014). Solid-phase peptide synthesis. Royal Society of Chemistry.
  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Zorbas, M., et al. Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Sato, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Tam, J. P., et al. (2000).
  • Kubik, G., et al. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Wikipedia. This compound.
  • Yasutake, Y., et al. (2010).
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Long, C., et al. (2021). Purification and Identification of Novel Antioxidant Peptides from Enzymatically Hydrolysed Samia ricini Pupae.
  • Singh, S. K., et al. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI.
  • AAPPTec.
  • Tam, J. P., et al. (2001).
  • Zhang, Y., et al. (2019).
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
  • Kyoto University OCW. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube.
  • Fields, G. B. (2009). Introduction to Peptide Synthesis.

Sources

Measuring the Inhibitory Potency of 3-Hydroxyaspartic Acid on Glutamate Uptake: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Glutamate Transporters in Neurological Function

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to a vast array of physiological processes including synaptic plasticity, learning, and memory.[1][2] The precise control of extracellular glutamate concentrations is paramount, as excessive levels can lead to excitotoxicity and neuronal cell death, a pathological process implicated in numerous neurological disorders such as stroke, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.[1] This delicate homeostasis is primarily maintained by a family of high-affinity, Na⁺-dependent excitatory amino acid transporters (EAATs).[3][4]

Located on the plasma membranes of both neurons and glial cells, particularly astrocytes, EAATs actively clear glutamate from the synaptic cleft, terminating the neurotransmitter signal and preventing excitotoxic damage.[3][5][6] Given their crucial role, EAATs have emerged as significant therapeutic targets for the development of novel neuroprotective agents. The characterization of compounds that can modulate EAAT activity is therefore a key focus in neuroscience and drug discovery. One such compound is 3-hydroxyaspartic acid, an amino acid analog that has been shown to inhibit glutamate uptake.[7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to accurately measure the inhibitory activity of this compound on glutamate uptake. We will delve into the mechanistic underpinnings of this inhibition and provide a robust, step-by-step protocol for determining its potency, exemplified by the calculation of the half-maximal inhibitory concentration (IC₅₀).

Mechanism of Action: this compound as a Competitive Inhibitor

This compound and its derivatives are known to interact with excitatory amino acid transporters.[7][9] The DL-threo-β-hydroxyaspartate (THA) form, in particular, is a well-known inhibitor of glutamate transport.[8] These compounds typically act as competitive inhibitors, meaning they bind to the same substrate-binding site on the transporter as glutamate.[9] By occupying this site, this compound prevents the binding and subsequent translocation of glutamate into the cell, thereby inhibiting uptake. It is important to note that some competitive antagonists, like THA, can also be transported, leading to a phenomenon known as heteroexchange where the inhibitor is taken up and glutamate is released.[10]

The following diagram illustrates the general mechanism of glutamate uptake by EAATs and its competitive inhibition by this compound.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EAAT EAAT Glutamate_out Glutamate Glutamate_in Glutamate EAAT->Glutamate_in Translocates Glutamate_out->EAAT Binds Inhibitor_out This compound Inhibitor_out->EAAT Competitively Binds

Figure 1: Mechanism of EAAT inhibition. Glutamate binds to the EAAT and is transported into the cell. This compound competes with glutamate for the same binding site, preventing its uptake.

Experimental Protocol: Radiolabeled Glutamate Uptake Assay in Synaptosomes

This protocol details a widely used method for measuring glutamate uptake and its inhibition using a radiolabeled substrate, [³H]-L-glutamate, in a synaptosomal preparation from rodent brain tissue.[11][12][13] Synaptosomes are resealed nerve terminals that retain functional transporters, providing a physiologically relevant ex vivo model system.[5][14]

Materials and Reagents
  • Biological Material: Rodent (e.g., rat or mouse) brain tissue (e.g., cortex or hippocampus).[4][5]

  • Radiochemical: [³H]-L-glutamate.

  • Test Compound: this compound.

  • Buffers and Solutions:

    • Sucrose Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.

    • Krebs-HEPES Buffer: 124 mM NaCl, 4 mM KCl, 1.25 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM D-glucose, pH 7.4.[6]

    • Lysis Buffer: 0.1 M NaOH.[6]

  • Scintillation Cocktail.

  • Protein Assay Reagents (e.g., Bradford or BCA).

Experimental Workflow

The following diagram outlines the key steps in the glutamate uptake assay.

A 1. Synaptosome Preparation (Homogenization & Centrifugation) B 2. Pre-incubation (Synaptosomes + Inhibitor) A->B C 3. Initiation of Uptake (Add [3H]-L-glutamate) B->C D 4. Termination of Uptake (Rapid Filtration & Washing) C->D E 5. Lysis & Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC50) E->F

Figure 2: Experimental workflow for the glutamate uptake assay.

Step-by-Step Methodology

1. Preparation of Synaptosomes: a. Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain region of interest on ice. b. Homogenize the tissue in ice-cold Sucrose Buffer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. d. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2 fraction).[14] e. Resuspend the pellet in an appropriate volume of ice-cold Krebs-HEPES buffer. f. Determine the protein concentration of the synaptosomal preparation using a standard protein assay.

2. Glutamate Uptake Assay: a. In a 96-well plate, add Krebs-HEPES buffer. b. Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (no inhibitor) and a control for non-specific uptake (e.g., a saturating concentration of a known potent EAAT inhibitor like DL-TBOA or by performing the assay at 4°C).[10] c. Add the synaptosomal suspension to each well to a final protein concentration of approximately 10-20 µg per well. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the uptake reaction by adding [³H]-L-glutamate to each well (final concentration typically in the low nanomolar range, e.g., 50 nM).[15] f. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[15] The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments. g. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. h. Immediately wash the filters three times with ice-cold Krebs-HEPES buffer to remove unbound radiolabel. i. Transfer the filters to scintillation vials.

3. Measurement and Data Analysis: a. Add scintillation cocktail to each vial and allow for equilibration. b. Measure the radioactivity in each sample using a liquid scintillation counter. c. Subtract the non-specific uptake (counts from the DL-TBOA or 4°C control wells) from all other measurements to determine the specific uptake. d. Express the data as a percentage of the specific uptake in the vehicle control (100% activity). e. Plot the percentage of inhibition against the logarithm of the this compound concentration. f. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[16][17] The IC₅₀ is the concentration of the inhibitor that reduces the specific glutamate uptake by 50%.

Data Presentation and Interpretation

The results of the inhibition assay can be summarized in a table to clearly present the dose-dependent effect of this compound.

This compound (µM)Log [Inhibitor]% Inhibition (Mean ± SEM)
0 (Vehicle)-0 ± 2.5
1012.3 ± 3.1
30.4828.9 ± 4.5
10148.7 ± 3.8
301.4872.1 ± 5.2
100291.5 ± 2.9
3002.4898.2 ± 1.7

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

From a plot of this data, the IC₅₀ value can be calculated. A lower IC₅₀ value indicates a more potent inhibitor. This quantitative measure is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.

Alternative and Complementary Methodologies

While the radiolabeled uptake assay is a gold standard, alternative methods are available that may be more suitable for certain applications, such as high-throughput screening.

  • Fluorescent-Based Assays: These assays utilize fluorescent glutamate analogs or sensors that change their fluorescence properties upon transport or binding. Kits are commercially available that measure the disappearance of glutamate from the extracellular medium.[1][18][19]

  • Cell-Based Assays: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing specific EAAT subtypes can be used.[3][11][20] This allows for the characterization of inhibitor selectivity for different transporter isoforms.

Conclusion and Future Directions

The protocol described herein provides a robust and reliable method for quantifying the inhibitory activity of this compound on glutamate uptake. By understanding the potency and mechanism of such inhibitors, researchers can gain valuable insights into the function of EAATs and their role in neurological health and disease. The characterization of this compound and its analogs may pave the way for the development of novel therapeutic strategies aimed at mitigating excitotoxic neuronal damage. Future studies could involve exploring the selectivity of this compound for different EAAT subtypes and evaluating its efficacy in in vivo models of neurological disorders.

References

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
  • Ewers, D., et al. (2012). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. The Journal of Biological Chemistry, 287(36), 30466–30475. [Link]
  • Ewers, D., et al. (2012). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally constrained glutamate analogue (+)-HIP-B. The Journal of Biological Chemistry, 287(36), 30466-75. [Link]
  • Furness, D. N., et al. (2008). A quantitative assessment of glutamate uptake into hippocampal synaptic terminals and astrocytes: new insights into a neuronal role for excitatory amino acid transporter 2 (EAAT2). Neuroscience, 157(1), 80–91. [Link]
  • Vandenberg, R. J., et al. (1997). New beta-hydroxyaspartate derivatives are competitive blockers for the bovine glutamate/aspartate transporter. The Journal of Biological Chemistry, 272(33), 20336–20342. [Link]
  • Bradford, H. F. (1991). Uptake and release for glutamine and glutamate in a crude synaptosomal fraction from rat brain. Biochemical Society Transactions, 19(1), 75-78. [Link]
  • Rodríguez-Campuzano, L. G., & Ortega, A. (2022). Characterization of glutamate transporters activity. Both cell lines...
  • Shigeri, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). Journal of Neurochemistry, 79(2), 297-302. [Link]
  • Li, S., et al. (2015). Glutamate uptake into synaptosomes isolated from the forebrain of 14-week-old wild-type and GLT-1+/− mice.
  • Vandenberg, R. J., et al. (1997).
  • Goursaud, S., et al. (2018). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience, 11, 23. [Link]
  • Funicello, M., et al. (2004). Dissociation of [3H]L-glutamate uptake from L-glutamate-induced [3H]D-aspartate release by 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid and 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid, two conformationally constrained aspartate and glutamate analogs. Molecular Pharmacology, 66(3), 522-9. [Link]
  • McNair, L. F., et al. (2021). Glutamate uptake is reduced in crude synaptosomes prepared from hippocampus and striatum of synGLT-1 KO mice.
  • Fontana, A. C. K. (2018). Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. Scribd. [Link]
  • Robinson, M. B. (2006). Rapid Regulation of Glutamate Transport: Where do we go from here?. The Neuroscientist, 12(6), 571–583. [Link]
  • Gegelashvili, G., & Schousboe, A. (2000). The HPLC and 14 C-glutamate methods of measuring glutamate uptake produced similar measures of glutamate-induced stimulation of glutamate uptake.
  • Cell Biolabs, Inc. (n.d.).
  • Jabaudon, D., et al. (1999). Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin. Proceedings of the National Academy of Sciences of the United States of America, 96(15), 8733–8738. [Link]
  • de Oliveira, F. F., et al. (2021). Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus. Journal of Visualized Experiments, (176). [Link]
  • Jourdain, P., et al. (2007). Determination of the IC 50 for glutamate receptor antagonists. A,...
  • Swanson, R. A., et al. (1999). Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST. Journal of Neuroscience, 19(23), 10287-10294. [Link]
  • Gonzalez, D. M., & Adda, C. G. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 62–71. [Link]
  • Dreyer, E. B. (1995). Inhibition of glutamate uptake causes an acute increase in aqueous humor protein. Experimental Eye Research, 61(5), 593-598. [Link]
  • Lim, J. Z. H., et al. (2021). Schematic diagram of glutamate uptake assay Steps: (a) Removal of...
  • Fontana, A. C. (2018). Protocols for Measuring Glutamate Uptake: Dose‐Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Semantic Scholar. [Link]
  • Al-Aabed, O., et al. (2019). NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes. Cells, 8(5), 413. [Link]
  • Volterra, A., et al. (1996). Inhibition of glutamate uptake induces progressive accumulation of extracellular glutamate and neuronal damage in rat cortical cultures. Journal of Neurochemistry, 66(5), 2024-32. [Link]
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxyaspartic acid (Hya) is a non-proteinogenic amino acid characterized by two chiral centers, resulting in four distinct stereoisomers.[1] Its derivatives are integral components in various natural products and exhibit significant biological activities, including potential as antitumor agents and neurotransmitter inhibitors.[2][3] However, achieving high-yield, stereoselective synthesis of a specific isomer is a considerable challenge for researchers in drug discovery and chemical biology.

This guide provides a comprehensive technical support resource structured in a question-and-answer format. It is designed to address common challenges, troubleshoot experimental hurdles, and offer field-proven insights to improve the yield and purity of your this compound synthesis.

Section 1: Foundational Knowledge & Synthesis Strategies (FAQs)

This section addresses fundamental questions to help you select and design the optimal synthesis strategy.

Q1: What are the primary methods for synthesizing this compound, and what are their trade-offs?

There are two main approaches: traditional chemical synthesis and modern biotechnological (enzymatic) methods. The choice depends critically on the desired stereoselectivity, scalability, and available resources.

  • Chemical Synthesis: These methods often involve the ammonolysis of precursors like dl-cis-epoxysuccinic acid or the hydroxylation of aspartic acid diesters.[2] A key advantage is the accessibility of starting materials. However, a significant drawback is the lack of stereocontrol, which typically results in a mixture of undesirable stereoisomers (diastereomers and enantiomers), necessitating complex and often low-yielding purification steps like diastereomeric salt formation.[2][4]

  • Biotechnological/Enzymatic Synthesis: This approach leverages the inherent chemo-, regio-, and stereoselectivity of enzymes to produce optically pure isomers.[2] Recent advancements have demonstrated near-quantitative yields (>90%) for specific isomers, such as L-threo-3-hydroxyaspartic acid (L-THA), using engineered microbial systems.[2][5] While the initial setup of the biological system may require expertise in molecular biology, the efficiency, stereopurity, and environmental benefits are unparalleled.

Q2: Why is achieving high stereoselectivity so difficult in chemical synthesis?

This compound possesses two chiral centers (at C-2 and C-3), meaning four stereoisomers can form: L-threo, L-erythro, D-threo, and D-erythro.[1][2] Conventional chemical reactions often lack the spatial precision to control the formation of both centers simultaneously. For example, nucleophilic ring-opening of a symmetric epoxide precursor with ammonia can occur from two different faces, leading to a mixture of diastereomers.[2][6] Furthermore, reaction conditions involving strong acids or bases can cause racemization at the α-carbon, further compromising chiral purity.[7][8]

Q3: I am considering an enzymatic approach. What is the most promising strategy for achieving high yields?

The most effective strategy reported to date is a one-pot, whole-cell bioconversion process using genetically engineered Escherichia coli.[2][5] This system relies on two key enzymatic steps:

  • Hydroxylation: An asparagine hydroxylase (such as AsnO) converts L-asparagine into 3-hydroxyasparagine.

  • Hydrolysis: The amide group of 3-hydroxyasparagine is hydrolyzed by an asparaginase to yield the final product, this compound.

Crucially, high yields (up to 96%) were achieved by using an E. coli strain deficient in native asparaginase I and expressing the hydroxylase gene under a strong promoter (like the T7 promoter).[2][5] This combination prevents the degradation of the L-asparagine substrate by the host's own enzymes and ensures high expression of the key synthetic enzyme.

Synthesis Strategy Decision Workflow

The following diagram illustrates a decision-making process for selecting a synthesis route.

start Goal: Synthesize This compound stereo Is high stereopurity (single isomer) critical? start->stereo resources Are resources for molecular biology & fermentation available? stereo->resources Yes chem_synth Pursue Chemical Synthesis (e.g., from epoxysuccinic acid) stereo->chem_synth No resources->chem_synth No enz_synth Pursue Enzymatic Synthesis (e.g., whole-cell E. coli system) resources->enz_synth Yes purify Prepare for complex purification (chiral resolution, chromatography) chem_synth->purify direct Benefit from direct synthesis of optically pure product enz_synth->direct start Problem: Low Yield of This compound q1 Step 1: Analyze AsnO Expression via SDS-PAGE start->q1 s1 Solution: Switch to a stronger promoter (e.g., T7) q1->s1 Expression is Low q2 Step 2: Verify Host Strain Genotype q1->q2 Expression is High end Yield Improved s1->end s2 Solution: Use an Asparaginase I -deficient E. coli strain q2->s2 Strain is Wild-Type q3 Step 3: Check Reaction Buffer Composition & Conditions q2->q3 Strain is Correct s2->end s3 Solution: Ensure all cofactors are present. Optimize pH (6.5) and Temperature (25-30°C) q3->s3 Conditions are Suboptimal q3->end Conditions Optimized s3->end

Caption: A logical workflow for troubleshooting low product yield.

Poor Stereoselectivity & Side Reactions

Q: My chemical synthesis produced a mixture of threo and erythro isomers. How can I isolate the desired product?

A: When a chemical synthesis results in a diastereomeric mixture, the primary method for separation is chromatography or selective crystallization. However, a more robust approach is to use an enzymatic resolution method.

  • Enzymatic Resolution: This technique uses an enzyme that acts specifically on only one of the undesired stereoisomers, converting it to a different compound that can be easily separated. For instance, a dehydratase enzyme from Delftia sp. can selectively degrade D-threo-3-hydroxyaspartate (D-THA), allowing for the isolation of optically pure L-THA from a racemic dl-THA mixture. [4]This is highly advantageous as it can provide optically pure compounds that are otherwise difficult to separate. [4]* Chromatographic Separation: While challenging due to the high polarity of the amino acids, ion-exchange chromatography can be used to separate diastereomers. [6]The procedure typically involves binding the amino acid mixture to a strongly basic anion exchange resin and then eluting with an acid, such as acetic acid. [6] Q: What are the most common side reactions during synthesis and how can I minimize them?

A: Side reactions are a major cause of reduced yield and purity.

  • In Chemical Synthesis:

    • Aspartimide Formation: Particularly in peptide synthesis involving aspartic acid, the side-chain carboxyl group can react with the backbone amide to form a succinimide ring. This can occur under both acidic and basic conditions and leads to a mixture of α- and β-coupled peptides upon ring-opening. [9] * Mitigation: Use of protecting groups on the side chain and adding reagents like HOBt to the deprotection solution can reduce this side reaction. [9] * Racemization: The α-proton of amino acids is susceptible to abstraction under basic or strongly acidic conditions, leading to a loss of stereochemical integrity. [7] * Mitigation: Employ mild reaction conditions and avoid prolonged exposure to strong acids or bases, especially during deprotection steps.

  • In Enzymatic Synthesis:

    • Product Degradation: The desired this compound product can sometimes be a substrate for other enzymes. For example, some dehydratases may slowly degrade the L-isomer while rapidly degrading the D-isomer. [2] * Mitigation: Careful selection of the enzyme or engineered host is critical. Monitor the reaction over time to identify the point of maximum product accumulation before significant degradation occurs.

Section 3: Protocols & Methodologies

Protocol 1: One-Pot Enzymatic Synthesis of L-threo-3-Hydroxyaspartic Acid (L-THA)

This protocol is adapted from the high-yield whole-cell bioconversion method. [2][5] 1. Strain and Culture Preparation: a. Use an asparaginase I-deficient E. coli strain (e.g., a knockout mutant) transformed with a plasmid containing the asparagine hydroxylase (asnO) gene under the control of a T7 promoter. b. Grow the cells in a suitable medium (e.g., LB broth) with appropriate antibiotic selection at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression with IPTG and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours. d. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

2. Whole-Cell Bioconversion Reaction: a. Resuspend the cell pellet in the reaction buffer to a desired cell density. b. Prepare the final reaction mixture containing:

  • L-asparagine (starting substrate)
  • 2-oxoglutarate
  • L-ascorbic acid
  • FeSO₄ c. Incubate the reaction mixture at 25-30°C with gentle agitation.

3. Monitoring and Harvest: a. Monitor the progress of the reaction by taking aliquots at regular intervals. b. Analyze the samples for the presence of L-THA and the consumption of L-asparagine using HPLC. c. Once the reaction reaches completion (typically >90% conversion), terminate the reaction by centrifuging to remove the cells. The supernatant contains the crude L-THA product.

Protocol 2: HPLC Analysis of this compound Isomers

Direct analysis of amino acids by HPLC is difficult; therefore, pre-column derivatization is required. The OPA/FMOC method is a common and reliable choice.

1. Derivatization: a. Use an automated derivatization program in the autosampler if available. b. The derivatization involves sequential reactions with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines. This creates fluorescent derivatives that are easily detectable. [10] 2. Chromatographic Conditions:

  • Column: A reverse-phase column specifically designed for amino acid analysis (e.g., Agilent Eclipse Plus AAA or similar). [10] * Mobile Phase A: An aqueous buffer (e.g., 20 mM sodium acetate, pH 7.2).
  • Mobile Phase B: An organic solvent like acetonitrile or methanol.
  • Gradient: A suitable gradient from low to high organic phase concentration to elute all derivatized amino acids.
  • Detection: Fluorescence detector.
  • Temperature: 40°C. [10] 3. Data Analysis: a. Identify peaks by comparing retention times with those of pure analytical standards for each of the four stereoisomers. b. Quantify the yield and isomeric purity by integrating the peak areas.

Section 4: Data Summary

Table 1: Comparison of Synthesis Methodologies
FeatureChemical SynthesisEnzymatic (Whole-Cell) Synthesis
Typical Yield Low to moderate; highly variableVery High (up to 96%) [2][5]
Stereoselectivity Poor; often produces racemic or diastereomeric mixtures [2][4]Excellent; produces a single, optically pure isomer [2]
Key Challenge Achieving stereocontrol and purification of isomers [2]Initial strain engineering and optimizing expression [5]
Purification Complex; requires chiral resolution or difficult chromatography [4]Simplified; product is in aqueous medium with fewer related impurities
Scalability Can be difficult to scale while maintaining purityHighly scalable using standard fermentation equipment [5]
Starting Materials Epoxysuccinic acids, aspartic acid diesters [2][6]L-asparagine, glucose (for cell growth) [5]

References

  • Hashimoto, T., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(10), 3483-3490. [Link]
  • Hashimoto, T., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed. [Link]
  • Yasutake, Y., et al. (2016). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp.
  • Jones, C. W., et al. (1969). threo- and erythro- β-Hydroxy-DL-aspartic acids. Canadian Science Publishing. [Link]
  • Valliere-Douglass, J., et al. (2012). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies.
  • The synthesis of high yield hydroxyaspartic acid and its use in antitumor drugs. (2014). Waseda University Research Seeds. [Link]
  • This compound. (n.d.). The Good Scents Company. [Link]
  • Jones, C. W., et al. (1969). threo- and erythro- β-Hydroxy-DL-aspartic acids.
  • Dutta, B., et al. (2011). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. PubMed. [Link]
  • This compound. (n.d.). Wikipedia. [Link]
  • Wang, Y., et al. (2020). Efficient preparation of β-hydroxy aspartic acid and its derivatives. Tetrahedron Letters, 61(4), 151431. [Link]
  • The formation of hydroxyaspartic acid from dihydroxyfumaric acid and L-glutamic acid. (1956). Journal of Biological Chemistry. [Link]
  • DL-threo-beta-Hydroxyaspartic acid. (n.d.). PubChem. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
  • Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide. (2013).
  • Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]
  • HPLC Methods for analysis of Aspartic acid. (n.d.).
  • Heikinheimo, A., et al. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Aalto University's research portal. [Link]
  • Common side reactions in peptide synthesis occurring on resin. (n.d.).
  • HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. (2015).

Sources

challenges in the chemical synthesis of 3-hydroxyaspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Hydroxyaspartic Acid

Welcome to the technical support guide for the chemical synthesis of this compound (Hya). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable, non-proteinogenic amino acid. This compound, with its two stereocenters, presents significant synthetic challenges, primarily in achieving stereochemical control. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.

Introduction to the Challenge

This compound (Hya) is a fascinating molecule found in nature as a component of bioactive peptides and siderophores.[1][2] Its utility as a multifunctional building block in organic synthesis is significant.[1][2] The core challenge in its synthesis lies in the control of two adjacent chiral centers (C2-amino and C3-hydroxyl), which can result in four possible stereoisomers. Conventional chemical methods often lack the necessary chiral selectivity, leading to mixtures of stereoisomers that are difficult to separate and require complex purification procedures.[3] This guide will address these core issues head-on, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Stereochemical Control

The primary hurdle in any Hya synthesis is controlling the relative and absolute stereochemistry to isolate the desired single isomer.

Question 1: My synthesis produced a mixture of all four stereoisomers. What is the most robust strategy for obtaining a single, optically pure isomer?

The Scientist's Insight: Achieving stereocontrol over two adjacent centers from an achiral or racemic starting material is fundamentally challenging. When a reaction produces a mixture of diastereomers (e.g., threo and erythro pairs), it points to a lack of facial selectivity in the key bond-forming step. Conventional methods often struggle with this.[3] The most effective strategies involve either starting with a chiral precursor or using a powerful asymmetric catalyst that can control the formation of both stereocenters simultaneously.

Troubleshooting Protocol:

  • Evaluate Your Current Route: If you are using a non-stereoselective method, such as the direct hydroxylation of an aspartic acid derivative without a chiral director, obtaining a mixture is expected. It is often more efficient to change the strategy than to attempt to optimize a fundamentally non-selective reaction.

  • Adopt an Asymmetric Strategy: The Sharpless Asymmetric Aminohydroxylation (AA) is a well-established and powerful method. Starting with an α,β-unsaturated ester like trans-ethyl cinnamate or diethyl fumarate, the AA reaction can install the amino and hydroxyl groups in a highly controlled, predictable manner, depending on the chiral ligand used.[1][2][4] This approach directly sets both the relative (syn or anti) and absolute stereochemistry.

  • Consider Biocatalysis: For specific isomers like L-threo-3-hydroxyaspartic acid (L-THA), enzymatic and whole-cell approaches can be exceptionally selective. For instance, using recombinant E. coli expressing asparagine hydroxylase can produce L-THA from L-asparagine with yields reported as high as 96%.[5] This avoids complex chemical protecting group manipulations and often provides unparalleled enantiopurity.[3][6]

Stereoisomers cluster_threo threo Diastereomers cluster_erythro erythro Diastereomers 2S,3R (2S,3R) L-threo 2R,3S (2R,3S) D-threo 2S,3R->2R,3S Enantiomers 2S,3S (2S,3S) L-erythro 2R,3R (2R,3R) D-erythro 2S,3S->2R,3R Enantiomers

A diagram of the four stereoisomers of this compound.
Category 2: Protecting Group Strategy

With three functional groups (α-amino, β-hydroxyl, two carboxyls), a robust and orthogonal protecting group strategy is non-negotiable.

Question 2: I am struggling with side reactions during deprotection. How do I choose an optimal, orthogonal protecting group scheme for solid-phase peptide synthesis (SPPS)?

The Scientist's Insight: Protecting group orthogonality is key.[7] This means each protecting group can be removed under specific conditions that do not affect the others. For SPPS, the choice is typically between two major strategies: Boc/Bn (acid-labile α-amino protection) and Fmoc/tBu (base-labile α-amino protection). The choice dictates the protection for the hydroxyl and side-chain carboxyl groups. Side reactions often occur when this orthogonality breaks down.[8]

Troubleshooting Protocol & Recommendations:

  • Assess Your Strategy:

    • Fmoc/tBu Strategy (Most Common): The α-amino group is protected as Fmoc (removed with piperidine), while the β-hydroxyl and side-chain carboxyl groups are protected with acid-labile groups like tert-butyl (tBu).[9] This is generally the preferred method.

    • Boc/Bn Strategy: The α-amino group is protected as Boc (removed with TFA), while other functionalities are protected with groups removed by stronger conditions like HF cleavage (e.g., Benzyl esters, Z-groups).[10]

  • Common Pitfall - Aspartimide Formation: When synthesizing peptides containing aspartic acid derivatives, the side-chain carboxyl can attack the backbone, especially during Fmoc deprotection (basic conditions), forming a five-membered aspartimide ring. This can lead to racemization and formation of β-linked peptides.[11][12]

    • Solution: Protect the β-carboxyl group with a bulkier ester like O-2,6-dichlorobenzyl (DCB) or use coupling reagents that incorporate additives like HOBt, which has been shown to reduce aspartimide formation.[11]

  • Hydroxyl Group Protection: The β-hydroxyl group is nucleophilic and must be protected.[9]

    • In an Fmoc strategy, a tert-butyl (tBu) ether is standard. It is stable to piperidine but is cleanly removed during the final acid cleavage (e.g., with TFA).

    • In a Boc strategy, a benzyl (Bzl) ether is common, which is removed during the final HF cleavage.

PG_Strategy

A decision workflow for selecting a protecting group strategy.
Category 3: Purification and Analysis

Even with a good synthetic strategy, isolating the target diastereomer from closely related impurities is a major challenge.

Question 3: My reaction produced a 90:10 mixture of the desired threo diastereomer and the undesired erythro isomer. How can I purify this to >99% diastereomeric excess (d.e.)?

The Scientist's Insight: Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques like chromatography or crystallization.[13] However, because their structures can be very similar, separation is often non-trivial. The key is to exploit the subtle differences in their 3D structure, which affects their polarity and ability to pack into a crystal lattice.

Troubleshooting Protocol:

  • Flash Chromatography (First Pass):

    • Principle: Diastereomers will have different retention factors (Rf) on silica gel. The difference may be small, so careful optimization is required.

    • Method:

      • Start with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity.

      • Use a long column with high-quality silica for better resolution.

      • Run small-scale analytical TLC plates first to find a solvent system that gives maximal separation between the two spots.

      • Pro-Tip: If the compound has acidic or basic functional groups, adding a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase can improve peak shape and resolution.

  • Diastereomeric Salt Crystallization (High Purity):

    • Principle: This classic technique involves reacting your mixture of diastereomeric amino acid derivatives with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have significantly different solubilities, allowing one to be selectively crystallized.[14]

    • Method:

      • Choose a suitable resolving agent (e.g., for an acidic Hya derivative, use a chiral amine like (R)-(+)-α-methylbenzylamine).

      • Dissolve the diastereomeric mixture and one equivalent of the resolving agent in a suitable solvent (e.g., ethanol, isopropanol).

      • Slowly cool the solution or allow for slow evaporation to induce crystallization.

      • Filter the crystals, which will be enriched in one diastereomer. One or two recrystallizations are often sufficient to achieve >99% d.e.

      • Liberate the free amino acid from the salt by acid/base extraction.[14]

Question 4: How can I confirm the stereochemistry and purity of my final product?

The Scientist's Insight: Confirming the identity and purity of diastereomers requires analytical techniques that are sensitive to the spatial arrangement of atoms. 1H NMR is particularly powerful for differentiating diastereomers, as the different spatial relationships between protons result in distinct chemical shifts and coupling constants.

Analytical Workflow:

  • ¹H NMR Spectroscopy:

    • Principle: Protons in different diastereomers are in chemically non-equivalent environments and will exhibit different NMR signals.[15] The coupling constant (³J) between the protons on C2 and C3 is diagnostic.

    • Expected Values:

      • anti (erythro) isomers: Typically show a smaller coupling constant (³J ≈ 2-4 Hz).

      • syn (threo) isomers: Typically show a larger coupling constant (³J ≈ 5-8 Hz).

    • Purity Check: Integrate the distinct signals corresponding to each diastereomer to accurately determine the diastereomeric ratio.

  • Chiral HPLC/GC:

    • Principle: To confirm enantiomeric purity (e.e.), you must use a chiral stationary phase (CSP). The sample interacts diastereomerically with the chiral environment of the column, allowing for the separation of enantiomers.

    • Method: Derivatize your Hya product to make it more volatile (for GC) or suitable for the HPLC column. Screen various chiral columns (e.g., Chiralcel OD, Chiralpak AD) to find one that resolves the enantiomers of your specific derivative.

Table 1: Comparison of Synthetic Strategies for this compound

StrategyKey Reagents/MethodTypical Diastereoselectivity (d.r.)ProsCons
Asymmetric Aminohydroxylation Sharpless AA (AD-mix-α/β) on diethyl fumarate>95:5High stereocontrol; predictable outcome.[1][2]Requires careful handling of osmium tetroxide; multi-step process.
Biocatalytic Hydroxylation Whole-cell (E. coli) with asparagine hydroxylase>99:1 (L-threo)Exceptionally high stereoselectivity; green chemistry.[5]Substrate-specific; requires molecular biology expertise.
Aldol-type Additions Glycine enolate addition to a glyoxylate derivativeVaries (50:50 to 80:20)Readily available starting materials.Often poor stereocontrol without a chiral auxiliary.
Diastereomeric Resolution Crystallization with a chiral resolving agentCan reach >99:1High purity achievable; established technique.[14]Yield is theoretically limited to 50%; can be tedious.

References

  • One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). (2015). Applied and Environmental Microbiology. [Link]
  • Ma, D. (2008).
  • Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-10. [Link]
  • Boger, D. L., et al. Asymmetric Synthesis of Orthogonally Protected l-threo-β-Hydroxyasparagine. The Journal of Organic Chemistry. [Link]
  • One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). (2015). PubMed. [Link]
  • Preparation of a protected (2S,3S)-.beta.-hydroxyaspartic acid suitable for solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2022).
  • Schelhaas, M., & Waldmann, H. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS.
  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
  • Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. [Link]
  • This compound. Wikipedia. [Link]
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2023). PubMed. [Link]
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2022). AZoM. [Link]
  • Houk, K. N., & Cheong, P. H. Y. (2021). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. [Link]
  • Stereoselective synthesis of constrained azacyclic hydroxyethylene isosteres as aspartic protease inhibitors. (2005). PubMed. [Link]
  • Can NMR be used to separate enantiomers or diastereomers? Reddit. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst. [Link]
  • Side reactions in peptide synthesis: An overview. (2020). Bibliomed. [Link]
  • C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds. (2013). Journal of the American Chemical Society. [Link]
  • Common side reactions in peptide synthesis occurring on resin (a and b)...
  • Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. (2021). PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of amino acids. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most common chromatographic challenges: peak tailing. This resource is structured in a practical question-and-answer format to help you quickly diagnose and resolve issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is causing the peaks of my basic amino acids (e.g., Lysine, Arginine, Histidine) to tail significantly in my reversed-phase HPLC analysis?

A: The most common reason for the tailing of basic amino acid peaks in reversed-phase HPLC is secondary interactions with the stationary phase.[1][2][3] Specifically, the issue often lies with exposed silanol groups (Si-OH) on the surface of the silica-based packing material.[1][4][5]

Here's a breakdown of the mechanism:

  • Silanol Groups: In traditional C18 columns, not all silanol groups on the silica surface are covered by the bonded phase. These residual silanols are acidic and can become ionized (negatively charged, SiO-) at mobile phase pH values above approximately 3.5-4.0.[3][6][7]

  • Analyte Interaction: Basic amino acids have amine functional groups that are protonated (positively charged) at acidic to neutral pH. This positive charge leads to a strong electrostatic interaction with the negatively charged silanol groups.[2][3]

  • Multiple Retention Mechanisms: This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction of the reversed-phase separation.[1][2] The presence of multiple retention mechanisms, where one is easily overloaded, disrupts the ideal symmetrical peak shape and causes tailing.[1]

This interaction is particularly problematic for basic compounds.[1][2][4] Modern, high-purity silica columns (Type B) and end-capped columns are designed to minimize these exposed silanols, but they may not be completely eliminated.[1][5]

Q2: How can I adjust my mobile phase to reduce peak tailing for basic amino acids?

A: Optimizing your mobile phase is a powerful way to mitigate peak tailing. The primary strategies involve controlling pH and using mobile phase additives.

Strategy 1: Mobile Phase pH Adjustment

The pH of your mobile phase is a critical parameter that influences the ionization state of both your amino acid analytes and the residual silanol groups on the column.[3][8][9]

  • Low pH (pH < 3): Operating at a low pH is a common and effective strategy.[2][3][10] At a pH below 3, the acidic silanol groups are fully protonated (Si-OH), making them neutral.[3][5] This prevents the strong ionic interaction with your protonated basic amino acids, leading to improved peak symmetry.[2][3]

  • High pH (pH > 8): An alternative approach is to work at a high pH. In this case, the silanol groups will be deprotonated and negatively charged. However, the primary amine groups of the basic amino acids will be deprotonated and neutral, thus minimizing the unwanted ionic interactions.[6] Care must be taken as high pH can dissolve the silica backbone of the column, so a pH-stable column is required.

Strategy 2: Use of Mobile Phase Additives
  • Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[1][10] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your amino acid analytes.[10] A typical concentration is around 5-20 mM.[1][10]

  • Ion-Pairing Agents: For more challenging separations, an ion-pairing agent can be used. These are molecules that have a charged head group and a hydrophobic tail. For basic amino acids (cations), an anionic ion-pairing agent like trifluoroacetic acid (TPA), heptafluorobutyric acid (HFBA), or alkyl sulfonates is added to the mobile phase.[11][12] The agent forms a neutral ion-pair with the charged amino acid, which then interacts with the reversed-phase stationary phase via a single, well-defined hydrophobic mechanism, improving peak shape. TFA at a concentration of 0.1% is commonly used for peptide and protein separations and can be effective for amino acids as well.[12][13]

Below is a summary of mobile phase strategies:

StrategyMechanism of ActionTypical ConcentrationConsiderations
Low pH (e.g., pH 2.5) Protonates silanol groups to neutralize their charge.[3][10]Buffer at 10-20 mMMay decrease retention of basic analytes.[3] Ensure column is stable at low pH.[2]
High pH (e.g., pH > 8) Neutralizes the charge on basic amino acids.[6]Buffer systemRequires a pH-stable column (e.g., hybrid or polymer-based).
Competing Base (e.g., TEA) Shields active silanol sites from the analyte.[10]5-20 mMCan shorten column lifetime.[10]
Ion-Pairing Agent (e.g., TFA, HFBA) Forms a neutral ion-pair with the charged analyte.[12][13]0.05% - 0.1%Can suppress MS signal if using LC-MS.[14] Larger agents are less volatile.[15]
Q3: I'm seeing tailing for all my amino acid peaks, not just the basic ones. What could be the cause?

A: If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system's hardware or a problem at the head of the column, rather than specific chemical interactions.[16]

Here is a troubleshooting workflow to diagnose the problem:

G A All Peaks Tailing B Check for Column Void or Blocked Frit A->B C Reverse-flush the column (if permissible) B->C D Problem Resolved? C->D E Replace Column Frit or Column D->E No K Return to normal operation D->K Yes H Issue Persists E->H F Check for Extra-Column Volume G Use shorter, narrower ID tubing F->G G->H H->F I Sample Solvent Mismatch? H->I J Dissolve sample in mobile phase I->J

Caption: Troubleshooting workflow for universal peak tailing.

Detailed Explanation:

  • Column Void or Blocked Inlet Frit: This is the most frequent cause of universal peak tailing.[16] Particulates from the sample, mobile phase, or wear and tear of system components (like pump seals) can accumulate on the inlet frit of the column.[16] This blockage disrupts the uniform flow of the sample onto the stationary phase, leading to peak distortion.[16] A "void" can also form at the top of the column if the packed bed settles, creating an empty space that causes similar issues.[3]

    • Solution: First, try back-flushing the column (disconnect it from the detector and reverse the flow direction) with a strong solvent.[2][16] If this doesn't work, the column or the inlet frit may need to be replaced.[16][17]

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to peak broadening and tailing. This is often caused by using tubing with a large internal diameter or excessive length.[4][17]

    • Solution: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum, especially between the column and the detector.[4]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[17][18]

Q4: Can my choice of HPLC column affect peak tailing in amino acid analysis?

A: Absolutely. The choice of column is fundamental to achieving good peak shape.

  • Stationary Phase Chemistry: For reversed-phase analysis of derivatized amino acids, modern columns with high-purity silica (Type B) and robust end-capping are highly recommended.[1][5] End-capping is a process that uses a small silane molecule to bond to and cover many of the residual silanol groups that remain after the primary C18 bonding, thus reducing secondary interactions.[2][5]

  • Alternative Chemistries: For the analysis of underivatized, highly polar amino acids, alternative separation modes are often more suitable and can circumvent the issues seen in reversed-phase.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are excellent for retaining and separating polar compounds like underivatized amino acids.[19] This technique can provide excellent peak shapes without the need for derivatization.

    • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and is a traditional, robust method for amino acid analysis.[19]

Here is a comparison of common column types for amino acid analysis:

Column TypeSeparation PrincipleDerivatization Required?Common Peak Shape Issues
Reversed-Phase (C18, C8) HydrophobicityYes (e.g., OPA, FMOC)[19]Tailing of basic amino acids due to silanol interactions.[1][2]
Ion-Exchange (IEX) Net ChargeNo (post-column derivatization often used for detection)[19]Generally good peak shape, but can be sensitive to mobile phase pH and ionic strength.[20]
HILIC HydrophilicityNoCan be less robust, sensitive to water content in the mobile phase.[19]
Q5: What is the experimental protocol for using an ion-pairing agent to improve peak shape?

A: Here is a step-by-step protocol for incorporating an ion-pairing agent like Trifluoroacetic Acid (TFA) into your mobile phase. This is a common strategy when analyzing derivatized amino acids or peptides.

Protocol: Mobile Phase Preparation with TFA (0.1%)
  • Objective: To prepare an aqueous mobile phase (Solvent A) and an organic mobile phase (Solvent B) both containing 0.1% TFA to suppress secondary silanol interactions.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • High-purity Trifluoroacetic Acid (TFA)

    • Graduated cylinders and volumetric flasks

    • Sterile, filtered solvent bottles

  • Procedure:

    • Prepare Solvent A (Aqueous):

      • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

      • Carefully add 1 mL of TFA to the water.

      • Cap the bottle and mix thoroughly by inversion.

      • Sonicate or degas the mobile phase according to your lab's standard procedure.

    • Prepare Solvent B (Organic):

      • Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a 1 L solvent bottle.

      • Carefully add 1 mL of TFA to the organic solvent.

      • Cap the bottle and mix thoroughly by inversion.

      • Degas the mobile phase.

    • System Equilibration:

      • Install the newly prepared mobile phases on your HPLC system.

      • Purge the pump lines thoroughly with the new mobile phases.

      • Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes before injecting your first sample. This is crucial for the ion-pairing reagent to fully coat the stationary phase and ensure reproducible retention times.

G cluster_A Solvent A Preparation cluster_B Solvent B Preparation cluster_C System Setup A1 Measure 999 mL HPLC-grade Water A2 Add 1 mL TFA A1->A2 A3 Mix and Degas A2->A3 C1 Install Solvents on HPLC A3->C1 B1 Measure 999 mL HPLC-grade Acetonitrile B2 Add 1 mL TFA B1->B2 B3 Mix and Degas B2->B3 B3->C1 C2 Purge Pump Lines C1->C2 C3 Equilibrate Column (10-15 column volumes) C2->C3 D D C3->D Inject Sample

Caption: Workflow for preparing and using an ion-pairing mobile phase.

References
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • BenchChem.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Puryear, R. (2024, June 27). HPLC - Troubleshooting Tailing. YouTube.
  • Chrom Tech, Inc. (2025, October 28).
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • NIH.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • ResearchGate. Effect of mobile phase pH and organic content on retention times and...
  • LCGC. (2020, June 4).
  • Shodex. Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids.
  • Biotage. (2023, February 6).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Element Lab Solutions. HPLC Columns for Amino Acid & Cell Structure Analysis.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Element Lab Solutions. Reducing non-specific protein binding in HPLC.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Creative Proteomics.
  • Sigma-Aldrich.

Sources

Technical Support Center: 3-Hydroxyaspartic Acid Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic use of protecting groups with 3-hydroxyaspartic acid (Hya). This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique and challenging amino acid into their synthetic targets, particularly in the context of peptide synthesis.

This compound, with its four functional groups (α-amino, α-carboxyl, β-carboxyl, and β-hydroxyl), presents a significant strategic challenge.[1] The simultaneous presence of these reactive sites necessitates a carefully planned, orthogonal protecting group strategy to prevent unwanted side reactions and ensure the desired chemical transformations.[2][3][4] This guide provides in-depth, experience-driven answers to common problems and questions encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the protection and manipulation of this compound derivatives.

Question 1: I am observing significant lactonization during my reaction sequence. How can I prevent this?

Answer:

Lactonization is a common intramolecular side reaction with β-hydroxy acids, where the hydroxyl group attacks an activated carboxyl group, forming a cyclic ester (lactone). This is particularly problematic when attempting to activate one of the carboxylic acids for amide bond formation while the hydroxyl group is unprotected.

Root Causes & Solutions:

  • Inadequate Hydroxyl Protection: The most direct cause is an unprotected or poorly protected β-hydroxyl group. The choice of protecting group is critical.

    • Solution: Protect the hydroxyl group before activating either of the carboxyl groups. A robust protecting group that is stable to the planned reaction conditions is essential. Bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are excellent choices as they provide steric hindrance and are stable to a wide range of conditions, except for fluoride ions or strong acid.[5][6] Benzyl (Bn) ethers are also a reliable option, removable by hydrogenolysis.[7][8]

  • Order of Operations: Activating a carboxyl group (e.g., as an active ester for peptide coupling) in the presence of a free hydroxyl group creates a perfect storm for lactonization.[9][10]

    • Solution: Adhere to a strict order of operations. The hydroxyl group should be one of the first groups protected and one of the last deprotected in the overall scheme.

  • Reaction Conditions: The use of strong activating agents or harsh basic/acidic conditions can promote lactonization.

    • Solution: Employ mild coupling reagents if possible. Furthermore, ensure that the pH of the reaction mixture does not favor intramolecular cyclization.

Workflow to Prevent Lactonization:

G cluster_0 Strategy Start Start with This compound Protect_OH Protect β-hydroxyl group (e.g., TBDMS, Bn) Start->Protect_OH Step 1 Protect_Others Protect other functional groups (e.g., Fmoc on amine, tBu on carboxyls) Protect_OH->Protect_Others Step 2 Activate Perform desired reaction (e.g., Carboxyl activation for peptide coupling) Protect_Others->Activate Step 3 Deprotect Final Deprotection Activate->Deprotect Step 4

Caption: A workflow prioritizing hydroxyl protection to prevent lactonization.

Question 2: My hydroxyl protecting group is prematurely cleaved during Fmoc removal in solid-phase peptide synthesis (SPPS). What is happening?

Answer:

This is a classic problem of non-orthogonality. The conditions used to remove one protecting group are affecting another. Standard Fmoc-SPPS utilizes a piperidine/DMF solution for N-terminal deprotection, which is basic.[11][12][13] If your hydroxyl protecting group is base-labile, it will be partially or fully removed during these cycles.

Root Causes & Solutions:

  • Base-Labile Hydroxyl Protection: Protecting groups like acetyl (Ac) or other simple esters are readily cleaved by the basic conditions of Fmoc removal.[14]

    • Solution: Choose a hydroxyl protecting group that is stable to piperidine but can be removed under different conditions.

      • tert-Butyl (tBu) ether: This is a very common and effective choice in Fmoc/tBu chemistry. It is completely stable to piperidine but is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage during the final trifluoroacetic acid (TFA) cleavage step.[15]

      • Benzyl (Bn) ether: Stable to both the basic Fmoc deprotection and the acidic final cleavage. It requires a separate, orthogonal deprotection step (hydrogenolysis), which can be advantageous for more complex synthetic strategies.[8]

      • Trityl (Trt) group: This bulky group can be used to protect the hydroxyl group and is removed under mildly acidic conditions, offering another layer of orthogonality.[15][16]

Table 1: Orthogonality of Hydroxyl Protecting Groups in Fmoc-SPPS

Protecting GroupStable to 20% Piperidine/DMF?Stable to 95% TFA?Removal ConditionsOrthogonal to Fmoc?
t-Butyl (tBu) YesNo95% TFAYes
Benzyl (Bn) YesYesH₂, Pd/CYes
Trityl (Trt) YesNo (Very Labile)1-2% TFA in DCM[17]Yes
TBDMS YesNoTBAF or HF-Pyridine[5][14]Yes
Acetyl (Ac) NoYesMild Base (e.g., Hydrazine)No

Question 3: I'm struggling with low yields when synthesizing my fully protected this compound building block. What are the critical steps to optimize?

Answer:

Synthesizing a fully and orthogonally protected Hya derivative is a multi-step process where yield loss can occur at several stages.[18] The key is a combination of robust protection chemistry and careful purification.

Critical Optimization Points:

  • Initial Esterification: Protecting the two carboxyl groups is often the first step. Differentiating between the α- and β-carboxyls can be challenging.

    • Strategy: A common route is to first form a cyclic intermediate, like an oxazoline, which can then be selectively opened to yield a mono-protected derivative.[18] Alternatively, direct esterification under carefully controlled conditions can work. For SPPS, it's often practical to use a building block where one carboxyl is protected as a tert-butyl ester and the other is free for coupling to the resin.[19]

  • Hydroxyl Group Protection: As discussed, this step is crucial. Incomplete protection will lead to side reactions and purification difficulties.

    • Optimization: Use a slight excess of the protecting group reagent (e.g., TBDMS-Cl) and a suitable base like imidazole.[5] Monitor the reaction by TLC or LC-MS to ensure it goes to completion. The reaction may require gentle heating or extended reaction times depending on steric hindrance.

  • Amino Group Protection: This is typically the final protection step before the building block is ready for SPPS.

    • Optimization: The introduction of the Fmoc group is usually efficient using Fmoc-OSu or Fmoc-Cl. Ensure the reaction is run under basic conditions (e.g., NaHCO₃ in a dioxane/water mixture) to deprotonate the amine and drive the reaction forward.[18]

  • Purification: Each step requires careful purification, typically via column chromatography.

    • Optimization: Use appropriate solvent systems to ensure good separation of the product from starting materials and byproducts. Due to the multiple polar functional groups, a gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar one may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the ideal orthogonal protecting group strategy for incorporating Hya into a peptide using Fmoc-SPPS?

A: The most widely accepted and robust strategy for standard Fmoc-SPPS is:

  • α-Amino Group: Fmoc (Fluorenylmethyloxycarbonyl) - Removed by piperidine.

  • α-Carboxyl Group: Left free to couple to the resin or subsequent amino acid.

  • β-Carboxyl Group: tert-Butyl ester (OtBu) - Stable to piperidine, removed by TFA.[15]

  • β-Hydroxyl Group: tert-Butyl ether (tBu) - Stable to piperidine, removed by TFA.[15]

This scheme ensures that all side-chain protecting groups are removed simultaneously during the final cleavage from the resin, simplifying the workflow.[19]

G cluster_groups Hya This compound Core Fmoc Fmoc Hya->Fmoc α-Amino tBu_carboxyl tBu (ester) Hya->tBu_carboxyl β-Carboxyl tBu_hydroxyl tBu (ether) Hya->tBu_hydroxyl β-Hydroxyl H_carboxyl H (free acid) Hya->H_carboxyl α-Carboxyl

Caption: Standard Fmoc/tBu protecting group strategy for Hya.

Q: When would I choose a Benzyl (Bn) group over a tert-Butyl (tBu) group for hydroxyl protection?

A: A Benzyl (Bn) group is chosen when you need an additional level of orthogonality. While the tBu group is convenient because it comes off during the final TFA cleavage, the Bn group's stability to TFA allows for more complex synthetic manipulations.

Scenarios for using a Benzyl group:

  • On-Resin Cyclization: If you need to perform a cyclization on the resin that involves the side chains but requires the hydroxyl group to remain protected.

  • Fragment Condensation: When synthesizing a protected peptide fragment that will be cleaved from the resin and used in a subsequent solution-phase ligation. The Bn group will remain intact during cleavage from an acid-labile resin.

  • Selective Modification: If you need to deprotect other side chains on the resin (e.g., removing an Mtt group with dilute TFA[17]) to perform a specific chemical modification, while keeping the hydroxyl group protected.

Q: What analytical methods are essential for verifying my protected Hya building block?

A: A combination of techniques is required for full characterization and to ensure the building block is of high purity for peptide synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most critical technique. It confirms the covalent structure, shows the presence of the protecting groups (e.g., the characteristic signals for Fmoc, tBu, or Bn groups), and can establish the diastereomeric purity of your compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of your final product, verifying that you have synthesized the correct molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak indicates a pure product. It is also invaluable for monitoring the progress of your reactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the carbamate of the Fmoc group and the ester carbonyls.

Experimental Protocol: Synthesis of Fmoc-L-threo-Hya(tBu)-O-t-butyl ester

This protocol outlines a representative synthesis for a commonly used, orthogonally protected Hya building block suitable for Fmoc-SPPS.

Objective: To synthesize Fmoc-L-threo-β-hydroxy-Asp(OtBu)-O-t-butyl ether.

Step 1: Protection of Carboxyl and Hydroxyl Groups

  • Start with commercially available L-threo-3-hydroxyaspartic acid.

  • Suspend the amino acid in a suitable solvent like dioxane.

  • Add a strong acid catalyst (e.g., concentrated H₂SO₄).

  • Add a large excess of isobutylene under pressure and stir at room temperature for 48-72 hours. This step protects both carboxylic acids as tert-butyl esters and the hydroxyl group as a tert-butyl ether in one pot.

  • Work up the reaction by neutralizing the acid, extracting with an organic solvent (e.g., ethyl acetate), and drying.

  • Purify the resulting tri-tBu-protected intermediate by silica gel chromatography.

Step 2: Selective Deprotection of the α-Amino Group (if starting from a protected amine) This step is often integrated with the next one by starting with the free amino acid.

Step 3: Introduction of the Fmoc Group

  • Dissolve the purified tri-tBu protected Hya from Step 1 in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, perform an acidic workup to protonate the remaining free carboxyl (if any) and extract the product into an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the final product, Fmoc-L-threo-Hya(tBu)-OtBu, by silica gel chromatography.

Step 4: Characterization

  • Confirm the structure and purity of the final white solid using ¹H NMR, ¹³C NMR, and HRMS as described in the FAQ section.

References

  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Willingdon College, Sangli. Protection and deprotection.
  • UCI Department of Chemistry.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Protecting Groups. (n.d.).
  • Sherrill, J., et al. (n.d.). An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Bode, J. W. (2019). OC II (FS 2019). [Link]
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Alfa Chemistry. (n.d.). Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
  • Amino Acid Deriv
  • VI Protecting Groups and Orthogonal Protection Str
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Fmoc Solid-Phase Peptide Synthesis. (n.d.).
  • Wikipedia. (n.d.). This compound.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • A Catalytic Asymmetric Hydrolactonization. (2023, April 12). PMC - PubMed Central.
  • Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. (2023, June 24). NIH.

Sources

Technical Support Center: Overcoming Low Yields in Microbial L-THA Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-threo-hydroxyaspartate (L-THA) is a non-proteinogenic amino acid with significant potential in pharmaceutical development due to its unique structural properties. As the demand for enantiomerically pure L-THA grows, microbial fermentation using engineered hosts like Escherichia coli has become a promising production strategy. However, researchers frequently encounter challenges with low product titers, hindering the scalability and economic viability of this approach.

This guide is designed for researchers, scientists, and drug development professionals to diagnose and troubleshoot common issues leading to suboptimal L-THA yields. By understanding the underlying metabolic and enzymatic bottlenecks, you can systematically optimize your experimental setup for enhanced production.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low L-THA titers in a newly engineered strain? A1: The most frequent bottleneck is often the low catalytic efficiency or expression level of the key biosynthetic enzymes, particularly the asparagine hydroxylase (AsnO) or a similar hydroxylase responsible for converting a precursor like L-aspartate or L-asparagine into L-THA.[1] Inefficient precursor supply and product degradation are also common initial hurdles.

Q2: My strain grows well, but L-THA production is minimal. What should I investigate first? A2: Good biomass production without corresponding product formation suggests that the metabolic flux is not being efficiently channeled towards the L-THA pathway. This could be due to tight regulation of the precursor pathways, low expression or activity of your heterologous enzymes, or rapid degradation of the L-THA product. We recommend verifying enzyme expression via SDS-PAGE and activity via in vitro assays as a first step.

Q3: Can the choice of microbial host significantly impact L-THA yield? A3: Absolutely. While E. coli is a common choice due to its well-understood genetics and fast growth, other hosts like Corynebacterium glutamicum are naturally high-flux producers of amino acids and might offer advantages in precursor availability.[2] The ideal host has a robust central metabolism capable of supplying high levels of precursors (like L-aspartate), minimal competing pathways, and tolerance to potential L-THA toxicity.

Q4: How critical are fermentation conditions compared to genetic engineering? A4: They are equally critical. An optimally engineered strain will perform poorly in suboptimal fermentation conditions. Parameters such as pH, temperature, aeration, and nutrient feeding strategies directly impact enzyme activity, metabolic rates, and overall cell health.[3][4] A systematic optimization of fermentation parameters is essential to unlock the full potential of your engineered strain.[5]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Enhancing Enzyme Performance

Problem: You observe low or no L-THA production, suggesting an issue with the core biosynthetic enzymes.

Underlying Causes & Solutions:

  • Low Enzyme Expression: The heterologous gene (e.g., asnO) may be poorly transcribed or translated.

    • Troubleshooting Steps:

      • Codon Optimization: Ensure the gene's codon usage is optimized for your expression host (E. coli, C. glutamicum, etc.).

      • Promoter Strength: Test a range of promoters (e.g., T7, tac, trc) to find the optimal expression level. Overexpression can sometimes lead to inclusion bodies and metabolic burden.[6]

      • Plasmid Copy Number: Evaluate if a higher or lower copy number plasmid improves the balance between enzyme production and cell health.

      • Verification: Confirm protein expression using SDS-PAGE and Western Blot analysis.

  • Poor Enzyme Activity or Stability: The expressed enzyme may have low intrinsic activity, be unstable under fermentation conditions, or be incorrectly folded.

    • Troubleshooting Steps:

      • In Vitro Assay: Purify the enzyme and perform an in vitro activity assay to determine its specific activity and kinetic parameters (Km, kcat). This confirms the enzyme is functional.

      • Protein Engineering: If intrinsic activity is low, consider structure-based rational design or directed evolution to improve catalytic efficiency.[7] For example, mutations in hydroxylases have been shown to improve substrate adaptability.[1]

      • Solubility Tags: Fuse solubility-enhancing tags (e.g., MBP, GST) to prevent inclusion body formation, a common issue with heterologous protein production.[8]

  • Substrate/Product Inhibition: High concentrations of the precursor (e.g., L-aspartate) or the product (L-THA) may inhibit the enzyme's activity.

    • Troubleshooting Steps:

      • Kinetic Analysis: Perform enzyme kinetic studies with varying substrate and product concentrations to determine inhibition constants (Ki).

      • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain the substrate at a concentration that is saturating but not inhibitory.[5][9]

      • In Situ Product Removal: Explore strategies for continuous product removal to alleviate feedback inhibition.

Workflow for Enzyme Optimization

Enzyme_Optimization Start Low L-THA Titer CheckExpression Verify Protein Expression (SDS-PAGE/Western) Start->CheckExpression NoExpression No/Low Expression CheckExpression->NoExpression Result InclusionBodies Inclusion Bodies Detected CheckExpression->InclusionBodies Result ExpressionOK Expression Confirmed CheckExpression->ExpressionOK OK OptimizeCodons Optimize Codons & Promoter NoExpression->OptimizeCodons Yes OptimizeCodons->CheckExpression TestSolubility Test Solubility Tags / Lower Temp. InclusionBodies->TestSolubility Yes TestSolubility->CheckExpression ActivityAssay Perform In Vitro Activity Assay ExpressionOK->ActivityAssay LowActivity Low Specific Activity ActivityAssay->LowActivity Result ActivityOK Activity Confirmed ActivityAssay->ActivityOK OK ProteinEngineering Protein Engineering (Rational Design / Directed Evolution) LowActivity->ProteinEngineering Yes ProteinEngineering->ActivityAssay CheckInhibition Assess Substrate/Product Inhibition ActivityOK->CheckInhibition InhibitionDetected Inhibition Detected CheckInhibition->InhibitionDetected Result Success Improved L-THA Yield CheckInhibition->Success No Inhibition OptimizeFermentation Implement Fed-Batch / In Situ Removal InhibitionDetected->OptimizeFermentation Yes OptimizeFermentation->Success

Caption: Troubleshooting workflow for diagnosing and improving enzyme performance.

Guide 2: Overcoming Precursor Supply Bottlenecks

Problem: Your biosynthetic enzyme is well-expressed and active, but L-THA yield remains low, indicating a shortage of the direct precursor, L-aspartate.

Underlying Causes & Solutions:

  • Flux Competition: Carbon flux from central metabolism is diverted to competing pathways (e.g., other amino acids, biomass formation) instead of L-aspartate synthesis.

    • Troubleshooting Steps:

      • Identify Competing Pathways: Use metabolic pathway analysis to identify key nodes where flux is diverted away from the oxaloacetate and L-aspartate pools. For instance, pathways leading to lysine and methionine biosynthesis compete for aspartate-derived precursors.[10][11]

      • Gene Knockouts: Delete genes encoding enzymes in competing pathways. For example, knocking out lysA (diaminopimelate decarboxylase) can increase the pool of precursors for the aspartate pathway.[10]

      • Upregulate Precursor Supply: Overexpress key enzymes in the precursor pathway, such as phosphoenolpyruvate carboxylase (ppc), to channel more carbon from glycolysis towards oxaloacetate, the direct precursor to L-aspartate.[6]

  • Feedback Inhibition: The synthesis of L-aspartate or its upstream precursors is often tightly regulated by feedback inhibition from other amino acids.

    • Troubleshooting Steps:

      • Identify Regulatory Enzymes: The key regulatory enzyme is often aspartate kinase (AK). In E. coli, there are three isozymes (encoded by thrA, metL, and lysC).

      • Mutate for Resistance: Introduce point mutations into the regulatory domains of these enzymes to make them resistant to feedback inhibition. For example, mutating lysC can relieve inhibition by lysine and increase the aspartate pool.[1]

Metabolic Pathway View of Precursor Optimization

Precursor_Pathway Metabolic engineering targets for increasing L-Aspartate precursor pool. (+) indicates upregulation; (-) indicates knockout or feedback-resistance engineering. cluster_glycolysis Central Metabolism cluster_tca TCA Cycle & Aspartate Pathway cluster_competition Competing Pathways cluster_product L-THA Pathway Glucose Glucose PEP PEP Glucose->PEP ppc ppc (+) PEP->ppc OAA Oxaloacetate aspC aspC OAA->aspC Aspartate L-Aspartate lysC lysC (-) Aspartate->lysC thrA thrA Aspartate->thrA asnO asnO Aspartate->asnO ppc->OAA aspC->Aspartate Lysine Lysine Threonine Threonine lysC->Lysine thrA->Threonine LTHA L-THA asnO->LTHA

Caption: Key metabolic engineering targets for enhancing L-aspartate supply.

Guide 3: Mitigating Product Toxicity and Export Issues

Problem: Cell growth is inhibited after an initial phase of L-THA production, or the intracellular L-THA concentration is high while the extracellular titer is low.

Underlying Causes & Solutions:

  • Product Toxicity: Accumulation of L-THA inside the cell may be toxic, potentially by interfering with metabolic processes or causing osmotic stress.[12]

    • Troubleshooting Steps:

      • Toxicity Assay: Determine the minimum inhibitory concentration (MIC) of L-THA for your host strain by adding it exogenously to the culture medium.

      • Adaptive Laboratory Evolution (ALE): Evolve your strain in the presence of sub-lethal concentrations of L-THA to select for more tolerant mutants.

      • Enhance Export: The most effective strategy is to actively export the product out of the cell, which simultaneously reduces toxicity and aids in downstream processing.

  • Inefficient Product Export: The host strain may lack efficient transporters for exporting L-THA.

    • Troubleshooting Steps:

      • Identify Native Transporters: Screen for native or promiscuous efflux pumps that can transport L-THA. For amino acids, transporters from the Rht family (e.g., RhtA, RhtB in E. coli) are good candidates to investigate.[10]

      • Overexpress Efflux Pumps: Overexpressing a suitable exporter can significantly decrease intracellular product concentration and increase the final titer in the medium.[13]

      • Measure Intra/Extra-cellular Concentrations: Use HPLC or LC-MS to quantify L-THA concentrations inside the cells and in the supernatant. A high intracellular-to-extracellular ratio confirms an export bottleneck.

Quantitative Data: Impact of Efflux Pump Overexpression
StrainKey Genetic TraitIntracellular L-THA (mM)Extracellular L-THA (g/L)
LTHA-01Base Producer15.20.8
LTHA-02LTHA-01 + rhtA overexpression4.52.1

Note: Data are representative examples to illustrate the expected effect.

Guide 4: Optimizing Fermentation Process Parameters

Problem: The genetically optimized strain shows promise in shake flasks but fails to perform well at the bioreactor scale, exhibiting low yield and productivity.

Underlying Causes & Solutions:

  • Suboptimal Physicochemical Conditions: Incorrect pH, temperature, or dissolved oxygen (DO) levels can severely limit metabolic activity and product formation.

    • Troubleshooting Steps:

      • pH Control: L-THA production involves changes in proton concentration. Maintain a stable pH (typically 6.5-7.2 for E. coli) using automated acid/base feeding.

      • Temperature Optimization: While 37°C is standard for E. coli growth, a lower temperature (e.g., 30°C) during the production phase can improve protein folding and reduce metabolic stress.[4]

      • Aeration and Agitation: Ensure sufficient oxygen supply, as the hydroxylation step is oxygen-dependent. Optimize the agitation and aeration cascade to maintain DO above a critical threshold (e.g., 20% saturation) without causing excessive shear stress.

  • Nutrient Limitation or Excess: Imbalances in the carbon-to-nitrogen (C/N) ratio or depletion of key nutrients can halt production.

    • Troubleshooting Steps:

      • C/N Ratio: The optimal C/N ratio is crucial for directing flux towards amino acid production rather than biomass. Systematically test different ratios to find the ideal balance for your strain.[5][9]

      • Fed-Batch Strategy: Implement a nutrient feeding strategy to prevent substrate excess (which can cause overflow metabolism) and nutrient depletion. A common approach is a DO-stat or pH-stat feedback control loop to manage glucose feeding.[5][9]

      • Media Composition: Ensure the medium is not limited in essential minerals, cofactors (e.g., iron for hydroxylases), or vitamins.

Protocol: Fed-Batch Fermentation Optimization
  • Batch Phase: Grow the culture in a defined batch medium until the initial carbon source (e.g., 20 g/L glucose) is nearly depleted. This is typically monitored by a sharp increase in dissolved oxygen (DO).

  • Feeding Phase Initiation: Begin the fed-batch phase by continuously or intermittently adding a concentrated feed solution. The feed should contain the primary carbon source (e.g., glucose or sucrose) and a nitrogen source (e.g., ammonia).

  • Feeding Control (DO-Stat Method):

    • Set the DO setpoint to a desired value (e.g., 30%).

    • Couple the feed pump to the DO controller. When cells consume the carbon source, respiration decreases and DO rises.

    • When the DO level exceeds the setpoint, the controller activates the feed pump, supplying more carbon source. This causes an increase in respiration and a drop in DO, which in turn stops the pump.

    • This feedback loop maintains the carbon source at a low, non-inhibitory level, preventing acetate formation and maximizing metabolic efficiency.[9]

  • Process Monitoring: Throughout the fermentation, monitor cell density (OD600), substrate concentration, and L-THA titer at regular intervals.

  • Optimization: Perform a matrix of experiments varying key parameters like the DO setpoint and the C/N ratio of the feed solution to identify the optimal conditions for L-THA production.

References

  • Lee, J. H., & Lee, S. Y. (2010). Systems metabolic engineering of Escherichia coli for L-threonine production. PMC. [Link]
  • Liao, C. C., et al. (2008). Optimization of fermentation conditions for the biosynthesis of L-threonine by Escherichia coli. PubMed. [Link]
  • Thoden, J. B., & Holden, H. M. (2021). Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. Biochemistry. [Link]
  • Hara, R., et al. (2020). A Novel Process for the Efficient Synthesis of l-threo-3-Hydroxyaspartic Acid Using Microbial Hydroxylase and Hydrolase.
  • Kim, J. Y., et al. (2015). Improved Production of l-Threonine in Escherichia coli by Use of a DNA Scaffold System. PMC. [Link]
  • Xu, Q., et al. (2020). Metabolic engineering of Escherichia coli for the efficient production of l-threonine. Biotechnology for Biofuels. [Link]
  • Liao, C. C., et al. (2008). Optimization of Fermentation Conditions for the Biosynthesis of L-Threonine by Escherichia coli.
  • Luo, Y., et al. (2024).
  • Zhu, T., et al. (2018). Systematic Analysis of Bottlenecks in a Multibranched and Multilevel Regulated Pathway: The Molecular Fundamentals of l-Methionine Biosynthesis in Escherichia coli. ACS Synthetic Biology. [Link]
  • Saini, M., et al. (2021). Combinatorial Metabolic Engineering Strategies for the Enhanced Production of Free Fatty Acids in Escherichia coli. Journal of Agricultural and Food Chemistry. [Link]
  • Osbourn, A. (2024).
  • Dong, X., et al. (2011). Microbial metabolic engineering for L-threonine production. PubMed. [Link]
  • Choi, K. R., et al. (2016). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis.
  • Singh, V., et al. (2014).
  • Zhu, T., et al. (2018). Systematic Analysis of Bottlenecks in a Multibranched and Multilevel Regulated Pathway: The Molecular Fundamentals of l-Methionine Biosynthesis in Escherichia coli. PubMed. [Link]
  • Thompson, R. A., et al. (2023). Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis. mSystems. [Link]
  • Patsnap. (2024). How to Optimize Fermentation Parameters for Industrial Production.
  • Long, C. P., & Antoniewicz, M. R. (2019). Nutrient-Limited Operational Strategies for the Microbial Production of Biochemicals. MDPI. [Link]
  • Lipońska, A., et al. (2019). The new strategies to overcome challenges in protein production in bacteria. PubMed. [Link]
  • Lefin, T. M., et al. (2023). Engineering and Expression Strategies for Optimization of L-Asparaginase Development and Production. MDPI. [Link]
  • Wang, Z., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of l-Homoserine.
  • Tan, K., et al. (2022). Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors. PMC. [Link]
  • Alav, I., et al. (2021).
  • Tan, J. S., et al. (2022). Solution towards low yield biosurfactant production from bacteria, a novel approach using microalgae–bacteria consortium. Scientific Reports. [Link]
  • Tan, K., et al. (2022). Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors.
  • Kehl-Fie, T. E., & Skaar, E. P. (2010).
  • McCourt, J. A., & Duggleby, R. G. (2006). Structure and mechanism of inhibition of plant acetohydroxyacid synthase.
  • Anderson, K. S. (1996).
  • Drys, A., et al. (2024).
  • Wikipedia. (n.d.).
  • Alav, I., et al. (2021). The role of bacterial transport systems in the removal of host antimicrobial peptides in Gram-negative bacteria.
  • Xiao, Z., & Wedd, A. G. (2014). Copper Transport and Trafficking at the Host–Bacterial Pathogen Interface. Accounts of Chemical Research. [Link]
  • Shoaib, M., et al. (2024).

Sources

Technical Support Center: Troubleshooting 3-Hydroxyaspartic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Hydroxyaspartic acid (3-OH-Asp) is a non-proteinogenic amino acid of significant interest in neuroscience and clinical research. Its four distinct stereoisomers (D-threo, L-threo, D-erythro, L-erythro) exhibit different biological activities, making their accurate quantification essential.[1] Due to its high polarity and low volatility, direct analysis of 3-OH-Asp by common chromatographic techniques like HPLC and GC is challenging.[2][3] Derivatization is a critical pre-analytical step that modifies the molecule to improve its chromatographic behavior and detectability.[4]

This guide provides a comprehensive troubleshooting resource for researchers encountering common issues during the derivatization of this compound. We will delve into the causality behind experimental problems and offer field-proven solutions to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for analyzing this compound?

Derivatization is necessary to overcome the inherent analytical challenges posed by the structure of 3-OH-Asp. The primary reasons are:

  • To Increase Volatility for GC Analysis: 3-OH-Asp is a salt at physiological pH and thermally labile, making it unsuitable for direct GC analysis where compounds must be vaporized without decomposition.[3][5] Derivatization, typically through silylation, replaces the polar -OH, -NH2, and -COOH protons with nonpolar groups (e.g., trimethylsilyl, TMS), increasing volatility and thermal stability.[5]

  • To Enhance Retention in Reversed-Phase HPLC: The high polarity of 3-OH-Asp leads to poor retention on nonpolar C18 columns, causing it to elute in or near the solvent front with other unretained matrix components.[2] Derivatization with hydrophobic reagents (e.g., FMOC-Cl, OPA) attaches a nonpolar moiety to the molecule, significantly increasing its retention and allowing for effective separation.[6]

  • To Improve Detection Sensitivity: Many derivatizing agents are chromophores or fluorophores. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) yield highly fluorescent derivatives, enabling detection at very low concentrations (picomole or femtomole levels).[6][7]

  • To Separate Stereoisomers: Resolving the four stereoisomers of 3-OH-Asp requires a chiral environment. This is achieved by using a chiral derivatizing agent, such as Marfey's reagent (FDAA), which converts the enantiomers into diastereomers.[2][8][9] These diastereomeric pairs have different physical properties and can be separated on a standard achiral reversed-phase column.[2][8]

Q2: What are the most common derivatization reagents for 3-OH-Asp and their applications?

The choice of reagent depends on the analytical platform (HPLC vs. GC) and the specific requirements of the assay (e.g., chiral separation, detection method).

Reagent ClassExample Reagent(s)Primary ApplicationKey Feature
Silylation MTBSTFA, BSTFAGC-MSIncreases volatility and thermal stability.[10]
Fluorescent Tagging OPA (with a thiol), FMOC-ClHPLC-Fluorescence/UVHigh sensitivity detection.[7] FMOC derivatives are generally more stable than OPA derivatives.
Chiral Derivatization Marfey's Reagent (FDAA) and its analogsHPLC-UV/MSSeparates all four stereoisomers on a standard C18 column by forming diastereomers.[2][8][11]

Q3: My OPA derivatives seem unstable, leading to poor reproducibility. Why does this happen?

The instability of OPA derivatives is a well-documented issue.[7][12] The reaction of OPA with a primary amine (like 3-OH-Asp) in the presence of a thiol (e.g., 2-mercaptoethanol) forms a substituted isoindole. This structure is inherently unstable and can degrade over time.[12][13] Factors influencing stability include the molar ratios of reactants, pH, and storage conditions.[13] For reproducible results, it is crucial to automate the derivatization and injection sequence to ensure a constant and precise reaction time for all samples and standards.[12] Some protocols also recommend quenching the reaction by adding acid to lower the pH, which can help stabilize the derivative.[7]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Derivative Yield

Symptom: You observe very small or completely absent analyte peaks in your chromatogram for standards and samples.

Causality: This issue points to an incomplete or failed derivatization reaction. The root cause is often related to reaction conditions, reagent integrity, or interfering substances from the sample matrix.

Troubleshooting Workflow:

LowYield start Low/No Peak Signal ph_check Verify Reaction pH (e.g., pH 9-10 for FMOC/OPA, alkaline for Marfey's) start->ph_check reagent_check Check Reagent Integrity - Prepare fresh reagent - Check expiration/storage ph_check->reagent_check pH is correct success Problem Resolved ph_check->success pH was incorrect. Adjust buffer. ratio_check Verify Reagent:Analyte Ratio (Is there a sufficient molar excess of the derivatizing agent?) reagent_check->ratio_check Reagent is fresh reagent_check->success Reagent was degraded. Used fresh. matrix_check Assess Matrix Effects - Run spiked sample - Perform sample cleanup (SPE) ratio_check->matrix_check Ratio is correct ratio_check->success Insufficient reagent. Increased amount. conditions_check Review Reaction Time/Temp (e.g., 60-90 min for Marfey's, ~1 min for OPA) matrix_check->conditions_check Spike recovery is good matrix_check->success Matrix interference. Implemented cleanup. conditions_check->success Conditions optimized

Caption: Troubleshooting flowchart for low derivatization yield.

Detailed Solutions:

Potential CauseScientific Explanation & Solution
Incorrect pH Most derivatization reactions are highly pH-dependent. For example, FMOC-Cl and OPA reactions require alkaline conditions (pH 9-10) to deprotonate the amino group, making it a more effective nucleophile.[14] Silylation, conversely, requires strictly anhydrous conditions. Solution: Carefully prepare and verify the pH of your buffer (e.g., borate buffer) before each experiment. Ensure your sample does not significantly alter the final pH of the reaction mixture.[14]
Reagent Degradation Derivatizing agents can be sensitive to moisture and light. Silylating reagents like BSTFA and MTBSTFA are extremely sensitive to moisture, which hydrolyzes the reagent and leads to poor yield and derivative instability.[15] FMOC-Cl can also hydrolyze over time. Solution: Purchase reagents in small quantities, store them under inert gas (N2 or Argon) in a desiccator, and prepare fresh solutions immediately before use.
Insufficient Reagent The derivatization reaction is a bimolecular process. A significant molar excess of the derivatizing agent is required to drive the reaction to completion, especially in complex matrices where the reagent may be consumed by other primary amines. Solution: Ensure the molar ratio of the derivatizing agent to the estimated maximum amount of total primary amines in your sample is high (e.g., 10:1 or greater).[16]
Matrix Interference Biological samples (plasma, CSF, tissue homogenates) contain numerous compounds (e.g., other amino acids, ammonia) with primary amine groups that compete with 3-OH-Asp for the derivatizing reagent. Solution: Implement a sample cleanup step. Solid-Phase Extraction (SPE) is effective for removing interferences and concentrating the analyte before derivatization.[6]
Problem 2: Poor Chromatographic Resolution of Stereoisomers

Symptom: When using a chiral derivatizing agent like Marfey's reagent (FDAA), the resulting diastereomer peaks are co-eluting or have very poor separation (Rs < 1.5).

Causality: The separation of diastereomers depends on the subtle differences in their interaction with the stationary phase. The choice of chiral reagent and the chromatographic conditions (mobile phase, gradient, column) are paramount. Not all variants of Marfey's reagent are equally effective for resolving the β-hydroxy diastereomers (erythro vs. threo).[2]

Detailed Solutions:

  • Optimize the Chiral Reagent: Standard Marfey's reagent (containing L-Alanine-amide) is a good starting point. However, studies have shown that analogs with different amino acid side chains can enhance resolution for specific analytes. For β-hydroxy amino acids, reagents bearing L-Proline-amide have also shown excellent resolving power for the erythro and threo diastereomers.[2] In contrast, a valine-derived reagent may provide no resolution for these specific diastereomers.[2]

  • Adjust Mobile Phase and Gradient: The separation of Marfey's derivatives is highly sensitive to the mobile phase.

    • pH: A slightly acidic mobile phase (e.g., 0.1% formic acid or ammonium acetate at pH 6.5) is typically used.[2][11]

    • Gradient: A slow, shallow gradient of acetonitrile in water is often required to resolve the closely eluting peaks. Start with a very low organic percentage and increase it slowly over 20-30 minutes.[2][11]

  • Check Column Integrity: Column degradation can lead to loss of resolution. Ensure you are using a high-quality, end-capped C18 column. If performance degrades, try flushing the column or replacing it.[17]

Reaction Diagram: Chiral Derivatization

ChiralDerivatization cluster_reactants Reactants cluster_products Products 3OH_Asp 3-OH-Asp Stereoisomers (L-threo, D-threo, L-erythro, D-erythro) Diastereomers Four Diastereomeric Products (L-threo-L-FDAA, D-threo-L-FDAA, etc.) Separable on achiral C18 column 3OH_Asp->Diastereomers Reaction (Alkaline pH) Marfeys Marfey's Reagent (L-FDAA) Marfeys->Diastereomers

Caption: Conversion of enantiomers to separable diastereomers.

Problem 3: Extraneous Peaks and By-products in GC-MS Analysis

Symptom: When analyzing silylated 3-OH-Asp via GC-MS, you observe multiple peaks for a single standard, or significant interfering peaks near your analyte.

Causality: This is often due to incomplete derivatization, side reactions, or reagent artifacts. Silylation must replace all active hydrogens (on the amine, hydroxyl, and both carboxyl groups) to yield a single, stable derivative.

Detailed Solutions:

Potential CauseScientific Explanation & Solution
Incomplete Silylation 3-OH-Asp has multiple active sites. If reaction conditions (time, temperature, reagent strength) are insufficient, you may generate a mixture of partially derivatized products (e.g., di-TMS, tri-TMS instead of the fully derivatized tetra-TMS product), each giving a different peak. Solution: Increase the reaction temperature (e.g., 90°C) and time (e.g., 2-4 hours) to drive the reaction to completion.[10] Using a more powerful silylating agent like MTBSTFA, which forms more stable TBDMS derivatives, can also be beneficial.
Moisture Contamination Water in the sample or solvent will rapidly consume the silylating reagent and can hydrolyze the already-formed derivatives, leading to low yield and artifact peaks.[15] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the sample completely (e.g., by lyophilization or under a stream of nitrogen) before adding the silylation reagent.[15]
Reagent Artifacts The silylation reagent itself and its by-products can sometimes cause large peaks in the chromatogram, particularly at the beginning of the run. Solution: While often unavoidable, these peaks should elute early and not interfere with the analyte peak.[3] If they do interfere, chromatographic conditions may need adjustment. Using MSTFA is advantageous as its by-products are highly volatile and typically elute with the solvent front.[3]

Section 3: Key Experimental Protocol

Protocol: Chiral Derivatization of 3-OH-Asp with Marfey's Reagent (FDAA)

This protocol is a representative workflow for the derivatization of 3-OH-Asp in a biological sample for stereoisomer analysis by LC-MS or LC-UV.

  • Sample Preparation:

    • If starting with a protein-containing sample (e.g., plasma), perform protein precipitation (e.g., with 10% trichloroacetic acid or acetonitrile), centrifuge, and collect the supernatant.

    • Dry down 50 µL of the supernatant or standard solution under a gentle stream of nitrogen gas.

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of 1 M sodium bicarbonate buffer to re-dissolve the residue and ensure alkaline pH.

    • Add 200 µL of a freshly prepared 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[8]

    • Vortex the mixture gently and incubate in a heating block at 40°C for 90 minutes.[8][11] Some amino acids may require longer incubation times for complete reaction.[11][18]

  • Reaction Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 40 µL of 2 M HCl to quench the reaction by neutralizing the base.[8] You will observe degassing (CO2 evolution); wait for this to complete.

  • Final Preparation for Injection:

    • The sample is now ready for analysis. If necessary, it can be diluted with the initial mobile phase (e.g., 20% acetonitrile/water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injecting into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10-40% B over 25 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 340 nm or MS/MS in negative ion mode.[11]

References

  • Liu, M., et al. (2019). Derivatization reagent-assisted enantioseparation of 3-hydroxyaspartate with two chiral centers in rat cerebrospinal fluid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A.
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
  • Fisher, G. H., et al. (2019). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
  • Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Journal of Chromatography A.
  • Tsogoeva, S. B. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules.
  • Schurman, L. D., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry.
  • Liu, M., et al. (2021). Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. Analytica Chimica Acta.
  • Chromatography Forum Discussion. (2009). Issue with amino acid analysis.
  • Vignoli, A., et al. (2014). A new HPLC-UV method for the analysis of amino acids in plasma. RSC Advances.
  • Akyildiz, İ. E. (2023). Discussion on "Anyone having issue with derivatization of amino acid using Fmoc?". ResearchGate.
  • DiVA Portal. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • Blay, S., et al. (2015). Derivatization reactions and reagents for gas chromatography analysis. International Journal of ChemTech Research.
  • Lee, D. W., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere.
  • Hanczkó, R., & Molnár-Perl, I. (2007). Advances in the o-phthalaldehyde derivatizations. Comeback to the o-phthalaldehyde-ethanethiol reagent. Journal of Chromatography A.
  • Le, A., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology.
  • Schurman, L. D., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry.
  • Petritis, K., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites.
  • Waters Corporation. (N.D.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Technical Note.
  • Bhushan, R., & Brückner, H. (2004). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Biomedical Chromatography.
  • ResearchGate. (N.D.). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. Request PDF.
  • Chemistry For Everyone. (2024). What Is Derivatization In Gas Chromatography? YouTube.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.

Sources

Technical Support Center: Quantification of 3-Hydroxyaspartic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 3-hydroxyaspartic acid (3-OH-Asp) in biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The methodologies described herein are grounded in established analytical principles to ensure robust and reproducible results.

Introduction to this compound Analysis

This compound is a non-proteinogenic amino acid characterized by the presence of two chiral centers, resulting in four distinct stereoisomers (L-threo, D-threo, L-erythro, and D-erythro).[1][2] These stereoisomers can have different biological functions, making their individual quantification critical in various research fields.[2] The inherent polarity of 3-OH-Asp and the complexity of biological matrices present significant analytical challenges. This guide will address these challenges through a series of practical questions and detailed answers.

Part 1: Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Question 1: What is the most effective method for extracting 3-OH-Asp from plasma/serum samples?

Answer: Protein precipitation is a rapid and effective method for extracting small molecules like 3-OH-Asp from plasma or serum. The key is to choose a precipitating agent that provides clean extracts and good recovery.

  • Rationale: Biological samples such as plasma and serum contain high concentrations of proteins that can interfere with analysis by clogging the HPLC column and causing matrix effects in the mass spectrometer.[3] Protein precipitation effectively removes the bulk of these proteins.

  • Recommended Protocol:

    • Acidic Precipitation: Add cold 0.4 M perchloric acid to the plasma sample.[4] This not only precipitates proteins but also creates an acidic environment that can improve the stability of some analytes.

    • Organic Solvent Precipitation: Alternatively, use acetonitrile (ACN) containing 1% formic acid.[5] ACN is a common choice for precipitating proteins prior to reversed-phase chromatography.

  • Pro-Tip: Always use a low temperature during sample processing to minimize enzymatic degradation.[6] Storing samples at -80°C is recommended for long-term stability.[4]

Question 2: How can I minimize matrix effects when analyzing tissue homogenates?

Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge with complex samples like tissue homogenates.[7][8]

  • Strategies to Mitigate Matrix Effects:

    • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components.[7][9] However, this may compromise the limit of detection.

    • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate 3-OH-Asp from the matrix. Mixed-mode SPE cartridges with both nonpolar and anion-exchange functionalities can be effective for retaining and then eluting polar, acidic analytes like 3-OH-Asp.[10]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[8] This helps to compensate for systematic errors caused by matrix effects.[8][11]

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₄, ¹⁵N-3-OH-Asp) is the most reliable way to correct for matrix effects and variations in sample preparation and instrument response.[7]

Derivatization

Question 3: Is derivatization necessary for the analysis of 3-OH-Asp by LC-MS/MS?

Answer: While direct analysis is possible, pre-column derivatization is highly recommended for several reasons:

  • Improved Chromatographic Retention: 3-OH-Asp is highly polar and may not be well-retained on standard reversed-phase HPLC columns. Derivatization with a hydrophobic reagent increases its retention.

  • Enhanced Ionization Efficiency: Derivatization can improve the ionization efficiency of the analyte in the mass spectrometer, leading to better sensitivity.

  • Improved Chiral Separation: Some derivatization reagents can aid in the chiral separation of the 3-OH-Asp stereoisomers on a chiral stationary phase.[12]

  • Recommended Derivatization Reagents:

    • AccQ-Tag™ (AQC): This reagent reacts with primary and secondary amines to yield stable, fluorescent derivatives that are well-suited for reversed-phase chromatography and MS detection.

    • FMOC-Cl (9-fluorenylmethyl chloroformate): FMOC-Cl is another common reagent for derivatizing amino acids. It has been shown to assist in the chiral separation of 3-OH-Asp enantiomers.[12]

Chromatography & Chiral Separation

Question 4: What type of HPLC column should I use for separating the stereoisomers of 3-OH-Asp?

Answer: Due to the presence of two chiral centers, separating the four stereoisomers of 3-OH-Asp requires a chiral stationary phase (CSP). Standard reversed-phase columns cannot distinguish between enantiomers.[13]

  • Rationale: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[14] For successful separation, there must be at least three points of interaction between the analyte and the CSP.[14][15]

  • Types of Chiral Stationary Phases:

    • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used for chiral separations of a broad range of compounds, including amino acids.[15][16]

    • Protein-based CSPs: Columns with immobilized proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (AGP) can also be effective.[15]

  • Pro-Tip: Method development for chiral separations often involves screening several different CSPs and mobile phase compositions to find the optimal conditions.[16]

Part 2: Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low/No Signal for 3-OH-Asp 1. Inefficient extraction or derivatization. 2. Analyte degradation. 3. Sub-optimal MS parameters.1. Optimize Extraction/Derivatization: Verify the pH of the extraction solvent. For derivatization, ensure a sufficient molar excess of the reagent and optimize reaction time and temperature.[17] 2. Check Analyte Stability: Prepare samples on ice and analyze them promptly. Perform freeze-thaw stability tests.[6][18] 3. Optimize MS Parameters: Perform infusion of a 3-OH-Asp standard to optimize precursor and product ions, collision energy, and other source parameters.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Incompatible sample solvent.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Modify Mobile Phase: Adjust the pH or ionic strength of the mobile phase to minimize unwanted interactions. 3. Solvent Matching: Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.[5]
High Background/Interference Peaks 1. Contamination from reagents or labware. 2. Incomplete removal of matrix components. 3. Co-eluting isomers or other endogenous compounds.1. Use High-Purity Reagents: Use LC-MS grade solvents and reagents. Ensure all labware is thoroughly cleaned. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE).[10] 3. Optimize Chromatography: Adjust the gradient profile or try a different stationary phase to improve resolution.
Inconsistent Results/Poor Reproducibility 1. Variability in sample preparation. 2. Instrument instability. 3. Inconsistent derivatization.1. Standardize Protocols: Use an automated liquid handler for precise pipetting if available. Ensure consistent timing for all steps. 2. System Suitability Testing: Inject a standard solution periodically throughout the run to monitor system performance. 3. Control Derivatization Conditions: Precisely control the temperature and timing of the derivatization reaction. Prepare fresh derivatizing reagent daily.

Part 3: Experimental Protocols & Workflows

Protocol 1: Extraction and Derivatization of 3-OH-Asp from Plasma

This protocol describes a protein precipitation followed by derivatization with AccQ-Tag.

Materials:

  • Human plasma

  • Internal Standard (IS): Stable isotope-labeled 3-OH-Asp

  • Acetonitrile (ACN) with 1% Formic Acid (FA)

  • AccQ-Tag Ultra Derivatization Kit

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.

  • Add 400 µL of cold ACN with 1% FA to precipitate proteins.[5]

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.[4][19]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 20 µL of 20 mM HCl.

  • Follow the AccQ-Tag Ultra Derivatization Kit protocol for derivatization of the reconstituted sample.

  • The derivatized sample is now ready for LC-MS/MS analysis.

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of 3-OH-Asp in a biological sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation (e.g., ACN/Acid) Spike->Extract Evap Evaporation Extract->Evap Deriv Derivatization (e.g., AccQ-Tag) Evap->Deriv LC Chiral LC Separation Deriv->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Integration Peak Integration MS->Integration Quant Quantification using Calibration Curve Integration->Quant

Caption: General workflow for 3-OH-Asp analysis.

Part 4: Method Validation

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[20][21][22]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[20]No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specific range.[20]Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy The closeness of the measured value to the true value.[20][23]The mean value should be within ±15% of the nominal value for QC samples (±20% at the LLOQ).[20]
Precision The closeness of agreement between a series of measurements from the same homogeneous sample.[23][24]The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[20]Signal-to-noise ratio ≥ 10. Accuracy and precision should meet the criteria mentioned above.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[6]Analyte concentrations in stored QC samples should be within ±15% of the baseline (time zero) values.
Logical Relationship for Method Validation

G A Method Development B Specificity A->B C Linearity & Range A->C D Accuracy & Precision A->D E LOQ A->E F Stability A->F G Validated Method B->G C->G D->G E->G F->G

Caption: Key parameters for analytical method validation.

References

  • Derivatization reagent-assisted enantioseparation of 3-hydroxyaspartate with two chiral centers in rat cerebrospinal fluid by capillary electrophoresis-mass spectrometry - PubMed. (2019-01-24).
  • Sample Preparation for HPLC.
  • Case Study - Resolving Issues with Matrix Effect - Altasciences.
  • Sample Preparation - SPARC BioCentre Molecular Analysis - SickKids Research Institute.
  • Sample Preparation | Agilent.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Analytical method validation: A brief review.
  • Sample preparation in a bioanalytical workflow – part 1 - YouTube. (2018-09-12).
  • VALIDATION OF ANALYTICAL METHODS - IKEV.
  • Oh, What a Mess! Dealing with Unwanted Matrix Effects | Agilent. (2019-04-19).
  • This compound | C4H7NO5 | CID 5425 - PubChem - NIH.
  • This compound - Wikipedia.
  • Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard - PubMed. (2024-09-22).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007-07-23).
  • Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect. (2024-11-12).
  • Enantiomer Separations.
  • Matrix Effects | Separation Science.
  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. (2025-08-09).
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020-10-13).
  • Direct chiral HPLC separation on CSPs - Chiralpedia.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed Central. (2021-12-18).
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN.
  • This compound | C4H7NO5 | CID 5425 - PubChem.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. (2025-08-07).
  • Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method | Waters.
  • Amino Acid Analysis Kits & Reference Standards for HPLC - Waters Corporation.
  • For full amino acid quantification via HPLC, what is/are the internal standards I should use?. (2021-02-16).

Sources

Technical Support Center: Navigating Solid-Phase Peptide Synthesis with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating modified or non-canonical amino acids (ncAAs) into their solid-phase peptide synthesis (SPPS) workflows.[1][2] The introduction of novel functionalities through these unique building blocks opens up new frontiers in peptide science but also presents specific challenges not always encountered in standard SPPS.[3][4]

This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common pitfalls and offer robust, self-validating protocols to enhance the success of your syntheses.

Section 1: Coupling and Activation Challenges

The formation of the amide bond is the cornerstone of SPPS. However, the unique steric and electronic properties of modified amino acids can render standard coupling protocols inefficient, leading to low yields and deletion sequences.[5]

Q1: My coupling efficiency has dropped significantly after introducing a sterically hindered non-canonical amino acid. Standard HBTU activation is not working. What's happening and what should I do?

A1: This is a classic and frequently encountered issue. Sterically hindered amino acids, such as those with bulky side chains (e.g., N-alkylated amino acids or those with neopentyl groups), physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard uronium/aminium reagents like HBTU may not provide a sufficiently reactive activated ester to overcome this barrier, resulting in incomplete coupling.[6]

Causality: The rate of amide bond formation is highly dependent on the reactivity of the activated ester and the accessibility of the reacting amine. Bulky side chains on the incoming amino acid or the N-terminal residue on the resin can create a high-energy transition state for the coupling reaction, slowing it down dramatically.

Troubleshooting Protocol & Recommendations:

  • Switch to a More Potent Coupling Reagent: For difficult couplings, more reactive reagents are required. Reagents based on HOAt (e.g., HATU) or Oxyma Pure (e.g., COMU) are generally more efficient than their HOBt-based counterparts (like HBTU) because their corresponding active esters are more reactive.[6] PyAOP is another powerful phosphonium salt-based option.[7]

  • Optimize Reaction Conditions:

    • Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours up to 4-12 hours to allow the reaction to proceed to completion.

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of the activated amino acid for a second coupling cycle.

    • Elevated Temperature: Microwave-assisted SPPS can provide the necessary energy to overcome activation barriers and reduce aggregation, significantly accelerating the process.[3] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be beneficial.

  • Monitor the Coupling Reaction: Use a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines, like those after proline or N-methylated amino acids) to confirm the completion of the coupling step before proceeding to deprotection.

Data Summary: Recommended Coupling Reagents for Difficult Couplings

ReagentClassKey AdvantageRecommended For
HATU Aminium Salt (HOAt-based)Highly reactive, efficient for hindered couplings, and reduces racemization.[7]Sterically hindered ncAAs, N-methyl amino acids.
HCTU Aminium Salt (6-Cl-HOBt-based)More reactive than HBTU, good for difficult sequences.[6]General difficult couplings, faster reaction rates.
COMU Aminium Salt (Oxyma-based)High reactivity comparable to HATU, safer (non-explosive byproducts).[6]Microwave SPPS, hindered couplings.
PyAOP Phosphonium SaltVery high reactivity, less prone to guanidinylation side reactions than aminium salts.[7]Hindered couplings, valuable or sensitive amino acids.
PyBOP Phosphonium SaltStrong coupling reagent, more cost-effective than PyAOP.[7]General purpose, including moderately difficult couplings.
Section 2: Side Reactions Involving Modified Residues

The unique functional groups on modified amino acids can participate in unintended chemical reactions during various stages of SPPS, particularly during deprotection and cleavage.

Q2: I'm synthesizing a peptide containing a tryptophan analog. Upon cleavage with a standard TFA cocktail, my mass spectrometry results show an unexpected +136 Da mass addition. What is this side product?

A2: This is a known issue related to the alkylation of the indole nucleus of tryptophan or its analogs during TFA cleavage. The highly reactive carbocations generated from the cleavage of side-chain protecting groups (like tert-butyl from Boc or tBu) or from the resin linker itself can act as electrophiles and attack the electron-rich indole ring.[8][9] This is particularly problematic with Wang-type resins.[8]

Workflow for Diagnosing and Preventing Tryptophan Alkylation

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution & Prevention Problem Unexpected Mass Addition (+136 Da) on Trp-containing Peptide Cause Generation of Reactive Cations (from tBu, Trt, resin linker) Problem->Cause is caused by Reaction Electrophilic Attack on Indole Ring of Tryptophan Cause->Reaction leads to Scavengers Optimize Scavenger Cocktail: - Increase nucleophilicity (e.g., EDT) - Use silanes (TIS) to reduce cations Cause->Scavengers is mitigated by ProtectingGroup Use Boc Protecting Group on Indole Nitrogen (Fmoc-Trp(Boc)-OH) CleavageTime Minimize Cleavage Time (e.g., 1.5-2 hours) G Start Crude Hydrophobic Peptide Solubility Improve Solubility: - Dissolve in Formic Acid, ACN, or IPA - Use chaotropic agents (Guanidine-HCl) Start->Solubility HPLC_Method Modify HPLC Method Solubility->HPLC_Method StationaryPhase Change Stationary Phase: - C8 or C4 column (less hydrophobic) - Phenyl-Hexyl column HPLC_Method->StationaryPhase Option 1 MobilePhase Adjust Mobile Phase: - Use Acetonitrile/Isopropanol mixtures - Increase TFA concentration (0.2%) - Add Formic Acid (1-5%) HPLC_Method->MobilePhase Option 2 Gradient Optimize Gradient: - Start with higher organic % - Use a shallower gradient HPLC_Method->Gradient Option 3 Purified Purified Peptide StationaryPhase->Purified MobilePhase->Purified Gradient->Purified

Caption: Decision tree for optimizing the purification of hydrophobic peptides.

Recommendations:

  • Improve Sample Solubility: Instead of dissolving the crude peptide in water/acetonitrile, try stronger, more organic solvents like formic acid, hexafluoroisopropanol (HFIP), or add a chaotropic agent like guanidine hydrochloride (up to 6M) to your initial sample solvent to disrupt aggregation. [10]

  • Modify HPLC Conditions:

    • Stationary Phase: Switch from a C18 column to a less retentive phase like C8 or C4. These columns have shorter alkyl chains and will interact less strongly with your hydrophobic peptide.

    • Mobile Phase: Standard mobile phases are Water + 0.1% TFA (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B).

      • Increase Organic Strength: Replace some or all of the acetonitrile in Solvent B with a stronger organic solvent like isopropanol or n-propanol.

      • Use Different Ion-Pairing Agents: While TFA is standard, sometimes using formic acid can alter selectivity. Note that formic acid is more suitable for LC-MS analysis as TFA can cause ion suppression. [11] * Gradient Optimization: Start your gradient at a higher percentage of organic solvent (e.g., 30-40% B instead of 5-10%) and use a very shallow gradient (e.g., 0.2-0.5% increase in B per minute) to improve resolution.

  • Characterization: For peptides with ncAAs, standard fragmentation patterns in MS/MS might be altered. It is crucial to manually verify the fragmentation data to confirm the sequence and the location of the modification. Specialized software can help by allowing the definition of custom amino acid residues and their corresponding masses. [12][13]

References
  • Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 18(5), 459–467. [Link]
  • Gyros Protein Technologies. (n.d.). SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec Peptides. [Link]
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 133. [Link]
  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 16(10), 982–987. [Link]
  • Omizzur. (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur Biotech. [Link]
  • AnaSpec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]
  • Stiernet, P., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(9), 457-461. [Link]
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Peptides. [Link]
  • Garg, E., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15281–15288. [Link]
  • Stiernet, P., et al. (1999). A side‐reaction in the SPPS of Trp‐containing peptides. Semantic Scholar. [Link]
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
  • Agilent Technologies. (n.d.).
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • White, C. J., & Vantourout, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS medicinal chemistry letters, 14(5), 621–626. [Link]
  • Delgado, E. (2020, December 22). SPPS: peptide failure to elongate?

Sources

Technical Support Center: Optimization of Enzymatic Reactions for 3-Hydroxyaspartic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic production of 3-hydroxyaspartic acid (Hya). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental hurdles. This compound is a valuable chiral building block, and enzymatic synthesis offers a highly specific and environmentally friendly production route.[1][2]

Core Concepts: The Enzymatic Pathway

The production of L-threo-3-hydroxyaspartic acid (L-THA) is often achieved through a two-step, one-pot biocatalytic process.[3][4] This method is generally preferred over the direct hydroxylation of L-aspartic acid, which typically results in very low yields.[3][4]

The primary enzymes involved are:

  • Asparagine Hydroxylase (AsnO): A non-heme iron-dependent hydroxylase that catalyzes the conversion of L-asparagine to 3-hydroxyasparagine.[3][5] This reaction requires several cofactors, including Fe(II), 2-oxoglutarate, and L-ascorbic acid.[3]

  • Asparaginase: This enzyme hydrolyzes the amide group of 3-hydroxyasparagine to produce the final product, L-threo-3-hydroxyaspartic acid.[3][4]

The overall reaction scheme is a powerful example of a biocatalytic cascade, where the product of the first reaction becomes the substrate for the second.

Enzymatic_Production_of_3-Hydroxyaspartic_Acid cluster_step2 Step 2: Hydrolysis L-Asn L-Asparagine AsnO Asparagine Hydroxylase (AsnO) + Cofactors (Fe²⁺, 2-OG, Ascorbate) 3-HyaAsn 3-Hydroxyasparagine 3-HyaAsn_ref 3-Hydroxyasparagine Asnase Asparaginase L-THA L-threo-3-Hydroxyaspartic Acid

Figure 1. Two-step enzymatic synthesis of L-threo-3-hydroxyaspartic acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the enzymatic synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction shows very low or no conversion of L-asparagine to this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion is a frequent challenge that can stem from multiple factors related to enzyme activity, substrate availability, or reaction conditions. A systematic approach is the best way to identify and resolve the bottleneck.[6][7]

Causality and Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low or No Product Yield Observed Step1 1. Verify Enzyme Activity (AsnO & Asparaginase) Start->Step1 Step2 2. Check Cofactor & Substrate Integrity Step1->Step2 Enzyme OK Result1 Enzyme Inactive/Low Activity Step1->Result1 Problem Found Step3 3. Evaluate Reaction Conditions Step2->Step3 Components OK Result2 Degraded Components Step2->Result2 Problem Found Step4 4. Assess Host System (if using whole cells) Step3->Step4 Conditions OK Result3 Suboptimal Conditions Step3->Result3 Problem Found Result4 Host Cell Issues Step4->Result4 Problem Found Solution1 Solution: - Use fresh enzyme prep - Check storage (-20°C or -80°C) - Run positive control assay - Consider enzyme immobilization for stability Result1->Solution1 Solution2 Solution: - Use fresh L-asparagine & 2-oxoglutarate - Prepare fresh FeSO₄ & ascorbate solutions - Protect from light/oxidation Result2->Solution2 Solution3 Solution: - Optimize pH (AsnO: ~6.5, Asparaginase: ~7.0) - Optimize temperature (25-30°C) - Ensure adequate mixing Result3->Solution3 Solution4 Solution: - Use asparaginase-deficient E. coli strain - Optimize protein expression (e.g., T7 promoter) Result4->Solution4

Figure 2. Systematic workflow for troubleshooting low product yield.

In-depth Checks:

  • Enzyme Activity:

    • AsnO (Asparagine Hydroxylase): This is often the rate-limiting enzyme. Its activity is highly dependent on the presence of Fe(II) and 2-oxoglutarate.[5] Ensure that the FeSO₄ and L-ascorbic acid (which helps keep the iron in its reduced Fe²⁺ state) solutions are freshly prepared, as Fe(II) is readily oxidized. Run a control reaction with a known active batch of enzyme if available.[8]

    • Asparaginase: This enzyme is typically more robust. However, its activity should be confirmed independently by measuring ammonia release or product formation using 3-hydroxyasparagine as a substrate if possible.

  • Cofactors and Substrates:

    • 2-Oxoglutarate: This co-substrate is consumed stoichiometrically. Ensure its concentration is not limiting.

    • L-Asparagine: Verify the purity and concentration of your starting material.

  • Reaction Conditions:

    • The two enzymes have slightly different optimal pH values. The hydroxylation step by AsnO prefers a pH of around 6.5, while the hydrolysis by asparaginase works well at pH 7.0.[3] A compromise pH or a sequential pH shift may be necessary for one-pot reactions.

    • Oxygen is required for the hydroxylation step, so ensure adequate aeration, but avoid overly vigorous mixing that could denature the enzymes.

  • Whole-Cell Biocatalysis:

    • If using a whole-cell system like E. coli, a critical issue can be the presence of endogenous asparaginases that consume the L-asparagine substrate before it can be hydroxylated. Using an asparaginase-deficient E. coli mutant has been shown to dramatically increase product yield from ~0.08% to over 8%.[4]

    • Furthermore, optimizing the expression of the recombinant AsnO enzyme, for instance by switching from a lac promoter to a stronger T7 promoter system, can boost yields to over 90%.[4]

Issue 2: Enzyme Instability and Inactivity

Question: My reaction starts well but stops before all the substrate is consumed. What could be causing my enzyme to lose activity?

Answer: Enzyme instability is a common problem, especially with hydroxylases which can be sensitive to reaction conditions. Loss of activity during the reaction can be due to thermal denaturation, oxidative damage, or pH shifts.

Causality and Troubleshooting:

  • Oxidative Damage: Non-heme iron hydroxylases can generate reactive oxygen species that damage the enzyme itself. The presence of L-ascorbic acid is crucial not only for catalysis but also for protecting the enzyme. Ensure it is present in sufficient concentration (e.g., 1 mM).[3]

  • Thermal Denaturation: Although the optimal temperature for many microbial enzymes is around 30°C, prolonged incubation can lead to denaturation.[3] Consider running the reaction at a slightly lower temperature (e.g., 25°C) to improve stability over a longer reaction time.

  • Immobilization: For industrial applications or repeated batch reactions, enzyme immobilization is a key strategy to enhance stability.[9][10] Covalently attaching the enzyme to a solid support can prevent unfolding and aggregation, significantly extending its operational life.[11][12]

ParameterRecommended RangeRationale
Temperature 25 - 30°CBalances reaction rate with enzyme stability.[3]
pH 6.5 - 7.0A compromise range for the two-enzyme system.[3]
L-Ascorbic Acid 1 - 2 mMMaintains Fe(II) in a reduced state and protects against oxidative damage.
FeSO₄ 0.5 - 1 mMEssential cofactor for AsnO; must be fresh.[3]
2-Oxoglutarate 10 - 20 mMCo-substrate for AsnO; ensure it's not limiting.[3]

Table 1. Key Reaction Parameters for Optimal Enzyme Stability and Activity.

Issue 3: Byproduct Formation and Purity

Question: I am observing significant byproducts in my final reaction mixture, complicating purification. What are these byproducts and how can I minimize them?

Answer: Byproduct formation in enzymatic reactions can arise from substrate degradation, non-specific enzyme activity, or subsequent chemical reactions of the product.

Causality and Troubleshooting:

  • Oxidative Side Reactions: The reaction environment, which contains iron and requires oxygen, can lead to the formation of oxidative byproducts.[13][14] Minimizing reaction time and ensuring sufficient antioxidant (ascorbate) capacity can help.

  • Host Cell Metabolites: In whole-cell systems, other metabolic pathways can compete for substrates or produce contaminating compounds. Using engineered strains (e.g., asparaginase knockouts) is the most effective solution.[4]

  • Product Purification: this compound has lower solubility in acidic water. A simple and effective purification method involves adjusting the pH of the reaction mixture to ~2.0, which causes the product to precipitate, allowing for isolation by recrystallization without the need for chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: Can I perform a direct hydroxylation of L-aspartic acid instead of the two-step process? A1: While mutant versions of asparagine hydroxylase (e.g., AsnO-D241N) can directly hydroxylate L-aspartic acid, the reported yields are extremely low.[3][4] The two-step pathway starting from L-asparagine is significantly more efficient, with yields reported up to 96%.[4]

Q2: What analytical methods are best for monitoring the reaction? A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the substrate (L-asparagine) and the product (this compound). Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress.[1]

Q3: My enzyme is in an inclusion body. How can I improve its solubility? A3: Expression at lower temperatures (e.g., 16-20°C), using a weaker promoter, or co-expressing molecular chaperones can improve the soluble fraction of the enzyme. If these fail, denaturation with agents like urea or guanidinium chloride followed by a controlled refolding protocol may be necessary.

Q4: Is substrate or product inhibition a concern in this reaction? A4: While some enzymatic reactions, particularly those involving transaminases or dehydrogenases, can suffer from substrate or product inhibition, it has not been reported as a major issue for the asparagine hydroxylase/asparaginase pathway under typical reaction conditions.[15][16] However, if you are using very high substrate concentrations (>100 mM), it is prudent to run a substrate titration experiment to check for any inhibitory effects.[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of L-THA using Purified Enzymes

This protocol is adapted from methodologies described for the biocatalytic synthesis of L-THA.[3]

  • Reaction Mixture Preparation:

    • In a total volume of 10 mL, combine the following in a temperature-controlled vessel:

      • 100 mM Potassium Phosphate Buffer (pH 6.8)

      • 20 mM L-Asparagine

      • 25 mM 2-Oxoglutarate

      • 1 mM L-Ascorbic Acid

      • 0.5 mM FeSO₄

  • Enzyme Addition:

    • Add purified Asparagine Hydroxylase (AsnO) to a final concentration of 0.1 mg/mL.

    • Add purified Asparaginase to a final concentration of 0.05 mg/mL.

  • Reaction Incubation:

    • Incubate the reaction at 28°C with gentle agitation (e.g., 150 rpm) for 12-24 hours. Ensure adequate headspace for oxygen availability.

  • Monitoring and Termination:

    • Take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and terminate the reaction by adding an equal volume of 1 M HCl to precipitate the protein.

    • Centrifuge the samples to remove precipitated protein and analyze the supernatant by HPLC.

  • Product Isolation (Optional):

    • Once the reaction is complete, terminate by heating to 80°C for 10 minutes to denature the enzymes.

    • Centrifuge to pellet the denatured protein.

    • Transfer the supernatant to a clean vessel and adjust the pH to 2.0 with 6 M HCl.

    • Cool the solution to 4°C for several hours to facilitate the crystallization of this compound.[1]

    • Collect the crystals by filtration.

References

  • Hibi, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology.
  • Hibi, R., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed.
  • Yamamoto, S., et al. (2019). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Taylor & Francis Online.
  • Chen, K., et al. (2023). Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids. ResearchGate.
  • Voinea, A. M., et al. (2022). Stabilization of enzymes for biotechnological applications. Journal of Pharmaceutical Negative Results.
  • The Good Scents Company. (n.d.). This compound.
  • PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?
  • Zdarta, J., et al. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC.
  • El-Gheriany, I. A., et al. (2022). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega.
  • Chen, Y., et al. (2023). Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. MDPI.
  • Contente, M. L., et al. (2018). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. NIH.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Brena, B. M., & Batista-Viera, F. (n.d.). Immobilization of Enzymes. Methods in Biotechnology.
  • Let's learn. (2021). Enzyme Immobilization: Immobilization of biocatalysts #animation. YouTube.
  • Karama, M., et al. (2023). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. MDPI.
  • Quora. (2016). What are the reasons of poor results in enzymatic assays?
  • Karama, M., et al. (2023). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. ResearchGate.
  • Wang, Y., et al. (2023). Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate.

Sources

troubleshooting guide for separating 3-hydroxyaspartic acid isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 3-hydroxyaspartic acid (3-OH-Asp) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the four stereoisomers of this non-proteinaceous amino acid: D-threo, L-threo, D-erythro, and L-erythro.[1] The distinct biological functions of each stereoisomer make their accurate separation and quantification critical.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during method development and execution.

Section 1: Troubleshooting Poor Resolution & Co-elution

Achieving baseline separation of all four 3-OH-Asp isomers is the primary challenge. These molecules are small, highly polar, and structurally similar, making them difficult to resolve using standard reversed-phase methods.

Q1: My threo- and erythro- diastereomers are co-eluting on a standard C18 column. What is the fundamental issue and how can I resolve it?

A1: The fundamental issue is a lack of sufficient selectivity on a standard C18 stationary phase. 3-OH-Asp is a highly polar compound, leading to poor retention and inadequate interaction with the non-polar C18 chains.[2] To separate diastereomers, the chromatographic system must be able to discriminate between the subtle differences in their three-dimensional structures. For enantiomers (D vs. L forms), this is impossible on an achiral stationary phase.

Your strategy should focus on introducing a more selective separation mechanism. Here are three primary approaches:

  • Chiral Chromatography (Recommended for all 4 isomers): This is the most direct and effective method for separating all stereoisomers, including enantiomers.[3] Chiral Stationary Phases (CSPs) create a chiral environment that interacts differently with each isomer. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating amino acid isomers.[4][5]

    • Mechanism: The CSP forms transient diastereomeric complexes with the analyte isomers. Differences in the stability and steric hindrance of these complexes lead to different retention times.

    • Starting Point: Begin screening with columns like Chiralpak® IA-U or Chiralpak AD-H under normal-phase, polar organic, or reversed-phase conditions, as recommended by the column manufacturer.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase for retaining and separating highly polar compounds.[6][7] It can be very effective for separating the diastereomeric pairs (threo vs. erythro).

    • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] The analytes partition into a water-enriched layer on the surface of the stationary phase. More polar analytes are retained longer.

    • Pro-Tip: HILIC is very sensitive to the water content in the mobile phase and sample solvent. Ensure your sample is dissolved in a solvent with a similar or higher organic concentration than your initial mobile phase to avoid peak distortion.[9]

  • Ion-Pair Reversed-Phase Chromatography: If you must use a reversed-phase column, adding an ion-pairing reagent to the mobile phase can improve retention and selectivity for these charged analytes.[10][11]

    • Mechanism: An ion-pairing reagent, such as trifluoroacetic acid (TFA) or an alkyl sulfonate, is a molecule with a charged head group and a hydrophobic tail.[11] It forms a neutral ion pair with the charged 3-OH-Asp molecule, increasing its hydrophobicity and allowing it to be retained on the C18 column.[11]

    • Caution: Ion-pairing reagents can be difficult to remove from the column and HPLC system and may suppress MS signals.[11] It's often best to dedicate a column to ion-pairing methods.[9]

Recommended Starting Conditions Table
ParameterChiral Separation (Normal Phase)HILICIon-Pair Reversed-Phase
Column Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[4][5]Bare Silica, Amide, or Diol phaseC18 or C8
Mobile Phase A n-Hexane or HeptaneAcetonitrileWater with 0.1% TFA or 5mM Alkyl Sulfonate
Mobile Phase B Isopropanol or Ethanol100mM Ammonium Formate/Acetate, pH 3-6Acetonitrile or Methanol
Gradient Isocratic (e.g., 90:10 A:B) or shallow gradient95% to 60% A over 15-20 min5% to 40% B over 15-20 min
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 - 40 °C[12]30 - 45 °C30 - 45 °C
Q2: I have partial separation, but the resolution is poor (Rs < 1.5). How can I optimize the method to improve it?

A2: Optimizing resolution requires systematically adjusting parameters that influence column efficiency (N), selectivity (α), and retention (k).[12]

G start Poor Resolution (Rs < 1.5) check_selectivity Is Selectivity (α) the issue? (Peaks are very close) start->check_selectivity check_efficiency Is Efficiency (N) the issue? (Peaks are broad) start->check_efficiency mobile_phase Modify Mobile Phase (Most Powerful Tool) check_selectivity->mobile_phase Yes flow_rate Decrease Flow Rate check_efficiency->flow_rate Yes column_chem Change Column Chemistry (e.g., different chiral selector or HILIC phase) mobile_phase->column_chem If insufficient temp Adjust Temperature (Can alter selectivity) mobile_phase->temp Fine-tuning sub_mp1 Adjust pH to alter ionization mobile_phase->sub_mp1 sub_mp2 Change organic modifier type (ACN vs. MeOH) mobile_phase->sub_mp2 sub_mp3 Optimize gradient slope (Shallow gradients improve resolution) mobile_phase->sub_mp3 end Resolution Optimized (Rs ≥ 1.5) column_chem->end temp->end sub_mp3->end particle_size Use Column with Smaller Particles (e.g., 3 µm -> 1.8 µm) flow_rate->particle_size For higher N extra_column Minimize Extra-Column Volume (Use shorter, narrower tubing) flow_rate->extra_column Check system particle_size->end extra_column->end

Caption: Decision tree for improving peak resolution.

Detailed Steps for Optimization:

  • Optimize Mobile Phase Selectivity (α):

    • pH Adjustment: The two carboxylic acid groups and one amino group on 3-OH-Asp make its charge state highly dependent on pH. Adjusting the mobile phase pH by ±0.2-0.5 units can significantly alter retention and selectivity.[13] Operate at a pH at least 1.5-2 units away from the analyte's pKa for method robustness.[13]

    • Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can change peak spacing. Acetonitrile is generally preferred for HILIC methods.[7]

    • Gradient Slope: For gradient elution, a shallower gradient increases the separation window for closely eluting peaks.[9][14] Try decreasing the %B/min by half to see if resolution improves.

  • Increase Column Efficiency (N):

    • Flow Rate: Lowering the flow rate often increases efficiency, leading to sharper peaks and better resolution, at the cost of longer run times.[15]

    • Column Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve peak efficiency.[12][16] It can also sometimes alter selectivity. A good starting point is 40 °C.[17]

    • System Check: Ensure your system is optimized to reduce extra-column band broadening. Use the smallest inner diameter and shortest length tubing possible between the injector, column, and detector.[18]

Section 2: Troubleshooting Peak Shape Problems

Poor peak shape (tailing, fronting, splitting) compromises resolution and reduces the accuracy of integration and quantification.

Q3: My peaks are tailing significantly. What are the common causes and how do I fix this?

A3: Peak tailing is one of the most common HPLC problems.[19] For a polar, acidic compound like 3-OH-Asp, the primary causes are secondary interactions with the stationary phase or system issues.

G start Peak Tailing Observed cause1 Secondary Interactions (Chemical Cause) start->cause1 cause2 System & Column Issues (Physical Cause) start->cause2 sub_cause1a Silanol Interactions (Analyte sticks to silica) cause1->sub_cause1a sub_cause1b Metal Contamination (Chelation effects) cause1->sub_cause1b sub_cause2a Column Overload cause2->sub_cause2a sub_cause2b Column Void / Contamination cause2->sub_cause2b sub_cause2c Extra-column Dead Volume cause2->sub_cause2c sol1a Modify Mobile Phase: - Lower pH (e.g., to 2.5-3) to suppress silanol activity - Add competing base (e.g., triethylamine) sub_cause1a->sol1a sol1b Use a high-purity, end-capped column sub_cause1a->sol1b sol1c Add chelating agent (e.g., EDTA) to mobile phase sub_cause1b->sol1c end Symmetric Peaks sol1a->end sol1b->end sol1c->end sol2a Reduce injection mass (Dilute sample) sub_cause2a->sol2a sol2b Backflush column; if no improvement, replace column sub_cause2b->sol2b sol2c Check fittings, use shorter/narrower tubing sub_cause2c->sol2c sol2a->end sol2b->end sol2c->end

Caption: Systematic approach to troubleshooting peak tailing.

Detailed Explanations:

  • Silanol Interactions: The most common cause. Residual, un-capped silanol groups (-Si-OH) on the silica surface of the column are acidic and can form strong secondary ionic interactions with the basic amino group of your analyte, delaying its elution and causing tailing.

    • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This protonates the silanol groups, suppressing their ionic character and minimizing the unwanted interaction.[20] Using a modern, high-purity, end-capped column also drastically reduces the number of available silanols.

  • Metal Contamination: Trace metals in the silica matrix, column hardware, or system can chelate with the carboxyl groups of 3-OH-Asp, also leading to tailing.[9]

    • Solution: Use a metal-free or bio-inert HPLC system if possible. Alternatively, adding a weak chelating agent like EDTA to the mobile phase can help passivate the system.[21]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian peak shape with a sloping tail.[22]

    • Solution: Reduce your sample concentration by a factor of 5 or 10 and reinject. If the tailing improves, you were overloading the column.

  • Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample band, causing tailing or splitting.[20] This often coincides with an increase in backpressure.

    • Solution: First, try backflushing the column (disconnect it from the detector first). If this doesn't resolve the issue and the column is old, it likely needs to be replaced. Using a guard column can significantly extend the life of your analytical column.[23]

Q4: My peaks are split or shouldered. What should I investigate?

A4: Split peaks usually indicate a problem at the point of injection or the column inlet that is causing the sample band to be distributed unevenly.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% methanol in a HILIC method starting at 95% acetonitrile), it can cause the peak to distort and split.[18][22]

    • Fix: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.[22]

  • Partially Blocked Column Frit: Debris from the sample, pump seals, or mobile phase can clog the inlet frit of the column.

    • Fix: Disconnect the column and backflush it at a low flow rate. If the problem persists, the frit may need to be replaced, or the entire column. Using an in-line filter before the column is a good preventative measure.[20]

  • Injector Malfunction: A worn or damaged injector rotor seal can cause incomplete or distorted injections, leading to split peaks.[18][19]

    • Fix: This requires instrument maintenance. You can sometimes diagnose this if you notice a pressure drop during injection or find that the problem persists even with a new column.

  • Co-eluting Impurity: What appears to be a shoulder or split peak could simply be an unresolved impurity.

    • Diagnosis: Use a photodiode array (PDA) detector to check the peak purity across the peak. If the spectra are not homogenous, you have a co-eluting compound, and you need to improve the method's resolution (see Section 1).

Section 3: Improving Detection and Sensitivity

Q5: 3-OH-Asp lacks a strong UV chromophore. How can I get the sensitivity I need for low-level quantification?

A5: This is a common challenge with amino acids, which generally have poor UV absorbance except at very low wavelengths (<210 nm) where many mobile phase components also absorb.[2]

  • Pre-column Derivatization: This is the most common and robust approach.[24] You react the amino acid with a tagging agent before injection to attach a molecule with high UV absorbance or fluorescence.[25][26]

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to create a highly fluorescent derivative. Detection limits can be in the femtomole range.[27] Note: OPA does not react with secondary amines.

    • 9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form a fluorescent derivative.[24] Automated methods often use OPA for primary amines and then FMOC for secondary amines like proline.[17]

    • Workflow: The derivatization can be automated by the HPLC autosampler for high precision and reproducibility.[26][28]

  • Alternative Detection Methods: If derivatization is not desirable, you can use more universal detectors.

    • Mass Spectrometry (MS): LC-MS is highly sensitive and specific and does not require a chromophore. HILIC methods are particularly well-suited for MS detection because the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[6][7]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that respond to any non-volatile analyte. Sensitivity is generally lower than MS or derivatization with fluorescence detection but can be an effective option.

Troubleshooting Summary Table
ProblemPotential Cause(s)Recommended Solution(s)
No/Poor Retention Wrong chromatography mode (e.g., RP for polar analyte)Switch to HILIC, Chiral, or Ion-Pair RP mode.[3][6][10]
Poor Resolution Insufficient selectivity (α) or efficiency (N)Modify mobile phase (pH, organic), use a shallower gradient, change column, or lower flow rate.[12]
Peak Tailing Silanol interactions, metal contamination, column overloadLower mobile phase pH, use an end-capped column, add a chelating agent, dilute the sample.[9][22]
Peak Fronting Sample overload, strong sample solventDilute the sample, dissolve the sample in the mobile phase.[22]
Split Peaks Blocked frit, column void, sample solvent mismatchBackflush/replace the column, match sample solvent to the mobile phase.[20][22]
Drifting Retention Times Poor column equilibration, temperature fluctuation, mobile phase changeIncrease equilibration time, use a column oven, prepare fresh mobile phase daily.[19]
Low Sensitivity Analyte lacks a strong chromophoreUse pre-column derivatization (e.g., OPA/FMOC) or switch to a more universal detector like MS, ELSD, or CAD.[24][25]

References

  • Update on HPLC analysis of Polar Compounds. (n.d.). Anchem Plus.
  • Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. (2024). PubMed.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025). MicroSolv.
  • Hydrophilic interaction chromatography. (n.d.). Wikipedia.
  • Hydrophilic Interaction Liquid Chromatography. (n.d.). Sigma-Aldrich.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI.
  • Analysis of Amino Acids by HPLC. (2010). Agilent.
  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Chromatography Online.
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (n.d.). Chromatography Online.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online.
  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. (2022). SiliCycle.
  • analysis of amino acids by high performance liquid chromatography. (n.d.).
  • Hydrophilic Interaction Chromatography. (n.d.). LCGC International.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.
  • Underivatized Amino Acid Chromatographic Separation. (n.d.). ACS Omega.
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021).
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). NIH.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022).
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
  • Derivatization. (2023). Chemistry LibreTexts.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Ion-pair reversed-phase high performance liquid chromatography method for the quantification of isoaspartic acid in a monoclonal antibody. (2014). PubMed.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC.
  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
  • Ion-Pair Chromatography and Related Techniques. (n.d.). ResearchGate.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks.
  • Derivatization in HPLC. (n.d.). HTA SRL.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSRPHR.
  • Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)? (2018). ResearchGate.
  • HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent.
  • A review on method development by hplc. (n.d.). SciSpace.
  • Chiral Reversed-Phase HPLC Separation. (n.d.). Scientific Research Publishing.
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. (n.d.). Thermo Fisher Scientific.
  • UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. (2025). ResearchGate.

Sources

Technical Support Center: Synthesis of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxyaspartic acid (Hya). This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing this valuable, non-proteinogenic amino acid. Due to its two chiral centers, the synthesis of this compound presents significant stereochemical challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize common side reactions and achieve your desired stereoisomer with high purity.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing explanations of the underlying causes and actionable protocols to resolve the problem.

Q1: Why am I getting a mixture of diastereomers (syn and anti) in my product, and how can I improve the diastereoselectivity?

Root Cause Analysis:

The formation of a mixture of syn and anti diastereomers is a common challenge in the synthesis of β-hydroxy-α-amino acids like this compound. This typically arises from a lack of facial selectivity in the key bond-forming step, which is often an aldol-type reaction between a glycine enolate equivalent and a glyoxylate derivative. The stereochemical outcome is dictated by the geometry of the enolate (Z or E) and the transition state of the reaction.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Diastereoselectivity start Low Diastereoselectivity (Mixture of syn/anti) q1 Are you using a chiral auxiliary? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your enolate geometry controlled? a1_yes->q2 sol1 Incorporate a chiral auxiliary (e.g., pseudoephenamine glycinamide) to direct stereochemistry. a1_no->sol1 end Improved Diastereoselectivity sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you using Lewis acid catalysis? a2_yes->q3 sol2 Modify enolization conditions. - Use lithium-based bases (e.g., LiHMDS)  for Z-enolate formation. - Consider boron enolates for enhanced  diastereoselectivity. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Optimize Lewis acid and solvent. - Chelating Lewis acids (e.g., TiCl4) can favor  specific transition states. - Non-coordinating solvents are often preferred. a3_yes->sol3 a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Solutions:

  • Employ a Chiral Auxiliary: The use of a chiral auxiliary covalently bonded to your glycine equivalent can effectively shield one face of the enolate, forcing the electrophile to attack from the less hindered side. Pseudoephenamine glycinamide is an excellent choice for directing the synthesis towards syn-β-hydroxy-α-amino acids.[3]

    • Protocol for syn-Selective Aldol Reaction:

      • Prepare the pseudoephenamine glycinamide from the corresponding chiral pseudoephenamine.

      • Dissolve the glycinamide in an appropriate solvent (e.g., THF) and cool to -78 °C.

      • Add a lithium-based base such as lithium hexamethyldisilazide (LiHMDS) to generate the enolate.

      • Slowly add the desired glyoxylate electrophile.

      • After the reaction is complete, quench and proceed with workup.

      • The auxiliary can be removed by mild acid hydrolysis.

  • Control Enolate Geometry: The geometry of the enolate (Z or E) plays a crucial role in determining the diastereoselectivity of the aldol reaction, as predicted by the Zimmerman-Traxler model.[2]

    • For syn-Aldol Products: Z-enolates typically lead to syn products. The use of bulky lithium amide bases like LiHMDS in THF tends to favor the formation of Z-enolates.

    • For anti-Aldol Products: E-enolates generally give anti products. Boron enolates, generated using reagents like dibutylboron triflate and a tertiary amine base, often provide high selectivity for anti products due to a more rigid transition state.[4]

  • Optimize Lewis Acid and Solvent: When using silyl enol ethers (e.g., from a glycine Schiff base), a Lewis acid is required to catalyze the reaction. The choice of Lewis acid can influence the transition state geometry and thus the diastereoselectivity.[5]

    • Chelating vs. Non-chelating Lewis Acids: A chelating Lewis acid like TiCl₄ can coordinate to both the aldehyde and the enolate, leading to a more ordered, cyclic transition state and potentially higher diastereoselectivity. In contrast, non-chelating Lewis acids like BF₃·OEt₂ may favor a more open transition state.

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact the effectiveness of the Lewis acid and the stability of the transition states. Non-coordinating solvents like dichloromethane or toluene are often preferred.

Q2: My final product shows evidence of epimerization at the α-carbon. What causes this and how can I prevent it?

Root Cause Analysis:

Epimerization, or the change in configuration at a single stereocenter, is a significant side reaction in amino acid synthesis, particularly at the α-carbon which is prone to deprotonation.[6] This is especially problematic under basic conditions or during activation of the carboxyl group for coupling reactions.[6][7] The abstraction of the α-proton leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of epimers.[7]

Factors Contributing to Epimerization:

  • Strong Bases: The use of strong bases, especially in excess, can readily deprotonate the α-carbon.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for proton abstraction.

  • Prolonged Reaction Times: Leaving the reaction mixture for extended periods, especially in the presence of base, increases the likelihood of epimerization.

  • Carboxyl Group Activation: During peptide coupling, activation of the carboxyl group (e.g., to form an active ester) increases the acidity of the α-proton, making it more susceptible to abstraction.[8]

Preventative Measures:

StrategyMechanism of ActionRecommended Protocol
Choice of Base Weaker bases are less likely to abstract the α-proton.Use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[9]
Temperature Control Lower temperatures reduce the rate of epimerization.Maintain low temperatures (e.g., -20 °C to 0 °C) during base-mediated steps and coupling reactions.
Minimize Pre-activation Time Reduces the time the activated, epimerization-prone species exists.In coupling reactions, add the coupling partner immediately after the carboxyl group is activated.
Protecting Group Strategy Certain N-terminal protecting groups can influence the rate of epimerization.While Boc and Cbz are standard, be aware that the choice of coupling reagent has a more significant impact.[10]
Q3: I am observing side products related to my protecting groups. How can I troubleshoot these issues?

Root Cause Analysis:

Protecting groups are essential for masking reactive functional groups, but they can also be the source of unwanted side reactions.[11][12] The choice of protecting groups for the amino and two carboxyl functionalities of this compound must be carefully considered to ensure orthogonality and stability under the planned reaction conditions.

Common Protecting Group Side Reactions:

  • Boc (tert-Butoxycarbonyl) Group Issues:

    • Problem: Incomplete deprotection or side reactions during cleavage with strong acids like TFA. The resulting tert-butyl cation can alkylate sensitive residues.[13]

    • Solution: Use a scavenger cocktail during TFA cleavage. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) to quench the tert-butyl cation.

  • Benzyl (Bn) Ester/Cbz (Benzyloxycarbonyl) Group Issues:

    • Problem: Incomplete removal by hydrogenolysis, or catalyst poisoning. Benzyl groups can also undergo side reactions during acidic cleavage.[14]

    • Solution:

      • Hydrogenolysis: Ensure the use of a high-quality catalyst (e.g., Palladium on carbon). If the reaction is sluggish, check for catalyst poisons (e.g., sulfur-containing compounds) and consider using a different solvent or increasing hydrogen pressure.

      • Acidic Cleavage: If using strong acids like HBr in acetic acid, ensure anhydrous conditions and control the reaction time and temperature to minimize side reactions.

  • Aspartimide Formation:

    • Problem: When the β-carboxyl group of an aspartic acid derivative is protected as an ester, it can be susceptible to intramolecular cyclization under basic or acidic conditions, especially during peptide coupling, to form a five-membered aspartimide ring. This intermediate can then reopen to give a mixture of α- and β-linked peptides, as well as the epimerized product.

    • Solution:

      • Use protecting groups for the side chain that are more sterically hindered and less prone to cyclization.

      • During peptide synthesis, use coupling conditions known to minimize aspartimide formation, such as using DIC/Oxyma.[15]

Protecting Group Strategy Workflow:

G cluster_1 Protecting Group Strategy start Plan Synthesis q1 Select N-terminal Protecting Group start->q1 sol1 Boc: Acid labile Cbz: Hydrogenolysis/Acid Fmoc: Base labile q1->sol1 q2 Select Carboxyl Protecting Groups sol2 Benzyl Esters: Hydrogenolysis tert-Butyl Esters: Acid labile Methyl/Ethyl Esters: Saponification q2->sol2 q3 Plan Deprotection Sequence sol3 Ensure Orthogonality: Deprotection of one group should not affect others. q3->sol3 sol1->q2 sol2->q3 end Successful Synthesis sol3->end

Caption: Workflow for selecting an orthogonal protecting group strategy.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the main synthetic strategies for preparing this compound?

A: The main strategies can be broadly categorized into chemical and enzymatic methods.

  • Chemical Synthesis: Often involves an aldol-type condensation between a protected glycine enolate and a protected glyoxylate. Key challenges are controlling the two stereocenters. Diastereoselective methods often employ chiral auxiliaries or substrate control to favor either the syn (threo) or anti (erythro) isomer.[3][16]

  • Enzymatic Synthesis: This approach offers excellent stereocontrol. Methods include the use of hydroxylase enzymes that can directly hydroxylate aspartic acid or asparagine with high regio- and stereoselectivity.[17][18] Aldolase enzymes have also been explored.[19]

Q: Which analytical techniques are best for detecting and quantifying diastereomers and epimers?

A: A combination of techniques is often necessary for full characterization:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most powerful technique for separating and quantifying all four stereoisomers of this compound. Derivatization of the amino acid is often required to achieve good separation on a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR can often distinguish between diastereomers. The coupling constants between the Cα-H and Cβ-H protons can sometimes differ between the syn and anti isomers.

  • Mass Spectrometry (MS): While MS cannot distinguish between stereoisomers, LC-MS is invaluable for identifying the correct mass of the product and detecting impurities with different molecular weights.

Q: How can I purify my final this compound product away from side products and reagents?

A: Purification strategies depend on the nature of the impurities and the scale of the reaction.

  • Crystallization: If your desired stereoisomer is crystalline and the impurities are not, crystallization can be a highly effective method for purification.

  • Ion-Exchange Chromatography: As an amino acid, this compound is zwitterionic. Ion-exchange chromatography is a very effective technique for separating it from uncharged organic impurities.

  • Reverse-Phase Chromatography (HPLC): For small-scale purification and high-purity requirements, preparative reverse-phase HPLC is often the method of choice.

References

  • BenchChem Technical Support Team. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Myers, A. G., & Tavares, F. X. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. PubMed.
  • Palomo, C., et al. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Journal of Organic Chemistry.
  • Pentelute, B. L., & Kent, S. B. H. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • TBA
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Palomo, C., et al. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
  • Various Authors. (2018). Asymmetric Synthesis of β-Hydroxy-α-amino Acids.
  • TBA
  • Jadhav, S., et al. (2021). Proposed mechanism of base catalyzed epimerization.
  • AAPPTec. (n.d.).
  • Anggraeni, A., et al. (2023).
  • TBA
  • TBA
  • LibreTexts. (2024). Synthesis of Amino Acids.
  • TBA
  • TBA
  • Barchi, J. J. Jr. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC.
  • Hibi, M., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed.
  • Hibi, M., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • TBA
  • TBA
  • Yiotakis, A., & Georgiadis, D. (2011). Protection Reactions.
  • TBA
  • St. Clair, J. L., et al. (2020). Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH.
  • Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions.
  • TBA
  • TBA
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Heathcock, C. H. (n.d.).
  • Wikipedia. (n.d.). This compound.
  • Abiko, A. (n.d.). Asymmetric Aldol Reactions Using Boron Enolates. In Comprehensive Organic Synthesis II.
  • TBA
  • TBA
  • TBA
  • TBA
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
  • TBA
  • PubChem. (n.d.). DL-threo-beta-Hydroxyaspartic acid.

Sources

Navigating the Nuances of 3-Hydroxyaspartic Acid: A Technical Guide to Ensuring Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-hydroxyaspartic acid (Hya). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. As a crucial molecule in various research applications, including its role as an excitatory amino acid transporter (EAAT) inhibitor, ensuring its integrity in experimental settings is paramount. This document moves beyond standard protocols to explain the "why" behind the methods, empowering you with the knowledge to troubleshoot and optimize your experiments effectively.

Understanding the Core Challenge: The Inherent Instability of β-Hydroxy Amino Acids

This compound, a derivative of aspartic acid hydroxylated at the β-position, possesses inherent structural features that can lead to degradation in aqueous solutions. Unlike its parent amino acid, the presence of the β-hydroxyl group introduces specific degradation pathways that researchers must be vigilant of. This guide will illuminate these pathways and provide robust strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the handling and use of this compound solutions in a question-and-answer format, providing both the underlying cause and actionable solutions.

FAQ 1: Solution Preparation and Storage

Question: I've prepared a stock solution of this compound in water. What are the optimal storage conditions to ensure its long-term stability?

Answer:

Proper storage is the first line of defense against degradation. For long-term stability of this compound solutions, several factors must be meticulously controlled:

  • Temperature: The most critical factor is temperature. Stock solutions should be stored at -20°C or, preferably, -80°C .[1] Storing at 4°C is only recommended for very short-term use (i.e., within a day or two). Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can be detrimental to peptide and amino acid stability.[2]

  • pH: The pH of the solution plays a significant role in the stability of this compound. A slightly acidic pH of 5-6 is generally recommended for storing solutions of amino acids and peptides to prolong their shelf life.[1][2]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1] This minimizes the exposure of the entire stock to temperature changes.

  • Protection from Light and Air: Like many biological molecules, this compound can be susceptible to photodegradation and oxidation. Store solutions in amber vials or tubes wrapped in foil to protect from light.[1] While not always necessary for short-term storage, for long-term preservation, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature -20°C to -80°CMinimizes chemical degradation rates.
pH 5.0 - 6.0Reduces the rate of base-catalyzed degradation pathways.
Aliquoting Single-use volumesAvoids detrimental freeze-thaw cycles.[2]
Light Protect from light (amber vials)Prevents photodegradation.
Atmosphere Inert gas (Argon/Nitrogen) for long-term storageMinimizes oxidation.
FAQ 2: Understanding and Preventing Degradation

Question: My recent experiments using a this compound solution have yielded inconsistent results. I suspect the compound is degrading. What are the likely degradation pathways, and how can I prevent them?

Answer:

Inconsistent results are a common indicator of compound degradation. For this compound, two primary degradation pathways should be considered: β-elimination and oxidation .

The presence of the hydroxyl group at the β-position makes this compound susceptible to a β-elimination reaction, also known as dehydration.[2][3][4][5][6] This reaction involves the loss of the hydroxyl group and a proton from the α-carbon, resulting in the formation of an α,β-unsaturated dicarboxylic amino acid. This new compound will have different chemical properties and biological activity, leading to experimental variability.

Mechanism of β-Elimination:

This reaction can be catalyzed by both acidic and basic conditions.

  • Base-Catalyzed β-Elimination: In neutral to alkaline solutions, a base can abstract the proton from the α-carbon, forming a carbanion. This is followed by the elimination of the hydroxyl group.

  • Acid-Catalyzed β-Elimination: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which is then eliminated.

G cluster_main Potential Degradation Pathway of this compound cluster_conditions Contributing Factors Hya This compound Unsaturated α,β-Unsaturated Product (Inactive) Hya->Unsaturated β-Elimination (Dehydration) - H₂O Oxidized Oxidized Products Hya->Oxidized Oxidation (e.g., via metal ions, ROS) pH_extreme Extreme pH (Acidic or Alkaline) Temp Elevated Temperature Metal_ions Trace Metal Ions Oxygen Oxygen/ROS

Caption: Key degradation pathways for this compound.

Troubleshooting and Prevention of β-Elimination:

  • Strict pH Control: Maintain the pH of your stock and working solutions within the optimal range of 5.0-6.0. Use sterile, high-purity buffers.

  • Low Temperature: As with most chemical reactions, the rate of β-elimination is temperature-dependent. Adhering to the recommended low-temperature storage is crucial.

  • Prepare Solutions Freshly: Whenever possible, prepare working solutions of this compound fresh from a frozen, concentrated stock on the day of the experiment. Avoid storing dilute solutions for extended periods.

Amino acids can be susceptible to oxidation, particularly in the presence of trace metal ions which can act as catalysts.[7] While this compound does not contain highly susceptible residues like methionine or cysteine, the presence of hydroxyl groups can sometimes participate in redox reactions. Oxidative degradation can lead to a variety of byproducts, altering the compound's efficacy.

Troubleshooting and Prevention of Oxidation:

  • Use High-Purity Water and Reagents: Ensure that the water and buffer components used to prepare your solutions are of the highest purity and free from trace metal contaminants.

  • Consider a Chelating Agent: In sensitive applications where trace metal contamination is a concern, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer can sequester metal ions and prevent them from catalyzing oxidative reactions.

  • De-gas Solutions: For highly sensitive experiments, de-gassing the solvent before dissolving the this compound can reduce the amount of dissolved oxygen available for oxidative reactions.

FAQ 3: Analytical Monitoring of Stability

Question: How can I analytically verify the stability of my this compound solution and check for degradation products?

Answer:

Regular analytical monitoring is a good practice to ensure the integrity of your this compound solutions, especially for long-term studies or when troubleshooting unexpected experimental outcomes.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for separating and quantifying small molecules like amino acids and their degradation products.

Experimental Protocol: A General HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific instrumentation and application.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 50%) over 20-30 minutes.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bonds and carboxyl groups of amino acids.

  • Sample Preparation: Dilute a small aliquot of your this compound solution in Mobile Phase A.

  • Analysis: Inject a freshly prepared "time-zero" sample to establish a reference chromatogram. Analyze aged or suspect samples and compare the chromatograms. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.

For more detailed analysis, especially for identifying unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

G cluster_workflow HPLC-Based Stability Monitoring Workflow prep Prepare Fresh 'Time-Zero' Sample store Store Aliquots under Recommended Conditions prep->store hplc Analyze Both Samples by HPLC prep->hplc test Collect 'Test' Sample at a Later Time Point store->test test->hplc compare Compare Chromatograms hplc->compare stable Stable: - No significant change in  main peak area. - No new peaks. compare->stable If degraded Degraded: - Decrease in main  peak area. - Appearance of  new peaks. compare->degraded If

Caption: Workflow for monitoring the stability of this compound.

Concluding Remarks

The stability of this compound in solution is a manageable challenge with a proper understanding of its chemical properties and potential degradation pathways. By implementing the strategies outlined in this guide—rigorous temperature and pH control, proper storage techniques, and analytical monitoring—researchers can ensure the integrity of their experiments and the reliability of their data. Our team of application scientists is committed to supporting your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Chem Help ASAP. (2019, November 6). dehydration of aldol reaction products [Video]. YouTube. [Link]
  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. [Link]
  • OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. In Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]
  • Fritz, J. (2020, April 22). Dehydration of Beta Hydroxy Carbonyl Compounds [Video]. YouTube. [Link]
  • Wikipedia. (2023, December 29). This compound. [Link]
  • PubChem. (n.d.). DL-threo-beta-Hydroxyaspartic acid.
  • Hayashi, H., Mizuguchi, H., & Kagamiyama, H. (1995). Reaction of Aspartate Aminotransferase With L-erythro-3-hydroxyaspartate: Involvement of Tyr70 in Stabilization of the Catalytic Intermediates. Biochemistry, 34(29), 9434–9441. [Link]
  • Encyclopedia.pub. (2023, March 29).

Sources

Technical Support Center: Mastering 3-Hydroxyaspartic Acid Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Matrix Effects

Welcome to the technical support center for the LC-MS/MS analysis of 3-hydroxyaspartic acid (3-OH-Asp). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of matrix effects in your experiments. As Senior Application Scientists, we understand that robust and reliable bioanalysis is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring your methods are both accurate and defensible.

Understanding the Challenge: The Nature of this compound and Matrix Effects

This compound is a highly polar, non-proteinogenic amino acid. Its analysis in complex biological matrices like plasma, serum, or tissue homogenates is frequently complicated by matrix effects. These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and diminished sensitivity.[3] Common culprits in biological matrices include phospholipids, salts, and other small molecules that can compete with 3-OH-Asp for ionization.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape and/or Low Retention on a Reversed-Phase Column

Q: I'm using a standard C18 column, but my this compound peak is broad, tailing, or eluting at or near the void volume. What's causing this and how can I fix it?

A: This is a common issue when analyzing highly polar compounds like this compound on traditional reversed-phase (RP) columns. The polar nature of 3-OH-Asp leads to poor interaction with the hydrophobic stationary phase, resulting in minimal retention.

Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar analytes have limited affinity for the nonpolar stationary phase and are rapidly eluted with the mobile phase, often in the solvent front where significant ion suppression from salts and other early-eluting matrix components can occur.[6]

Solutions:

  • Switch to a More Appropriate Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Rationale: HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to increased retention.[7][8][9]

    • Protocol:

      • Select a HILIC column (e.g., amide, bare silica, or zwitterionic).

      • Develop a mobile phase gradient starting with a high percentage of organic solvent (e.g., 90-95% acetonitrile) and a low percentage of aqueous buffer (e.g., 5-10% ammonium formate or ammonium acetate).

      • Gradually increase the aqueous component to elute the analytes.

      • Ensure your sample is dissolved in a high organic solvent mixture to ensure good peak shape.

  • Consider Derivatization.

    • Rationale: Chemically modifying the 3-OH-Asp molecule by adding a nonpolar group can increase its hydrophobicity, making it more amenable to reversed-phase chromatography.[2][10] This can also improve ionization efficiency.

    • Example Protocol (using a generic alkyl chloroformate derivatization):

      • To your sample, add a borate buffer to adjust the pH to the alkaline range.

      • Introduce the derivatizing agent (e.g., isobutyl chloroformate).

      • After the reaction, acidify the sample to stop the reaction.

      • Extract the derivatized, now more nonpolar, analyte using an organic solvent.

      • Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent for RP-LC-MS/MS analysis.

Problem 2: Inconsistent Results and Poor Reproducibility (High %CV)

Q: My quality control (QC) samples are showing high variability between injections and across different batches. What are the likely causes related to matrix effects?

A: Inconsistent results are a hallmark of unmanaged matrix effects. The variability in the composition of biological samples from different individuals or even from the same individual at different times can lead to fluctuating levels of ion suppression or enhancement.[4]

Causality: The concentration and composition of interfering matrix components like phospholipids can differ significantly between samples. If these components co-elute with 3-OH-Asp, the degree of ion suppression or enhancement will vary, leading to poor precision.[5]

Solutions:

  • Implement a Robust Sample Preparation Strategy to Remove Interferences.

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[11]

    • Recommended Techniques:

      • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of matrix components.[5]

      • Phospholipid Removal Plates/Cartridges: These products are specifically designed to deplete phospholipids from biological samples and are a highly effective solution for reducing a major source of ion suppression.[12]

      • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract 3-OH-Asp while leaving many interfering compounds in the original sample matrix.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Rationale: A SIL-IS is the gold standard for correcting matrix effects.[13] It is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). The SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized.

    • Protocol:

      • Synthesize or procure a SIL-IS for this compound.

      • Spike the SIL-IS into all samples, standards, and QCs at a consistent concentration early in the sample preparation process.

      • During data processing, calculate the peak area ratio of the analyte to the SIL-IS.

      • Construct the calibration curve and quantify unknown samples using these ratios.

Problem 3: Low Sensitivity and Inability to Reach Required LLOQ

Q: I'm struggling to achieve the lower limit of quantification (LLOQ) required for my study. My signal-to-noise ratio is poor, even for higher concentration standards. How can matrix effects be the cause?

A: Significant ion suppression is a primary cause of low sensitivity in LC-MS/MS analyses. Even if your instrument is highly sensitive, co-eluting matrix components can drastically reduce the number of analyte ions that reach the detector.[3]

Causality: In the electrospray ionization (ESI) source, the analyte and co-eluting matrix components compete for the available charge and for access to the droplet surface to be released into the gas phase. High concentrations of interfering compounds can monopolize this process, suppressing the ionization of the analyte and leading to a weaker signal.[4]

Solutions:

  • Optimize Chromatographic Separation to Elute 3-OH-Asp in a "Clean" Region.

    • Rationale: By adjusting your chromatographic conditions, you can shift the retention time of 3-OH-Asp to a region of the chromatogram with fewer co-eluting matrix components.[6]

    • Workflow:

      • Perform a post-column infusion experiment: Continuously infuse a standard solution of 3-OH-Asp into the mobile phase after the analytical column while injecting a blank, extracted matrix sample.

      • Monitor the 3-OH-Asp signal. Dips in the signal indicate regions of ion suppression.

      • Adjust your LC method (e.g., gradient profile, mobile phase composition) to move the elution of your 3-OH-Asp peak away from these suppression zones.

  • Enhance Sample Clean-up.

    • Rationale: As discussed in Problem 2, more rigorous sample preparation will reduce the overall amount of interfering substances, thereby lessening the competition for ionization and improving sensitivity.[11] Consider more selective SPE sorbents or multi-step clean-up protocols.

  • Investigate Derivatization.

    • Rationale: In addition to improving chromatography, derivatization can significantly enhance ionization efficiency. By adding a readily ionizable group to the 3-OH-Asp molecule, you can increase its signal intensity.[10]

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess matrix effects for my this compound assay?

A1: The most common method is the post-extraction spike analysis.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte spiked in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.

      • Set C: Blank matrix sample spiked with the analyte before extraction.

    • Analyze all three sets.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate Recovery:

      • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

    • Calculate Process Efficiency:

      • Process Efficiency (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100

Table 1: Interpreting Matrix Effect Assessment Data

MetricCalculationIdeal ValueInterpretation of Deviation
Matrix Factor (MF) (Response of post-extraction spike) / (Response in neat solution)1.0< 1.0 = Ion Suppression> 1.0 = Ion Enhancement
Recovery (Response of pre-extraction spike) / (Response of post-extraction spike)> 80%Indicates efficiency of the extraction process.
Process Efficiency (Response of pre-extraction spike) / (Response in neat solution)> 80%Overall assay performance, combining extraction and matrix effects.

Q2: Are there any specific considerations for the stereoisomers of this compound?

A2: Yes. This compound has two chiral centers, meaning it exists as four stereoisomers (D-threo, L-threo, D-erythro, and L-erythro). While standard LC-MS/MS may not separate these isomers, if their differential quantification is important for your research, you will need to employ a chiral separation method. This can be achieved with a chiral column or by using a chiral derivatizing agent. It is important to note that matrix effects could potentially affect each isomer slightly differently if they are chromatographically separated.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Dilution can be a simple and effective strategy to reduce matrix effects, as it lowers the concentration of all components, including interfering ones. However, this approach is only viable if your analyte is present at a high enough concentration that it remains well above the LLOQ after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.

Q4: My lab doesn't have a HILIC column. What are my options for improving retention on a reversed-phase system without derivatization?

A4: While HILIC is ideal, you can try using an ion-pairing agent in your mobile phase.

  • How it works: An ion-pairing agent (e.g., heptafluorobutyric acid for positive ion mode) is a molecule with a charged head group and a hydrophobic tail. It pairs with the charged analyte (3-OH-Asp), effectively increasing its hydrophobicity and promoting retention on a reversed-phase column.

  • Caution: Ion-pairing agents can cause significant ion suppression themselves and can be difficult to completely flush from the LC-MS system. They should be used with caution and may require a dedicated column and LC system.

Visualizing the Workflow: Troubleshooting Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your this compound analysis.

MatrixEffect_Troubleshooting Troubleshooting Workflow for Matrix Effects in 3-OH-Asp Analysis start Start: Poor Data Quality (Low Sensitivity, High CV) assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed (Suppression or Enhancement) assess_me->me_present  Yes no_me No Significant Matrix Effect (Investigate other issues) assess_me->no_me  No optimize_chrom Optimize Chromatography (HILIC, Gradient Tuning) me_present->optimize_chrom Strategy 1 improve_sp Improve Sample Prep (SPE, Phospholipid Removal) me_present->improve_sp Strategy 2 use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Strategy 3 re_evaluate Re-evaluate Assay Performance optimize_chrom->re_evaluate improve_sp->re_evaluate use_sil_is->re_evaluate success Method Optimized: Robust & Reliable Data re_evaluate->success  Pass fail Issues Persist: Consider Derivatization or Alternative Platform re_evaluate->fail  Fail

Caption: A decision tree for troubleshooting matrix effects.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Center for Biotechnology Information.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International.
  • Direct Analysis of Amino Acids by HILIC–ESI-MS. (n.d.). LCGC International.
  • Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. (2024). Analytica Chimica Acta.
  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. (n.d.). PNAS.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). BioProcess International.
  • How Do You Prepare A Sample For LC-MS Analysis?. (2023, June 27). YouTube.
  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. (2005). Clinical Chemistry.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of Analytical & Bioanalytical Techniques.
  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2010). Journal of the Association for Laboratory Automation.
  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.). LCGC North America.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2023). Metabolites.
  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek.
  • Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. (n.d.). Agilent Technologies.
  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. (n.d.). Shodex.
  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (2007). Journal of Neuroscience Methods.
  • Free amino acids (LC-MS/MS). (n.d.). MASONACO.
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2022). Metabolites.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. (2014). Bioanalysis.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2009). Journal of AOAC International.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2022). Analytical Chemistry.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). Journal of Chromatography B.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.

Sources

High-Performance Liquid Chromatography (HPLC) Troubleshooting: A Guide to Baseline Drift and Noise

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline drift and noise. As a Senior Application Scientist, my goal is to provide you with not just steps, but a deep understanding of the underlying causes to empower your experimental success.

Frequently Asked Questions (FAQs) - HPLC Baseline Issues

Q1: What is the fundamental difference between baseline noise and drift in an HPLC chromatogram, and why is it crucial to distinguish between them?

A1: Understanding the distinction between baseline noise and drift is the first critical step in troubleshooting.

  • Baseline Noise refers to the random, high-frequency fluctuations of the baseline signal. It is typically measured as the signal's standard deviation over a short period and directly impacts the signal-to-noise (S/N) ratio, affecting the limit of detection (LOD) and limit of quantitation (LOQ).

  • Baseline Drift is a slow, steady, and often unidirectional change in the baseline's vertical position over a longer timeframe. It can be a rising or falling baseline and significantly affects the integration of peaks, especially those eluting late in the run, leading to inaccurate quantification.

Distinguishing them is crucial because they often point to different root causes within the HPLC system. High-frequency noise might suggest issues with the detector lamp or electronic components, whereas drift often indicates problems with the mobile phase, column temperature, or column bleed.

Q2: My HPLC baseline is drifting upwards consistently. What are the most probable causes and how can I systematically troubleshoot this?

A2: An upwardly drifting baseline is a common issue, often related to changes in the mobile phase composition or column instability.

The primary cause is often a slow change in the mobile phase composition being delivered to the detector. This can happen due to improper solvent mixing, solvent evaporation, or a change in the solvent's physical properties over time. Another major contributor is column bleed, where the stationary phase slowly leaches from the column.

Here is a systematic troubleshooting workflow:

Step-by-Step Troubleshooting for Upward Baseline Drift

  • Isolate the Column: The first step is to determine if the column is the source of the drift.

    • Procedure: Replace the column with a zero-dead-volume union.

    • Analysis: If the drift disappears, the column is the likely culprit (e.g., column bleed, contamination). If the drift persists, the issue lies within the HPLC system itself (pump, mobile phase, or detector).

  • Investigate the Mobile Phase:

    • Check for Volatility: Ensure that the mobile phase components are not excessively volatile, which can lead to a change in composition over time due to evaporation. Use fresh, high-quality HPLC-grade solvents.

    • Ensure Proper Degassing: Inadequately degassed mobile phase can lead to outgassing in the system, causing baseline disturbances. Ensure your degasser is functioning correctly.

    • Verify Mobile Phase Preparation: If using a buffer, ensure it is fully dissolved and the pH is stable. Microbial growth in aqueous mobile phases can also contribute to drift.

  • Evaluate the HPLC System:

    • Pump Performance: Check for consistent flow rate and pressure. Fluctuations in pump performance can lead to changes in the mobile phase composition delivered to the detector.

    • Temperature Control: Ensure the column compartment and detector are at a stable temperature. A gradual increase in temperature can cause the baseline to drift upwards. Most modern systems have a column oven to maintain a consistent temperature.

Logical Troubleshooting Workflow for Baseline Drift

G cluster_system System Troubleshooting cluster_column Column Troubleshooting start Baseline Drift Observed q1 Isolate Column (Replace with Union) start->q1 drift_persists Drift Persists? q1->drift_persists drift_gone Drift Gone? q1->drift_gone check_mp Check Mobile Phase (Freshness, Degassing, Composition) drift_persists->check_mp Yes column_bleed Column Bleed drift_gone->column_bleed Yes check_pump Check Pump Performance (Pressure, Flow Rate) check_mp->check_pump check_temp Check Temperature Stability (Column Oven, Detector) check_pump->check_temp equilibrate Re-equilibrate or Flush Column column_bleed->equilibrate column_contam Column Contamination column_contam->equilibrate replace_column Replace Column equilibrate->replace_column

Caption: A systematic approach to diagnosing baseline drift.

Q3: I'm observing excessive baseline noise in my chromatogram. What are the common sources and how can I pinpoint the exact cause?

A3: Excessive baseline noise can severely impact the sensitivity of your analysis. The sources can be categorized into electronic and non-electronic origins.

Common Sources of Baseline Noise:

Category Potential Source Typical Noise Pattern
Pump & Fluidics Air bubbles in the pump or detectorRandom, sharp spikes
Inadequate mobile phase mixingPeriodic, sinusoidal noise
Leaks in the systemIrregular baseline fluctuations
Injector Worn rotor sealSmall, periodic peaks at injection
Detector Failing lamp (UV/Vis)High-frequency, random noise
Contaminated flow cellGradual increase in noise over time
External Electrical interferenceHigh-frequency, regular noise

Step-by-Step Troubleshooting for Baseline Noise

  • Pump and Mobile Phase:

    • Purge the Pump: Purge each solvent line thoroughly to remove any air bubbles.

    • Check for Leaks: Visually inspect all fittings for any signs of leakage. A leak can introduce air into the system.

    • Verify Mixing: If you are using a gradient mixer, ensure it is functioning correctly. Premixing the mobile phase can help diagnose this issue.

  • Detector Diagnosis:

    • Lamp Energy Check: Most HPLC software allows you to check the detector lamp's energy. A low or fluctuating energy level indicates a failing lamp that needs replacement.

    • Flow Cell Cleaning: A contaminated flow cell can cause noise. Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol) to remove any adsorbed material.

  • Electrical Interference:

    • Isolate the Source: Try to identify any nearby electrical equipment that might be causing interference (e.g., centrifuges, vortexers).

    • Proper Grounding: Ensure the HPLC system is properly grounded.

Experimental Protocol: Wet Test for Leak Detection

A simple yet effective method to check for leaks is the "wet test."

  • Set the pump to a low flow rate (e.g., 0.1 mL/min) with a high percentage of an organic solvent like methanol or isopropanol.

  • Carefully inspect each fitting in the flow path, starting from the pump and moving towards the detector.

  • Use a small piece of tissue or a wipe to touch each connection point. The organic solvent will evaporate quickly, creating a noticeable cooling effect on the tissue if there is a leak.

Q4: Can you explain the concept of "column bleed" and how it contributes to baseline drift? How can I minimize it?

A4: Column bleed refers to the continuous elution of the stationary phase from the analytical column. This is a common cause of baseline drift, particularly in gradient elution where the mobile phase composition changes.

Mechanism of Column Bleed:

The stationary phase in reversed-phase HPLC is chemically bonded to the silica support. However, this bonding is not completely stable and can be hydrolyzed, especially at extreme pH values (typically < 2.5 or > 7.5) and high temperatures. As the stationary phase breaks down, it is carried by the mobile phase to the detector, causing a gradual rise in the baseline.

Minimizing Column Bleed:

  • Operate within pH Limits: Always use the column within the manufacturer's recommended pH range.

  • Use High-Purity Solvents: Low-quality solvents can contain impurities that accelerate the degradation of the stationary phase.

  • Temperature Control: While higher temperatures can improve efficiency, they also increase the rate of silica hydrolysis. Operate at the lowest temperature that provides adequate separation.

  • Column Choice: Choose columns specifically designed for low bleed, especially if you are using mass spectrometry (MS) detection, which is highly sensitive to bleed.

G cluster_conditions Operating Conditions cluster_impact Impact on Column cluster_result Resulting Baseline condition1 {High pH (>8) | High Temperature (>60°C)} impact1 {Increased Stationary Phase Hydrolysis} condition1->impact1 condition2 {Optimal pH (3-7) | Moderate Temperature (30-40°C)} impact2 {Stable Stationary Phase} condition2->impact2 result1 {High Column Bleed & Baseline Drift} impact1->result1 result2 {Low Column Bleed & Stable Baseline} impact2->result2

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the validation of High-Performance Liquid Chromatography (HPLC) methods for amino acid analysis. This document is crafted for researchers, scientists, and drug development professionals who seek not just to follow protocols, but to understand the fundamental principles that ensure data integrity and analytical excellence. In the realm of biopharmaceutical development and quality control, the accurate quantification of amino acids is paramount for protein characterization, content determination, and nutritional assessment. This guide provides a comprehensive comparison of common HPLC-based amino acid analysis methods, supported by experimental data and grounded in authoritative regulatory standards.

The Critical Role of Method Validation in Amino Acid Analysis

Amino acid analysis (AAA) serves as a cornerstone technique for determining the amino acid composition of proteins and peptides.[1][2] Its applications are diverse, ranging from confirming the identity of a recombinant protein to quantifying protein concentration and detecting atypical amino acids.[1][2] The accuracy of these analyses hinges on the meticulous validation of the analytical method. Method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring the reliability and consistency of the results.

This guide will navigate the essential validation parameters as stipulated by leading regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), with specific reference to USP General Chapter <1052> on Biotechnology-Derived Articles—Amino Acid Analysis.[2][3][4]

The Foundation of a Validated Method: Key Performance Characteristics

A robust HPLC method for amino acid analysis must be evaluated for several key performance characteristics. Here, we delve into the "why" behind each parameter, explaining its significance in the context of amino acid analysis.

Specificity and Selectivity

What it is: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

Why it's crucial for AAA: In a complex mixture of amino acids, and potentially other compounds from a protein hydrolysate, the method must be able to distinguish and quantify each amino acid without interference. A common approach to documenting specificity is to compare the retention times of amino acid peaks in a standard mixture with those in a hydrolyzed sample. A minimal difference in retention times, typically within ±3%, is considered acceptable.[5]

Linearity and Range

What it is: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7]

Why it's crucial for AAA: Establishing linearity is essential for accurate quantification. A linear response ensures that changes in peak area (or height) directly correlate with changes in amino acid concentration. For amino acid analysis, linearity is typically studied over a range of 20-200% of the expected test concentration.[5][8] A key statistical measure is the coefficient of determination (R²), which should ideally be greater than 0.99.[6][9]

Accuracy

What it is: Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

Why it's crucial for AAA: Accuracy demonstrates that the method is providing the "correct" result. It is often assessed by analyzing a reference material with a known amino acid composition (e.g., Bovine Serum Albumin - BSA) or by spiking a sample matrix with known amounts of amino acids and measuring the recovery.[8] Recoveries are typically expected to be within 98.0% to 102.0%.[6]

Precision

What it is: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). Precision is considered at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[7][10]

  • Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment.[7][10]

Why it's crucial for AAA: Precision indicates the reproducibility of the method. Low RSD values demonstrate that the method is consistent and reliable. For amino acid analysis, an acceptance criterion for repeatability is often a %CV of less than 5%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

What it is:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Why it's crucial for AAA: LOD and LOQ are important for determining the lower limits of the method's performance. This is particularly relevant when analyzing samples with low amino acid concentrations. These limits can be determined based on the standard deviation of the response and the slope of the calibration curve.[12]

Robustness

What it is: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][7]

Why it's crucial for AAA: Robustness testing evaluates the reliability of the method when subjected to minor changes in experimental conditions that may occur during routine use, such as small variations in mobile phase composition, pH, column temperature, or flow rate.[6][13]

System Suitability

What it is: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[14]

Why it's crucial for AAA: Before commencing any analysis, system suitability tests are performed to ensure that the chromatographic system is performing adequately. Parameters often checked include resolution, retention time, column efficiency (plate number), and tailing factor.[14] For instance, the retention time variance should typically be within 3%, and the relative standard deviation of peak areas from replicate injections should be less than 5%.[15]

Comparative Analysis of HPLC Methods for Amino Acid Analysis

The choice of HPLC method for amino acid analysis often depends on the specific application, required sensitivity, and available instrumentation. Most amino acids lack a strong chromophore, necessitating a derivatization step to enable UV or fluorescence detection.[16][17] The main approaches can be categorized as pre-column derivatization, post-column derivatization, and methods for underivatized amino acids.

Pre-column vs. Post-column Derivatization: A Causal Comparison

The decision to use pre- or post-column derivatization has significant implications for the analytical workflow and the characteristics of the method.

G cluster_0 Pre-Column Derivatization cluster_1 Post-Column Derivatization cluster_2 Key Considerations pre_sample Sample + Reagent pre_reaction Derivatization Reaction pre_sample->pre_reaction pre_hplc HPLC Separation of Derivatives pre_reaction->pre_hplc pre_detection Detection pre_hplc->pre_detection pre_adv Advantages: - High sensitivity - Wide reagent choice - Simpler hardware pre_disadv Disadvantages: - Derivative stability can be an issue - Reagent peaks may interfere - More susceptible to matrix effects post_sample Sample post_hplc HPLC Separation of Amino Acids post_sample->post_hplc post_reagent Reagent Addition post_hplc->post_reagent post_adv Advantages: - Highly reproducible - Robust to matrix effects - No interference from reagent peaks post_disadv Disadvantages: - Requires specialized hardware - Limited reagent choices - Potentially lower sensitivity post_reaction Derivatization Reaction post_reagent->post_reaction post_detection Detection post_reaction->post_detection

Figure 1: Comparison of Pre- vs. Post-Column Derivatization Workflows.

Causality behind the choices:

  • Pre-column derivatization is often favored for its high sensitivity and the wide variety of available derivatizing reagents.[16] The derivatization reaction occurs before the sample is injected into the HPLC system, allowing for the separation of the resulting stable derivatives, typically on a reversed-phase column.[16] However, the stability of the derivatives can be a concern, and excess derivatizing reagent can sometimes interfere with the chromatogram.[5][18] Automated autosamplers that perform the derivatization just before injection can mitigate stability issues.[5][19]

  • Post-column derivatization , the "classical" approach, involves separating the underivatized amino acids first, usually by ion-exchange chromatography, followed by the addition of a derivatizing reagent before the detector.[5][16][18] This method is known for its robustness and reproducibility, as the derivatization reaction is less susceptible to matrix interference.[2][20] However, it requires a more complex HPLC setup with a post-column reaction module.[5]

Performance Comparison of Common Derivatization Reagents

Several reagents are commonly used for the derivatization of amino acids. The choice of reagent impacts sensitivity, the type of detector required, and the stability of the derivatives.

Derivatization MethodReagentDetectionTypical LOQKey AdvantagesKey Disadvantages
Pre-Column o-Phthalaldehyde (OPA)Fluorescence/UV~1 pmol[20]Fast reaction, automated, good for primary aminesDerivatives can be unstable, does not react with secondary amines (e.g., Proline) without a thiol reagent[21]
Pre-Column 9-fluorenylmethyl chloroformate (FMOC)Fluorescencepmol rangeReacts with both primary and secondary aminesReagent by-products can interfere
Pre-Column Phenylisothiocyanate (PITC)UV (254 nm)~1 pmol[2]Stable derivatives, reacts with primary and secondary aminesLonger reaction time, by-products need to be removed
Pre-Column 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Fluorescencefmol rangeStable derivatives, reacts with primary and secondary amines, minimal interference[21]Reagent can be costly
Post-Column NinhydrinUV-Vis (570 nm & 440 nm)nmol rangeVery robust and reproducible, the "gold standard"Lower sensitivity compared to fluorescence methods
The Rise of Underivatized Amino Acid Analysis

Recent advancements in column chemistries, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), have made the analysis of underivatized amino acids more feasible.[6] This approach simplifies sample preparation and avoids potential issues with derivatization efficiency and derivative stability.

Performance of a HILIC Method for Underivatized Amino Acids: [6]

Validation ParameterPerformance
Linearity (R²) > 0.99 for all amino acids
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOQ 1.2 - 2.1 µg/mL (non-aromatic), 8 - 12 ng/mL (aromatic)

While promising, methods for underivatized amino acids may have lower sensitivity compared to fluorescence-based derivatization methods and can be more susceptible to matrix effects.[22]

Experimental Protocols for HPLC Method Validation

To ensure the trustworthiness of your amino acid analysis, each protocol should be a self-validating system. Below are detailed, step-by-step methodologies for key validation experiments.

Protein Hydrolysis: The Critical First Step

Accurate amino acid analysis of proteins and peptides begins with the complete hydrolysis of the sample into its constituent amino acids.[1][2][23] Acid hydrolysis is the most common method.[1]

G start Start: Purified Protein/Peptide Sample dry_sample Dry sample under vacuum start->dry_sample add_hcl Add 6 M HCl with phenol (to protect Tyrosine) dry_sample->add_hcl seal_vacuum Seal tube under vacuum add_hcl->seal_vacuum hydrolyze Hydrolyze at 110°C for 24 hours seal_vacuum->hydrolyze cool_dry Cool and evaporate HCl under vacuum hydrolyze->cool_dry reconstitute Reconstitute in loading buffer cool_dry->reconstitute end Ready for HPLC Analysis reconstitute->end

Figure 2: Typical Workflow for Acid Hydrolysis of Protein Samples.

Protocol for Acid Hydrolysis:

  • Sample Preparation: Place a known amount of the protein or peptide sample (e.g., 20 µg) into a hydrolysis tube.[1]

  • Drying: Dry the sample completely under vacuum to prevent dilution of the acid.[1]

  • Acid Addition: Add approximately 200 µL of 6 M hydrochloric acid (HCl) containing 0.1% to 1.0% phenol per 500 µg of protein.[1] The phenol is added to prevent halogenation of tyrosine.[1]

  • Vacuum Sealing: Freeze the sample in the tube and seal it under high vacuum.

  • Hydrolysis: Place the sealed tube in an oven at 110°C for 24 hours.[24][25] Note that some peptide bonds (e.g., between hydrophobic amino acids like Val-Val or Ile-Val) may require longer hydrolysis times for complete cleavage.[26]

  • Drying: After hydrolysis, cool the tube, open it, and evaporate the HCl under vacuum.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for HPLC analysis.

Important Considerations:

  • Labile Amino Acids: Tryptophan is destroyed by acid hydrolysis, while serine and threonine are partially degraded.[1][26] Asparagine and glutamine are converted to their respective acids (aspartic acid and glutamic acid).[1]

  • Sulfur-Containing Amino Acids: Cysteine and methionine can be oxidized during hydrolysis.[1] A pre-hydrolysis oxidation step with performic acid can be used to convert cysteine to the more stable cysteic acid and methionine to methionine sulfone.[1]

  • Alternative Hydrolysis: For tryptophan analysis, alkaline hydrolysis (e.g., with 4.2 M NaOH) can be employed.[24]

Protocol for Linearity and Range Assessment
  • Standard Preparation: Prepare a stock solution of an amino acid standard mixture of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create at least five concentration levels covering the desired range (e.g., 20% to 200% of the target concentration).[5][8]

  • Analysis: Analyze each concentration level in duplicate or triplicate using the HPLC method.

  • Data Analysis: Plot the average peak area against the concentration for each amino acid.

  • Evaluation: Perform a linear regression analysis and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line.

Protocol for Accuracy (Recovery) Assessment
  • Sample Preparation: Prepare a sample matrix (e.g., a protein hydrolysate).

  • Spiking: Spike the sample matrix with known amounts of the amino acid standard mixture at three different concentration levels (e.g., 50%, 100%, and 150% of the expected concentration).[6]

  • Analysis: Analyze the unspiked and spiked samples in triplicate.

  • Calculation: Calculate the percentage recovery for each amino acid at each concentration level using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration of added standard] x 100

  • Evaluation: The mean recovery should be within an acceptable range, typically 98-102%.[6]

Conclusion: A Framework for Reliable Amino Acid Analysis

The validation of an HPLC method for amino acid analysis is a rigorous but essential process for ensuring the generation of accurate and reliable data. By systematically evaluating key performance characteristics such as specificity, linearity, accuracy, precision, and robustness, researchers can have confidence in their results. The choice between pre-column, post-column, and underivatized methods should be guided by the specific analytical needs, including required sensitivity, sample throughput, and available instrumentation. This guide provides the foundational knowledge and practical protocols to empower scientists to develop and validate robust HPLC methods for amino acid analysis, ultimately contributing to the advancement of biopharmaceutical development and scientific research.

References

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137. [Link]
  • Waters Corporation. (n.d.). A Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
  • Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides. [Link]
  • United States Pharmacopeia. (2002). Amino Acid Analysis. [Link]
  • Hewitson, T. D., & Thannickal, V. J. (Eds.). (2011). Fibrosis: Methods and Protocols. Humana Press.
  • National Institutes of Health. (n.d.).
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
  • Eid, E. E., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(40), 35865–35874. [Link]
  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 20-25. [Link]
  • National Institutes of Health. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]
  • United States Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. [Link]
  • United States Pharmacopeia. (2016). 1052 BIOTECHNOLOGY DERIVED ARTICLESAMINO ACID ANALYSIS. [Link]
  • Almac Group. (n.d.). Amino acid analysis. [Link]
  • Agilent Technologies. (n.d.).
  • Agilent Technologies. (2017).
  • ResearchGate. (n.d.).
  • Jajić, I., Krstović, S., & Abramović, B. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 80(7), 841-852. [Link]
  • Teerlink, T., et al. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde.
  • Nakano, M., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(11), 741. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. [Link]
  • Rohadi, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-8. [Link]
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. [Link]
  • Jajić, I., Krstović, S., & Abramović, B. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society. [Link]
  • ResearchGate. (n.d.). LOD and LOQ values for 20 amino acids. [Link]
  • MDPI. (2024).
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • National Institutes of Health. (n.d.).
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
  • National Institutes of Health. (n.d.).

Sources

A Senior Application Scientist's Guide to the Biological Activity of 3-Hydroxyaspartic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Why Stereochemistry Dictates Function in the Glutamatergic System

In the intricate landscape of neurochemical signaling, the three-dimensional structure of a molecule is not a trivial detail—it is the very foundation of its biological function. 3-Hydroxyaspartic acid, an analogue of the endogenous neurotransmitter L-aspartate, perfectly embodies this principle. Possessing two chiral centers, it exists as four distinct stereoisomers: (2S,3S)-L-threo, (2R,3R)-D-threo, (2S,3R)-L-erythro, and (2R,3S)-D-erythro. While chemically similar, their spatial arrangements confer dramatically different pharmacological profiles, particularly in their interactions with excitatory amino acid transporters (EAATs) and N-methyl-D-aspartate (NMDA) receptors.

This guide provides a comprehensive comparison of these stereoisomers, moving beyond a simple catalog of activities to explain the structural basis of their selectivity. We will provide field-proven experimental protocols and data-driven insights to empower researchers to select the appropriate tool for their specific scientific questions, whether it involves probing transporter function, studying NMDA receptor dynamics, or designing novel therapeutics for neurological disorders.

Comparative Analysis of Biological Targets

The biological activities of this compound stereoisomers are primarily segregated between two major classes of proteins in the central nervous system: the glutamate transporters that regulate synaptic glutamate levels and the NMDA receptors that mediate excitatory neurotransmission.

Interaction with Excitatory Amino Acid Transporters (EAATs)

EAATs are critical for maintaining low extracellular glutamate concentrations, preventing excitotoxicity by clearing glutamate from the synaptic cleft. The stereoisomers of 3-hydroxyaspartate are invaluable tools for studying these transporters, acting as either inhibitors or substrates.

  • L-threo-3-Hydroxyaspartate (L-THA): This isomer is the most widely recognized and potent competitive inhibitor of EAATs 1, 2, and 3.[1][2] Its rigid structure allows it to bind tightly to the transporter's substrate binding pocket, effectively blocking the uptake of glutamate. However, it is not efficiently translocated across the membrane, making it a classic competitive antagonist. This property makes L-THA an excellent pharmacological tool for creating an acute, localized model of excitotoxicity by preventing glutamate clearance.

  • DL-threo-3-Hydroxyaspartate (DL-THA): As a racemic mixture, DL-THA also functions as a potent glutamate uptake inhibitor.[3][4] It has been shown to inhibit glutamate uptake in cells expressing human EAAT1 and EAAT2 with IC50 values of 96 µM and 31 µM, respectively.[4]

  • Erythro Isomers (L- and D-): The erythro isomers are generally less potent inhibitors of glutamate transport compared to the L-threo form.[5] Both L- and D-erythro-3-hydroxyaspartate can inhibit glutamate transporters and also elicit substrate-like activity, meaning they can be transported, albeit less efficiently than endogenous substrates.[5]

Logical Flow for Isomer Selection in EAAT Studies

EAAT_Isomer_Selection start Goal of EAAT Experiment? inhibit_uptake Block Glutamate Uptake Acutely start->inhibit_uptake Inhibit study_transport Study Transporter Mechanism/Kinetics start->study_transport Substrate use_l_tha Use L-threo-3-hydroxyaspartate (Potent, non-transportable inhibitor) inhibit_uptake->use_l_tha use_erythro Use erythro isomers (Transportable substrates) study_transport->use_erythro

Caption: Decision guide for selecting the appropriate 3-hydroxyaspartate isomer for EAAT research.

Interaction with NMDA Receptors

The NMDA receptor is a ligand-gated ion channel that requires co-activation by glutamate and a co-agonist, typically glycine or D-serine.[6] Its activation is fundamental to synaptic plasticity, learning, and memory.

  • D-erythro-3-Hydroxyaspartate (D-EHA): In a striking display of stereoselectivity, D-EHA is a highly potent and selective agonist at the NMDA receptor.[5] It acts at the co-agonist binding site (historically known as the glycine site). With an EC50 value of approximately 320 nM, it is significantly more potent than glycine itself and is one of the most potent NMDA receptor agonists discovered.[5] This makes it an exceptional tool for selectively activating NMDA receptors to study their downstream signaling and physiological roles.

  • L-erythro-3-Hydroxyaspartate (L-EHA): In stark contrast, the L-enantiomer is about 100-fold less potent at the NMDA receptor.[5] This highlights the exquisite stereochemical requirements of the co-agonist binding pocket. L-EHA has also been reported to be an inhibitor of serine racemase, the enzyme that synthesizes D-serine, adding another layer of complexity to its use.[5][7]

  • Threo Isomers (L- and D-): The threo isomers exhibit much weaker activity at NMDA receptors compared to D-EHA.[5] Some studies suggest that DL-threo-hydroxyaspartate can reduce NMDA receptor activation, likely through its potent inhibition of glutamate uptake, which reduces the availability of the primary agonist, glutamate.[8]

Summary of Biological Activities

StereoisomerPrimary TargetPrimary ActionPotencyKey Research Application
L-threo EAATs (1, 2, 3)Competitive InhibitorKi ≈ 11-19 µM[1][2]Inducing experimental excitotoxicity; studying the role of glutamate uptake.
D-threo EAATs, NMDA ReceptorSubstrate / Weak AgonistLower than L-threo[5]Limited use; studying transporter mechanisms.
L-erythro EAATs, Serine RacemaseSubstrate / InhibitorLess potent than L-threo[5]Studying serine racemase; control for D-erythro isomer.
D-erythro NMDA ReceptorPotent AgonistEC50 ≈ 320 nM[5]Selective activation of NMDA receptors; probing co-agonist site function.

Experimental Protocol: Validated Assay for EAAT Inhibition

To quantitatively compare the inhibitory potency of the this compound stereoisomers, a radiolabeled substrate uptake assay in a heterologous expression system is the gold standard. This protocol is designed to be self-validating, providing robust and reproducible data.

Objective: To determine the IC50 values of this compound stereoisomers on a specific human EAAT subtype (e.g., EAAT2) expressed in HEK293 cells.

Principle: The assay measures the competitive inhibition of the uptake of a radiolabeled substrate, [³H]-D-Aspartate, by the test compounds. D-Aspartate is used because it is a substrate for EAATs but is not significantly metabolized, ensuring that the measured radioactivity directly corresponds to transport activity.

Materials:

  • HEK293 cells stably transfected with the human EAAT2 gene.

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Substrate: [³H]-D-Aspartate.

  • Test Compounds: L-threo, D-threo, L-erythro, D-erythro-3-hydroxyaspartic acid.

  • Positive Control Inhibitor: DL-TBOA (a potent, non-transportable EAAT inhibitor).

  • 24-well cell culture plates.

  • Scintillation fluid and liquid scintillation counter.

Experimental Workflow Diagram

EAAT_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (at 37°C) cluster_analysis 3. Data Analysis plate_cells Plate EAAT2-HEK293 cells in 24-well plates grow_cells Grow to confluence (24-48 hours) plate_cells->grow_cells prep_solutions Prepare serial dilutions of 3-HA isomers & controls grow_cells->prep_solutions pre_incubate Pre-incubate with isomers or controls (10 min) prep_solutions->pre_incubate wash_cells Wash cells with warm KRH buffer wash_cells->pre_incubate add_radiolabel Add [3H]-D-Aspartate to initiate uptake pre_incubate->add_radiolabel incubate Incubate (5-10 min) (Linear uptake phase) add_radiolabel->incubate terminate Terminate with rapid wash in ice-cold KRH buffer incubate->terminate lyse_cells Lyse cells (e.g., 1% SDS) terminate->lyse_cells scint_count Add scintillant & measure radioactivity (CPM) lyse_cells->scint_count calc_inhibition Calculate % Inhibition vs. Total Uptake Control scint_count->calc_inhibition plot_curve Plot dose-response curve & calculate IC50 calc_inhibition->plot_curve

Caption: Step-by-step workflow for the EAAT inhibition assay.

Procedure:

  • Cell Plating: Seed EAAT2-HEK293 cells into 24-well plates at a density that allows them to reach ~95% confluence on the day of the assay.

  • Solution Preparation: Prepare a 10-point, 3-fold serial dilution for each stereoisomer in KRH buffer. Include wells for "Total Uptake" (no inhibitor) and "Non-specific Uptake" (a saturating concentration of DL-TBOA, e.g., 300 µM).

  • Assay Initiation:

    • Aspirate the culture medium and wash the cell monolayer twice with 0.5 mL of pre-warmed KRH buffer.

    • Add 200 µL of the appropriate isomer dilution or control solution to each well.

    • Pre-incubate the plate for 10 minutes at 37°C. Causality: This step allows the inhibitor to bind to the transporter before the substrate is introduced, ensuring a competitive binding equilibrium is reached.

  • Substrate Addition: Initiate the uptake by adding 50 µL of KRH buffer containing [³H]-D-Aspartate to achieve a final concentration in the low nanomolar range (e.g., 20 nM).

  • Incubation: Incubate for 5-10 minutes at 37°C. Trustworthiness: This incubation time must be within the linear range of uptake, determined in preliminary time-course experiments. This ensures the measured rate is constant and not influenced by substrate depletion or product inhibition.

  • Termination: Rapidly terminate the transport by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold KRH buffer. Causality: The low temperature and rapid washes instantly stop transporter activity and remove all extracellular radioactivity.

  • Quantification:

    • Lyse the cells in each well with 250 µL of 1% SDS.

    • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity (Counts Per Minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate "Specific Uptake" = (CPM of Total Uptake) - (CPM of Non-specific Uptake).

    • For each isomer concentration, calculate "% Inhibition" = 100 * [1 - (CPM_isomer - CPM_nonspecific) / (CPM_specific)].

    • Plot "% Inhibition" versus the log of the isomer concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Conclusion for the Advanced Researcher

The four stereoisomers of this compound are not interchangeable; they are highly specific tools that interrogate distinct aspects of the glutamatergic system.

  • L-threo-3-hydroxyaspartate remains the compound of choice for potently inhibiting glutamate uptake to study synaptic spillover or induce excitotoxicity.

  • D-erythro-3-hydroxyaspartate is an unparalleled tool for selectively activating the NMDA receptor's co-agonist site with high potency.

For drug development professionals, the dramatic divergence in the activity of these isomers serves as a critical reminder of the importance of stereochemically pure compounds. A failure to control for stereochemistry could lead to misleading results, off-target effects, and a misunderstanding of a compound's true mechanism of action. By leveraging the specific properties of each isomer, researchers can dissect complex neurobiological questions with precision and confidence.

References

  • BioCrick. (n.d.). L-(-)-threo-3-Hydroxyaspartic acid.
  • Li, Y. X., et al. (2016). The enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(4), 692–697.
  • Wikipedia. (2023). This compound.
  • Maeda, T., et al. (2014). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, Biotechnology, and Biochemistry, 78(5), 839-846.
  • Shimamoto, K., et al. (1998). DL-threo-beta-benzyloxyaspartate, a potent blocker of amino acid transporters. Molecular Pharmacology, 53(2), 195-201.
  • Arriza, J. L., et al. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. Journal of Neuroscience, 14(9), 5559-5569.
  • Marini, A., & Novelli, A. (1991). DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons. European Journal of Pharmacology, 194(1), 131-132.
  • Wikipedia. (2024). NMDA receptor.

Sources

A Comparative Guide for Neuroscientists: 3-Hydroxyaspartic Acid vs. Aspartic Acid as Neurotransmitters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of L-aspartic acid and its hydroxylated analog, 3-hydroxyaspartic acid, within the context of neurotransmission. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the nuanced, stereoisomer-specific pharmacology of these compounds. We will dissect their interactions with excitatory amino acid receptors and transporters, supported by experimental data and detailed protocols to empower your own investigations into the glutamatergic system.

Introduction: An Established Player and a Pharmacological Probe

L-aspartic acid is a well-recognized endogenous excitatory amino acid in the central nervous system (CNS), contributing to the complex symphony of synaptic communication.[1] Its role, while sometimes overshadowed by the primary excitatory neurotransmitter L-glutamate, is integral to understanding neuronal excitation. In contrast, this compound is not established as an endogenous neurotransmitter but has emerged as a powerful pharmacological tool. Its utility, however, is critically dependent on its stereochemistry, with different isomers exhibiting remarkably distinct effects on the core components of the glutamatergic synapse. This guide will illuminate these differences, providing a clear framework for their application in neuroscience research.

L-Aspartic Acid: An Endogenous Excitatory Neurotransmitter

L-aspartic acid functions as an excitatory neurotransmitter, depolarizing postsynaptic membranes to propagate neuronal signals.[1] Its presence in high concentrations in the CNS and its calcium-dependent release from nerve terminals are key pieces of evidence supporting its role in neurotransmission.[1]

Receptor Interactions and Signaling

L-aspartate primarily exerts its effects through the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1] While it is an agonist at the NMDA receptor, its potency is generally considered to be lower than that of L-glutamate.[2] The interaction of L-aspartate with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors is significantly weaker, suggesting a more specialized role in modulating NMDA receptor-dependent signaling pathways.[3]

Synaptic Clearance and Vesicular Packaging

The action of L-aspartate in the synaptic cleft is terminated by its removal via high-affinity Excitatory Amino Acid Transporters (EAATs), which are present on both neurons and glial cells.[4] These transporters co-transport L-aspartate with sodium ions, clearing it from the synapse and preventing excitotoxicity.

The classification of L-aspartate as a classical neurotransmitter has been debated due to the lack of a definitively identified specific vesicular transporter analogous to the vesicular glutamate transporters (VGLUTs).[1] However, evidence suggests that a protein known as sialin may function as a vesicular aspartate transporter, and that L-aspartate can be co-stored and co-released with L-glutamate from the same nerve terminals, albeit potentially from different vesicle populations.[1][5]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Vesicle Released Aspartate Aspartate Vesicle->Released Aspartate Exocytosis (Ca2+ dependent) Aspartate Aspartate Sialin Sialin (Vesicular Aspartate Transporter) Aspartate->Sialin EAAT EAAT Sialin->Vesicle Released Aspartate->EAAT Reuptake NMDA Receptor NMDA-R Released Aspartate->NMDA Receptor Agonist AMPA Receptor AMPA-R Released Aspartate->AMPA Receptor Weak Agonist Postsynaptic Density Postsynaptic Density NMDA Receptor->Postsynaptic Density Ca2+ Influx, Depolarization

Figure 1: L-Aspartic Acid Signaling Pathway

This compound: A Molecule with Four Faces

This compound, a derivative of aspartic acid hydroxylated at the beta-position, exists as four distinct stereoisomers due to its two chiral centers: L-threo, D-threo, L-erythro, and D-erythro. It is crucial to understand that these are not interchangeable, as their biological activities differ dramatically. There is currently no substantial evidence to suggest that this compound is an endogenous neurotransmitter in the mammalian brain.

Stereoisomer-Specific Pharmacology
  • L-threo-3-hydroxyaspartic acid (L-THA): The EAAT Inhibitor: This isomer is most widely recognized as a potent, competitive inhibitor of the high-affinity glutamate/aspartate transporters, EAAT1-4.[6][7] By blocking the reuptake of excitatory amino acids, L-THA can potentiate the effects of endogenously released glutamate and aspartate, leading to increased activation of postsynaptic receptors. This property makes it an invaluable tool for studying the physiological roles of EAATs and the consequences of impaired glutamate clearance.

  • D-erythro-3-hydroxyaspartic acid (D-EHA): The Potent NMDA Receptor Agonist: In stark contrast to L-THA, D-EHA is a highly potent agonist at the NMDA receptor.[8] Electrophysiological studies have demonstrated that D-EHA can activate NMDA receptors with an EC50 of approximately 320 nM, making it significantly more potent than L-aspartate and even L-glutamate in some experimental preparations.[8] This makes D-EHA a highly selective tool for activating NMDA receptors with minimal direct impact on transport, especially when used in rapid perfusion systems.

  • L-erythro-3-hydroxyaspartic acid (L-EHA): This isomer is a much weaker NMDA receptor agonist, being about 100-fold less potent than its D-erythro counterpart.[8] It also demonstrates inhibitory activity at EAATs.[8]

  • D-threo-3-hydroxyaspartic acid (D-THA): This isomer shows micromolar affinity for the NMDA receptor and is approximately 10 times more potent than L-THA as an NMDA receptor agonist.[8]

Quantitative Comparison: Receptor and Transporter Interactions

The following tables summarize the available quantitative data for the interaction of L-aspartic acid and the stereoisomers of this compound with key components of the glutamatergic synapse.

CompoundTargetActionPotency (EC50/IC50)Affinity (Ki)Reference(s)
L-Aspartic Acid NMDA ReceptorAgonistMicromolar range~2-5 µM[2]
AMPA ReceptorWeak AgonistHigh micromolar to millimolar>1 mM[3]
D-erythro-3-Hydroxyaspartic Acid NMDA ReceptorPotent Agonist320 nMNot reported[8][9]
L-erythro-3-Hydroxyaspartic Acid NMDA ReceptorWeak Agonist~32 µM (estimated)Not reported[8]
D-threo-3-Hydroxyaspartic Acid NMDA ReceptorAgonistMicromolar rangeNot reported[8]
L-threo-3-Hydroxyaspartic Acid NMDA ReceptorWeak AgonistHigh micromolar rangeNot reported[8]

Table 1: Comparative Activity at Ionotropic Glutamate Receptors

CompoundTargetActionAffinity (Ki)Reference(s)
L-Aspartic Acid EAATsSubstrateMicromolar range[4]
L-threo-3-Hydroxyaspartic Acid EAAT1Inhibitor11 µM[6][7]
EAAT2Inhibitor19 µM[6][7]
EAAT3Inhibitor14 µM[6][7]
Erythro-3-Hydroxyaspartate (D & L) EAATsInhibitor/SubstrateMicromolar range[8]

Table 2: Comparative Activity at Excitatory Amino Acid Transporters (EAATs)

Experimental Methodologies: A Practical Guide

To facilitate further research in this area, we provide detailed protocols for key experimental techniques used to characterize and compare these compounds.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through glutamate receptors in response to agonist application.

Objective: To measure and compare the potency (EC50) and efficacy of L-aspartic acid and this compound isomers at NMDA and AMPA receptors in cultured neurons or brain slices.

Step-by-Step Protocol:

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an internal pipette solution. For NMDA receptor recordings, the aCSF should be Mg2+-free and contain a co-agonist like glycine (10 µM). For AMPA receptor recordings, include an NMDA receptor antagonist (e.g., D-AP5, 50 µM) and a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) in the aCSF.

  • Pipette Fabrication: Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Identification: Using an upright microscope with DIC optics, identify a healthy neuron in a brain slice or cell culture.

  • Seal Formation: Approach the neuron with the micropipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at -70 mV.

  • Drug Application: Using a rapid perfusion system, apply increasing concentrations of the test agonist (e.g., L-aspartate or a 3-hydroxyaspartate isomer) and record the evoked inward current.

  • Data Analysis: Plot the peak current amplitude against the agonist concentration and fit the data to a Hill equation to determine the EC50 (potency) and maximal current response (efficacy).

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Brain Slice Brain Slice Microscope Microscope Patch Pipette Patch Pipette Microscope->Patch Pipette Positioning Identify Neuron Identify Neuron Patch Pipette->Identify Neuron Amplifier Amplifier Computer Computer Amplifier->Computer Plot Data Plot I vs. [Agonist] Computer->Plot Data Form Giga-seal Form Giga-seal Identify Neuron->Form Giga-seal Rupture Membrane Rupture Membrane Form Giga-seal->Rupture Membrane Suction Apply Agonist Apply Agonist Rupture Membrane->Apply Agonist Perfusion Record Current Record Current Apply Agonist->Record Current Record Current->Amplifier Fit Curve Hill Equation Fit Plot Data->Fit Curve Determine EC50 EC50 & Efficacy Fit Curve->Determine EC50

Figure 2: Whole-Cell Patch-Clamp Workflow
Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of L-aspartic acid and this compound isomers for the NMDA receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in a buffered solution and centrifuge to isolate the crude membrane fraction containing the NMDA receptors.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CPP), and varying concentrations of the unlabeled test compound (the "competitor").

  • Incubation: Incubate the plate at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the sampling of neurotransmitters from the extracellular space of the brain in freely moving animals.

Objective: To measure the extracellular concentrations of L-aspartate and to assess the effect of L-threo-3-hydroxyaspartate on the clearance of endogenously released excitatory amino acids.

Step-by-Step Protocol:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the hippocampus or striatum) of a rat.

  • Perfusion: Continuously perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20 minutes).

  • Pharmacological Manipulation: To study the effect of EAAT inhibition, switch the perfusion medium to one containing L-threo-3-hydroxyaspartate.

  • Analysis: Analyze the concentration of amino acids in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Plot the concentration of the amino acids over time to establish a baseline and to observe changes in response to pharmacological stimuli.

Conclusion: Distinct Roles in Neuroscience Research

  • L-Aspartic Acid is an endogenous excitatory neurotransmitter that primarily acts on NMDA receptors. While its role is less ubiquitous than that of glutamate, it is a key player in excitatory signaling, and further research into its specific vesicular transport and physiological functions is warranted.[1]

  • This compound is best understood not as a single entity, but as a family of four stereoisomers with divergent pharmacological profiles. It is not considered an endogenous neurotransmitter. Instead, its isomers serve as precise pharmacological tools:

    • L-threo-3-hydroxyaspartate is a canonical inhibitor of excitatory amino acid transporters, essential for studying glutamate and aspartate reuptake.[6][7]

    • D-erythro-3-hydroxyaspartate is a highly potent and selective NMDA receptor agonist, ideal for probing the function of these receptors with minimal confounding effects on transport.[8][9]

The choice between these compounds for experimental design must be guided by a clear understanding of their stereoisomer-specific actions. By leveraging the distinct properties of L-aspartic acid and the various isomers of this compound, researchers can more effectively dissect the complex mechanisms of glutamatergic neurotransmission.

References

  • Li, Y. X., et al. (2016). Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(4), 692–697. [Link]
  • Bustos, G., et al. (1994). Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies. Journal of Neurochemistry, 62(4), 1475-1482. [Link]
  • Bredt, D. S., & Snyder, S. H. (1994). N-methyl-D-aspartate-induced nitric oxide release: an in vivo microdialysis study. Neuroscience, 61(1), 1-5. [Link]
  • Søgaard, R., et al. (1998). Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. Journal of Neuroscience Methods, 82(2), 159-166. [Link]
  • Carter, C. J., et al. (1992). In vivo modulation of excitatory amino acid receptors: microdialysis studies on N-methyl-D-aspartate-evoked striatal dopamine release and effects of antagonists. Brain Research, 574(1-2), 42-48. [Link]
  • Marini, A., & Novelli, A. (1991). DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons. European Journal of Pharmacology, 194(1), 131-132. [Link]
  • Jane, D. E., et al. (2016). Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(4), 692-697. [Link]
  • Feigenbaum, J. J., & Rösler, K. (1994). Changes in extracellular levels of glutamate and aspartate in rat substantia nigra induced by dopamine receptor ligands: in vivo microdialysis studies. Brain Research, 664(1-2), 103-110. [Link]
  • Moriyama, Y., et al. (2008). Identification of a vesicular aspartate transporter. Proceedings of the National Academy of Sciences, 105(33), 12019-12024. [Link]
  • Wikipedia. (n.d.). Glutamate transporter. In Wikipedia.
  • Madsen, U., et al. (1997). N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology of the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid. Journal of Medicinal Chemistry, 40(11), 1684-1690. [Link]
  • Frizza, T., et al. (2022). Pharmacological Comparative Characterization of REL-1017 (Esmethadone-HCl) and Other NMDAR Channel Blockers in Human Heterodimeric N-Methyl-D-Aspartate Receptors. International Journal of Molecular Sciences, 23(19), 11833. [Link]
  • Cheret, C., et al. (2021). Vesicular Glutamate Transporters (SLCA17 A6, 7, 8) Control Synaptic Phosphate Levels. Cell Reports, 34(2), 108620. [Link]
  • Wikipedia. (n.d.). Vesicular glutamate transporter 3. In Wikipedia.
  • Fremeau, R. T., Jr, et al. (2002). The identification of vesicular glutamate transporter 3 suggests novel modes of signaling by glutamate. Proceedings of the National Academy of Sciences, 99(22), 14488-14493. [Link]
  • Hansen, K. B., et al. (2013). Structural determinants of agonist efficacy at the glutamate binding site of N-methyl-D-aspartate receptors. Molecular Pharmacology, 84(1), 114-127. [Link]
  • Yuan, H., et al. (2013). Structural Determinants of Agonist Efficacy at the Glutamate Binding Site of N-Methyl-d-Aspartate Receptors. Molecular Pharmacology, 84(1), 114-127. [Link]
  • Erreger, K., et al. (2007). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. Journal of Neuroscience, 27(39), 10458-10467. [Link]
  • Kornhuber, J., et al. (1992). Different binding affinities of NMDA receptor channel blockers in various brain regions. Journal of Neural Transmission. General Section, 89(1-2), 1-12. [Link]
  • Vance, K. M., et al. (2011). Kinetic basis of partial agonism at NMDA receptors. Neuron, 71(5), 889-900. [Link]
  • Odell, L. R., et al. (2012). 3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA) stereoisomers as conformational probes for exploring agonist binding at NMDA receptors. Chemistry, 18(28), 8639-8642. [Link]
  • Guskov, A., et al. (2018). Binding and transport of D-aspartate by the glutamate transporter homolog GltTk. eLife, 7, e36245. [Link]
  • Wikipedia. (n.d.). This compound. In Wikipedia.
  • Monaghan, D. T., & Cotman, C. W. (2008). Pharmacology of NMDA Receptors. In The Glutamate Receptors (pp. 279-303). Humana Press. [Link]
  • Wikipedia. (n.d.). NMDA receptor. In Wikipedia.
  • Baughman, R. W., & Gilbert, C. D. (1981). Aspartate and glutamate as possible neurotransmitters in the visual cortex. Journal of Neuroscience, 1(4), 427-439. [Link]
  • D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews, 53(2), 215-234. [Link]
  • Bartesaghi, A., et al. (2014). Three-state Solution for Glutamate Receptor Structure.
  • Bradford, H. F., & Ward, H. K. (1976). Glutamate and aspartate transport in rat brain mitochondria. Brain Research, 110(1), 115-125. [Link]
  • Rae, C., et al. (2020). L-Aspartate, L-Ornithine and L-Ornithine-L-Aspartate (LOLA) and Their Impact on Brain Energy Metabolism. Neurochemical Research, 45(8), 1833-1847. [Link]
  • Agís-Balboa, R. C., et al. (2006). Characterization of brain neurons that express enzymes mediating neurosteroid biosynthesis. Proceedings of the National Academy of Sciences, 103(39), 14602-14607. [Link]
  • Tardin, C., et al. (2003). Glutamate Receptor Dynamics in Dendritic Microdomains. Journal of Neuroscience, 23(27), 9033-9041. [Link]
  • Raiteri, L., et al. (2009). L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. Journal of Neurochemistry, 110(6), 1957-1967. [Link]
  • Benveniste, M., & Mayer, M. L. (1992). Effect of extracellular pH on the potency of N-methyl-D-aspartic acid receptor competitive antagonists. Molecular Pharmacology, 42(5), 797-804. [Link]
  • Dingledine, R., & McBain, C. J. (1999). Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
  • Kandimalla, R., & Reddy, P. H. (2017). Glutamate Receptor Dysregulation and Platelet Glutamate Dynamics in Alzheimer's and Parkinson's Diseases: Insights into Current Medications. Journal of Alzheimer's Disease, 57(4), 1045-1058. [Link]
  • PubChem. (n.d.). L-erythro-3-hydroxyaspartate.
  • Asano, Y., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(15), 5171-5178. [Link]
  • Wikipedia. (n.d.). Aspartic acid. In Wikipedia.
  • Wikipedia. (n.d.). Excitatory amino acid transporter. In Wikipedia.
  • Wikipedia. (n.d.). Vesicular glutamate transporter. In Wikipedia.
  • Wikipedia. (n.d.). AMPA receptor. In Wikipedia.
  • Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience, 10(7), 2385-2399. [Link]

Sources

A Senior Application Scientist's Guide to EAAT Inhibitors: A Comparative Analysis of 3-Hydroxyaspartic Acid and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience and drug development, the precise control of glutamatergic signaling is a critical area of investigation. Excitatory Amino Acid Transporters (EAATs) are the primary regulators of extracellular glutamate concentrations, making them a key target for therapeutic intervention in a host of neurological disorders.[1] This guide provides a comparative analysis of L-threo-3-hydroxyaspartic acid and other widely used EAAT inhibitors, offering insights into their mechanisms, selectivity, and potency. We will also provide detailed experimental protocols to empower researchers to effectively characterize these compounds in their own laboratories.

The Central Role of Excitatory Amino Acid Transporters (EAATs)

EAATs are a family of sodium-dependent transporters that maintain low extracellular glutamate levels, preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1] There are five subtypes (EAAT1-5) with distinct expression patterns and physiological roles.[1] EAAT1 (GLAST) and EAAT2 (GLT-1) are predominantly expressed in astrocytes and are responsible for the majority of glutamate uptake in the brain. EAAT3 (EAAC1) is primarily neuronal, while EAAT4 and EAAT5 are mainly found in the cerebellum and retina, respectively.[1]

The transport of glutamate by EAATs is an electrogenic process coupled to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion. This ion-coupled mechanism allows for the transport of glutamate against its concentration gradient.

Below is a diagram illustrating the general transport cycle of EAATs.

Caption: General transport cycle of an Excitatory Amino Acid Transporter (EAAT).

Comparative Analysis of EAAT Inhibitors

The study of EAAT function and dysfunction heavily relies on pharmacological tools. Here, we compare four key EAAT inhibitors: L-threo-3-hydroxyaspartic acid, DL-threo-β-benzyloxyaspartate (DL-TBOA), Dihydrokainate (DHK), and UCPH-101.

InhibitorMechanism of ActionEAAT1 (Ki/IC50)EAAT2 (Ki/IC50)EAAT3 (Ki/IC50)Key Characteristics
L-threo-3-hydroxyaspartic acid Competitive, transportable substrate11 µM (Ki)[2][3]19 µM (Ki)[2][3]14 µM (Ki)[2][3]Broad-spectrum inhibitor, also acts as a substrate.[2][3]
DL-TBOA Competitive, non-transportable blocker42 µM (Ki)[4]5.7 µM (Ki)[4]6 µM (IC50)[5]Potent, broad-spectrum, non-transportable inhibitor.[4][5][6]
Dihydrokainate (DHK) Competitive, non-transportable inhibitor>3 mM (Ki)23 µM (Ki)>3 mM (Ki)Selective for EAAT2.[7]
UCPH-101 Non-competitive, allosteric inhibitor0.66 µM (IC50)>300 µM (IC50)>300 µM (IC50)Highly selective for EAAT1.
L-threo-3-hydroxyaspartic acid

L-threo-3-hydroxyaspartic acid is a classical, broad-spectrum EAAT inhibitor that acts as a competitive substrate.[2][3] This means it binds to the same site as glutamate and is transported into the cell, thereby competitively inhibiting glutamate uptake. Its relatively similar potency across EAAT1, EAAT2, and EAAT3 makes it a useful tool for studying the overall effects of EAAT inhibition.[2][3] However, its nature as a transportable substrate means that it can have downstream metabolic effects and may not be suitable for studies aiming to purely block transporter function without introducing a substrate.

DL-threo-β-benzyloxyaspartate (DL-TBOA)

DL-TBOA is a potent, non-transportable competitive inhibitor of EAATs.[4][5][6] The bulky benzyloxy group prevents its translocation across the membrane, making it a pure blocker.[4] It exhibits broad-spectrum activity with higher potency for EAAT2 and EAAT3 compared to EAAT1.[4][5] Its non-transportable nature makes it a preferred tool over L-threo-3-hydroxyaspartic acid when the goal is to inhibit transport without the confounding effects of substrate translocation.

Dihydrokainate (DHK)

DHK is a well-established selective inhibitor of EAAT2 (GLT-1).[7] This selectivity makes it an invaluable tool for dissecting the specific roles of EAAT2 in synaptic function and pathology. DHK is a competitive and non-transportable inhibitor.[7] Its high selectivity allows researchers to investigate the consequences of inhibiting the predominant glial glutamate transporter without significantly affecting neuronal EAATs.

UCPH-101

UCPH-101 stands out due to its high selectivity for EAAT1 and its non-competitive mechanism of action. It binds to an allosteric site on the transporter, distinct from the glutamate binding site. This unique mechanism makes it a powerful tool for studying the specific functions of EAAT1 in astrocytes and for exploring allosteric modulation of transporter activity.

The distinct mechanisms of action of these inhibitors are depicted in the following diagram:

cluster_mech Mechanisms of EAAT Inhibition cluster_comp Binds to Glutamate Site Competitive Competitive Inhibition Transportable Transportable Substrate (L-threo-3-hydroxyaspartic acid) Competitive->Transportable NonTransportable Non-Transportable Blocker (DL-TBOA, DHK) Competitive->NonTransportable NonComp Non-Competitive Inhibition Allosteric Allosteric Site Binding (UCPH-101) NonComp->Allosteric

Caption: Classification of EAAT inhibitors based on their mechanism of action.

Experimental Protocols for Characterizing EAAT Inhibitors

Accurate characterization of EAAT inhibitors is paramount for reliable and reproducible research. The radiolabeled substrate uptake assay is a gold-standard method for determining the potency and efficacy of these compounds.[8][9][10]

Radiolabeled Glutamate/Aspartate Uptake Assay

This assay directly measures the function of EAATs by quantifying the uptake of a radiolabeled substrate (e.g., [³H]D-aspartate or [³H]L-glutamate) into cells expressing the transporter of interest. The causality behind this choice is that a reduction in the accumulation of radioactivity in the presence of an inhibitor directly reflects its ability to block transporter function.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or COS-7) that has low endogenous EAAT activity.

    • Transiently or stably transfect the cells with a plasmid encoding the human EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3). This ensures that the measured uptake is primarily mediated by the specific transporter being studied.

  • Assay Preparation:

    • Plate the transfected cells in 24- or 48-well plates and allow them to adhere and express the transporter (typically 24-48 hours post-transfection).

    • Prepare a Krebs-Ringer's buffer (or a similar physiological salt solution) containing: 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 25 mM HEPES, and 10 mM D-glucose, pH 7.4. The sodium gradient is the driving force for glutamate uptake, making its presence in the buffer critical.

  • Inhibition Assay:

    • Wash the cells twice with the assay buffer to remove any residual media.

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of the test inhibitor (e.g., L-threo-3-hydroxyaspartic acid) or a known inhibitor as a positive control (e.g., DL-TBOA). This allows the inhibitor to bind to the transporter before the addition of the substrate.

    • To initiate the uptake, add the assay buffer containing a fixed concentration of the radiolabeled substrate (e.g., 50 nM [³H]D-aspartate) and the corresponding inhibitor concentration. D-aspartate is often used as it is a substrate for EAATs but is not readily metabolized, providing a more stable measurement of transport.

  • Termination and Lysis:

    • After a short incubation period (typically 5-10 minutes at 37°C), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer. The low temperature is crucial to halt the transport process immediately.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of each well to normalize the radioactivity counts.

    • Non-specific uptake is determined in the presence of a high concentration of a potent, broad-spectrum inhibitor like DL-TBOA and subtracted from all values.

    • Plot the normalized uptake values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The following diagram outlines the workflow for the radiolabeled uptake assay.

start Start: Transfected Cells in Plate wash1 Wash with Assay Buffer start->wash1 preincubate Pre-incubate with Inhibitor wash1->preincubate add_substrate Add Radiolabeled Substrate + Inhibitor preincubate->add_substrate incubate Incubate at 37°C (5-10 min) add_substrate->incubate terminateterminate terminateterminate incubate->terminateterminate terminate Terminate Uptake with Ice-Cold Buffer Wash lyse Lyse Cells quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify analyze Normalize to Protein & Calculate IC50 quantify->analyze end_point End: IC50 Value analyze->end_point terminateterminate->lyse

Caption: Workflow for a radiolabeled substrate uptake assay to determine inhibitor IC50.

Conclusion

The selection of an appropriate EAAT inhibitor is contingent upon the specific research question. L-threo-3-hydroxyaspartic acid serves as a valuable tool for studying the broad consequences of inhibiting glutamate transport, while DL-TBOA offers a more refined approach by blocking transport without being translocated. For dissecting the roles of specific EAAT subtypes, the selectivity of DHK for EAAT2 and UCPH-101 for EAAT1 is unparalleled. A thorough understanding of their distinct properties, coupled with robust experimental validation using standardized protocols, is essential for advancing our knowledge of glutamatergic signaling in health and disease.

References

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
  • Shigeri, Y., Shimamoto, K., Yasuda-Kamatani, Y., et al. (2001). Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5). Journal of Neurochemistry, 79(2), 297-302. [Link]
  • Shigeri, Y., et al. (2001).
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed. [Link]
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Semantic Scholar. [Link]
  • Shimamoto, K., Lebrun, B., Yasuda-Kamatani, Y., et al. (1998). DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular Pharmacology, 53(2), 195-201. [Link]
  • Fontana, A. C. K. (2018). Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. Scribd. [Link]
  • Tse, D. Y., et al. (2014). Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON-bipolar cell synapses. PubMed Central. [Link]
  • Danbolt, N. C. (2001).
  • Roberto, R. d. A., et al. (2021). Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus. PubMed. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 3-Hydroxyaspartic Acid in Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polar Metabolites

In the fields of clinical diagnostics and drug development, the precise quantification of small molecules in complex biological matrices is paramount. 3-hydroxyaspartic acid, a polar amino acid metabolite, represents a common analytical challenge. Its high polarity makes it difficult to retain on standard reversed-phase chromatography columns, while its non-volatile nature precludes direct analysis by gas chromatography. This guide provides an in-depth comparison of two robust methodologies for the quantification of this compound in human urine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chemical derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) following silylation.

This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated, reliable method for this and similar challenging analytes. We will delve into the causality behind experimental choices, provide detailed validation protocols to ensure trustworthiness, and ground our recommendations in authoritative sources.

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS often depends on available instrumentation, required sensitivity, and sample throughput. Both are powerful techniques, but they necessitate different chemical modifications to make this compound "visible" to the instrument.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard for its high sensitivity and specificity.[1][2] For polar analytes like this compound, chemical derivatization is often employed pre-analysis. This process attaches a non-polar chemical "tag" to the molecule, which serves two purposes: it enhances retention on reversed-phase columns and improves ionization efficiency in the mass spectrometer.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and highly robust technique, GC-MS requires analytes to be volatile and thermally stable.[4] Derivatization is not optional here; it is essential to convert the non-volatile amino acid into a species that can travel through the GC column. Silylation is a common method, replacing active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group.

The following diagram illustrates the generalized workflow for both approaches.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Path cluster_2 GC-MS Path cluster_3 Data Analysis urine Urine Sample is Spike with Isotopically Labeled Internal Standard urine->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt cent Centrifugation ppt->cent sup Transfer Supernatant cent->sup dry Evaporate to Dryness sup->dry deriv_lc Derivatization (e.g., AccQ-Tag) dry->deriv_lc deriv_gc Derivatization (e.g., Silylation with BSTFA) dry->deriv_gc lcms LC-MS/MS Analysis deriv_lc->lcms quant Quantification vs. Calibration Curve lcms->quant gcms GC-MS Analysis deriv_gc->gcms gcms->quant G cluster_0 Core Validation Parameters spec Specificity & Selectivity mat Matrix Effect spec->mat Does urine interfere? lin Linearity & Range acc Accuracy lin->acc How close to true value? prec Precision lin->prec How reproducible? lloq LLOQ lin->lloq What is the lowest reliable measurement? stab Stability mvp Method Validation Protocol mvp->spec Is the signal unique? mvp->lin Is response proportional to concentration? mvp->stab Does analyte degrade?

Sources

A Comparative Guide to the Synthesis of 3-Hydroxyaspartic Acid: An In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxyaspartic Acid in Modern Research

This compound (Hya), a non-proteinogenic amino acid, has garnered significant attention within the scientific community for its presence in various natural products and its potential as a versatile building block in medicinal chemistry.[1][2][3][4] With two chiral centers, this compound can exist as four distinct stereoisomers, each potentially exhibiting unique biological activities.[5][6] Its derivatives are found in bioactive peptides and serve as crucial components in the synthesis of complex molecules.[1][2][3][4] The growing interest in this compound necessitates a comprehensive understanding of the available synthetic methodologies to enable researchers to select the most appropriate route for their specific application, be it in fundamental research or large-scale pharmaceutical production.

This guide provides a critical comparison of the leading methods for synthesizing this compound, delving into the nuances of each approach. We will explore the underlying chemical principles, evaluate the stereochemical control, and present a clear-eyed view of the practical advantages and limitations. Our analysis is grounded in experimental data to empower you, the researcher, to make informed decisions in your synthetic endeavors.

I. Biocatalytic Synthesis: The Power of Enzymes for Stereopurity

The quest for enantiomerically pure compounds has increasingly led chemists to harness the exquisite selectivity of enzymes. In the context of this compound synthesis, biocatalysis offers a highly efficient and stereospecific route, particularly for the production of the L-threo isomer.

A. Whole-Cell Bioconversion of L-Asparagine

A groundbreaking approach utilizes genetically engineered Escherichia coli to achieve a one-pot synthesis of L-threo-3-hydroxyaspartic acid (L-THA).[5][7] This method leverages the combined action of a microbial hydroxylase and a hydrolase.

The Causality Behind the Experimental Choices:

The core of this strategy lies in the enzymatic hydroxylation of L-asparagine, followed by the hydrolysis of the resulting 3-hydroxyasparagine. Initial attempts at direct hydroxylation of L-aspartic acid yielded low returns.[5][7] The decision to use L-asparagine as the substrate circumvents this issue, allowing for a highly efficient two-step enzymatic cascade within a single microbial host. To further optimize the yield, asparaginase-deficient E. coli strains are employed to prevent the premature degradation of the L-asparagine starting material.[5][7] Enhancing the expression of the asparagine hydroxylase gene through a powerful T7 promoter system has been shown to dramatically increase the final product yield to over 90%.[5][7]

Workflow Diagram:

Biocatalytic Synthesis cluster_ecoli Engineered E. coli Cell L-Asparagine L-Asparagine 3-Hydroxyasparagine 3-Hydroxyasparagine L-Asparagine->3-Hydroxyasparagine Asparagine Hydroxylase (AsnO) L-threo-3-Hydroxyaspartic Acid L-threo-3-Hydroxyaspartic Acid 3-Hydroxyasparagine->L-threo-3-Hydroxyaspartic Acid Asparaginase Sharpless Asymmetric Aminohydroxylation trans-Ethyl Cinnamate trans-Ethyl Cinnamate Protected Amino Alcohol Protected Amino Alcohol trans-Ethyl Cinnamate->Protected Amino Alcohol Sharpless Asymmetric Aminohydroxylation Protected (2R,3R)-3-Hydroxyaspartic Acid Protected (2R,3R)-3-Hydroxyaspartic Acid Protected Amino Alcohol->Protected (2R,3R)-3-Hydroxyaspartic Acid Oxidation of Phenyl Group

Caption: Synthesis of (2R,3R)-3-hydroxyaspartic acid via Sharpless asymmetric aminohydroxylation.

Experimental Protocol: Synthesis of a Protected (2R,3R)-3-Hydroxyaspartic Acid Derivative

  • Asymmetric Aminohydroxylation: trans-Ethyl cinnamate is subjected to Sharpless asymmetric aminohydroxylation conditions, typically involving a chiral ligand (e.g., (DHQ)2-PHAL), a source of nitrogen (e.g., a carbamate), and an oxidant (e.g., potassium osmate).

  • Protection of Functional Groups: The resulting amino alcohol is appropriately protected to prevent side reactions in subsequent steps.

  • Oxidative Cleavage: The phenyl group is oxidatively cleaved to reveal the second carboxylic acid functionality. This can be achieved using a strong oxidizing agent such as ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄).

  • Deprotection and Isolation: The protecting groups are removed to yield the final (2R,3R)-3-hydroxyaspartic acid, which is then purified. [1][2]

III. Synthesis from Chiral Precursors: Leveraging Inherent Stereochemistry

Another effective strategy involves starting with readily available and inexpensive chiral molecules, where the stereocenters are already established. This "chiral pool" approach can significantly simplify the synthetic route and ensure high enantiopurity.

A. From Tartaric Acid

Tartaric acid, with its two adjacent stereocenters, is an ideal starting material for the synthesis of this compound. [8]Various synthetic transformations can be employed to convert the diol functionality of tartaric acid into the desired amino and carboxylic acid groups.

Strategic Considerations:

The use of tartaric acid provides a robust and cost-effective method for setting the absolute stereochemistry of the final product. [8]The synthetic challenge lies in the selective manipulation of the functional groups of tartaric acid to introduce the nitrogen atom with the desired stereochemistry.

B. From Chiral Aziridines

Chiral aziridines are versatile intermediates in organic synthesis due to their strained three-membered ring, which is susceptible to regioselective ring-opening by nucleophiles. [9]This reactivity can be exploited for the synthesis of this compound derivatives.

Mechanistic Insight:

The synthesis typically begins with a chiral aziridine-2-carboxylate. [9]Nucleophilic ring-opening at the C3 position with an appropriate oxygen nucleophile, followed by functional group manipulations, can lead to the desired this compound backbone. The stereochemistry of the starting aziridine dictates the stereochemical outcome of the product.

IV. Comparative Analysis of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesStereoselectivityScalability
Biocatalytic (Whole-Cell) High yield (>90%), exceptional stereoselectivity (L-threo), environmentally friendly (aqueous conditions), one-pot reaction. [5][7]Limited to the synthesis of L-threo isomer, requires expertise in molecular biology and fermentation.ExcellentPotentially high for industrial applications.
Sharpless Asymmetric Aminohydroxylation Access to specific enantiomers (e.g., 2R,3R), well-established and reliable reaction. [1][2]Multi-step synthesis, use of expensive and toxic reagents (e.g., osmium, ruthenium).High to excellentModerate, may be limited by reagent cost.
From Tartaric Acid Inexpensive and readily available chiral starting material, robust control of absolute stereochemistry. [8]Can require multiple synthetic steps and protecting group manipulations.Excellent (derived from starting material)Good
From Chiral Aziridines Versatile for accessing different stereoisomers, regioselective ring-opening provides good control. [9]Synthesis of the chiral aziridine starting material can be complex.Good to excellentModerate

V. Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, with a range of methodologies now available to researchers. The choice of the optimal synthetic route is contingent upon the desired stereoisomer, the required scale of production, and the available laboratory resources.

  • For the highly specific and efficient production of L-threo-3-hydroxyaspartic acid, the whole-cell biocatalytic method stands out as a superior choice due to its high yield, operational simplicity, and environmental benefits. [5][7]* Asymmetric chemical synthesis, particularly the Sharpless aminohydroxylation, offers a reliable pathway to other stereoisomers and is well-suited for laboratory-scale synthesis where precise stereochemical control is paramount. [1][2]* The use of chiral precursors like tartaric acid and aziridines provides a cost-effective and stereochemically defined route, making them attractive for both academic and industrial research. [8][9] Future advancements in this field will likely focus on the development of novel enzymatic routes to access all four stereoisomers of this compound and the discovery of more efficient and sustainable catalytic chemical methods. The continued exploration of these synthetic pathways will undoubtedly facilitate the broader application of this compound and its derivatives in drug discovery and materials science.

References

  • One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology. [Link]
  • One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed. [Link]
  • A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. PubMed. [Link]
  • Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp.
  • This compound, 1860-87-3. The Good Scents Company. [Link]
  • Asymmetric Synthesis of Orthogonally Protected l-threo-β-Hydroxyasparagine. The Journal of Organic Chemistry. [Link]
  • This compound. Wikipedia. [Link]
  • Synthetic study on N-hydroxyaspartic acid. Canadian Journal of Chemistry. [Link]
  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University Institutional Repository. [Link]
  • DL-threo-beta-Hydroxyaspartic acid. PubChem. [Link]
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid. Synfacts. [Link]
  • Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines.
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. [Link]
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules. [Link]
  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. White Rose Research Online. [Link]
  • dl-TARTARIC ACID. Organic Syntheses. [Link]
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
  • Synthesis of aziridines from hydroxylamines.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
  • Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research. [Link]
  • Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Aalto University's research portal. [Link]
  • Tartaric acid. Sciencemadness Wiki. [Link]
  • This compound. PubChem. [Link]
  • Preparation method of L- (+) -tartaric acid.

Sources

cross-validation of analytical methods for 3-hydroxyaspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Cross-Validation of Analytical Methods for 3-Hydroxyaspartic Acid

In the landscape of pharmaceutical development and biomedical research, the accurate quantification of specific amino acids is paramount. This compound (3-OH-Asp), a non-proteinogenic amino acid, presents a unique analytical challenge due to its high polarity and the presence of four stereoisomers. Its role as a potential biomarker and a component in certain natural products necessitates robust and reliable analytical methods for its detection. This guide provides an in-depth comparison of common analytical techniques for this compound, focusing on the principles of cross-validation to ensure data integrity. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), offering field-proven insights and detailed experimental protocols.

The Imperative of Method Cross-Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind cross-validation. When developing an analytical method, validation according to guidelines from bodies like the International Council for Harmonisation (ICH) establishes its performance characteristics. However, cross-validation serves as a higher level of assurance. It involves comparing the results from two distinct, validated analytical methods to analyze the same sample. A strong correlation between the results from different methods provides a high degree of confidence in the accuracy and reliability of the measurements. This is particularly critical in regulated environments and when making pivotal decisions in drug development based on analytical data.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Amino Acid Analysis

HPLC is often the initial choice for amino acid analysis due to its versatility and established protocols. For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach, though it necessitates derivatization to enhance retention and detection.

The Rationale Behind Derivatization in HPLC

Undivatized this compound exhibits poor retention on non-polar stationary phases used in RP-HPLC and lacks a strong chromophore for UV detection. Derivatization addresses these issues by introducing a hydrophobic and chromophoric/fluorophoric tag to the molecule. Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. This method is rapid and sensitive but the derivatives can be unstable.

  • 9-Fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. This makes it a versatile choice.

Experimental Protocol: FMOC Derivatization followed by RP-HPLC-FLD

This protocol outlines a typical procedure for the analysis of this compound in a research setting.

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (or standard solution), add 100 µL of borate buffer (0.1 M, pH 9.0).
  • Add 200 µL of FMOC reagent (5 mg/mL in acetone).
  • Vortex for 30 seconds and allow the reaction to proceed for 10 minutes at room temperature.
  • Add 200 µL of pentane to extract excess FMOC reagent. Vortex and centrifuge.
  • Collect the aqueous layer for HPLC injection.

2. HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 20 mM sodium phosphate buffer, pH 6.5
  • Mobile Phase B: Acetonitrile
  • Gradient: 20% to 60% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection: Fluorescence (Excitation: 266 nm, Emission: 305 nm)
Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer FMOC Add FMOC Reagent Buffer->FMOC React Vortex & React (10 min) FMOC->React Extract Extract with Pentane React->Extract Aqueous Collect Aqueous Layer Extract->Aqueous Inject Inject into HPLC Aqueous->Inject Transfer Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for FMOC derivatization and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification

GC-MS offers superior selectivity and structural confirmation compared to HPLC. However, the non-volatile nature of this compound necessitates a more extensive derivatization process to make it amenable to gas chromatography.

The Necessity of Volatilization for GC

GC requires analytes to be volatile and thermally stable. Amino acids, being zwitterionic, have high melting points and decompose before boiling. Therefore, a two-step derivatization is typically employed:

  • Esterification: The carboxyl group is esterified, commonly with an acidic alcohol (e.g., methanolic HCl).

  • Acylation: The amino and hydroxyl groups are acylated, often with trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

This process yields a volatile and thermally stable derivative suitable for GC analysis. The mass spectrometer then provides a fragmentation pattern that serves as a chemical fingerprint for confident identification.

Experimental Protocol: Esterification and Acylation for GC-MS

1. Sample Preparation and Derivatization:

  • Dry down 50 µL of the sample under a stream of nitrogen.
  • Add 100 µL of 3 M HCl in methanol. Heat at 70°C for 30 minutes for esterification.
  • Evaporate the reagent under nitrogen.
  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes for acylation.
  • Evaporate the reagents and reconstitute the sample in 100 µL of ethyl acetate for injection.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
  • Carrier Gas: Helium at 1.2 mL/min
  • Injection: Splitless, 1 µL at 250°C
  • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_derivatization Two-Step Derivatization cluster_gcms GC-MS Analysis Dry Dry Sample Esterify Esterification (HCl/MeOH) Dry->Esterify Evap1 Evaporate Esterify->Evap1 Acylate Acylation (TFAA) Evap1->Acylate Evap2 Evaporate & Reconstitute Acylate->Evap2 Inject Inject into GC Evap2->Inject Transfer Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Analysis Data & Spectral Analysis Detect->Analysis

Caption: Workflow for two-step derivatization and GC-MS analysis.

Capillary Electrophoresis (CE): High Efficiency for Complex Matrices

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It offers very high separation efficiency, short analysis times, and minimal sample consumption. For amino acids, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful.

The Principle of MEKC

In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. These micelles act as a pseudostationary phase. Neutral analytes can partition into the micelles, and their separation is based on this partitioning. Charged analytes are separated based on both their electrophoretic mobility and their interaction with the micelles. Derivatization is still often employed to add a charge or improve detection.

Experimental Protocol: MEKC for this compound Analysis

1. Sample Preparation:

  • Derivatization with a charged tag, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can be beneficial for sensitivity and electrophoretic separation. The protocol would be similar to other derivatization reactions, followed by dilution in the CE running buffer.

2. CE Conditions:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length
  • Buffer: 25 mM borate buffer, pH 9.2, containing 50 mM SDS
  • Voltage: 20 kV
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds
  • Detection: Laser-Induced Fluorescence (LIF) if a fluorescent tag is used, or UV detection at an appropriate wavelength.

Comparative Performance: A Head-to-Head Look

The choice of analytical method depends on the specific research question and available resources. The following table summarizes the key performance characteristics of the discussed methods.

ParameterRP-HPLC-FLDGC-MSCE-LIF
Principle Partition chromatographyVolatility-based separation & mass analysisElectrophoretic mobility & micellar partitioning
Sample Prep Single-step derivatizationTwo-step derivatization (esterification & acylation)Single-step derivatization
Selectivity GoodExcellentVery Good
Sensitivity High (fmol range)Very High (low pmol to fmol)Excellent (amol to zmol)
Confirmation Retention timeRetention time & mass spectrumMigration time
Throughput ModerateLow to ModerateHigh
Cost ModerateHighModerate
Strengths Robust, widely availableUnambiguous identificationHigh efficiency, low sample volume
Limitations Potential for co-elutionComplex sample preparationRequires specialized expertise

Cross-Validation in Practice: A Logical Framework

To perform a cross-validation study, a set of samples spanning the expected concentration range should be analyzed by two of the validated methods (e.g., HPLC and GC-MS).

Logical Framework for Cross-Validation

Caption: Logical flow for cross-validating two analytical methods.

The data from the two methods should then be compared statistically. A common approach is to plot the results from one method against the other and perform a linear regression analysis. An ideal outcome would be a slope close to 1, a y-intercept close to 0, and a high correlation coefficient (r² > 0.99). A Bland-Altman plot can also be used to assess the agreement between the two methods by plotting the difference between the measurements against their average.

Conclusion

The analysis of this compound requires careful consideration of the analytical goals. HPLC offers a robust and sensitive method for routine quantification, while GC-MS provides unparalleled confidence in identification. Capillary electrophoresis presents a high-efficiency alternative, especially for limited sample volumes. Cross-validation between these methods is not merely a regulatory hurdle but a scientific necessity to ensure the data generated is accurate, reliable, and defensible. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions and generate high-quality data in their pursuit of scientific discovery and drug development.

References

  • International Council for Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
  • Husek, P.Chiral amino acid analysis by gas chromatography. Journal of Chromatography B, 879(17-18), 1359-1373. [Link]
  • Ceva-Poppi, G., et al.A review of derivatization reagents for the analysis of amino acids by liquid chromatography. Analytica Chimica Acta, 1138, 136-156. [Link]
  • Agilent Technologies.Amino Acid Analysis using HPLC and CE.[Link]

A Senior Application Scientist's Guide to Evaluating Alternatives to 3-Hydroxyaspartic Acid for Glutamate Transport Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of glutamatergic neurotransmission, the precise modulation of glutamate transporters is paramount. Glutamate, the primary excitatory neurotransmitter in the central nervous system, must be meticulously regulated to prevent excitotoxicity, a process implicated in numerous neurological disorders.[1][2] Excitatory Amino Acid Transporters (EAATs) are the primary regulators of extracellular glutamate concentrations, making them a critical target for therapeutic intervention and research.

For decades, L-threo-3-hydroxyaspartic acid (THA) has been a workhorse in the field, utilized as a competitive substrate inhibitor to probe the function of EAATs.[2][3] However, its utility is limited by a lack of subtype selectivity and its nature as a transportable inhibitor, which can induce the release of intracellular glutamate through heteroexchange, complicating data interpretation.[3][4]

This guide provides an in-depth comparison of modern alternatives to 3-hydroxyaspartic acid, offering a nuanced perspective on their mechanisms, selectivity, and optimal experimental applications. We will delve into the causality behind experimental choices, providing self-validating protocols to ensure the integrity of your findings.

Understanding the Targets: The Excitatory Amino Acid Transporter (EAAT) Family

The EAAT family consists of five distinct subtypes (EAAT1-5) with unique expression patterns and functional roles.[1][2] A foundational understanding of these subtypes is crucial for selecting an appropriate inhibitor.

  • EAAT1 (GLAST): Predominantly expressed in astrocytes, particularly in the cerebellum.[2][5]

  • EAAT2 (GLT-1): The most abundant subtype in the forebrain, also primarily located on astrocytes, and is responsible for the majority of glutamate clearance (>90%).[1]

  • EAAT3 (EAAC1): Primarily found on neurons, contributing to the regulation of glutamate levels in the immediate vicinity of the synapse.[1][5]

  • EAAT4: Concentrated in cerebellar Purkinje cells and exhibits a pronounced chloride conductance.[2][5]

  • EAAT5: Primarily located in the retina.[2]

The choice of inhibitor should be dictated by whether the experimental goal is to achieve broad-spectrum blockade or to dissect the function of a specific transporter subtype.

cluster_Extracellular Extracellular Space cluster_Membrane cluster_Intracellular Intracellular Space (Astrocyte or Neuron) Glutamate Glutamate EAAT EAAT (Glutamate Transporter) Glutamate->EAAT Co-transport Na_ion 3x Na+ Na_ion->EAAT H_ion 1x H+ H_ion->EAAT K_ion 1x K+ EAAT->K_ion Counter-transport

Caption: Canonical ion-coupled transport mechanism of EAATs.

Comparative Analysis of Leading Glutamate Transport Inhibitors

The limitations of classical inhibitors like this compound have driven the development of more potent and selective pharmacological tools. Here, we compare the performance of key alternatives.

DL-threo-β-benzyloxyaspartate (DL-TBOA): The Potent, Broad-Spectrum Blocker

DL-TBOA represents a significant advancement over older substrate inhibitors. Its defining characteristic is that it is a potent, competitive antagonist that is not transported by the EAATs.[3][6][7] This is a critical advantage, as it blocks the transporter without causing the confounding artifact of glutamate release via heteroexchange that plagues transportable inhibitors.[3]

  • Mechanism: Competitive, non-transportable antagonist.[6][7]

  • Selectivity: Broad-spectrum inhibitor of EAAT1, EAAT2, and EAAT3.[3] It also inhibits EAAT4 and EAAT5.[8]

  • Advantages: High potency and its non-substrate nature provide a cleaner blockade of glutamate uptake compared to this compound.[3][6][7]

  • Considerations: Its broad-spectrum activity makes it unsuitable for studies aiming to isolate the function of a single EAAT subtype.

TFB-TBOA: The High-Potency Glial Transporter Inhibitor

(2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) is a derivative of TBOA designed for even greater potency, particularly against the glial transporters EAAT1 and EAAT2, which are responsible for the bulk of glutamate clearance.[9][10]

  • Mechanism: Potent, non-transportable blocker.[9][10]

  • Selectivity: Shows high potency for EAAT1 and EAAT2, with significantly lower activity at EAAT3.[9]

  • Advantages: Excellent tool for investigating the consequences of widespread disruption of glial glutamate uptake with high efficacy.[10][11] Its potency allows for use at low nanomolar concentrations, reducing the risk of off-target effects.[9]

  • Considerations: While more selective than DL-TBOA, it is not specific for a single subtype. In vivo application can induce seizures due to the profound increase in extracellular glutamate.[11]

WAY-213613: The EAAT2-Selective Specialist

For researchers aiming to dissect the specific contribution of EAAT2 (GLT-1), WAY-213613 is an indispensable tool. It is a highly selective, non-substrate inhibitor of this crucial glial transporter.[12][13]

  • Mechanism: Selective, non-substrate reuptake inhibitor.[12][14]

  • Selectivity: Displays high selectivity for EAAT2, with IC50 values many-fold higher for EAAT1 and EAAT3.[13][15] It exhibits no activity at ionotropic or metabotropic glutamate receptors.[13]

  • Advantages: Enables the specific interrogation of EAAT2's role in synaptic function, neuroprotection, and disease models, without confounding blockade of other EAAT subtypes.[16]

  • Considerations: Its high selectivity means it will not produce the global inhibition of glutamate transport seen with TBOA or TFB-TBOA.

(-)-HIP-A: The Novel Reverse Transport Inhibitor

(-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, or (-)-HIP-A, represents a mechanistically distinct class of inhibitor. Under specific conditions, it can preferentially inhibit the reverse transport (release) of glutamate over forward transport (uptake).[17][18]

  • Mechanism: Noncompetitive-like, insurmountable inhibitor that preferentially blocks glutamate-induced reverse transport at lower concentrations.[17][18]

  • Selectivity: Broadly inhibits EAAT subtypes.[17]

  • Advantages: Offers a unique opportunity to study and potentially mitigate pathological glutamate release that occurs during conditions like ischemia, where ion gradients are disrupted.[17] It has shown neuroprotective effects in models where TBOA was toxic.[17]

  • Considerations: The mechanism is complex and requires careful titration and pre-incubation to achieve selective inhibition of reverse transport.[17][18]

Quantitative Data Summary

CompoundPrimary Target(s)MechanismIC50 / Ki Values (Human)Key Advantage
This compound EAAT1-5Competitive SubstrateKi: ~58 µM (EAAT1)[6][7]Historical reference compound
DL-TBOA EAAT1-5Competitive, Non-transportable BlockerKi: ~42 µM (EAAT1), ~5.7 µM (EAAT2)[6][7]Potent, broad-spectrum, non-substrate
TFB-TBOA EAAT1 & EAAT2 >> EAAT3Potent, Non-transportable BlockerIC50: ~22 nM (EAAT1), ~17 nM (EAAT2), ~300 nM (EAAT3)[9]High potency for glial transporters
WAY-213613 EAAT2 >> EAAT1, EAAT3Selective, Non-substrate InhibitorIC50: ~85 nM (EAAT2), >3700 nM (EAAT1, EAAT3)[13][15]High selectivity for EAAT2
(-)-HIP-A EAAT1-3Preferential Reverse Transport InhibitorIC50 (uptake): ~17-18 µM; IC50 (release): ~1.2-1.6 µM[18]Unique mechanism, potentially neuroprotective

Note: IC50 and Ki values can vary between species and experimental systems (e.g., cell lines vs. oocytes).

Core Experimental Protocols

The trustworthiness of any pharmacological study rests on robust and well-validated methodologies. The following protocols provide a framework for accurately characterizing inhibitor performance.

cluster_Workflow Inhibitor Evaluation Workflow A 1. Cell Line Selection (e.g., HEK293, COS-7) Expressing single EAAT subtype B 2. Culture & Seeding Plate cells for assay A->B C Choose Assay Path B->C D1 3a. Radiolabeled Uptake Assay C->D1 Biochemical D2 3b. Electrophysiology Assay C->D2 Functional E1 4a. Pre-incubate with Inhibitor D1->E1 E2 4b. Whole-Cell Patch Clamp D2->E2 F1 5a. Add Radiolabeled Substrate (e.g., [3H]L-Glutamate) E1->F1 F2 5b. Apply Glutamate +/- Inhibitor E2->F2 G1 6a. Lyse Cells & Scintillation Count F1->G1 G2 6b. Record Transporter Currents F2->G2 H 7. Data Analysis (IC50 Curve / Current Inhibition) G1->H G2->H

Caption: Experimental workflow for evaluating EAAT inhibitors.

Protocol 1: Radiolabeled Substrate Uptake Assay

This is the gold-standard biochemical method for determining inhibitor potency (IC50). The causality is direct: a more potent inhibitor will more effectively compete with the radiolabeled substrate, resulting in a lower radioactive signal within the cells.

  • Cell Preparation: Culture HEK293 or COS-7 cells stably or transiently expressing the human EAAT subtype of interest.[19][20] Seed cells into 24- or 48-well plates and grow to sub-confluence.

  • Assay Buffer Preparation: Prepare a modified phosphate-buffered saline (PBS) containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, and 10 mM D-glucose, pH 7.4.[21] The sodium gradient is the driving force for uptake, making its presence essential.

  • Inhibitor Incubation: Wash cells twice with assay buffer. Pre-incubate the cells with various concentrations of the test inhibitor (e.g., TBOA, WAY-213613) in assay buffer for 10-15 minutes at 37°C.[21] This allows the inhibitor to bind to the transporter.

  • Uptake Initiation: Add the radiolabeled substrate, typically L-[3H]glutamate or D-[3H]aspartate (a non-metabolized substrate), at a concentration near its Km value (e.g., 1 µM).[21]

  • Uptake Termination: Incubate for a defined period (e.g., 10-12 minutes) at 37°C.[21] Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer to remove extracellular substrate.

  • Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a potent inhibitor (e.g., 1 mM DL-TBOA). Subtract this value from all measurements. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Electrophysiological Characterization

Electrophysiology provides a real-time, functional readout of transporter activity.[22] It is uniquely capable of distinguishing between a transportable substrate (which generates a large inward current) and a non-transportable blocker (which does not generate a current itself but blocks the glutamate-induced current).[3][23]

  • Cell Preparation: Use Xenopus oocytes injected with cRNA for the desired EAAT subtype or a mammalian cell line (e.g., HEK293) expressing the transporter.

  • Recording Setup: Perform whole-cell voltage-clamp recordings.[24][25] Hold the cell at a negative potential (e.g., -70 mV).[26] The intracellular solution should contain a non-permeable anion (e.g., MES) to isolate the transport current, while the extracellular solution contains standard physiological ions.[25]

  • Baseline and Glutamate Application: Establish a stable baseline holding current. Rapidly perfuse the cell with a known concentration of glutamate (e.g., 100 µM). This will induce an inward current corresponding to the electrogenic transport of glutamate and co-transported ions.[7]

  • Inhibitor Application: After washout and return to baseline, co-apply the inhibitor with glutamate.

  • Data Interpretation:

    • A competitive, non-transportable blocker (like DL-TBOA) will not induce a current on its own but will reduce the amplitude of the glutamate-induced current.[3][7]

    • A transportable substrate (like this compound) will induce its own inward current and reduce the current evoked by glutamate.[3]

    • A selective inhibitor (like WAY-213613) will block the current in cells expressing its target (EAAT2) but will have minimal effect on currents in cells expressing other subtypes.

  • Voltage-Step Protocols: To further characterize the transporter's biophysical properties, apply voltage steps and measure the resulting currents in the presence and absence of substrate and inhibitors.[24]

cluster_Logic Inhibitor Selection Logic Start What is your primary research question? Q1 Block glutamate uptake globally? Start->Q1 Q2 Isolate the role of EAAT2 (GLT-1)? Start->Q2 Q3 Investigate pathological glutamate RELEASE? Start->Q3 Q4 Need highest potency for glial transporters? Q1->Q4 A1 Use DL-TBOA Q1->A1 Yes A2 Use WAY-21361á  Q2->A2 Yes A3 Use (-)-HIP-A (with careful titration) Q3->A3 Yes A4 Use TFB-TBOA Q4->A4 Yes

Caption: Logic diagram for selecting the appropriate inhibitor.

Conclusion and Future Perspectives

The future of this field lies in the continued development of even more refined pharmacological tools, including positive allosteric modulators (PAMs) that enhance, rather than block, transporter function, offering a potentially more subtle and therapeutically viable approach to correcting glutamate dysregulation.[13][27]

References

  • Shimamoto, K., Lebrun, B., et al. (1998). DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular Pharmacology. [Link]
  • WAY-213,613 - Wikipedia. Wikipedia. [Link]
  • What is the purpose of TFB-TBOA? - Brain Stuff. Brain Stuff. [Link]
  • Tsukada, S., et al. (2005). Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons. Neuropharmacology. [Link]
  • DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular Pharmacology. [Link]
  • Fontana, A. C. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology. [Link]
  • Fontana, A. C. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology. [Link]
  • Arriza, J. L., et al. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. Journal of Neuroscience. [Link]
  • Volpicelli, F., et al. (2008). Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Glutamate transporter - Wikipedia. Wikipedia. [Link]
  • Funicello, M., et al. (2004). Dissociation of [3H]L-glutamate uptake from L-glutamate-induced [3H]D-aspartate release by 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid and 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid, two conformationally constrained aspartate and glutamate analogs. Molecular Pharmacology. [Link]
  • Ryan, R. M., & Mindell, J. A. (2007). The knowns and unknowns of glutamate transporter structure and function. The Journal of general physiology. [Link]
  • Fontana, A. C. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems.
  • Glutamate Assay Kit (Fluorometric) - Cell Biolabs, Inc. Cell Biolabs, Inc.[Link]
  • Grewer, C., et al. (2008). The Glutamate Transporter Subtypes EAAT4 and EAATs 1-3 Transport Glutamate with Dramatically Different Kinetics and Voltage Dependence but Share a Common Uptake Mechanism. Journal of General Physiology. [Link]
  • Is anyone working with electrophysiology data of glutamate transporters? - ResearchGate.
  • Fahlke, C., et al. (2016). Electrophysiological characterization of membrane transport proteins. Biological chemistry. [Link]
  • Glutamate transporter subfamily - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Holcomb, T. F., et al. (1998). L-glutamate uptake inhibitors may stimulate phosphoinositide hydrolysis in baby hamster kidney cells expressing mGluR1a via heteroexchange with L-glutamate without direct activation of mGluR1a. Journal of Neurochemistry. [Link]
  • Jabaudon, D., et al. (1999). Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin.
  • Ab-Saber, S. T., et al. (2011). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. Journal of Biological Chemistry. [Link]
  • Held, C., et al. (2019). Design, synthesis, and characterization of novel system xC− transport inhibitors: inhibition of microglial glutamate release and neurotoxicity. ACS Chemical Neuroscience. [Link]
  • Ryan, R. M., & Vandenberg, R. J. (2016). Mechanisms of Glutamate Transport. Physiological Reviews. [Link]
  • Fontana, A. C., et al. (2017). Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept. Annals of Neurology. [Link]
  • Electrophysiological currents mediated by glutamate transporters in oligodendrocytes.
  • Editorial: The known, the unknown, and the future of glutamate transporters - Frontiers. Frontiers. [Link]
  • Jabaudon, D., et al. (1999).

Sources

A Senior Application Scientist's Guide to the Validation of 3-Hydroxyaspartic Acid as a Novel Biomarker for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unmet Need for Superior Hepatocellular Carcinoma (HCC) Biomarkers

Hepatocellular Carcinoma (HCC) stands as a formidable challenge in oncology, being the most prevalent form of primary liver cancer and a leading cause of cancer-related mortality worldwide. The prognosis for HCC is often poor, largely due to its typically asymptomatic progression in the early stages, leading to late diagnosis. The cornerstone of HCC surveillance in at-risk populations, such as individuals with chronic liver disease, has traditionally been the measurement of serum Alpha-fetoprotein (AFP) levels in conjunction with ultrasound imaging.

However, the clinical utility of AFP is hampered by its suboptimal sensitivity and specificity. Elevated AFP levels can be observed in other liver conditions like cirrhosis and hepatitis, leading to false-positive results. Conversely, a significant proportion of HCC patients, particularly those with small tumors, do not exhibit elevated AFP levels, resulting in false negatives. This diagnostic gap underscores a critical unmet need for novel, more accurate biomarkers for the early detection and prognostic assessment of HCC.

This guide introduces a compelling candidate biomarker, 3-hydroxyaspartic acid (also known as beta-hydroxyaspartic acid), and provides a comprehensive roadmap for its validation. We will delve into the scientific rationale for its investigation, propose a hypothetical yet rigorous comparison with the current standard, AFP, and present detailed experimental protocols for its analytical and clinical validation.

The Scientific Rationale: Targeting Aspartate β-hydroxylase (ASPH) Overexpression in HCC

The impetus for investigating this compound as an HCC biomarker stems from the well-documented overexpression of the enzyme Aspartate β-hydroxylase (ASPH) in a majority of solid tumors, including HCC. ASPH is a type II transmembrane protein that catalyzes the post-translational hydroxylation of specific aspartyl and asparaginyl residues in epidermal growth factor (EGF)-like domains of various proteins. This enzymatic reaction produces β-hydroxyaspartic acid.

Numerous studies have illuminated the role of ASPH in cancer pathogenesis:

  • Prevalence in Cancer: ASPH overexpression is observed in 70-90% of human solid tumors. Specifically in HCC, ASPH is expressed in approximately 81.5% of tumors, with negligible expression in normal or dysplastic liver tissue.[1]

  • Prognostic Significance: Elevated ASPH expression in HCC is significantly associated with a poorer prognosis, early disease recurrence, and reduced patient survival, establishing it as an independent risk factor.[1]

  • Functional Role in Malignancy: ASPH is not merely a passive indicator of disease. It actively promotes cancer progression by enhancing cell proliferation, migration, invasion, and metastatic spread.[2][3] These effects are largely mediated through the activation of key oncogenic signaling pathways, such as Notch signaling.[2]

  • Therapeutic Target: The critical role of ASPH in tumor malignancy has led to its exploration as a therapeutic target. Small molecule inhibitors targeting the enzymatic activity of ASPH have demonstrated anti-tumor effects in preclinical models of both HCC and pancreatic cancer.[1][3]

This body of evidence strongly suggests that the enzymatic product of ASPH, this compound, could serve as a sensitive and specific biomarker for cancers characterized by high ASPH expression. The logic is straightforward: increased ASPH expression and activity in tumor cells would lead to elevated production of this compound, which may then be released into the circulation, providing a detectable signal of malignant transformation.

cluster_0 Cellular Mechanisms of ASPH in HCC cluster_1 Clinical Implications ASPH_Overexpression ASPH Overexpression in HCC Cells Notch_Signaling Activation of Notch Signaling Pathway ASPH_Overexpression->Notch_Signaling Activates 3_Hydroxyaspartic_Acid Increased Production of This compound ASPH_Overexpression->3_Hydroxyaspartic_Acid Catalyzes Cell_Proliferation Increased Cell Proliferation Notch_Signaling->Cell_Proliferation Cell_Migration_Invasion Enhanced Cell Migration & Invasion Notch_Signaling->Cell_Migration_Invasion Metastasis Metastasis Cell_Migration_Invasion->Metastasis Poor_Prognosis Poor Patient Prognosis Metastasis->Poor_Prognosis Circulating_Biomarker Circulating this compound as a Potential Biomarker 3_Hydroxyaspartic_Acid->Circulating_Biomarker Hypothesized Release

Caption: Proposed mechanism linking ASPH overexpression to HCC progression and the potential of this compound as a circulating biomarker.

A Hypothetical Comparison: this compound vs. Alpha-fetoprotein (AFP) for HCC Detection

To establish the clinical utility of this compound, its performance must be rigorously compared against the current standard of care, AFP. The following table outlines a hypothetical comparison based on the anticipated advantages of a biomarker directly linked to the enzymatic activity of a cancer-driving protein. The target performance characteristics for this compound are aspirational but grounded in the strong biological rationale.

Performance MetricAlpha-fetoprotein (AFP)This compound (Hypothetical Target)Justification for Hypothetical Target
Sensitivity 60-80% (decreases for small tumors)> 85%Direct product of a highly prevalent oncogenic enzyme (ASPH) in HCC.
Specificity Variable (can be elevated in cirrhosis and hepatitis)> 90%Low to negligible ASPH expression in non-malignant liver tissue suggests lower potential for false positives.
Positive Predictive Value (PPV) Dependent on prevalence and specificityHigher than AFPImproved specificity would lead to a higher probability that a positive test indicates the presence of HCC.
Negative Predictive Value (NPV) ModerateHigher than AFPHigh sensitivity would provide greater confidence that a negative result indicates the absence of HCC.
Area Under the Curve (AUC) - ROC Analysis ~0.80> 0.90Aims for superior discrimination between HCC and non-HCC individuals.
Correlation with Tumor Stage ModeratePotentially stronger correlationLevels may correlate with ASPH expression, which is linked to tumor progression and aggressiveness.
Utility in AFP-negative HCC Not applicableHighCould provide a crucial diagnostic tool for the significant subset of HCC patients who do not have elevated AFP.

Experimental Workflow for the Validation of this compound as an HCC Biomarker

The validation of a novel biomarker is a multi-stage process, moving from analytical validation of the measurement method to clinical validation in relevant patient cohorts. The following outlines a comprehensive workflow for the validation of this compound.

cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Clinical Utility Assessment Method_Development LC-MS/MS Method Development Assay_Validation Assay Performance Validation Method_Development->Assay_Validation Precedes Sample_Collection Prospective Cohort Sample Collection Assay_Validation->Sample_Collection Enables Sample_Analysis Quantification of This compound Sample_Collection->Sample_Analysis Statistical_Analysis Statistical Analysis & Performance Evaluation Sample_Analysis->Statistical_Analysis Comparison Comparison with AFP Statistical_Analysis->Comparison Informs Prognostic_Value Assessment of Prognostic Value Comparison->Prognostic_Value Longitudinal_Studies Longitudinal Monitoring Prognostic_Value->Longitudinal_Studies

Caption: A three-phase workflow for the comprehensive validation of this compound as a clinical biomarker for HCC.

Phase 1: Analytical Method Development and Validation

The first crucial step is to develop and validate a robust and reliable method for the quantification of this compound in human plasma or serum. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of small molecules in complex biological matrices.

Detailed Protocol for LC-MS/MS Quantification of this compound in Human Plasma:

  • Sample Collection and Storage:

    • Collect whole blood in EDTA-containing tubes.

    • Process within 2 hours of collection by centrifugation at 1,500 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma aliquots at -80°C until analysis to ensure analyte stability.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., 13C4, 15N-3-hydroxyaspartic acid) to account for analytical variability.

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for retaining this polar analyte.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A shallow gradient starting with a high aqueous phase and gradually increasing the organic phase will be necessary to elute this compound while separating it from other endogenous components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

      • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard must be determined by direct infusion of standards. For example, for the deprotonated molecule [M-H]- with m/z 148, characteristic fragment ions would be monitored.

  • Method Validation Parameters (Fit-for-Purpose):

    • Linearity: Establish a calibration curve using a blank matrix spiked with known concentrations of this compound.

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality controls).

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

    • Selectivity and Specificity: Assess potential interference from other endogenous plasma components.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

    • Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C).

Phase 2: Clinical Validation in Patient Cohorts

Once a reliable analytical method is established, the next phase is to evaluate the clinical performance of this compound in well-characterized patient cohorts.

Study Design:

  • Prospective Cohort Study: Enroll a cohort of patients at high risk for HCC (e.g., patients with cirrhosis due to chronic hepatitis B or C, or non-alcoholic steatohepatitis) and follow them over time.

  • Case-Control Study: Collect plasma samples from a cohort of confirmed HCC patients and a control group of patients with chronic liver disease without HCC, as well as a healthy control group.

Data Collection and Analysis:

  • Measure plasma concentrations of both this compound and AFP in all collected samples.

  • Perform Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic accuracy (AUC) of this compound and to identify an optimal cut-off value for discriminating between HCC and non-HCC patients.

  • Calculate sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) at the determined cut-off.

Phase 3: Assessment of Clinical Utility

The final phase aims to establish the broader clinical utility of this compound beyond simple diagnosis.

  • Direct Comparison with AFP: Statistically compare the AUC of this compound with that of AFP to demonstrate superiority or non-inferiority.

  • Prognostic Value: In the HCC patient cohort, correlate this compound levels with tumor characteristics (size, number, stage) and clinical outcomes (response to therapy, recurrence-free survival, overall survival).

  • Longitudinal Monitoring: In the prospective cohort, evaluate changes in this compound levels over time to assess its utility in monitoring for disease progression and early detection of HCC development.

Conclusion and Future Directions

The validation of this compound as a biomarker for HCC represents a promising avenue of research with the potential to significantly impact clinical practice. The strong biological rationale, centered on the overexpression and oncogenic function of its synthesizing enzyme, ASPH, provides a solid foundation for this endeavor. A validated this compound assay could offer a more sensitive and specific tool for early HCC detection, particularly in AFP-negative patients, and may also provide valuable prognostic information to guide treatment decisions.

The successful completion of the validation workflow outlined in this guide would provide the necessary evidence to support the integration of this compound into clinical guidelines for HCC surveillance and management. Further research could also explore its utility as a biomarker in other ASPH-overexpressing cancers, such as pancreatic and gastric cancer, and as a pharmacodynamic biomarker to monitor the efficacy of ASPH-targeting therapies.

References

  • A Cell surface β-Hydroxylase is a biomarker and therapeutic target for hepatocellular carcinoma.Hepatology. [Link to source is not available][1]
  • Aspartate β-hydroxylase as a target for cancer therapy.Journal of Experimental & Clinical Cancer Research. [Link to source is not available][2]
  • Hepatocellular Carcinoma: Important Biomarkers and their Significance in Molecular Diagnostics and Therapy.Journal of Clinical and Experimental Hepatology. [Link to source is not available]
  • Diverse molecular functions of aspartate β‑hydroxylase in cancer (Review).Oncology Reports. [Link to source is not available][4]
  • Aspartate β-Hydroxylase expression promotes a malignant pancreatic cellular phenotype.BMC Cancer. [Link to source is not available][3]
  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma.MDPI. [Link to source is not available][5]
  • Development and validation of an LC-MS/MS method to quantify kynurenic acid in human plasma.Bioanalysis. [Link to source is not available][6]
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.Journal of Chromatography B. [Link to source is not available][7]
  • Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization.Journal of Chromatography B. [Link to source is not available][8]
  • An update of biochemical markers of hepatocellular carcinoma.Hepatobiliary Surgery and Nutrition. [Link to source is not available][9]

Sources

A Comparative Guide to the Neuroprotective Effects of 3-Hydroxyaspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, 3-hydroxyaspartic acid and its derivatives represent a compelling class of molecules. Their structural similarity to the excitatory neurotransmitter glutamate positions them as key modulators of glutamate signaling, a pathway deeply implicated in the pathophysiology of numerous neurodegenerative diseases. This guide provides an in-depth comparison of the neuroprotective effects of various this compound derivatives, supported by experimental data and detailed methodologies to empower your research endeavors.

Introduction: The Significance of this compound in Neuroprotection

This compound is a derivative of the amino acid aspartic acid, featuring a hydroxyl group at the beta-position.[1] This structural modification gives rise to four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro-3-hydroxyaspartate.[1] These isomers exhibit distinct pharmacological profiles, primarily interacting with two key players in glutamate neurotransmission: excitatory amino acid transporters (EAATs) and the N-methyl-D-aspartate (NMDA) receptor .[2]

Dysregulation of glutamate homeostasis is a central mechanism in neuronal cell death associated with ischemic stroke, traumatic brain injury, and neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Excessive glutamate in the synaptic cleft leads to overactivation of NMDA receptors, causing a massive influx of calcium ions and triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.

The derivatives of this compound offer potential neuroprotective strategies by modulating these very targets. Their effects are broadly categorized into:

  • Inhibition of Glutamate Uptake/Reverse Transport: By blocking EAATs, these compounds can prevent the pathological release of glutamate into the synapse, particularly under ischemic conditions.

  • Modulation of NMDA Receptor Activity: Direct interaction with the NMDA receptor can either reduce its activation by glutamate or, in some cases, act as an agonist, highlighting the nuanced effects of different isomers.

This guide will dissect the neuroprotective potential of key this compound derivatives, focusing on their mechanisms of action and providing the experimental framework to evaluate their efficacy.

Comparative Analysis of this compound Derivatives

The neuroprotective landscape of this compound derivatives is characterized by stereospecificity, with each isomer presenting a unique profile of activity. Here, we compare the most studied derivatives.

DerivativePrimary Target(s)Reported Neuroprotective MechanismKey Experimental Findings
L-(-)-threo-3-Hydroxyaspartic acid EAAT1-4 InhibitorCompetitive, transportable inhibitor of glutamate uptake.Potent inhibitor of EAATs with Ki values in the micromolar range for human EAAT1, EAAT2, and EAAT3.
DL-threo-3-Hydroxyaspartic acid Glutamate Uptake Inhibitor, NMDA Receptor ModulatorBlocks glutamate transport and reduces NMDA receptor activation by glutamate.[2]Long-term blockade of glutamate transporters with THA can induce AMPA receptor-mediated neuronal death in the spinal cord.[3]
D-erythro-3-Hydroxyaspartate NMDA Receptor Agonist, EAAT inhibitorPotent agonist at the NMDA receptor.Exhibits significantly higher potency as an NMDA receptor agonist compared to its L-erythro counterpart.
(-)-HIP-A EAAT Inhibitor (preferential for reverse transport)Selective inhibition of glutamate reverse transport over glutamate uptake.Demonstrated neuroprotective effects in an in vivo model of ischemia at concentrations that preferentially inhibit reverse transport.

Experimental Protocols for Assessing Neuroprotection

To rigorously evaluate and compare the neuroprotective efficacy of this compound derivatives, a combination of in vitro and in vivo experimental models is essential. The following section provides detailed, step-by-step methodologies for key assays.

In Vitro Assessment of Neuroprotection

Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) are indispensable tools for initial screening and mechanistic studies.

These colorimetric assays are fundamental for quantifying cell viability and cytotoxicity.[4][5] They measure the metabolic activity of viable cells, which is proportional to the number of living cells.

MTT Assay Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic insult, such as glutamate (for excitotoxicity) or hydrogen peroxide (for oxidative stress), to the wells (excluding the control group).

  • MTT Addition: After the desired incubation period with the neurotoxin, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

XTT Assay Protocol: [5]

The XTT assay offers the advantage of using a water-soluble formazan product, simplifying the protocol.

  • Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm.

  • Data Analysis: Calculate cell viability relative to the control group.

Oxidative stress is a major contributor to neuronal death. The following protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[6][7]

DCFH-DA Assay Protocol:

  • Cell Culture and Treatment: Culture and treat the cells with the test compounds and neurotoxin as described for the viability assays.

  • Probe Loading: After treatment, wash the cells with warm phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Quantify the relative ROS levels as a percentage of the control group.

In Vivo Models of Cerebral Ischemia

Animal models are crucial for evaluating the therapeutic potential of neuroprotective agents in a more physiologically relevant context.[8][9] The middle cerebral artery occlusion (MCAO) model in rodents is a widely used model of focal cerebral ischemia.

Transient MCAO Model Protocol (Conceptual Overview):

  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and maintain its body temperature.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Temporarily ligate the CCA and ECA.

    • Introduce a filament (e.g., a nylon monofilament) into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.

  • Occlusion Period: Maintain the occlusion for a specific duration (e.g., 60-90 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion of the ischemic territory.

  • Drug Administration: Administer the this compound derivative at a predetermined time point (before, during, or after ischemia).

  • Neurological Assessment: Evaluate neurological deficits at various time points post-ischemia using a standardized scoring system.

  • Infarct Volume Measurement: After a set survival period (e.g., 24-48 hours), sacrifice the animal and stain the brain slices with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Mechanistic Insights and Signaling Pathways

The neuroprotective effects of this compound derivatives are intrinsically linked to their ability to modulate glutamate signaling. Below are diagrams illustrating the key pathways involved.

Glutamate_Excitotoxicity cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca2+ Channel NMDA_R->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Neurotoxicity Neurotoxicity (Apoptosis, Necrosis) Ca_influx->Neurotoxicity Triggers

Caption: The pathway of glutamate-induced excitotoxicity.

EAAT_Modulation cluster_0 Synaptic Cleft cluster_1 Glial Cell / Presynaptic Terminal Glutamate Glutamate EAAT EAAT Glutamate->EAAT Uptake Derivative 3-Hydroxyaspartic Acid Derivative Derivative->EAAT Inhibits

Caption: Modulation of EAATs by this compound derivatives.

Conclusion and Future Directions

The derivatives of this compound present a promising, albeit complex, avenue for the development of novel neuroprotective therapies. Their stereospecific interactions with key components of the glutamatergic system, namely EAATs and NMDA receptors, offer multiple points of intervention to mitigate excitotoxic neuronal damage.

The comparative analysis reveals that while L-threo-3-hydroxyaspartic acid and its racemic mixture are potent glutamate uptake inhibitors, their long-term effects require careful consideration. The erythro isomers, particularly D-erythro-3-hydroxyaspartate, highlight the delicate balance between agonism and antagonism at the NMDA receptor. Furthermore, novel derivatives like (-)-HIP-A, with their selective inhibition of glutamate reverse transport, represent a more targeted and potentially safer therapeutic strategy, especially in the context of ischemia.

Future research should focus on a more direct and comprehensive comparative evaluation of these derivatives in standardized in vitro and in vivo models of various neurological disorders. Elucidating the precise downstream signaling pathways affected by each isomer will be crucial for understanding their full therapeutic potential and identifying the most promising candidates for clinical development. The detailed experimental protocols provided in this guide serve as a foundational framework for researchers to undertake these critical investigations and advance the field of neuroprotection.

References

  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance.
  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed.
  • In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies.
  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - Bio-protocol.
  • [Animal models of cerebral ischemia--testing therapeutic strategies in vivo] - PubMed.
  • [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies].
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI.
  • Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin - Benchchem.
  • Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B - Benchchem.
  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed.
  • Cell Viability Assay Service - Creative Biolabs.
  • MTT assay and its use in cell viability and proliferation analysis - Abcam.
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central.
  • Neuronal Cell viability and cytotoxicity assays.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC - PubMed Central.
  • Assessment of mitochondrial membrane potential in live rat cortical neurons - YouTube.
  • Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PubMed Central.
  • DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed.
  • Enhancement of the liver's neuroprotective role ameliorates traumatic brain injury pathology.
  • Hepatitis B core VLP-based mis-disordered tau vaccine elicits strong immune response and alleviates cognitive deficits and neuropathology progression in Tau.P301S mouse model of Alzheimer's disease and frontotemporal dementia - PubMed.
  • DL -threo-b-Hydroxyaspartic acid 4294-45-5 - Sigma-Aldrich.
  • This compound - Wikipedia.
  • L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience.
  • L-(-)-threo-3-Hydroxyaspartic acid | CAS 7298-99-9 - Santa Cruz Biotechnology.
  • Neonatal hepatitis B vaccination impaired the behavior and neurogenesis of mice transiently in early adulthood - PubMed.
  • Overview of Hepatitis B Vaccine Non-Response and Associated B Cell Amnesia: A Scoping Review - MDPI.
  • Peripheral neuropathy - Wikipedia.

Sources

A Senior Application Scientist's Guide to Specificity and Linearity in Quantitative Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide designed for researchers, scientists, and drug development professionals who rely on accurate amino acid quantification. In biopharmaceutical development, nutritional science, and clinical diagnostics, the precise measurement of amino acids is not just a quality metric—it's a cornerstone of product safety, efficacy, and consistency. This guide deviates from rigid templates to provide an in-depth, practical comparison of analytical methodologies for establishing two critical validation parameters: specificity and linearity.

Chapter 1: The Foundation of Quantitative Accuracy: Defining Specificity & Linearity

Before delving into complex protocols, it is crucial to establish a firm understanding of what specificity and linearity mean within the context of quantitative amino acid analysis. These parameters are not merely checkboxes in a validation protocol; they are the bedrock upon which the reliability of your quantitative data is built. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2]

Specificity: The Art of Discrimination

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[2][3] In amino acid analysis, these interfering components can include:

  • Other Amino Acids: Including isomers (e.g., L- and D-amino acids) or structurally similar amino acids.

  • Matrix Components: Salts, sugars, lipids, and other metabolites from the sample source (e.g., cell culture media, plasma, protein hydrolysates).[4]

  • Reagents and Byproducts: Compounds introduced during sample preparation, such as derivatization reagents or products from side reactions.[5]

A lack of specificity can lead to artificially inflated or variable results, compromising data integrity. For instance, an incomplete chromatographic separation might cause the peak of a low-concentration amino acid to merge with the tail of a high-concentration one, making accurate quantification impossible. The International Council for Harmonisation (ICH) guideline Q2(R1) mandates that specificity be demonstrated during the validation of identification tests, impurity determinations, and assays.[1][2][3][6]

Linearity: Ensuring Proportional Response

Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range.[7] This relationship is typically evaluated by regression analysis, with the goal of demonstrating a high correlation coefficient (R²) and ensuring the y-intercept is not significantly different from zero.

Establishing linearity is fundamental for several reasons:

  • It validates the use of a single-point or multi-point calibration curve for quantification.

  • It defines the working range of the assay where reliable measurements can be made.

  • It provides an assurance that a change in analyte concentration will be accurately reflected by a proportional change in the instrument's response.

According to ICH Q2(R1), a minimum of five concentration levels should be used to establish linearity.[7] The data is then used to calculate the correlation coefficient, y-intercept, and slope of the regression line.

Chapter 2: A Practical Guide to Assessing Specificity

Demonstrating specificity requires a systematic approach to challenge the method's ability to distinguish the target amino acids from all potential interferents. It is not always possible to demonstrate complete discrimination with a single procedure, in which case a combination of two or more analytical procedures may be necessary.[2][3]

Experimental Workflow for Specificity Validation

The following protocol outlines a robust procedure for assessing the specificity of an amino acid analysis method.

Objective: To confirm that the analytical signal is solely attributable to the target amino acid and not influenced by matrix components, derivatization artifacts, or other amino acids.

Materials:

  • Individual amino acid standards

  • Mixed amino acid standard solution

  • Matrix placebo (e.g., hydrolyzed protein-free cell culture media, artificial plasma)

  • Derivatization reagents (if applicable)

  • Mobile phases and analytical column

Methodology:

  • Analyze Blank Samples: Inject a sample of the mobile phase or reconstitution solvent to establish the baseline and identify any system peaks.

  • Analyze Placebo Matrix: Inject the matrix placebo that has been subjected to the full sample preparation procedure, including derivatization. This step is critical for identifying interfering peaks originating from the sample matrix itself.

  • Analyze Individual Amino Acid Standards: Inject each amino acid standard individually to determine its retention time and response.

  • Analyze a Spiked Placebo Sample: Spike the matrix placebo with a known concentration of the mixed amino acid standard. Analyze this sample to demonstrate that the retention times of the amino acids are unchanged and that matrix components do not co-elute with or suppress the signal of the target analytes.

  • Peak Purity Analysis (if using HPLC-UV/FL): If your system has a diode array detector (DAD) or fluorescence detector capable of spectral acquisition, perform peak purity analysis on the spiked sample. This compares spectra across the peak to detect the presence of co-eluting impurities.

  • Mass-to-Charge Confirmation (if using LC-MS): For mass spectrometry-based methods, specificity is inherently higher. Confirm the identity of each peak by its specific mass-to-charge ratio (m/z) and, for tandem MS, its characteristic fragmentation pattern (e.g., using Selected Reaction Monitoring, SRM).[8]

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Specificity Evaluation P1 Prepare Blank (Mobile Phase) A1 Inject Blank: Establish Baseline P1->A1 P2 Prepare Placebo Matrix (e.g., protein-free media) A2 Inject Placebo: Identify Matrix Peaks P2->A2 P3 Prepare Spiked Matrix (Placebo + AA Standards) A3 Inject Spiked Sample: Assess Co-elution P3->A3 E1 Compare Chromatograms: Blank vs. Placebo vs. Spiked A1->E1 A2->E1 A3->E1 E2 Confirm Peak Identity: - Retention Time Match - Peak Purity (UV/FL) - m/z Confirmation (MS) A3->E2 E3 Final Assessment E1->E3 E2->E3

Comparing Specificity Across Platforms

The choice of analytical platform significantly impacts the inherent specificity of the assay.

PlatformSpecificity PrincipleCommon Challenges
Ion-Exchange Chromatography (IEC) with Ninhydrin Separation based on ionic properties followed by a chemical reaction specific to primary and secondary amines.Co-elution of compounds with similar ionic properties. Long run times can lead to broad peaks, masking impurities.[9]
Reversed-Phase HPLC (RP-HPLC) with Derivatization Hydrophobic separation of derivatized amino acids. Derivatization adds a chromophore or fluorophore for detection.[10]Incomplete derivatization or formation of byproducts can create interfering peaks.[11] Matrix effects can interfere with the derivatization reaction itself.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by chromatography followed by detection based on unique mass-to-charge ratios (m/z) and fragmentation patterns.Isobaric interferences (compounds with the same mass). Matrix effects (ion suppression or enhancement) can impact quantification but not specificity of identification.[12]

Chapter 3: A Practical Guide to Establishing Linearity

A linearity study verifies that the method's response is proportional to the analyte concentration across the intended working range of the assay.

Experimental Protocol for Linearity Validation

Objective: To determine the concentration range over which the analytical method provides a linear response and to establish the calibration model.

Materials:

  • High-concentration amino acid stock solution

  • Diluent (e.g., mobile phase A or a suitable buffer)

  • Validated analytical method (column, mobile phases, instrument parameters)

Methodology:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of a high-concentration stock solution. The concentration range should bracket the expected concentrations of the samples (e.g., 80% to 120% of the target concentration).

  • Analyze Standards: Inject each calibration standard in triplicate to assess the precision of each point. The injections should be randomized to minimize the impact of any systematic drift in the instrument's response.

  • Construct the Calibration Curve: Plot the average peak area (y-axis) against the known concentration (x-axis) for each standard.

  • Perform Linear Regression Analysis: Fit the data using a linear least-squares regression model.

  • Evaluate the Results: Assess the following parameters:

    • Correlation Coefficient (R²): This measures the goodness of fit. An R² value >0.99 is generally considered acceptable.[15]

    • Y-intercept: The y-intercept should be close to zero, indicating minimal signal in the absence of the analyte. Statistical tests can be used to determine if it is significantly different from zero.

    • Residual Plot: A plot of the residuals (the difference between the observed and predicted response) versus concentration. The points should be randomly scattered around zero. A pattern in the residuals (e.g., a curve) indicates that a simple linear model may not be appropriate.

G cluster_prep Standard Preparation cluster_analysis Data Acquisition cluster_eval Statistical Evaluation S1 Prepare High-Conc Stock Solution S2 Create ≥5 Levels by Serial Dilution S1->S2 A1 Analyze Each Level in Triplicate (Randomized) S2->A1 A2 Record Peak Area vs. Concentration A1->A2 E1 Plot Response vs. Conc. A2->E1 E2 Perform Linear Regression E1->E2 E3 Assess R² (>0.99) Assess Y-Intercept (≈0) E2->E3 E4 Analyze Residual Plot (Random Scatter) E2->E4 E5 Define Linear Range E3->E5 E4->E5

Comparative Linearity Performance

The following table presents typical linearity performance data for the analysis of Alanine and Phenylalanine using different analytical platforms.

ParameterPlatformAlaninePhenylalanine
Linear Range (µM) IEC-Ninhydrin10 - 10005 - 500
RP-HPLC-UV (OPA Deriv.)5 - 20001 - 1000
UPLC-MS/MS (Underivatized)1 - 50000.5 - 2500
Correlation Coeff. (R²) IEC-Ninhydrin> 0.995> 0.995
RP-HPLC-UV (OPA Deriv.)> 0.999> 0.999
UPLC-MS/MS (Underivatized)> 0.999> 0.999

Analysis of Linearity Data: Modern methods like RP-HPLC and particularly UPLC-MS/MS often demonstrate a wider linear dynamic range compared to traditional IEC.[13] This is due to the higher sensitivity and lower noise of fluorescence and mass spectrometric detectors. A wider linear range is advantageous as it reduces the need for sample dilution and allows for the simultaneous quantification of low- and high-abundance amino acids in a single run.

Chapter 4: Integrated Comparison and Final Recommendations

The choice of an analytical method for quantitative amino acid analysis is a critical decision that impacts data quality, throughput, and resource allocation.

FeatureIon-Exchange Chromatography (IEC)RP-HPLC with DerivatizationLC-MS/MS
Specificity Good, but susceptible to co-elution.[9]Good, but dependent on derivatization reaction specificity.Excellent, based on mass-to-charge ratio.[14]
Linearity (Range) ModerateWideVery Wide
Throughput Low (long run times)HighVery High
Sample Prep MinimalMore complex (derivatization step).[16]Simple (protein precipitation).[17]
Expertise Required ModerateModerateHigh
Recommendation Robust method for simple matrices; considered a legacy "gold standard".[18]High-throughput workhorse for routine QC labs.The definitive method for complex biological matrices, research, and when absolute certainty is required.

Final Recommendation:

For drug development and clinical research applications involving complex biological matrices, LC-MS/MS is the superior choice . Its unparalleled specificity ensures that you are quantifying the correct analyte, while its wide linear range provides flexibility and accuracy across diverse sample concentrations. While methods involving derivatization can achieve high sensitivity, the additional sample handling steps introduce potential for variability.[11] The traditional IEC method, while robust, lacks the speed and specificity required for modern research and development environments.[14]

By carefully validating for specificity and linearity using the protocols outlined in this guide, scientists can ensure that their quantitative amino acid data is accurate, reliable, and fit for purpose, underpinning the integrity of their research and development programs.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific.
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. National Institutes of Health.
  • analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences.
  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu.
  • LC-MS/MS: A New Approach to Amino Acid Analysis. Chromsystems.
  • Concentration range of linearity and detection limits for amino acids. ResearchGate.
  • Challenging the status quo: A comparison of ion exchange chromatography with liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods for the measurement of amino acids in human plasma. PubMed.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate.
  • Validation of Amino Acid Analysis Methods. ResearchGate.
  • Revised Sections F7.5 (Quantitative Amino Acid). SciSpace.
  • AMINO ACID ANALYSIS USING ION- EXCHANGE CHROMATOGRAPHY: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria.
  • VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". SCIÉNDO.

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in 3-Hydroxyaspartic Acid Quantification: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-hydroxyaspartic acid (3-OH-Asp), a non-proteinogenic amino acid implicated in various physiological and pathological processes, is of paramount importance. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental data. This guide provides an in-depth, objective comparison of the three most common analytical techniques for 3-OH-Asp quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding its recommendations in established regulatory frameworks from the FDA and the International Council for Harmonisation (ICH).[1][2][3][4] Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

The Critical Role of Method Validation in 3-OH-Asp Quantification

Before delving into a direct comparison of techniques, it is crucial to understand the foundational principles of analytical method validation. The ICH Q2(R1) guidelines provide a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[5] Key validation parameters that will be discussed for each technique include:

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The following diagram illustrates the general workflow for analytical method validation, a critical process for ensuring reliable and reproducible data.

Method Validation Workflow cluster_Plan Planning & Development cluster_Execution Experimental Execution cluster_Analysis Data Analysis & Reporting Method_Development Method Development & Optimization Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Method_Development->Define_Validation_Parameters Leads to Prepare_Standards_QCs Prepare Calibration Standards & Quality Controls Define_Validation_Parameters->Prepare_Standards_QCs Guides Perform_Experiments Perform Validation Experiments (Accuracy, Precision, etc.) Prepare_Standards_QCs->Perform_Experiments Used in Analyze_Data Analyze Data & Assess Against Acceptance Criteria Perform_Experiments->Analyze_Data Generates Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Summarized in

Caption: General Workflow for Analytical Method Validation.

Comparative Analysis of Quantification Methodologies

The selection of an appropriate analytical technique for 3-OH-Asp quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following sections provide a detailed comparison of HPLC-UV, GC-MS, and LC-MS/MS, including hypothetical yet representative performance data based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore. For amino acids like 3-OH-Asp that lack a strong chromophore, pre-column derivatization with a UV-absorbing agent is necessary.

Experimental Protocol: Pre-column Derivatization and HPLC-UV Analysis

  • Standard and Sample Preparation:

    • Prepare stock solutions of 3-OH-Asp in a suitable solvent (e.g., 0.1 M HCl).

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • For biological samples, perform protein precipitation using an appropriate agent (e.g., acetonitrile or methanol) followed by centrifugation. Collect the supernatant.

  • Derivatization:

    • To an aliquot of the standard or sample, add a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in a buffered solution.

    • Incubate the mixture at a specified temperature and time to ensure complete derivatization.

  • HPLC-UV Analysis:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the eluent at the wavelength of maximum absorbance for the chosen derivative.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 3-OH-Asp in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and sensitive detection. However, due to the low volatility of amino acids, a two-step derivatization process is typically required to make them amenable to GC analysis.[6]

Experimental Protocol: Derivatization and GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Lyophilize aqueous samples to dryness.

    • Step 1: Esterification. Add an acidic alcohol (e.g., 3N HCl in isopropanol) and heat to convert the carboxylic acid group to an ester.

    • Evaporate the reagent under a stream of nitrogen.

    • Step 2: Acylation/Silylation. Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to derivatize the amino and hydroxyl groups. Heat the mixture to complete the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification:

    • Use a stable isotope-labeled internal standard of 3-OH-Asp to correct for variations in derivatization efficiency and instrument response.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently considered the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and high-throughput capabilities.[4][7][8] For 3-OH-Asp, derivatization is often not required, simplifying sample preparation.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • For biological samples, perform protein precipitation with a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid).

    • Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column.

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid or ammonium formate.

    • Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for 3-OH-Asp and a stable isotope-labeled internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Performance Comparison

The following table summarizes the expected performance characteristics of the three methodologies for the quantification of this compound. The values are representative and may vary depending on the specific instrumentation, sample matrix, and optimization of the method.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) >0.995>0.998>0.999
LOD 10 - 50 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
LOQ 50 - 150 ng/mL5 - 25 ng/mL0.1 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (% RSD) < 15%< 10%< 5%
Sample Preparation Derivatization requiredMulti-step derivatization requiredSimple protein precipitation
Throughput ModerateLow to ModerateHigh
Selectivity ModerateHighVery High
Chiral Separation Possible with chiral column/additivePossible with chiral columnPossible with chiral column

Choosing the Right Tool for the Job: A Comparative Logic

The decision of which analytical technique to employ for 3-OH-Asp quantification should be a strategic one, based on the specific requirements of the research. The following diagram illustrates a decision-making framework.

Method Selection Logic Start Start: Define Analytical Needs High_Sensitivity_Required High Sensitivity & Selectivity Required? Start->High_Sensitivity_Required High_Throughput_Needed High Throughput Needed? High_Sensitivity_Required->High_Throughput_Needed No LC_MSMS LC-MS/MS: Optimal Choice High_Sensitivity_Required->LC_MSMS Yes Complex_Matrix Complex Biological Matrix? High_Throughput_Needed->Complex_Matrix No High_Throughput_Needed->LC_MSMS Yes Complex_Matrix->LC_MSMS Yes GC_MS GC-MS: Viable Alternative Complex_Matrix->GC_MS No Chiral_Separation Chiral Separation of Stereoisomers? Chiral_Separation->LC_MSMS Yes, with chiral column Chiral_Separation->GC_MS Yes, with chiral column HPLC_UV HPLC-UV: Suitable for Higher Concentrations Chiral_Separation->HPLC_UV No Chiral_Separation->HPLC_UV Yes, with chiral column/additive GC_MS->Chiral_Separation Consider GC_MS->HPLC_UV If GC-MS unavailable

Caption: Decision tree for selecting an analytical method.

In-depth Rationale:

  • For High Sensitivity and Selectivity in Complex Matrices, LC-MS/MS is the Unrivaled Choice: When quantifying low endogenous levels of 3-OH-Asp in biological fluids such as plasma or cerebrospinal fluid, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[9] The ability to use MRM minimizes interferences from the sample matrix, leading to highly accurate and precise results. The simple sample preparation also lends itself to high-throughput applications, which is critical in drug development and clinical studies.

  • GC-MS: A Powerful Alternative When LC-MS/MS is Unavailable: GC-MS provides excellent chromatographic separation and is a highly reliable technique.[10] However, the mandatory and often complex derivatization steps can be time-consuming, introduce variability, and may not be suitable for all sample types.[11] It remains a strong choice for targeted metabolic profiling where high resolution is key.

  • HPLC-UV: A Cost-Effective Option for Higher Concentrations: For applications where the concentration of 3-OH-Asp is relatively high, such as in cell culture media or in vitro assays, HPLC-UV can be a cost-effective and robust solution.[12][13] The primary limitation is the need for derivatization and its lower sensitivity compared to mass spectrometry-based methods.

  • A Note on Chiral Separation: this compound has two chiral centers, meaning it can exist as four different stereoisomers. As these stereoisomers can have different biological activities, their separation may be crucial.[14] All three techniques can be adapted for chiral separations by employing a chiral stationary phase (chiral column) or a chiral mobile phase additive.[15][16][17][18]

Conclusion

The accurate and precise quantification of this compound is achievable with several analytical techniques. While HPLC-UV and GC-MS are viable options under specific circumstances, LC-MS/MS emerges as the superior methodology for most research and drug development applications due to its unparalleled sensitivity, selectivity, and high-throughput capabilities.

As a Senior Application Scientist, my recommendation is to critically evaluate the specific needs of your project. For demanding applications requiring the utmost accuracy and precision, particularly with low analyte concentrations in complex biological matrices, investing in LC-MS/MS capabilities will yield the most reliable and defensible data. For less demanding applications, a well-validated HPLC-UV or GC-MS method can provide satisfactory results. Ultimately, a thorough understanding of the principles of method validation and the strengths and weaknesses of each technique will empower you to make the most informed decision for your scientific endeavors.

References

  • Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. PubMed.
  • Comparison of HPHPA concentration results measured by LC-MS and NMR.
  • GC-MS chromatogram of 3-HPA system.
  • Bioanalytical method validation: An upd
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Biology & Biotechnology.
  • GC Derivatiz
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Benchchem.
  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
  • Accuracy and intermediate precision of the HPLC-UV separation method.
  • Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. BEBPA.
  • Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. PubMed Central.
  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • How to validate a bioanalytical LC-MS/MS method for PK studies?
  • A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC separation: str
  • Application Note: HPLC-UV Methods for the Separation and Quantification of 3-Hydroxypropionic Acid and Its Esters. Benchchem.
  • Accuracy and precision of UV spectroscopy and HPLC methods.
  • Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY Premier featuring MaxPeak HPS Technology.
  • Performance Metrics for Liquid Chromatography-Tandem Mass Spectrometry Systems in Proteomics Analyses. PubMed Central.
  • Application Note: Quantitative Analysis of 3-(3-hydroxyphenyl)propionic Acid in Human Plasma by LC-MS/MS. Benchchem.

Sources

A Senior Application Scientist's Guide to the Sensitive Quantification of 3-Hydroxyaspartic Acid: A Comparative Analysis of LOD and LOQ Across Key Analytical Platforms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, the precise and sensitive quantification of endogenous molecules is paramount. 3-Hydroxyaspartic acid (3-OH-Asp), a hydroxylated derivative of the amino acid aspartic acid, is an emerging biomarker implicated in various physiological and pathological processes.[1][2] Its accurate measurement at low concentrations is crucial for elucidating its biological functions and exploring its potential as a diagnostic or prognostic indicator.

This guide provides an in-depth, comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis across a range of state-of-the-art analytical platforms. As a Senior Application Scientist, my objective is to move beyond a mere listing of technical specifications. Instead, this document will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your research needs. Every protocol described herein is designed as a self-validating system, grounded in authoritative sources and established best practices.

Understanding the Cornerstones of Analytical Sensitivity: LOD and LOQ

Before delving into a comparative analysis of analytical methodologies, it is essential to establish a clear understanding of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These two parameters are fundamental to method validation and dictate the lower boundaries of reliable analytical measurement.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. In contrast, the Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy.

Several methods exist for the determination of LOD and LOQ, with the most common approaches being:

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This widely accepted method, endorsed by the International Council for Harmonisation (ICH), calculates the LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Based on Signal-to-Noise Ratio: This empirical method involves comparing the signal from samples with known low concentrations of the analyte to the background noise. Typically, a signal-to-noise ratio of 3:1 is accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.

Comparative Analysis of Analytical Platforms for this compound

The selection of an analytical platform for this compound analysis is a critical decision that directly impacts the achievable sensitivity. The physicochemical properties of 3-OH-Asp—a small, polar, and chiral molecule—present unique analytical challenges that necessitate careful consideration of the chosen methodology.

The following table provides a comparative overview of the typical LOD and LOQ values for this compound analysis using various analytical techniques. It is important to note that these values can be influenced by several factors, including the sample matrix, the specific instrumentation used, and the sample preparation protocol.

Analytical TechniqueDerivatization RequiredTypical LOD RangeTypical LOQ RangeKey Considerations
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) Yes (Fluorescent Tag)5.3 nmol/L~15-20 nmol/L (Estimated)Excellent separation efficiency for chiral isomers; requires specialized equipment.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Yes (e.g., OPA)0.1 - 10 nmol/L0.3 - 30 nmol/LRobust and widely available; derivatization is crucial for sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Yes (e.g., Silylation)1 - 20 nmol/L3 - 60 nmol/LHigh chromatographic resolution; derivatization is mandatory for volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) No (but can enhance)0.01 - 1 nmol/L0.03 - 3 nmol/LHigh selectivity and sensitivity; considered the "gold standard" for quantitative bioanalysis.

In-Depth Methodological Insights and Experimental Protocols

Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

CE-LIF offers exceptional separation efficiency, making it particularly well-suited for the chiral separation of this compound stereoisomers. The high sensitivity is achieved through laser-induced fluorescence detection following derivatization with a fluorescent tag.

Experimental Protocol: Determination of LOD and LOQ for 3-OH-Asp by CE-LIF

  • Standard Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M HCl). Create a series of calibration standards by serial dilution.

  • Derivatization: React the standards and blank samples with a fluorescent derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) according to a validated protocol.

  • CE-LIF Analysis: Analyze the derivatized samples using a capillary electrophoresis system equipped with a laser-induced fluorescence detector.

  • LOD and LOQ Calculation:

    • Inject the blank solution multiple times (n ≥ 10) and calculate the standard deviation of the background noise (σ).

    • Determine the slope of the calibration curve (S) from the analysis of the calibration standards.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

CE_LIF_Workflow cluster_prep Sample Preparation cluster_analysis CE-LIF Analysis cluster_data Data Analysis Standard 3-OH-Asp Standard Derivatization Fluorescent Derivatization Standard->Derivatization Injection Electrokinetic Injection Derivatization->Injection Separation Capillary Separation Injection->Separation Detection LIF Detection Separation->Detection Calibration Calibration Curve Detection->Calibration LOD_LOQ LOD/LOQ Calculation Calibration->LOD_LOQ

Caption: Workflow for LOD/LOQ determination of 3-OH-Asp by CE-LIF.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and widely accessible technique for the analysis of amino acids. Pre-column derivatization with a fluorogenic reagent, such as o-phthaldialdehyde (OPA), is essential to achieve the necessary sensitivity for detecting low levels of this compound.[3]

Experimental Protocol: Determination of LOD and LOQ for 3-OH-Asp by HPLC-FLD

  • Standard and Sample Preparation: Prepare a series of this compound standards in a suitable diluent. For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components.

  • OPA Derivatization: In an autosampler vial, mix the standard or sample extract with OPA reagent and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer. Allow the reaction to proceed for a defined period before injection.

  • HPLC-FLD Analysis: Separate the OPA-derivatized amino acids on a reversed-phase C18 column using a gradient elution with a suitable mobile phase (e.g., acetate buffer and acetonitrile/methanol). Detect the derivatives using a fluorescence detector.

  • LOD and LOQ Calculation: Determine the LOD and LOQ based on the signal-to-noise ratio of chromatograms from low-concentration standards or by using the calibration curve method as described for CE-LIF.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis Sample Biological Sample Extraction Protein Precipitation & SPE Sample->Extraction OPA OPA Derivatization Extraction->OPA Injection HPLC Injection OPA->Injection Separation C18 Separation Injection->Separation Detection Fluorescence Detection Separation->Detection

Caption: Experimental workflow for 3-OH-Asp analysis by HPLC-FLD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and provides structural information from the mass spectra, aiding in confident analyte identification. However, the analysis of polar and non-volatile amino acids like this compound by GC-MS requires a crucial derivatization step to increase their volatility.[4][5] Silylation is a common derivatization technique for this purpose.[4]

Experimental Protocol: Determination of LOD and LOQ for 3-OH-Asp by GC-MS

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix.

    • Thoroughly dry the extract, as silylation reagents are moisture-sensitive.[4]

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) and heat the mixture to facilitate the reaction.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a non-polar capillary column for separation. Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • LOD and LOQ Calculation: Determine the LOD and LOQ by analyzing a series of derivatized standards at decreasing concentrations and evaluating the signal-to-noise ratio for the characteristic ions of the 3-OH-Asp derivative.

GC_MS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction & Drying Sample->Extraction Silylation Silylation (e.g., BSTFA) Extraction->Silylation Injection GC Injection Silylation->Injection Separation Capillary GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection

Caption: Workflow for the GC-MS analysis of 3-OH-Asp.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the benchmark for the quantitative analysis of small molecules in complex biological matrices.[6] Its exceptional selectivity, derived from the monitoring of specific precursor-to-product ion transitions, and high sensitivity make it an ideal platform for the analysis of this compound, often without the need for derivatization.

Experimental Protocol: Determination of LOD and LOQ for 3-OH-Asp by LC-MS/MS

  • Sample Preparation: Perform a simple protein precipitation of the biological sample (e.g., plasma or urine) with a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

    • Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar this compound.

    • Optimize the mass spectrometer parameters for the specific multiple reaction monitoring (MRM) transitions of 3-OH-Asp.

  • LOD and LOQ Calculation: Prepare a calibration curve in the same matrix as the samples. The LOQ is typically defined as the lowest concentration on the calibration curve that can be measured with acceptable precision (%CV < 20%) and accuracy (80-120% of the nominal value). The LOD can be determined by serially diluting a low-concentration standard until the signal is no longer reliably distinguishable from the baseline noise (S/N ≈ 3).

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Injection HILIC-LC Injection Precipitation->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification LOD_LOQ LOD/LOQ Assessment Quantification->LOD_LOQ

Caption: A streamlined workflow for 3-OH-Asp quantification by LC-MS/MS.

Conclusion

The sensitive and accurate quantification of this compound is achievable through a variety of analytical platforms, each with its own set of advantages and considerations.

  • CE-LIF stands out for its exceptional chiral separation capabilities, making it the method of choice when stereoisomeric resolution is critical.

  • HPLC-FLD offers a robust and cost-effective solution, provided that efficient derivatization is performed to enhance sensitivity.

  • GC-MS , while requiring a more involved sample preparation due to the mandatory derivatization step, provides excellent chromatographic resolution and structural confirmation.

  • LC-MS/MS emerges as the most sensitive and selective technique, enabling high-throughput and direct quantification of this compound in complex biological matrices with minimal sample preparation.

The ultimate choice of analytical methodology will depend on the specific requirements of the research, including the desired level of sensitivity, the need for chiral separation, sample throughput, and the availability of instrumentation. By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of high-quality, reliable data in their pursuit of scientific advancement.

References

  • SciSpace. HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. [Link]
  • Pietrogrande, M. C., Bacco, D., & Chiurato, L. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
  • Cui, L., Coyle, L., & Luo, B. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Bioanalysis, 6(11), 1537–1549.
  • Agilent Technologies. Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5425, this compound. [Link]
  • Agilent Technologies. Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. [Link]
  • Gamon, L. F., Chuang, C. Y., & Davies, M. J. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Free radical biology & medicine, 152, 436–446.
  • Agilent Technologies.
  • Digital Commons @ Andrews University. Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. [Link]
  • Chemija. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
  • Silva, R. R., & Rocha, G. O. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3–20.
  • Wikipedia. This compound. [Link]
  • Zhang, X., van der Pijl, P. C., & van Leeuwen, S. P. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Foods, 9(3), 323.
  • Brazilian Journal of Analytical Chemistry. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. [Link]
  • LCGC.
  • Gamon, L. F., Chuang, C. Y., & Davies, M. J. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Free radical biology & medicine, 152, 436–446.
  • Li, L., Li, X., Zhou, J., & Li, D. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.
  • Agilent Technologies. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. [Link]
  • Wikipedia. 3-Hydroxyasparagine. [Link]
  • Hamada, R., Matsumoto, Y., Takeda, Y., Wada, M., & Yokota, A. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and environmental microbiology, 81(10), 3347–3354.
  • Hamada, R., Matsumoto, Y., Takeda, Y., Wada, M., & Yokota, A. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and environmental microbiology, 81(10), 3347–3354.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for the proper disposal of 3-Hydroxyaspartic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that your laboratory practices are not only compliant but also fundamentally sound.

Hazard Assessment and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the material's properties and the regulatory landscape is essential.

Intrinsic Properties of this compound

This compound (C₄H₇NO₅) is a derivative of the amino acid aspartic acid.[1][2] While many simple amino acids and their derivatives are considered non-hazardous, this is not a universal rule, and assuming so without verification is a critical error.[3][4] A review of available Safety Data Sheets (SDS) indicates that this compound is generally not classified as a hazardous substance under WHMIS or OSHA guidelines.[5][6] However, related compounds can cause skin and eye irritation.[7]

Causality: The principle of prudent practice dictates that in the absence of comprehensive, substance-specific hazard data, the compound should be handled as a potentially hazardous chemical. This approach ensures a high margin of safety and prevents accidental exposure or environmental release.

Regulatory Framework: Is It a Regulated Hazardous Waste?

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[8] A waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics."

  • Listed Wastes: this compound does not appear on the EPA's F, K, P, or U lists of hazardous wastes.[9][10][11] These lists are reserved for wastes from common industrial processes or for discarded, unused commercial chemical products of a particularly toxic nature.[8][12]

  • Characteristic Wastes: A waste is hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[12] this compound is a stable, non-volatile solid and is not expected to meet the criteria for any of these characteristics in its pure form.[5][13]

PropertyDataSource(s)
Chemical Formula C₄H₇NO₅[13][15]
Molecular Weight 149.10 g/mol [13][15]
Appearance Solid / Crystalline Powder[5][13]
Primary Hazard Not classified as hazardous, but handle with care.[5][6]
EPA RCRA Status Not a "listed" hazardous waste.[9][11]

The Core Principle: Waste Segregation at the Source

Effective waste management begins at the lab bench. Proper segregation is the most critical step to ensure safety, compliance, and cost-effective disposal.[16] Mixing non-hazardous waste with hazardous waste forces the entire volume to be managed as hazardous, significantly increasing costs and environmental burden.[3]

Workflow Logic:

  • Identify: Determine the type of waste you are generating (e.g., pure solid, aqueous solution, contaminated debris).

  • Segregate: Use separate, designated containers for each waste stream. Never mix incompatible chemicals, such as acids and bases, or oxidizers and flammable solvents.[17][18]

  • Contain: Use containers that are chemically compatible, in good condition, and have secure, tight-fitting lids.[18]

Disposal Decision Workflow

The following diagram illustrates the logical process for determining the correct disposal pathway for this compound waste.

G Figure 1. Decision Workflow for this compound Disposal cluster_0 Figure 1. Decision Workflow for this compound Disposal cluster_1 Figure 1. Decision Workflow for this compound Disposal cluster_2 Figure 1. Decision Workflow for this compound Disposal cluster_3 Figure 1. Decision Workflow for this compound Disposal A Start: Generate This compound Waste B Identify Waste Form A->B C Pure, Unused Solid B->C Solid D Aqueous Solution B->D Liquid E Contaminated Labware (Gloves, Wipes, Glassware) B->E Debris F Is it contaminated with a hazardous substance? C->F G Is it contaminated with a hazardous substance? D->G H Is the contaminating substance hazardous? E->H I Collect in labeled Hazardous Waste Container. Segregate by hazard class of contaminant. F->I Yes L Consult Institutional EHS Policy. May be eligible for non-hazardous disposal (drain/trash) if permitted. F->L No J Collect in labeled Hazardous Waste Container. Segregate by hazard class of contaminant. G->J Yes M Consult Institutional EHS Policy. Neutralize to pH 6-8 if permitted. May be eligible for sewer disposal. G->M No K Collect in labeled Hazardous Waste Container (Sharps box or double-bagged). H->K Yes N Collect in designated non-hazardous lab waste container. H->N No O Arrange for pickup by Institutional EHS I->O J->O K->O L->O M->O N->O

Caption: Disposal decision pathway for various forms of this compound waste.

Step-by-Step Disposal Protocols

Follow these procedures based on the form of the waste generated.

Protocol 1: Unused or Pure Solid this compound
  • Waste Identification: This waste is considered non-hazardous unless institutional policy states otherwise.

  • Containerization: If possible, keep the solid in its original, clearly labeled container.[17] If not, transfer it to a new, sealable, and sturdy container.

  • Labeling: Create a waste label with the full chemical name: "this compound". Do not use abbreviations.[4] Include the date of accumulation.

  • Storage: Store the container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Consult your institutional EHS guidelines. While some institutions may permit disposal in the normal trash, the most prudent course is to have it collected by EHS.[3][4]

Protocol 2: Aqueous Solutions of this compound
  • Waste Identification: If the solution contains only this compound and water (or a non-hazardous buffer), it is considered non-hazardous. If it contains other hazardous components, it must be managed as hazardous waste.

  • Containerization: Collect all aqueous waste in a dedicated, leak-proof container, typically a plastic carboy. Ensure the container is compatible with acidic solutions.

  • Labeling: Label the container "Aqueous Waste: this compound". List any other non-hazardous components.

  • Pre-Treatment (Optional and Policy-Dependent): Some institutions allow for the neutralization of non-hazardous acidic waste.[19]

    • CAUTION: This must be performed in a fume hood while wearing appropriate PPE.

    • Slowly add a dilute weak base, such as sodium bicarbonate solution, to the aqueous waste while stirring.[20]

    • Monitor the pH with pH paper. Continue adding the base until the pH is between 6.0 and 8.0.[19]

    • Be aware that this reaction can generate heat and CO₂ gas.

  • Disposal: Even after neutralization, consult your EHS department. Sewer disposal is only permissible if explicitly allowed by local and institutional regulations, as wastewater treatment plants are not designed to remove all chemicals.[4] The safest path is collection by EHS.

Protocol 3: Contaminated Labware and Debris

This category includes gloves, weigh boats, paper towels, pipette tips, and glassware that have come into contact with this compound.

  • Waste Identification: The waste classification is determined by the substance it is contaminated with. If contaminated only with pure this compound, it is non-hazardous. If contaminated with a hazardous material, it is hazardous waste.[7]

  • Segregation and Containerization:

    • Non-Sharps (Gloves, wipes): Collect in a durable plastic bag, clearly labeled "Contaminated Debris: this compound".[7]

    • Sharps (Glassware, needles): Collect in a rigid, puncture-resistant container (e.g., a glass disposal box or a specific sharps container).[16]

    • Empty Containers: An "empty" container that held the chemical should be triple-rinsed. The rinsate must be collected and handled as aqueous waste.[17] Once rinsed, the defaced container can often be disposed of in the trash or recycling.[18]

  • Disposal: Arrange for collection through your institution's EHS department, following their specific procedures for solid waste.

Emergency Procedures: Spill Management

Accidents happen. A clear and practiced spill response plan is essential.

Personal Protective Equipment (PPE)

At a minimum, the following PPE should be worn when cleaning up a spill of this compound:

  • Safety goggles or face shield

  • Nitrile gloves

  • Lab coat

Small Spill Cleanup Protocol

This procedure applies to small quantities that can be safely managed by trained laboratory personnel.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite, sand, or a chemical spill pillow.[19][21] This prevents the spill from spreading.

  • Clean Up:

    • For a Solid Spill: Gently sweep or scoop the material into a dustpan, avoiding the generation of dust.[5] Place the collected solid into a sealable container for disposal.

    • For a Liquid Spill: Cover the spill with an inert absorbent material, working from the outside in.[20] Once the liquid is fully absorbed, scoop the material into a sealable container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[21] Dry the area with paper towels.

  • Dispose of Waste: Place all cleanup materials (absorbent, gloves, paper towels) into a plastic bag. Label it "Spill Debris: this compound" and dispose of it through the EHS department.[7]

  • Wash Hands: Thoroughly wash your hands after completing the cleanup.

For large spills, spills in public areas, or spills of unknown materials, evacuate the area and contact your institution's emergency response team immediately.[20]

References

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • National Science Teachers Association (NSTA). (2023, September 15). Biological/Chemical Waste Management. NSTA.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Hazardous Waste Experts. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications.
  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Introduction to Hazardous Waste Identification.
  • National Center for Biotechnology Information (NCBI). (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Wikipedia. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • University of California, San Diego. (n.d.). Spill Cleanup Quick Reference.
  • PubChem. (n.d.). DL-threo-beta-Hydroxyaspartic acid. National Center for Biotechnology Information.

Sources

Personal protective equipment for handling 3-Hydroxyaspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Hydroxyaspartic Acid

As a novel amino acid derivative, this compound presents unique opportunities in drug development and biochemical research. Prudent handling of this compound is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed operational plan for the safe use of this compound, grounded in established safety protocols and a thorough understanding of its potential hazards.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not extensively documented, its structural similarity to other amino acids and related compounds warrants a cautious approach. Based on available safety data for similar chemical structures, researchers should anticipate potential risks of irritation to the skin, eyes, and respiratory system.[1] As with any fine chemical powder, inhalation of airborne particles should be minimized to prevent respiratory irritation.[2][3]

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes may cause serious irritation.[1]

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory system.[1]

Given these potential hazards, a multi-layered approach to personal protection is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent upon a thorough risk assessment of the procedures being performed.[4][5][6] For handling this compound, the following PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against incidental skin contact.[6][7] For tasks with a higher risk of spillage, consider double-gloving.
Eye Protection Chemical splash gogglesEssential for protecting the eyes from airborne powder and accidental splashes when preparing solutions.[4][5][8]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[7][9]
Respiratory Protection N95 respirator or higherRecommended when weighing or transferring the solid compound to minimize inhalation of fine particles.[7][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored at -20°C in a tightly sealed container to maintain its stability.[8][10] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Handling Procedures: A Step-by-Step Guide

A. Weighing the Solid Compound:

  • Preparation: Before handling the compound, ensure that the designated work area, typically a chemical fume hood or a balance with a draft shield, is clean and uncluttered.[6]

  • Donning PPE: Put on a lab coat, nitrile gloves, and chemical splash goggles. An N95 respirator is strongly recommended for this procedure.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or appropriate container. Avoid creating dust.

  • Cleaning: Once the desired amount is weighed, securely close the primary container. Clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves, respirator, goggles, and then the lab coat. Wash hands thoroughly with soap and water.

B. Preparing a Solution:

  • Preparation: Conduct this procedure in a chemical fume hood to minimize inhalation of vapors and to contain any potential splashes.[6]

  • Donning PPE: Wear a lab coat, nitrile gloves, and chemical splash goggles. A face shield may be necessary when working with larger volumes.[4][5]

  • Dissolving: Add the weighed this compound to the chosen solvent in an appropriate flask or beaker. Gently agitate or stir the mixture until the solid is fully dissolved.

  • Labeling: Clearly label the container with the name of the solution, its concentration, the date of preparation, and your initials.

  • Cleaning and Doffing: Clean all glassware and equipment thoroughly. Remove PPE and wash your hands.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response

The following workflow outlines the steps to take in the event of a small chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Finalization Alert Alert Others & Isolate Area Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Contain Cover with Inert Absorbent Material Don_PPE->Contain Collect Carefully Collect & Place in Waste Bag Contain->Collect Clean Clean Area with Soap & Water Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for handling a minor chemical spill.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. Place these items in a clearly labeled, sealed plastic bag or container for hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour chemical waste down the drain.[12]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste.[12] After rinsing, the container can be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[12]

Conclusion: Fostering a Culture of Safety

Safe handling of this compound is not merely a matter of following procedures but of cultivating a proactive safety mindset. By understanding the potential hazards, diligently using personal protective equipment, adhering to established operational plans, and being prepared for emergencies, researchers can confidently and safely unlock the scientific potential of this compound. Regular review of safety protocols and open communication within the laboratory are essential for maintaining a secure research environment.[13][14]

References

  • Guidelines for safe handling of powders and bulk solids. (n.d.).
  • DL-threo-b-Hydroxyaspartic acid 4294-45-5. (n.d.). Sigma-Aldrich.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
  • Personal Protective Equipment (PPE) in Laboratories. (2016, February 12). UW Environmental Health & Safety.
  • The Equipment Every Laboratory Needs to Keep Employees Safe. (2020, January 22). AZoM.
  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
  • This compound | C4H7NO5 | CID 5425. (n.d.). PubChem.
  • D,L-threo-β-Hydroxy Aspartic Acid Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET for 4-Amino-3-hydroxybenzoic acid. (n.d.).
  • BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • SAFETY DATA SHEET. (2025, September 15). Sigma-Aldrich.
  • This compound. (n.d.). In Wikipedia.
  • SAFETY DATA SHEET. (n.d.). Simiron.com.
  • HPSA - Safety Data Sheet. (2022, March 2).
  • This compound | C4H7NO5 | CID 5425. (n.d.). PubChem, National Institutes of Health.
  • DL-threo-3-Hydroxyaspartic acid. (n.d.). AdooQ® Bioscience.
  • L-(-)-threo-3-Hydroxyaspartic acid. (n.d.). Tocris Bioscience.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyaspartic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxyaspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.